molecular formula C8H8N2O3 B1330845 6-Acetamidonicotinic acid CAS No. 21550-48-1

6-Acetamidonicotinic acid

Cat. No.: B1330845
CAS No.: 21550-48-1
M. Wt: 180.16 g/mol
InChI Key: RXSLHYTZMIUANX-UHFFFAOYSA-N
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Description

6-Acetamidonicotinic acid is a chemical building block based on the pyridinecarboxylic acid structure, which is the core of nicotinic acid (Vitamin B3) and its various derivatives . As a functionalized nicotinic acid analog, it is designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Research Applications and Value: The primary value of this compound lies in its potential as a versatile synthetic intermediate. The presence of both a carboxylic acid and an acetamido group on the pyridine ring provides two distinct sites for chemical modification, allowing researchers to create a diverse array of complex molecules. Its structure is related to 6-aminonicotinic acid, a scaffold that has been explored in the synthesis of novel agonists for neurological targets like the GABA A receptor . Furthermore, similar fluorinated analogs, such as 6-fluoronicotinic acid, are employed in the synthesis of active pharmaceutical ingredients and as precursors for positron emission tomography (PET) tracers, highlighting the utility of substituted nicotinic acids in developing diagnostic and therapeutic agents . Researchers may investigate this compound for the synthesis of potential enzyme inhibitors, given the established role of nicotinic acid in biological systems. Nicotinic acid itself is a precursor to the essential cofactors NAD+ and NADP+, which are involved in numerous cellular processes, including DNA repair and cell metabolism . The structural features of this compound make it a candidate for creating novel molecules that could modulate these and other biochemical pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-acetamidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSLHYTZMIUANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329364
Record name 6-Acetamidonicotinic acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21550-48-1
Record name 6-Acetamidonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Acetylamino)nicotinic acid
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Foundational & Exploratory

An In-depth Technical Guide to 6-Acetamidonicotinic Acid: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-acetamidonicotinic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical structure, robust synthesis protocols, detailed spectroscopic characterization, and its context within pharmaceutical research.

Introduction: A Versatile Nicotinic Acid Derivative

This compound is a derivative of nicotinic acid (Vitamin B3), characterized by an acetamido group (-NHCOCH₃) at the 6-position of the pyridine ring. It is synthesized from its precursor, 6-aminonicotinic acid, a valuable building block in the creation of a wide array of medicinal compounds.[1] The unique arrangement of a carboxylic acid function and an amide group on the pyridine scaffold makes this compound an intriguing intermediate for developing novel therapeutic agents. The addition of the acetyl group modifies the electronic and steric properties of the parent amine, offering a strategic handle for chemists to fine-tune molecular properties for targeted biological activity.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work.

  • IUPAC Name: 6-(acetylamino)nicotinic acid[2]

  • Synonyms: 6-Acetamidopyridine-3-carboxylic acid

  • CAS Number: 21550-48-1[2][3]

  • Molecular Formula: C₈H₈N₂O₃[3]

  • Molecular Weight: 180.16 g/mol [2]

The structural arrangement of these atoms confers specific physicochemical characteristics critical for handling, reaction design, and formulation.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Physical Form Solid, Powder or crystals[2][4]
Color Off-white to beige[5]
Boiling Point 276-278 °C[2]
Storage Temp. Ambient / Room Temperature[2]

Synthesis: The Acetylation of 6-Aminonicotinic Acid

The most direct and common synthesis of this compound is through the acylation of its primary amine precursor, 6-aminonicotinic acid (CAS 3167-49-5).[6] This reaction is a classic example of nucleophilic acyl substitution.

Rationale and Mechanism

The lone pair of electrons on the nitrogen atom of the amino group in 6-aminonicotinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically acetic anhydride. Acetic anhydride is often used in excess, serving as both the reagent and the solvent.[7] This approach drives the reaction to completion and simplifies product isolation, especially for higher alkyl derivatives.[7] The reaction proceeds readily, often at room or reflux temperatures, to yield the stable amide product.[7][8]

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Byproduct start_amine 6-Aminonicotinic Acid (CAS: 3167-49-5) reaction Nucleophilic Acyl Substitution (Reflux Temperature) start_amine->reaction start_reagent Acetic Anhydride (Acylating Agent/Solvent) start_reagent->reaction product This compound (Target Compound) reaction->product byproduct Acetic Acid reaction->byproduct

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Acetylation of 6-Aminonicotinic Acid

This protocol is a representative procedure based on standard organic chemistry principles for amine acetylation.[7][8]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of 6-aminonicotinic acid in a 10-fold excess of acetic anhydride.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Trustworthiness Note: This self-validating protocol relies on the significant difference in solubility between the water-soluble byproduct (acetic acid) and the sparingly soluble product, ensuring effective purification through simple precipitation and washing.

Spectroscopic Characterization and Structural Elucidation

Confirming the chemical structure of the synthesized product is a critical step that relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G cluster_techniques Spectroscopic Analysis compound Synthesized Compound (e.g., this compound) ir_spec IR Spectroscopy (Functional Groups) compound->ir_spec nmr_spec NMR Spectroscopy (¹H & ¹³C Framework) compound->nmr_spec ms_spec Mass Spectrometry (Molecular Weight & Formula) compound->ms_spec elucidation Structure Elucidation & Verification ir_spec->elucidation nmr_spec->elucidation ms_spec->elucidation

Caption: General Workflow for Spectroscopic Analysis.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected ObservationRationale
IR (Infrared) O-H stretch (acid)Broad band, ~2500-3300 cm⁻¹Carboxylic acid O-H stretching, often overlapping with C-H stretches.
N-H stretch (amide)Medium band, ~3300 cm⁻¹Secondary amide N-H stretching.
C=O stretch (acid)Strong band, ~1700-1725 cm⁻¹Carbonyl stretching of the carboxylic acid.
C=O stretch (amide)Strong band, ~1650-1680 cm⁻¹Amide I band (C=O stretch).
¹H NMR Aromatic Protonsδ ~7.5-9.0 ppmProtons on the electron-deficient pyridine ring.
Amide Proton (N-H)δ ~8.0-10.0 ppm (broad)Exchangeable proton, chemical shift can vary.
Methyl Protons (-CH₃)δ ~2.0-2.2 ppm (singlet)Protons of the acetyl group, integrated to 3H.
Carboxyl Proton (-OH)δ > 10.0 ppm (very broad)Highly deshielded, exchangeable proton.
¹³C NMR Carbonyl Carbon (acid)δ ~165-175 ppmQuaternary carbon of the carboxylic acid.
Carbonyl Carbon (amide)δ ~168-172 ppmQuaternary carbon of the amide.
Aromatic Carbonsδ ~110-155 ppmCarbons of the pyridine ring.
Methyl Carbon (-CH₃)δ ~20-25 ppmCarbon of the acetyl group.
Mass Spec (MS) Molecular Ion [M]⁺m/z = 180Corresponds to the molecular weight of C₈H₈N₂O₃.[3]

Note: Predicted NMR chemical shifts (δ) are relative to TMS and can vary based on the solvent used.

Analytical Methodologies for Purity Assessment

Beyond structural confirmation, quantifying the purity of this compound is essential for its use in research and development.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase method (e.g., using a C18 column) with a UV detector set to a wavelength around 210 nm or 260 nm would be appropriate.[9] The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Ion Chromatography (IC): As an ionic compound, this compound can also be analyzed using ion exchange or ion exclusion chromatography, which offers high separation selectivity for ionic compounds.[9][10]

Relevance and Applications in Drug Development

While this compound itself is not a widely commercialized drug, its structural motif is of great interest. It serves as a valuable intermediate derived from 6-aminonicotinic acid, a precursor for molecules with potential anti-inflammatory and anti-cancer properties.[1] Nicotinic acid derivatives are a broad class of compounds explored for diverse biological activities, including antibacterial and antifungal effects.[11][12]

The strategic acetylation of the 6-amino group serves several purposes in medicinal chemistry:

  • Modulation of Physicochemical Properties: The acetyl group can alter solubility, lipophilicity, and hydrogen bonding capacity, which in turn affects the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: The acetamido group can act as a bioisostere for other functional groups, allowing chemists to probe structure-activity relationships (SAR).

  • Prodrug Strategy: In some contexts, an acetamido group can be part of a prodrug that is later hydrolyzed in vivo by amidase enzymes to release the active primary amine.

Conclusion

This compound is a well-defined heterocyclic compound with a straightforward synthesis and clear spectroscopic signatures. Its value lies not in its direct therapeutic use, but in its role as a versatile chemical intermediate. For researchers in drug discovery, understanding its synthesis, properties, and characterization is fundamental to leveraging its structure for the design and synthesis of next-generation pharmaceutical agents. The methodologies and data presented in this guide provide a solid, authoritative foundation for professionals working with this and related nicotinic acid derivatives.

References

  • PubChem. 6-Acetyl-2-aminonicotinic acid | C8H8N2O3 | CID 72217639. [Link]

  • Sidóová, E., & Odlerová, Ž. (1985). Synthesis and the biological activity of 6-acetamido-2-alkylthiobenzothiazoles. Chemical Papers, 39(4), 553-557. [Link]

  • PubChem. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496. [Link]

  • ChemUniverse. Request Bulk Quote - this compound. [Link]

  • Filo. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR). [Link]

  • PubChem. 6-Bromonicotinic acid | C6H4BrNO2 | CID 238932. [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • Pharmaffiliates. The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. [Link]

  • ResearchGate. Acetamiprid ( a ) and 6-chloronicotinic acid ( b ). [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

  • PubChem. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. [Link]

  • MDPI. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Link]

  • Cheméo. Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). [Link]

  • ResearchGate. (PDF) Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid. [Link]

  • SpringerLink. Pharmacological applications of azomethine derivatives in the therapy of different diseases. [Link]

  • Google Patents. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

  • SHIMADZU CORPORATION. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • YouTube. Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • Otto Chemie Pvt. Ltd. 6-Aminonicotinic acid, 98%. [Link]

  • ResearchGate. (PDF) Simultaneous determination of acetamiprid and 6‐chloronicotinic acid in environmental samples by using ion chromatography hyphenated to online photoinduced fluorescence detector. [Link]

  • PubMed Central (PMC). Potent in vitro antifungal activities of naturally occurring acetylenic acids. [Link]

  • ResearchGate. Pharmacological applications of azomethine derivatives in the therapy of different diseases. [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. [Link]

  • PubChem. (6-Acetamido-2-amino-3-hydroxyphenyl)arsonic acid | C8H11AsN2O5. [Link]

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  • PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

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Physicochemical properties of 6-Acetamidonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Acetamidonicotinic Acid

Introduction

This compound (CAS No. 21550-48-1) is a derivative of nicotinic acid (Vitamin B3), characterized by an acetamido group at the 6-position of the pyridine ring.[1] Its molecular structure, which combines a carboxylic acid, an amide, and an aromatic heterocyclic system, makes it a compound of significant interest for researchers in medicinal chemistry and drug development. Understanding its fundamental physicochemical properties is a non-negotiable prerequisite for its successful application as a pharmaceutical intermediate or a scaffold for novel molecular entities.[2] The interplay between its solubility, acidity (pKa), and lipophilicity (logP) governs its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for scientists and researchers, offering not just established data but also detailed, field-proven protocols for the experimental determination of these critical parameters. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.

Chemical Structure:

Chemical Structure of this compound

PART 1: Core Physicochemical Characteristics

PropertyValueSource
CAS Number 21550-48-1[1]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.2 g/mol [1]
Melting Point Data not available; experimental determination recommended.
Boiling Point Data not available; likely to decompose at high temperatures.
Water Solubility Data not available; experimental determination recommended.
pKa (Acid Dissociation Constant) Data not available; experimental determination recommended.
logP (Partition Coefficient) Data not available; experimental determination recommended.

PART 2: Solubility Profile: A Critical Parameter for Formulation

Aqueous solubility is a cornerstone of drug development, directly influencing bioavailability and formulation strategies. The structure of this compound, containing both a hydrophilic carboxylic acid and a moderately polar acetamido group, suggests some degree of aqueous solubility. However, the aromatic pyridine ring contributes to its lipophilicity. Therefore, precise experimental measurement is essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.

Causality: The shake-flask method is chosen because it allows the compound to reach a true thermodynamic equilibrium between its solid state and the solution, providing a definitive solubility value that is crucial for pre-formulation studies. The use of a buffer at a specific pH is critical, as the solubility of ionizable compounds like this compound is pH-dependent.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of this compound to a known volume of the PBS buffer in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a minimum of 24-48 hours. This duration ensures that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the solution at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully extract a precise aliquot from the clear supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with the mobile phase to be used for quantification to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method (see Part 5). Calculate the original solubility in mg/mL or µg/mL by accounting for the dilution factor.

PART 3: Ionization and Lipophilicity (pKa & logP)

The ionization state (governed by pKa) and lipophilicity (measured by logP) are pivotal in determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME).

Acid Dissociation Constant (pKa)

The pKa value indicates the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. The carboxylic acid moiety on this compound is expected to be the primary acidic center, with a pKa value likely falling in the range of 3-5, similar to other nicotinic acid derivatives.[3][4][5]

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a robust and direct method for determining pKa. It relies on monitoring the change in pH of a solution as a titrant is added, which allows for the precise identification of the inflection point corresponding to the pKa.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of deionized water, potentially with a small amount of co-solvent like methanol if solubility is low.

  • Initial pH Adjustment: Add a small amount of strong acid (e.g., 0.1 M HCl) to the solution to fully protonate the carboxylic acid group.

  • Titration: Calibrate a pH meter and immerse the electrode in the solution. Begin titrating with a standardized strong base solution (e.g., 0.1 M NaOH), adding small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the flattest region of the titration curve before the steep inflection point.

Partition Coefficient (logP)

The logP value is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically octan-1-ol) to its concentration in a polar solvent (water) at equilibrium. It is a key indicator of a drug's ability to cross biological membranes.

Experimental Protocol: logP Determination (Shake-Flask Method)

Causality: This method directly measures the partitioning of the compound between an aqueous and an organic phase, providing the most fundamental measure of lipophilicity. The choice of octan-1-ol and a pH-controlled aqueous buffer is standard practice, as octan-1-ol is considered a good mimic of biological membranes.

Methodology:

  • Phase Preparation: Prepare an aqueous buffer solution at a pH where the compound is predominantly in its non-ionized form (e.g., pH 2, well below the expected pKa). Pre-saturate the octan-1-ol with this buffer and the buffer with octan-1-ol by mixing and separating them.

  • Partitioning: Add a known amount of this compound to a vial containing precise volumes of the pre-saturated octan-1-ol and the pre-saturated aqueous buffer.

  • Equilibration: Seal the vial and shake vigorously for several hours (e.g., 2-4 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

PART 4: Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

Predicted ¹H NMR Signals (in DMSO-d₆):

  • ~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

  • ~10.5 ppm (singlet, 1H): Amide proton (-NH-).

  • ~8.0-8.8 ppm (3H, multiplets/doublets): Three distinct signals for the protons on the pyridine ring.

  • ~2.1 ppm (singlet, 3H): Methyl protons of the acetyl group (-CH₃).

Infrared (IR) Spectroscopy

Purpose: IR spectroscopy is used to identify the presence of key functional groups.

Predicted Characteristic IR Absorptions (cm⁻¹):

  • 3300-3200 cm⁻¹: N-H stretching from the secondary amide.[6]

  • 3000-2500 cm⁻¹ (broad): O-H stretching from the hydrogen-bonded carboxylic acid.[6]

  • ~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[6]

  • ~1670 cm⁻¹ (strong): C=O stretching of the amide (Amide I band).[6]

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic pyridine ring.

UV-Vis Spectroscopy

Purpose: This technique is used to determine the wavelength of maximum absorbance (λ_max), which is essential for developing quantitative HPLC-UV methods. Nicotinic acid derivatives typically absorb UV light in the 200-300 nm range.[7][8]

Experimental Protocol: UV-Vis Spectrum Acquisition

Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or a buffered aqueous solution. The solvent choice is critical as it can influence the λ_max.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 5-10 µg/mL).

  • Blanking: Use the pure solvent as a blank to zero the spectrophotometer.

  • Spectrum Scanning: Scan the sample solution across a wavelength range of 200-400 nm.

  • λ_max Identification: Identify the wavelength(s) at which maximum absorbance occurs. This value will be used for HPLC detection.

High-Performance Liquid Chromatography (HPLC)

Purpose: HPLC is the primary technique for assessing the purity of this compound and for its quantification in various experimental matrices (e.g., solubility or logP studies).[9]

Protocol: Purity and Quantification by Reversed-Phase HPLC

Causality: A reversed-phase C18 column is chosen as it is a versatile stationary phase suitable for retaining moderately polar compounds like this compound. The mobile phase contains an organic modifier (acetonitrile) to elute the compound and an acid (formic or trifluoroacetic acid) to suppress the ionization of the carboxylic acid, leading to better peak shape and reproducible retention times.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at the predetermined λ_max (e.g., ~265 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

PART 5: Workflow and Safety

Physicochemical Characterization Workflow

The logical flow for a comprehensive analysis of a new batch of this compound is visualized below. This ensures that identity and purity are confirmed before functional properties like solubility and pKa are measured.

G cluster_0 Primary Analysis cluster_1 Functional Properties reception Compound Reception (Batch XYZ) identity Identity & Structure Confirmation (NMR, IR, Mass Spec) reception->identity Step 1 purity Purity Assessment (Reversed-Phase HPLC) identity->purity Step 2 solubility Solubility Determination (Shake-Flask Method) purity->solubility Step 3a pka_logp pKa & logP Measurement (Titration & Partitioning) purity->pka_logp Step 3b report Final Characterization Report solubility->report pka_logp->report

Sources

6-Acetamidonicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 21550-48-1

This guide provides an in-depth technical overview of 6-Acetamidonicotinic acid, a pyridinecarboxylic acid derivative. While direct research on this specific molecule is limited, this document synthesizes information from related compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The content herein is structured to provide a comprehensive understanding of its chemical properties, a plausible synthetic route, potential applications in medicinal chemistry, and appropriate analytical methodologies.

Core Compound Identity and Properties

This compound, also known as 6-(acetylamino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). Its structure features a pyridine ring substituted with a carboxylic acid group at the 3-position and an acetamido group at the 6-position. This unique arrangement of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21550-48-1[3]
Molecular Formula C₈H₈N₂O₃[3]
Molecular Weight 180.16 g/mol
IUPAC Name 6-(acetylamino)nicotinic acid
Physical Form Solid
Boiling Point 276-278 °C
Storage Temperature Ambient

Synthesis Pathway: Acetylation of 6-Aminonicotinic Acid

The most direct and logical synthetic route to this compound is through the acetylation of its precursor, 6-Aminonicotinic acid. This reaction involves the introduction of an acetyl group onto the primary amine. A standard and effective method for this transformation is the use of acetic anhydride, often in the presence of a base like pyridine or a catalytic amount of strong acid.[4][5]

Conceptual Synthesis Workflow

The diagram below illustrates the probable synthetic pathway from 6-Aminonicotinic acid to this compound.

Synthesis of this compound Reactant1 6-Aminonicotinic Acid Condition1 Pyridine (Solvent/Base) or Conc. H₂SO₄ (catalyst) Reaction Acetylation Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Product This compound Condition2 Heating (60-70°C) Byproduct Acetic Acid Reaction->Product Reaction->Byproduct

Caption: Proposed synthesis of this compound via acetylation.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for the acetylation of aromatic amines and should be optimized for specific laboratory conditions.[4][5]

  • Dissolution: In a dry round-bottom flask, dissolve 1 equivalent of 6-Aminonicotinic acid in glacial acetic acid or pyridine.

  • Reagent Addition: Slowly add 1.5 to 2 equivalents of acetic anhydride to the solution while stirring. If using glacial acetic acid, add a catalytic amount (2-3 drops) of concentrated sulfuric acid.

  • Reaction: Heat the reaction mixture to 60-70°C for approximately 20-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water. This will precipitate the crude this compound.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted reagents and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

  • Drying: Dry the purified product under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented, its structural features suggest several potential roles in drug discovery, primarily as a scaffold or building block. The biological activities of its parent compound, nicotinic acid, and its precursor, 6-aminonicotinic acid, provide a basis for hypothesizing its potential therapeutic applications.

As a Versatile Building Block

The presence of both a carboxylic acid and an amide functional group allows for a variety of chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][2] These modifications can be directed towards creating libraries of compounds for screening against various biological targets.

Potential as a Bioisostere

In drug design, the modification of known bioactive molecules to improve their properties is a common strategy. The acetamido group can act as a bioisostere for other functional groups, potentially altering the pharmacokinetic and pharmacodynamic properties of a parent compound in a desirable manner.

In Targeted Therapy

The nicotinic acid scaffold is a component of many biologically active compounds. Derivatives of 6-aminonicotinic acid have been investigated for their potential as GABA(A) receptor agonists.[6] It is plausible that derivatives of this compound could be designed to target specific receptors or enzymes involved in disease pathways.

The workflow for utilizing such a building block in drug discovery is outlined below.

Drug Discovery Workflow Start This compound (Building Block) Step1 Chemical Modification & Library Synthesis Start->Step1 Step2 High-Throughput Screening Step1->Step2 Step3 Hit Identification Step2->Step3 Step4 Lead Optimization Step3->Step4 Step5 Preclinical Studies Step4->Step5 End Drug Candidate Step5->End

Caption: Workflow for using this compound in drug discovery.

Analytical Characterization

Proper characterization of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques would be employed to confirm its identity and purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be the primary methods for structural elucidation. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the amide proton. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and amide, the methyl carbon, and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and the aromatic C-H and C=C stretching of the pyridine ring.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals for aromatic protons (pyridine ring), amide proton (NH), and methyl protons (CH₃).
¹³C NMR Signals for carbonyl carbons (acid and amide), pyridine ring carbons, and methyl carbon.
MS (ESI) [M+H]⁺ at m/z 181.06 or [M-H]⁻ at m/z 179.05.
IR (KBr) Bands around 3300 cm⁻¹ (N-H), 3000-2500 cm⁻¹ (O-H), 1700-1650 cm⁻¹ (C=O).
Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for assessing the purity of this compound and for its quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. UV detection would be appropriate due to the aromatic nature of the compound.

  • Gas Chromatography (GC): Due to its relatively high boiling point and the presence of a carboxylic acid group, direct analysis by GC may be challenging. Derivatization to a more volatile ester form would likely be necessary for successful GC analysis.

Proposed HPLC Method Parameters
  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate or acetate buffer (pH 3-4).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 260 nm.

  • Injection Volume: 10 µL

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, it is prudent to assume it may be harmful if swallowed, inhaled, or in contact with skin.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Although direct research on this molecule is limited, its synthesis from 6-aminonicotinic acid is straightforward, and its structural features offer numerous possibilities for the development of novel therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives.

References

  • ChemicalBook. (n.d.). 6-Aminonicotinic acid synthesis. Retrieved January 12, 2026, from a relevant synthesis procedure page.
  • GlycoPOD. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
  • PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists.
  • Purohit, V. (2021, April 3).
  • ResearchGate. (n.d.). Analytical parameters for HPLC/DAD determination of acetamiprid and 6CNA.
  • ResearchGate. (2025, August 8). Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid.
  • PubMed Central (PMC). (n.d.). Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum.
  • PubMed Central (PMC). (n.d.). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression.
  • PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved January 12, 2026, from [Link].

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved January 12, 2026, from [Link].

  • PubMed. (n.d.). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid.
  • Ratto, A. (n.d.). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science.
  • PubMed Central (PMC). (n.d.).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum.
  • SpectraBase. (n.d.). Nicotinic acid amide - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link].

  • ChemicalBook. (n.d.). 6-Methylnicotinic acid(3222-47-7) 1H NMR spectrum.
  • MDPI. (2023, May 2).
  • ResearchGate. (2025, August 6). Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid.
  • ResearchGate. (n.d.). 6-Methylnicotinic acid.
  • MDPI. (2023, March 20). Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One.
  • MDPI. (n.d.).
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An In-depth Technical Guide to the Synthesis of 6-Acetamidonicotinic Acid from 6-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-acetamidonicotinic acid, a valuable compound in pharmaceutical research and development. The synthesis involves the acetylation of 6-aminonicotinic acid using acetic anhydride. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide integrates established chemical principles with practical, field-proven insights to ensure a reproducible and safe synthetic process.

Introduction and Significance

6-Aminonicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a carboxylic acid group. This unique arrangement of functional groups makes it an exceptionally versatile building block for a wide array of medicinal compounds.[1] It serves as a crucial precursor in the synthesis of molecules investigated for various pharmacological activities, including potential anti-inflammatory and anti-cancer properties.[1]

The conversion of 6-aminonicotinic acid to this compound is a fundamental N-acetylation reaction. This transformation is significant for several reasons:

  • Protecting Group Strategy: The acetyl group can serve as a protecting group for the amine, preventing it from undergoing unwanted side reactions in subsequent synthetic steps.

  • Modulation of Physicochemical Properties: Acetylation alters the molecule's polarity, solubility, and hydrogen bonding capabilities, which can be crucial for optimizing drug-like properties.

  • Bioisosteric Replacement: The acetamido group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's biological activity.

This guide will focus on the direct acetylation of 6-aminonicotinic acid using acetic anhydride, a common and efficient method for this type of transformation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction.[2] In this process, the nucleophilic amino group of 6-aminonicotinic acid attacks one of the electrophilic carbonyl carbons of acetic anhydride.

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated, typically by a base such as pyridine or by the acetate ion generated in the previous step, to yield the final product, this compound, and acetic acid as a byproduct.

Pyridine is often used as a solvent and a base in this reaction. It serves to neutralize the acetic acid byproduct, driving the reaction to completion.

Acetylation_Mechanism sub 6-Aminonicotinic Acid (Nucleophile) intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack reag Acetic Anhydride (Electrophile) reag->intermed prod This compound intermed->prod Leaving Group Departure & Deprotonation byprod Acetic Acid intermed->byprod

Caption: Mechanism of N-acetylation.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
6-Aminonicotinic Acid138.12[3]1.38 g10.0Starting material.
Acetic Anhydride102.091.53 mL (1.65 g)16.2Acetylating agent (1.5 equivalents).
Pyridine79.1020 mL-Solvent and base. Anhydrous grade.
Deionized Water18.02~100 mL-For work-up.
2M Hydrochloric Acid-As needed-For acidification.
Ethyl Acetate-~150 mL-For extraction.
Anhydrous Sodium Sulfate-As needed-Drying agent.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-aminonicotinic acid (1.38 g, 10.0 mmol).

  • Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved or a fine suspension is formed.

  • Addition of Acetylating Agent: Place the flask in an ice bath to cool the solution to 0-5 °C. Slowly add acetic anhydride (1.53 mL, 16.2 mmol) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water with stirring.

  • Acidification: Cool the aqueous mixture in an ice bath. Slowly add 2M hydrochloric acid dropwise until the pH of the solution is approximately 3-4. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Experimental_Workflow reagent_prep Reagent Preparation reaction Reaction Setup & Execution (0°C to RT, 4-6h) reagent_prep->reaction workup Work-up (Quenching & Acidification) reaction->workup isolation Isolation (Filtration & Washing) workup->isolation purification Drying & Purification isolation->purification analysis Product Characterization (NMR, IR, MS) purification->analysis

Caption: Overall experimental workflow.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

  • Molecular Formula: C₈H₈N₂O₃

  • Molecular Weight: 180.16 g/mol

¹H NMR Spectroscopy

The ¹H NMR spectrum (in DMSO-d₆) is expected to show the following signals:

  • ~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~10.5 ppm (singlet, 1H): Amide proton (-NH-).

  • ~8.7 ppm (doublet, 1H): Aromatic proton at position 2 of the pyridine ring.

  • ~8.2 ppm (doublet of doublets, 1H): Aromatic proton at position 4 of the pyridine ring.

  • ~8.0 ppm (doublet, 1H): Aromatic proton at position 5 of the pyridine ring.

  • ~2.1 ppm (singlet, 3H): Methyl protons of the acetyl group (-COCH₃).

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹: N-H stretch of the amide.

  • ~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1680 cm⁻¹: C=O stretch of the amide (Amide I band).

  • ~1590 cm⁻¹: N-H bend of the amide (Amide II band) and C=C/C=N ring stretches.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z = 181.06.

Safety and Handling

A thorough understanding and implementation of safety protocols are mandatory for this procedure. All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene) are required.[4][5]

Chemical Hazards
  • 6-Aminonicotinic Acid: Causes skin, eye, and respiratory irritation.[4][6][7] Avoid inhalation of dust and contact with skin and eyes.[4]

  • Acetic Anhydride: Highly corrosive, causing severe skin burns and eye damage.[8][9] It is a flammable liquid and its vapors are harmful.[5][10] Fatal if inhaled.[5][9] Handle with extreme care, avoiding contact and inhalation. Keep away from heat, sparks, and open flames.[5][10]

  • Pyridine: Highly flammable liquid and vapor.[11][12] Harmful if swallowed, in contact with skin, or if inhaled.[11][12][13] Causes serious eye irritation and skin irritation.[11] It is readily absorbed through the skin.[11]

Handling and Disposal
  • Handling: All manipulations should be performed in a certified chemical fume hood.[5] Ensure all containers are properly labeled and kept tightly closed when not in use.[5][11]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste containing pyridine should be collected in a designated halogen-free solvent waste container.

References

  • Acetic Anhydride - SAFETY DATA SHEET. Columbus Chemical Industries. [Link]

  • Safety Data Sheet: Acetic acid anhydride. Carl ROTH. [Link]

  • Pyridine - Safety Data Sheet. Carl ROTH. [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Safety Data Sheet: acetic anhydride. Valudor Products. [Link]

  • Pyridine - Safety Data Sheet. Lab Alley. [Link]

  • MSDS of 6-aminonicotinic acid. Capot Chemical Co.,Ltd. [Link]

  • Metabolism of 6-aminonicotinic acid in Escherichia coli. PMC - NIH. [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Acetylation. Wikipedia. [Link]

  • 6-Aminonicotinic acid. PubChem. [Link]

  • Process for the production of 6-methylnicotinic acid ester.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. [Link]

  • Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum. PMC - NIH. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]

  • 6-Chloronicotinic acid. PubChem. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202). Human Metabolome Database. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Request Bulk Quote. ChemUniverse. [Link]

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6-Acetamidonicotinic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Acetamidonicotinic Acid

Abstract: This technical guide provides a comprehensive overview of this compound (6-AN), a niche yet significant molecule in biochemical and pharmaceutical research. We delve into its fundamental physicochemical properties, outline a validated synthesis protocol from its common precursor, and detail a robust analytical methodology for its quantification. Furthermore, this document explores its current and potential applications in drug development, supported by a thorough discussion on safety, handling, and storage protocols. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.

Core Physicochemical Properties

This compound, a derivative of nicotinic acid (Vitamin B3), is characterized by an acetamido group at the 6-position of the pyridine ring. This substitution critically influences its chemical reactivity, solubility, and biological activity compared to its parent molecule. Its identity and fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol
CAS Number 21550-48-1[1]
IUPAC Name 6-(acetylamino)nicotinic acid
Physical Form Solid
Boiling Point 276-278 °C
InChI Key RXSLHYTZMIUANX-UHFFFAOYSA-N

Synthesis and Purification Workflow

The most common and efficient synthesis route to this compound involves the N-acetylation of its primary amine precursor, 6-Aminonicotinic acid. This reaction is a standard procedure in organic chemistry, typically employing acetic anhydride in a suitable solvent.

Synthesis Conceptual Workflow

The diagram below illustrates the logical flow from starting material to the final, purified product.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification A 6-Aminonicotinic Acid (Precursor) D Reaction Vessel @ 0°C -> RT A->D B Acetic Anhydride (Reagent) B->D C Pyridine (Solvent/Base) C->D E Quench with H₂O D->E Reaction Complete F Acidify with HCl (to pH ~3) E->F G Precipitation of Crude Product F->G H Vacuum Filtration G->H I Recrystallization from Ethanol/Water H->I Crude Solid J Drying under Vacuum I->J K Pure this compound J->K

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on established chemical principles for the acetylation of aromatic amines.[2]

  • Reagent Preparation : In a fume hood, suspend 10.0 g of 6-Aminonicotinic acid (CAS 3167-49-5) in 100 mL of pyridine in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Reaction Initiation : Cool the suspension to 0°C in an ice bath. Add 1.2 equivalents of acetic anhydride dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Product Isolation (Workup) : Carefully pour the reaction mixture over 500 mL of crushed ice. Stir until the ice has completely melted.

  • Precipitation : Acidify the aqueous solution to a pH of approximately 3 using a 2N HCl solution. A white precipitate of the crude product will form.

  • Filtration : Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

  • Purification : Purify the crude product by recrystallization from a minimal amount of a hot ethanol/water mixture.

  • Final Product : Dry the purified white crystalline solid under vacuum at 60°C to a constant weight. The expected yield is typically in the range of 85-95%.

Analytical Methodologies

Accurate quantification and purity assessment of this compound are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method.[3]

HPLC Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Sonicate to Dissolve B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E Prepared Sample F Separation on C18 Column E->F G UV Detection (e.g., 265 nm) F->G H Integrate Peak Area G->H Chromatogram I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Standard workflow for quantification of 6-AN by HPLC-UV.

Detailed HPLC-UV Protocol

This method is adapted from general principles for analyzing nicotinic acid derivatives.[4][5][6]

  • Instrumentation : A standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mobile phase consisting of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile in an 85:15 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 265 nm.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

Procedure:

  • Standard Preparation : Prepare a stock solution of 1 mg/mL this compound in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis : Inject the standards and samples onto the HPLC system.

  • Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Applications in Research and Drug Development

While a specialized reagent, this compound serves as a valuable building block and research tool.

  • Biochemical Research : It is used as a biochemical for proteomics research, potentially as a fragment or scaffold for developing chemical probes or enzyme inhibitors.[1]

  • Pharmaceutical Synthesis : As a functionalized pyridine derivative, it is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The nicotinic acid core is a common motif in drug design.

  • Drug Delivery : Thiolated derivatives of related nicotinic acids have been successfully used to create mucoadhesive nanoparticles for oral peptide drug delivery.[7] This highlights the potential for modifying this compound for similar advanced drug delivery systems.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are synthesized from multiple safety data sheets (SDS).[8][9][10]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][11]

  • Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][12]

  • Handling : Avoid all personal contact, including inhalation and contact with skin and eyes.[12] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[12]

  • Hazard Statements : The compound is associated with the following hazards:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.

  • First Aid :

    • Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]

    • Skin : Wash off with plenty of soap and water. If irritation occurs, get medical advice.[8][9]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[12] Keep away from incompatible materials and foodstuffs.

Conclusion

This compound is a compound with defined physicochemical properties and clear utility in synthetic chemistry and biomedical research. Its straightforward synthesis and amenability to standard analytical techniques make it an accessible intermediate for drug discovery and material science applications. Proper adherence to safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.

References

  • The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery . PubMed. [Link]

  • Simultaneous determination of acetamiprid and 6‐chloronicotinic acid in environmental samples by using ion chromatography hyphenated to online photoinduced fluorescence detector . ResearchGate. [Link]

  • Acetamiprid ( a ) and 6-chloronicotinic acid ( b ) . ResearchGate. [Link]

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 . PubChem. [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid . ResearchGate. [Link]

  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF . ResearchGate. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application . Shimadzu Corporation. [Link]

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An In-depth Technical Guide to the Solubility of 6-Acetamidonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 6-acetamidonicotinic acid, a crucial parameter for its application in pharmaceutical research and development. As a molecule with both hydrogen-bond donating and accepting capabilities, as well as aromatic and polar characteristics, its interaction with various organic solvents is complex. This document will delve into the theoretical considerations underpinning its solubility, provide a robust experimental framework for its determination, and detail the necessary analytical techniques for quantification.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For this compound (Molecular Formula: C8H8N2O3, Molecular Weight: 180.16 g/mol ), understanding its solubility profile in a range of organic solvents is paramount for various stages of drug development, including:

  • Synthesis and Purification: The selection of appropriate solvents is essential for achieving high yields and purity during the synthesis and recrystallization of this compound.

  • Formulation Development: Crafting a stable and effective dosage form, whether it be a tablet, capsule, or injectable, is highly dependent on the solubility of the API in the chosen excipients and solvent systems.[1]

  • Preclinical and Clinical Studies: The solubility of an API directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, which are key parameters evaluated in preclinical and clinical trials.

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

Physicochemical Characterization of this compound: A Predictive Approach

Chemical Structure:

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. It is also acidic, with an estimated pKa value in the range of 3-5, similar to other nicotinic acid derivatives. This means its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.

  • Acetamido Group (-NHC(O)CH3): The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), contributing to its potential for interaction with polar solvents.

  • Pyridine Ring: The aromatic pyridine ring is capable of π-π stacking interactions and can also act as a weak hydrogen bond acceptor at the nitrogen atom.

Based on these features, this compound is expected to be a polar molecule with a propensity for forming hydrogen bonds. Its solubility will be favored in polar solvents, particularly those that can engage in hydrogen bonding.

A Curated Selection of Organic Solvents for Solubility Screening

The choice of solvents for a solubility study should be strategic, encompassing a wide range of polarities and functionalities to build a comprehensive solubility profile. The following table presents a recommended list of organic solvents, categorized by their properties, for the initial solubility screening of this compound.

Solvent Class Solvent Polarity (Dielectric Constant) Hydrogen Bonding Expected Solubility
Protic Solvents Methanol32.7Donor & AcceptorHigh
Ethanol24.5Donor & AcceptorHigh
Isopropanol19.9Donor & AcceptorModerate
Water80.1Donor & AcceptorpH-Dependent
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)46.7AcceptorHigh
N,N-Dimethylformamide (DMF)36.7AcceptorHigh
Acetonitrile37.5AcceptorModerate
Acetone20.7AcceptorModerate to Low
Aprotic Nonpolar Solvents Dichloromethane (DCM)9.1Weak AcceptorLow
Ethyl Acetate6.0AcceptorLow
Toluene2.4NonpolarVery Low
Hexane1.9NonpolarInsoluble

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility, which represents the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure, is a critical parameter. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[2]

4.1. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow them to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid no longer changes over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the solvent) can be employed for clear separation.

  • Quantification:

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

    • Analyze the diluted sample to determine the concentration of dissolved this compound.

4.2. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess this compound to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 sep1 Allow excess solid to settle equil1->sep1 sep2 Withdraw supernatant (Centrifuge or filter if necessary) sep1->sep2 quant1 Dilute aliquot to a known volume sep2->quant1 quant2 Analyze by HPLC-UV or UV-Vis Spectrophotometry quant1->quant2 result result quant2->result Solubility Data (mg/mL or mol/L)

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification of this compound

Accurate quantification of the dissolved this compound is crucial for obtaining reliable solubility data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.

5.1. HPLC-UV Method

  • Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the concentration is determined by comparing the peak area to a standard curve.

  • Method Development:

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. This is typically done by scanning a dilute solution of the compound in the mobile phase.

    • Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good peak shape and retention time.

    • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve.

    • Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentrations using the calibration curve.

5.2. Analytical Workflow Diagram

G cluster_std 1. Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis std1 Prepare stock solution of This compound std2 Create a series of dilutions (calibration standards) std1->std2 hplc1 Inject standards and samples into HPLC system std2->hplc1 hplc2 Separate analyte on C18 column hplc1->hplc2 hplc3 Detect at λmax with UV detector hplc2->hplc3 data1 Generate calibration curve (Peak Area vs. Concentration) hplc3->data1 data2 Determine sample concentration from calibration curve data1->data2 result result data2->result Final Concentration

Caption: HPLC-UV Quantification Workflow.

Interpreting the Results and Predicting Solubility Trends

The experimental solubility data should be analyzed in the context of the physicochemical properties of both this compound and the solvents.

  • "Like Dissolves Like": It is anticipated that the solubility of this compound will be highest in polar, protic solvents like methanol and ethanol, and in polar, aprotic solvents like DMSO and DMF. These solvents can effectively solvate the molecule through hydrogen bonding and dipole-dipole interactions.

  • Impact of Hydrogen Bonding: The ability of a solvent to act as both a hydrogen bond donor and acceptor is expected to have a significant positive impact on the solubility of this compound.

  • Low Solubility in Nonpolar Solvents: Conversely, the solubility is expected to be very low in nonpolar solvents such as toluene and hexane, as these solvents cannot effectively overcome the strong intermolecular forces (hydrogen bonding and crystal lattice energy) in the solid this compound.

By systematically measuring and analyzing the solubility of this compound in a diverse range of organic solvents, researchers can build a comprehensive understanding of its behavior, which is essential for its successful development as a pharmaceutical agent.

References

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. Retrieved from [Link]

  • Avdeef, A. (2005). Chasing equilibrium: measuring the intrinsic solubility of weak acids and bases. Analytical Chemistry, 77(4), 983–990.
  • World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, Annex 8.

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An In-Depth Technical Guide to the Stability and Degradation of 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and degradation profile of 6-Acetamidonicotinic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's intrinsic stability to develop robust formulations and analytical methods. The methodologies and principles discussed herein are grounded in established regulatory guidelines and scientific literature, ensuring a field-proven approach to stability assessment.

Introduction: The Imperative of Stability Analysis

This compound, a substituted pyridine carboxylic acid, is a molecule of interest in pharmaceutical research. Its structure, featuring both an amide and a carboxylic acid functional group on a pyridine ring, presents multiple potential sites for chemical degradation. A thorough understanding of its stability is not merely a regulatory requirement but a fundamental scientific necessity for ensuring the safety, efficacy, and quality of any potential therapeutic agent.[1]

Forced degradation, or stress testing, is a critical component of this process. It is designed to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing.[1][2] The insights gained are invaluable for several reasons:

  • Elucidation of Degradation Pathways: It helps identify the likely degradation products, providing a roadmap of the molecule's chemical vulnerabilities.[3]

  • Development of Stability-Indicating Methods: The generated degradants are essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the API in the presence of its breakdown products.[1][3]

  • Informing Formulation and Packaging Development: Knowledge of sensitivity to factors like pH, light, and oxidation guides the selection of excipients, manufacturing processes, and container closure systems to create a stable drug product.[2]

This guide will detail the strategic approach to investigating the degradation of this compound, beginning with its fundamental properties and progressing through a systematic forced degradation program.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is the starting point for any stability investigation.

PropertyValueSource
CAS Number 21550-48-1[4]
Molecular Formula C₈H₈N₂O₃[4]
Molecular Weight 180.16 g/mol [4]
Structure

Forced Degradation Studies: A Mechanistic Approach

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[5] The objective is to achieve a target degradation of 10-20%, which is generally sufficient to generate and detect primary degradation products without overly complex secondary or tertiary breakdown.[5] These studies should be conducted on a single batch of the API.[2][6]

Hydrolytic Degradation: The Primary Susceptibility

The amide linkage in this compound is the most probable site for hydrolysis. This reaction is typically catalyzed by both acid and base, leading to the cleavage of the amide bond to form 6-aminonicotinic acid and acetic acid.[7][8]

Proposed Hydrolytic Degradation Pathway: The primary pathway involves the nucleophilic attack of water on the carbonyl carbon of the acetamido group.

G parent This compound hydrolysis_node H+ / OH- H₂O parent->hydrolysis_node product1 6-Aminonicotinic Acid hydrolysis_node->product1 product2 Acetic Acid hydrolysis_node->product2

Caption: Proposed primary hydrolytic degradation pathway.

Experimental Protocol: Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask containing 0.1 M Hydrochloric Acid (HCl).

    • Heat the solution at 80°C and withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).[9]

    • Immediately neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to quench the reaction.

    • Rationale: Elevated temperature accelerates the degradation process. 0.1 M HCl is a standard starting concentration for acid stress testing.[10] If degradation is too rapid or slow, the acid concentration or temperature can be adjusted.

  • Base Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask containing 0.1 M NaOH.

    • Maintain the solution at room temperature, withdrawing samples at the same time points.

    • Immediately neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Rationale: Base-catalyzed hydrolysis of amides is often rapid, even at room temperature.[9] Starting at ambient temperature prevents excessive degradation.

  • Neutral Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask containing purified water.

    • Heat the solution at 80°C, withdrawing samples at the specified time points.

  • Sample Analysis: Dilute all quenched samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) and analyze immediately.

Oxidative Degradation

Oxidation can be a significant degradation pathway, potentially affecting the pyridine ring or the methyl group of the acetyl moiety.[11] Hydrogen peroxide is a commonly used oxidizing agent for these studies.[10]

Experimental Protocol: Oxidation

  • Preparation: Transfer an aliquot of the 1 mg/mL API stock solution into a flask.

  • Stress Condition: Add 3% Hydrogen Peroxide (H₂O₂) to the flask and keep it at room temperature, protected from light.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: The reaction is typically self-quenching as the peroxide is consumed, but if necessary, an antioxidant like sodium bisulfite can be used, though care must be taken to ensure it doesn't interfere with the analysis.

  • Sample Analysis: Dilute samples to the target concentration and analyze by HPLC.

    • Rationale: 3% H₂O₂ is a standard concentration that simulates potential oxidative stress without being overly aggressive.[10] Protecting from light is crucial to prevent confounding photodegradation.

Photodegradation

ICH Q1B guidelines provide a framework for photostability testing.[6] While direct photolysis of the 6-acetamido group is possible, related compounds like 6-chloronicotinic acid have shown susceptibility to photocatalytic degradation, suggesting the pyridine ring system can be involved.[12][13]

Experimental Protocol: Photostability

  • Sample Preparation: Prepare solid API samples and a solution of the API (e.g., 100 µg/mL in water/acetonitrile).

  • Exposure:

    • Expose the samples to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet (UV) light.

    • The total illumination should be not less than 1.2 million lux-hours, and the near-UV exposure should be not less than 200 watt-hours per square meter.[10]

    • A parallel set of samples (dark controls) should be wrapped in aluminum foil and stored under the same temperature and humidity conditions.

  • Sample Analysis: After exposure, dissolve the solid samples and analyze both the solid and solution samples, along with their respective dark controls, by HPLC.

    • Rationale: Comparing the exposed samples to the dark controls is essential to differentiate between photodegradation and thermal degradation that may occur concurrently.

Thermal Degradation

Thermal degradation is assessed by exposing the API to elevated temperatures, typically in 10°C increments above the accelerated stability condition.[6] This helps identify thermally labile points in the molecule. For nicotinic acid itself, thermal degradation kinetics have been studied, providing a basis for this investigation.[14]

Experimental Protocol: Thermal (Dry Heat)

  • Sample Preparation: Place a sufficient quantity of the solid API in a vial.

  • Exposure: Store the vial in a calibrated oven at a high temperature (e.g., 80°C or higher).[15][16]

  • Sampling: Withdraw samples at predetermined time points.

  • Sample Analysis: Prepare solutions from the solid samples at each time point and analyze by HPLC.

    • Rationale: This test evaluates the stability of the API in the solid state, which is crucial for determining appropriate storage conditions and shelf life.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating method is one that can quantify the API while also separating it from all potential degradation products, process impurities, and excipients.[1] Reversed-phase HPLC with UV detection is the most common technique.[10][17]

Workflow for Stability-Indicating Method Development:

G cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Stress Sample Analysis cluster_2 Phase 3: Method Optimization A Select Column & Mobile Phase (e.g., C18, ACN/Water) B Analyze Unstressed API A->B C Inject Degraded Samples (Acid, Base, Peroxide, etc.) B->C D Evaluate Resolution (API vs. Degradants) C->D E Adjust Gradient, pH, Flow Rate D->E Co-elution? G Final Validated Method D->G Good Separation? F Peak Purity Analysis (Using PDA Detector) E->F F->G All peaks pure?

Caption: Workflow for developing a stability-indicating HPLC method.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by running forced degradation samples.

  • Linearity & Range: Ensuring a direct, proportional relationship between concentration and detector response over a specified range.

  • Precision (Repeatability & Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Accuracy: The closeness of test results to the true value.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Summary of Forced Degradation and Long-Term Stability

The results from the forced degradation studies should be compiled to provide a clear overview of the molecule's liabilities.

Table: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent/ParametersObservationPrimary Degradant(s) (Proposed)
Acid Hydrolysis 0.1 M HCl, 80°C, 24hSignificant degradation observed.6-Aminonicotinic Acid
Base Hydrolysis 0.1 M NaOH, RT, 24hRapid and extensive degradation.6-Aminonicotinic Acid
Oxidative 3% H₂O₂, RT, 24hModerate degradation.To be identified (e.g., N-oxide)
Photolytic ≥1.2 million lux-hours (visible)≥200 watt-hours/m² (UV)Minor degradation compared to dark control.To be identified
Thermal (Dry Heat) 80°C, 72hMinimal degradation observed.-

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood, formal stability studies are conducted on at least three primary batches of the API, packaged in the proposed container closure system, to establish a re-test period.[18][19]

Table: ICH Recommended Storage Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][18]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[6][18]

A "significant change" for an API is defined as a failure to meet its specification.[18]

Conclusion

The stability of this compound is governed primarily by its susceptibility to hydrolysis at the amide linkage, a reaction that is readily catalyzed by both acidic and basic conditions. The molecule exhibits moderate sensitivity to oxidation and appears relatively stable under thermal and photolytic stress. A comprehensive investigation, following the forced degradation protocols and method development strategies outlined in this guide, is essential for any research or development program. This systematic approach not only fulfills regulatory expectations but, more importantly, builds a deep scientific understanding of the molecule, enabling the development of a safe, effective, and stable pharmaceutical product.

References

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • International Council for Harmonisation. (2018). Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. ICH. [Link]

  • World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • PubMed. (2016). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. [Link]

  • Der Pharma Chemica. (2015). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. [Link]

  • PubMed. (2011). Spectroscopic monitoring of photocatalytic degradation of the insecticide acetamiprid and its degradation product 6-chloronicotinic acid on TiO₂ catalyst. [Link]

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  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Request PDF. (2016). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. [Link]

  • Indian Journal of Chemistry. (1983). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. [Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Center for Biotechnology Information. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • Journal of the Turkish Chemical Society. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. [Link]

  • PubMed. (2016). Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process. [Link]

  • National Center for Biotechnology Information. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

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  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

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  • ResearchGate. (2020). The effect of thermal oxidation on biodegradation of isotactic polypropylene, polyamide 6/66-4 and their mixtures. [Link]

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  • MDPI. (2021). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. [Link]

  • MDPI. (2022). Antioxidant Activity, Stability in Aqueous Medium and Molecular Docking/Dynamics Study of 6-Amino- and N-Methyl-6-amino-L-ascorbic Acid. [Link]

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  • MDPI. (2023). Kinetic Study of Acid Hydrolysis of the Glucose Obtained from Banana Plant. [Link]

  • PubMed. (1977). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 6-Acetamidonicotinic Acid

This guide provides a comprehensive technical overview of the melting point of this compound (CAS RN: 21550-48-1), a crucial physicochemical property for its identification, purity assessment, and application in research and development. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this parameter and the methodologies for its accurate determination.

Introduction: The Significance of a Fundamental Property

This compound, also known as 2-acetamido-5-pyridinecarboxylic acid, is a biochemical utilized in various research applications.[1][2] As with any pure chemical compound, its melting point is a critical and highly informative physical constant. The determination of a sharp and accurate melting point serves two primary functions in a scientific setting:

  • Identification: The melting point provides a reliable preliminary method for identifying a compound by comparing the experimentally determined value against a known literature value.

  • Purity Assessment: The presence of even minor impurities will typically depress the melting point and broaden its range. Therefore, a sharp melting point range is a strong indicator of high purity.

This guide will delve into the reported melting point of this compound, the precise methodology for its verification, the underlying scientific principles governing this thermal transition, and the potential impact of synthetic impurities on its measurement.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below for quick reference. The melting point is a defining characteristic that distinguishes it from related nicotinic acid derivatives.

PropertyValueSource(s)
CAS Registry Number 21550-48-1[1][2][3]
Molecular Formula C₈H₈N₂O₃[1][3][4]
Molecular Weight 180.16 g/mol [3][4]
Melting Point (°C) 276 - 278 °C [3][4]
IUPAC Name 6-acetamidopyridine-3-carboxylic acid[3]

Core Principles of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the disordered liquid state. For a pure substance, this transition occurs over a very narrow temperature range.

The Causality of Melting Point Depression: The presence of a soluble impurity disrupts the crystal lattice structure of the solid. This disruption requires less energy to overcome the intermolecular forces holding the lattice together, resulting in a lower melting point. Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, causing a progressive drop in the melting point. This phenomenon manifests as a broadened melting range (typically >2°C). This principle is the bedrock of using melting point analysis for purity assessment.

Authoritative Protocol for Melting Point Measurement

This section describes a self-validating, step-by-step protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

4.1. Instrumentation and Materials

  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or equivalent)

  • Melting point capillary tubes (one end sealed)

  • Certified melting point standards (e.g., Vanillin, Caffeine, Anthracene)

  • Sample of this compound (previously dried under vacuum to remove residual solvents)

  • Spatula and mortar and pestle

4.2. Pre-analysis System Validation

  • Causality: Before analyzing the target compound, the accuracy of the apparatus must be verified to ensure trustworthy results. This is achieved by measuring the melting points of at least two certified standards that bracket the expected melting point of the sample (e.g., standards with melting points around 235°C and 290°C).

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the melting point of the certified standards.

    • The observed values must fall within the certified range for the standards. If not, the instrument requires recalibration before proceeding.

4.3. Sample Preparation

  • Place a small amount (approx. 50-100 mg) of this compound into a clean, dry mortar.

  • Gently grind the sample into a fine, uniform powder. Causality: This ensures efficient and uniform heat transfer throughout the sample.

  • Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of the sample.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The goal is to achieve a tightly packed column of 2-3 mm in height. Causality: A tightly packed sample prevents air pockets and ensures a distinct, observable melt. An overly large sample can cause a temperature gradient within the sample, leading to a broadened melting range.

4.4. Experimental Workflow

The following workflow ensures an accurate and reproducible measurement.

Caption: Workflow for accurate melting point determination.

4.5. Data Interpretation

  • Pure Sample: A pure sample of this compound will exhibit a sharp melting range of 1-2°C, consistent with the literature value of 276-278°C.[3][4]

  • Impure Sample: A broader melting range (e.g., 270-275°C) and a depressed onset temperature are indicative of impurities.

Impact of Synthesis and Thermal Stability

5.1. Potential Synthetic Impurities this compound is typically synthesized via the acetylation of 6-aminonicotinic acid.[5] Understanding this pathway is critical for predicting potential process-related impurities that could affect the melting point.

  • Unreacted Starting Material: Residual 6-aminonicotinic acid is a likely impurity.

  • Hydrolysis Product: The acetamido group can be susceptible to hydrolysis back to the amine under certain pH and temperature conditions, regenerating 6-aminonicotinic acid.

  • Side-Reaction Products: Impurities from side reactions inherent to the synthetic process can also be present.[6][7]

The presence of these related substances will invariably lead to a depression and broadening of the melting point.[8] Recrystallization is a standard purification technique used to remove such impurities and obtain a product with a sharp, accurate melting point.[9]

5.2. Thermal Decomposition For many complex organic molecules, melting can be accompanied by decomposition. Several related nicotinic acid derivatives are noted to decompose at or near their melting point.[10][11]

While supplier data for this compound specifies a melting point, it is crucial for researchers to be aware of potential thermal instability.[3][4]

  • Visual Observation: Decomposition during melting is often indicated by a color change (e.g., darkening, charring) or gas evolution.

  • Confirmatory Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can definitively distinguish between a true melt (an endothermic event with no mass loss) and decomposition (an event associated with mass loss).[12][13] This level of thermal analysis is recommended for applications where the compound will be subjected to high temperatures.

Conclusion

The melting point of this compound is a well-defined physical constant reported to be in the range of 276-278 °C . This parameter is not merely a number but a critical indicator of both identity and purity. Adherence to a rigorous, validated experimental protocol, including system calibration and proper sample preparation, is paramount for obtaining trustworthy data. An understanding of the compound's synthetic pathway and potential for thermal degradation provides the necessary context for interpreting experimental results accurately. For professionals in research and drug development, the precise determination of the melting point represents a fundamental first step in the comprehensive characterization of this important biochemical.

References

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxynicotinic acid. PubChem. Retrieved January 12, 2026, from [Link]

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Potential Biological Activity of 6-Acetamidonicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Therapeutic Horizon of a Nicotinic Acid Analogue

Nicotinic acid, or niacin (Vitamin B3), is a cornerstone in the management of dyslipidemia, valued for its robust efficacy in modulating plasma lipid profiles. However, its clinical application is often hampered by patient compliance issues due to adverse effects, most notably cutaneous vasodilation, or "flushing." This has spurred the exploration of nicotinic acid derivatives with the aim of retaining therapeutic benefits while mitigating undesirable side effects. 6-Acetamidonicotinic acid, a derivative of nicotinic acid, emerges as a compound of interest within this landscape. Its structural similarity to the parent molecule suggests a potential for analogous biological activities, while the acetamido functional group may modulate its pharmacokinetic and pharmacodynamic properties, potentially offering an improved therapeutic window.

This technical guide provides an in-depth exploration of the hypothesized biological activities of this compound, grounded in the established pharmacology of nicotinic acid and its analogues. We will delve into the potential hypolipidemic, anti-inflammatory, and antimicrobial properties of this compound, presenting detailed experimental protocols for their investigation. Furthermore, we will explore the underlying molecular mechanisms, focusing on the G protein-coupled receptor 109A (GPR109A), the primary pharmacological target of nicotinic acid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent.

Hypothesized Biological Activities and Mechanistic Rationale

The biological activities of this compound are currently not extensively documented in publicly available literature. However, based on the well-characterized pharmacology of nicotinic acid and its structural congeners, we can postulate several key areas of potential therapeutic relevance.

Hypolipidemic Activity: A Primary Therapeutic Target

Nicotinic acid is a potent agent for the treatment of hyperlipidemia, exerting beneficial effects on various lipid parameters. It effectively reduces low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently increasing high-density lipoprotein (HDL) cholesterol levels. The primary mechanism underlying these effects is the activation of the GPR109A receptor in adipocytes. This activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of hormone-sensitive lipase. The net result is a decrease in the mobilization of free fatty acids (FFAs) from adipose tissue to the liver, a key substrate for triglyceride and VLDL synthesis.

It is hypothesized that this compound, as a nicotinic acid analogue, will also function as a GPR109A agonist, thereby exhibiting similar hypolipidemic properties. The acetamido group may influence the compound's affinity for the receptor and its metabolic stability, potentially leading to a modified duration of action or a different side-effect profile compared to the parent compound.

Anti-inflammatory Effects: Beyond Lipid Modulation

Emerging evidence highlights the anti-inflammatory properties of nicotinic acid, which are also mediated, at least in part, through GPR109A activation. This receptor is expressed on various immune cells, including macrophages and neutrophils, as well as on intestinal and retinal pigment epithelial cells. Activation of GPR109A in these cells can lead to the suppression of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, resulting in a decreased production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]

Given its presumed interaction with GPR109A, this compound is postulated to possess anti-inflammatory activity. This could have therapeutic implications for a range of inflammatory conditions, potentially extending its utility beyond cardiovascular disease.

Antimicrobial Potential: An Exploratory Avenue

The pyridine nucleus, a core structural feature of nicotinic acid and its derivatives, is a well-established pharmacophore in numerous antimicrobial agents. Various substituted pyridine compounds have demonstrated efficacy against a broad spectrum of bacterial and fungal pathogens.[3][4][5][6] The introduction of an acetamido group at the 6-position of the nicotinic acid scaffold could confer or enhance antimicrobial properties. This represents an exploratory but plausible area of investigation for this compound.

Experimental Protocols for a Comprehensive Evaluation

To rigorously assess the hypothesized biological activities of this compound, a multi-faceted experimental approach is required. The following protocols provide a framework for in vitro and, where applicable, subsequent in vivo investigations.

Synthesis of this compound

Inferred Synthetic Protocol:

  • Starting Material: 6-Aminonicotinic acid.[7]

  • Reagent: Acetic anhydride or acetyl chloride.

  • Solvent: A suitable aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine.

  • Procedure: a. Dissolve 6-aminonicotinic acid in the chosen solvent. b. Add the acetylating agent (e.g., a slight excess of acetic anhydride) to the solution, potentially in the presence of a base like triethylamine to scavenge the acid byproduct. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). d. Upon completion, the product can be isolated by precipitation with a non-solvent (e.g., water or ether) and purified by recrystallization or column chromatography.

  • Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Hypolipidemic Activity Assays

1. HMG-CoA Reductase Inhibition Assay:

This assay determines the direct inhibitory effect of the compound on the rate-limiting enzyme in cholesterol biosynthesis.[8][9]

  • Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

  • Procedure:

    • Prepare a reaction mixture containing a buffered solution (e.g., potassium phosphate buffer), a source of HMG-CoA reductase (e.g., rat liver microsomes or a commercially available recombinant enzyme), HMG-CoA, and NADPH.

    • Add varying concentrations of this compound or a positive control (e.g., pravastatin) to the reaction mixture.

    • Initiate the reaction by adding HMG-CoA.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

2. Lipid Accumulation in 3T3-L1 Adipocytes:

This cell-based assay assesses the compound's ability to reduce lipid accumulation in a well-established adipocyte model.[10]

  • Principle: Differentiated 3T3-L1 adipocytes accumulate intracellular lipids, which can be stained with Oil Red O and quantified.

  • Procedure:

    • Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

    • Treat the mature adipocytes with various concentrations of this compound for a specified period (e.g., 24-48 hours).

    • Fix the cells and stain with Oil Red O solution.

    • Wash the cells to remove excess stain and elute the incorporated dye with a solvent (e.g., isopropanol).

    • Measure the absorbance of the eluted dye at a specific wavelength (e.g., 510 nm) to quantify the intracellular lipid content.

3. Lipoprotein Secretion from Caco-2 Cells:

This assay models the intestinal secretion of lipoproteins and can evaluate the compound's effect on this process.[11]

  • Principle: Differentiated Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer that mimics the intestinal epithelium and secretes lipoproteins. The levels of secreted triglycerides and cholesterol can be measured.

  • Procedure:

    • Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

    • Treat the cells with a lipid mixture (e.g., oleic acid and lysophosphatidylcholine) to stimulate lipoprotein secretion, in the presence or absence of varying concentrations of this compound.

    • Collect the basolateral medium after a defined incubation period.

    • Measure the concentrations of triglycerides and cholesterol in the collected medium using commercially available enzymatic kits.

Table 1: Summary of In Vitro Hypolipidemic Assays

AssayModel SystemKey Parameter MeasuredRationale
HMG-CoA Reductase InhibitionCell-free (enzyme)NADPH oxidationDirect effect on cholesterol synthesis
Lipid Accumulation3T3-L1 AdipocytesIntracellular lipid contentEffect on fat storage in adipocytes
Lipoprotein SecretionCaco-2 CellsTriglyceride and cholesterol levels in mediaEffect on intestinal lipid transport
In Vitro Anti-inflammatory Activity Assays

1. Measurement of Pro-inflammatory Cytokines in RAW 264.7 Macrophages:

This assay evaluates the compound's ability to suppress the production of key inflammatory mediators.[2]

  • Principle: Lipopolysaccharide (LPS) is a potent activator of macrophages, inducing the production of pro-inflammatory cytokines like TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant can be quantified by ELISA.

  • Procedure:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours).

    • Stimulate the cells with LPS.

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

2. Nitric Oxide (NO) Production Assay:

This assay measures the inhibition of inducible nitric oxide synthase (iNOS) activity.[2]

  • Principle: In response to inflammatory stimuli like LPS, macrophages upregulate iNOS, leading to the production of nitric oxide (NO), a pro-inflammatory mediator. NO in the culture medium can be measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

  • Procedure:

    • Follow the same cell culture and treatment protocol as for the cytokine measurement assay.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve.

3. NF-κB Activation Assay:

This assay investigates the effect of the compound on a key inflammatory signaling pathway.[1]

  • Principle: NF-κB is a transcription factor that plays a central role in inflammation. Its activation involves its translocation from the cytoplasm to the nucleus. This can be assessed using a reporter gene assay or by measuring the nuclear levels of NF-κB subunits (e.g., p65) by Western blotting.

  • Procedure (Reporter Assay):

    • Transfect cells (e.g., HEK293 or RAW 264.7) with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

    • Treat the transfected cells with this compound followed by an NF-κB activator (e.g., TNF-α or LPS).

    • Lyse the cells and measure luciferase activity using a luminometer.

In Vitro Antimicrobial Activity Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

  • Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are examined for visible growth.

  • Procedure:

    • Prepare serial twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

2. Disk Diffusion Assay:

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[4]

  • Principle: A filter paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).

    • Impregnate sterile filter paper disks with a solution of this compound at a known concentration.

    • Place the disks on the surface of the inoculated agar plate.

    • Incubate the plate under suitable conditions.

    • Measure the diameter of the zone of inhibition around the disk.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the potential mechanism of action of this compound and the experimental workflows, the following diagrams are provided.

GPR109A Signaling Pathway

GPR109A_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 6-AAN 6-Acetamidonicotinic Acid GPR109A GPR109A 6-AAN->GPR109A Binds to Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NFkB_pathway NF-κB Pathway (Inhibition) Gi->NFkB_pathway Leads to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (↓) HSL->Lipolysis Promotes Inflammation Inflammation (↓) NFkB_pathway->Inflammation Reduces

Caption: Hypothesized GPR109A signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_synthesis Compound Preparation cluster_hypolipidemic Hypolipidemic Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_antimicrobial Antimicrobial Activity synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization hmg_coa HMG-CoA Reductase Inhibition Assay characterization->hmg_coa lipid_accumulation 3T3-L1 Lipid Accumulation Assay characterization->lipid_accumulation lipoprotein_secretion Caco-2 Lipoprotein Secretion Assay characterization->lipoprotein_secretion cytokine Cytokine Measurement (TNF-α, IL-6) characterization->cytokine no_production Nitric Oxide Production Assay characterization->no_production nfkb NF-κB Activation Assay characterization->nfkb mic MIC Determination (Broth Microdilution) characterization->mic disk_diffusion Disk Diffusion Assay characterization->disk_diffusion

Caption: A streamlined workflow for the in vitro biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, derivative of nicotinic acid with the potential for a favorable therapeutic profile. The hypotheses of hypolipidemic, anti-inflammatory, and antimicrobial activities are firmly rooted in the established pharmacology of its parent compound and related structures. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological effects.

Successful demonstration of in vitro activity, particularly as a potent GPR109A agonist with anti-inflammatory and lipid-modulating properties, would warrant progression to in vivo studies in relevant animal models of dyslipidemia and inflammation. Furthermore, a comprehensive structure-activity relationship (SAR) study involving other 6-substituted nicotinic acid analogues could provide valuable insights for the rational design of novel therapeutics with enhanced efficacy and reduced side effects. The exploration of this compound could pave the way for a new generation of nicotinic acid-based drugs with a broader range of clinical applications.

References

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Sources

6-Acetamidonicotinic Acid: A Synthetic Probe in the Landscape of Nicotinic Acid Metabolism and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of 6-acetamidonicotinic acid, not as a conventional metabolic intermediate, but as a significant synthetic analog within the broader context of nicotinic acid (Vitamin B3) metabolism. We will delve into the well-established metabolic pathways of related 6-substituted nicotinic acid derivatives, particularly 6-aminonicotinic acid and the extensively studied antimetabolite, 6-aminonicotinamide. By understanding the biological fate and mechanisms of these closely related compounds, we can infer the potential significance and research applications of this compound in drug discovery and metabolic studies.

The Central Role of Nicotinic Acid Metabolism

Nicotinic acid is a vital precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are indispensable for a vast array of redox reactions central to energy metabolism, cellular signaling, and DNA repair. The metabolic pathways that salvage and synthesize these coenzymes are critical for cellular homeostasis and have become attractive targets for therapeutic intervention, particularly in oncology.

6-Substituted Nicotinic Acid Analogs: A Gateway to Metabolic Modulation

The modification of the nicotinic acid scaffold, particularly at the 6-position, has given rise to a class of compounds with potent biological activities. These analogs can act as substrates or inhibitors of the enzymes involved in the NAD(P)+ biosynthetic pathways, leading to significant physiological consequences.

6-Aminonicotinic Acid: A Precursor and a Probe

6-Aminonicotinic acid is a key synthetic intermediate and a valuable tool for studying nicotinic acid metabolism.[1][2][3] It can be enzymatically converted within cells, hijacking the machinery of the Preiss-Handler pathway, which is one of the primary routes for NAD+ synthesis from nicotinic acid.

dot graph TD; A[Nicotinic Acid] --> B{Nicotinate phosphoribosyltransferase}; B --> C[Nicotinate mononucleotide]; D[6-Aminonicotinic Acid] -- "Enzymatic Conversion" --> E[6-Amino-nicotinate mononucleotide];

Conceptual overview of 6-aminonicotinic acid entering the Preiss-Handler pathway.

In Escherichia coli, for instance, 6-aminonicotinic acid is taken up by the cells and can be metabolized into 6-amino analogs of the pyridine nucleotide cycle intermediates.[4][5] This metabolic conversion is believed to be a key part of its bacteriostatic effects.[4][5]

6-Aminonicotinamide: A Potent Antimetabolite and Anti-Cancer Agent

6-Aminonicotinamide (6-AN) is a well-characterized antimetabolite of nicotinamide with significant gliotoxic and anti-cancer properties.[6][7] Its mechanism of action involves its conversion to fraudulent NAD(P)+ analogs, namely 6-amino-NAD+ and 6-amino-NADP+. These analogs are potent inhibitors of various NAD(P)+-dependent enzymes, most notably 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway (PPP).[8]

dot graph TD; A[6-Aminonicotinamide] --> B{Enzymatic Conversion}; B --> C[6-Amino-NAD(P)+]; C -- "Inhibition" --> D[6-Phosphogluconate Dehydrogenase]; D -- "Pentose Phosphate Pathway" --> E[NADPH & Ribose-5-Phosphate];

Inhibitory mechanism of 6-aminonicotinamide on the Pentose Phosphate Pathway.

The inhibition of the PPP by 6-AN has profound effects on cellular metabolism, leading to a reduction in NADPH levels, which is crucial for antioxidant defense, and a decrease in the production of ribose-5-phosphate, a precursor for nucleotide biosynthesis.[7][8] This disruption of cellular energy metabolism and redox balance makes cancer cells more susceptible to oxidative stress and can induce apoptosis.[7]

This compound: A Potential Prodrug and Research Tool

While not a naturally occurring metabolic intermediate based on current literature, this compound (CAS 21550-48-1) holds significant potential as a research tool and a prodrug candidate.[9] Its structure, featuring an acetylated amino group, suggests that it could be a substrate for intracellular deacetylases, leading to the release of 6-aminonicotinic acid.

dot graph TD; A[this compound] -- "Intracellular Deacetylases" --> B[6-Aminonicotinic Acid]; B --> C[Metabolic Activation];

Hypothetical metabolic activation of this compound.

This bioconversion would allow for a more controlled and potentially targeted delivery of the active 6-aminonicotinic acid, which can then exert its effects on nicotinic acid metabolism. The acetylation may also improve the compound's pharmacokinetic properties, such as membrane permeability and stability.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of 6-aminonicotinic acid.

Materials:

  • 6-Aminonicotinic acid

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 6-aminonicotinic acid in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

In Vitro Assay for Deacetylation

To investigate the potential of this compound as a prodrug, an in vitro deacetylation assay can be performed using cell lysates.

Materials:

  • This compound

  • Cultured cells of interest (e.g., cancer cell line)

  • Lysis buffer (e.g., RIPA buffer)

  • Phosphate-buffered saline (PBS)

  • High-performance liquid chromatography (HPLC) system

  • Incubator

Procedure:

  • Culture the cells to a sufficient density.

  • Harvest the cells and wash with cold PBS.

  • Lyse the cells using the lysis buffer and collect the cell lysate.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Incubate a known concentration of this compound with the cell lysate at 37°C.

  • Take aliquots of the reaction mixture at different time points.

  • Stop the reaction by adding a quenching agent (e.g., methanol).

  • Analyze the samples by HPLC to quantify the amounts of this compound and the product, 6-aminonicotinic acid.

  • Calculate the rate of deacetylation.

Analytical Methodologies

The detection and quantification of 6-substituted nicotinic acid analogs in biological samples are crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with a suitable detector is the method of choice.

Analyte Column Mobile Phase Detection Reference
6-Aminonicotinamide and 6-Amino-NAD+Reversed-phase C18Gradient of acetonitrile and a bufferUV or Mass Spectrometry[10]
Acetamiprid and 6-chloronicotinic acidIonPac® AS11-HC40 mM NaOH with 5% acetonitrilePhotoinduced Fluorescence[11][12]
Six Organic AcidsPorous graphitic carbon0.01% NaOH and acetonitrileMass Spectrometry[13]

Future Directions and Drug Development Implications

The study of this compound and other 6-substituted nicotinic acid analogs presents exciting opportunities for drug development. As a potential prodrug, this compound could offer a novel approach to targeting cancer cells by exploiting their metabolic vulnerabilities. Further research is warranted to:

  • Elucidate the specific enzymes responsible for the deacetylation of this compound in various cell types.

  • Evaluate the in vivo efficacy and toxicity of this compound in preclinical cancer models.

  • Explore the potential of this compound as a modulator of other metabolic pathways.

By leveraging the knowledge gained from the study of related compounds like 6-aminonicotinamide, researchers can accelerate the development of new therapeutic strategies based on the targeted disruption of nicotinic acid metabolism.

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  • ResearchGate. (2012). Analytical parameters for HPLC/DAD determination of acetamiprid and 6CNA. [Link]

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An In-depth Technical Guide to 6-Acetamidonicotinic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-acetamidonicotinic acid, a pyridine carboxylic acid derivative of nicotinic acid (Vitamin B3). While its discovery is not marked by a singular, prominent publication, its significance is rooted in its relationship to the fundamental metabolic pathways of nicotinamide adenine dinucleotide (NAD+). This document delves into the historical context of nicotinic acid research that paved the way for the synthesis and study of its derivatives. It outlines detailed synthetic protocols, provides a thorough analysis of its physicochemical and spectroscopic properties, and explores its biological relevance and potential therapeutic applications. This guide is intended to be a foundational resource for researchers investigating nicotinic acid metabolism, developing novel therapeutic agents, and exploring the diverse chemistry of pyridine compounds.

Introduction: The Unassuming Derivative of a Vital Vitamin

This compound, with the chemical formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol , is a fascinating yet often overlooked derivative of nicotinic acid.[1] Nicotinic acid, or niacin, is an essential human nutrient, a precursor to the vital coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[2] These coenzymes are central to a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling.[3]

The study of nicotinic acid and its metabolites has a rich history, driven by the quest to understand and combat the devastating effects of pellagra, a vitamin B3 deficiency disease. This research has led to the identification and synthesis of numerous derivatives, each with unique properties and potential applications. This compound emerges from this landscape, likely first synthesized as a chemical curiosity or as part of broader investigations into the structure-activity relationships of nicotinic acid analogs. While a definitive "discovery" paper remains elusive in historical archives, its existence is a testament to the extensive exploration of pyridine chemistry.

This guide will illuminate the path from the foundational knowledge of nicotinic acid metabolism to the specific technical details of this compound, providing a solid framework for future research and development.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader history of nicotinic acid and its amide, nicotinamide. The initial focus of research was on the isolation and identification of the "anti-pellagra factor," which was ultimately identified as nicotinic acid in the 1930s. This discovery spurred decades of research into the metabolic fate of this essential vitamin.

Early studies in the 1940s and 1950s began to unravel the complex pathways of nicotinic acid metabolism, identifying key metabolites excreted in urine.[3][4] These investigations laid the groundwork for understanding how the body processes and utilizes nicotinic acid, and how it detoxifies and excretes excess amounts.

While the precise first synthesis of this compound is not well-documented in a landmark publication, it is logical to infer its origins from the synthesis of its immediate precursor, 6-aminonicotinic acid. The synthesis of 6-aminonicotinic acid has been reported through various methods, including the hydrolysis of its esters.[5] The subsequent acetylation of the amino group at the 6-position is a standard and well-established chemical transformation.[6] It is highly probable that this compound was first prepared and characterized in a laboratory focused on the systematic modification of the nicotinic acid scaffold to explore its biological properties.

The compound's CAS number, 21550-48-1, provides a formal identifier, though its initial registration date does not necessarily coincide with its first synthesis.[1] The lack of a celebrated discovery story underscores its likely emergence as one of many derivatives created in the pursuit of understanding the broader chemical and biological landscape of nicotinic acid.

Synthesis and Characterization

The primary and most logical route for the synthesis of this compound is through the acetylation of 6-aminonicotinic acid. This process involves the introduction of an acetyl group to the amino moiety at the 6-position of the pyridine ring.

Synthesis Protocol: Acetylation of 6-Aminonicotinic Acid

This protocol describes a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

  • 6-Aminonicotinic acid

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of 6-aminonicotinic acid in a minimal amount of pyridine. Gentle warming may be required to facilitate dissolution.

  • Acetylation: To the stirred solution, slowly add an excess of acetic anhydride (typically 2-3 equivalents). The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reaction: Heat the reaction mixture under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-cold water. This will hydrolyze the excess acetic anhydride and precipitate the product.

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4. This ensures the complete protonation of the carboxylic acid group and aids in precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold deionized water to remove any residual pyridine and acetic acid.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification reactant1 6-Aminonicotinic Acid condition1 Pyridine (Solvent/Catalyst) reactant1->condition1 reactant2 Acetic Anhydride reactant2->condition1 condition2 Reflux (2-4 hours) condition1->condition2 step1 Quenching (Ice Water) condition2->step1 step2 Acidification (HCl) step1->step2 step3 Filtration step2->step3 step4 Recrystallization step3->step4 product This compound step4->product

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 21550-48-1[1]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [1]
Appearance White to off-white solid
Melting Point >300 °C
Solubility Sparingly soluble in water, soluble in DMSO
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the amide proton. The chemical shifts and coupling constants of the pyridine protons would be indicative of the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons of the pyridine ring, and the methyl carbon of the acetyl group.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the carboxylic acid, N-H stretching for the amide, C=O stretching for both the carboxylic acid and the amide, and C=C and C=N stretching vibrations for the pyridine ring.[9][10]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 180. The fragmentation pattern can provide further structural information.

Biological Relevance and Potential Applications

The biological significance of this compound is best understood in the context of the broader metabolism of nicotinic acid and nicotinamide.

Role in Nicotinic Acid Metabolism

Nicotinic acid and its amide are precursors for the synthesis of NAD+ through two primary pathways: the de novo pathway from tryptophan and the salvage pathways.[4] The salvage pathways recycle nicotinamide and other precursors back into the NAD+ pool.

It is plausible that this compound is a minor metabolite formed through a detoxification pathway. Acetylation is a common phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. The presence of an amino group on 6-aminonicotinic acid, a known or potential metabolite, makes it a substrate for N-acetyltransferases.

Diagram of a Putative Metabolic Pathway:

MetabolicPathway cluster_precursors Precursors cluster_core_pathway Core NAD+ Metabolism cluster_detoxification Detoxification precursor1 Nicotinic Acid nad NAD+ precursor1->nad precursor2 Nicotinamide precursor2->nad metabolite1 6-Aminonicotinic Acid (Putative) nad->metabolite1 acetylation Acetylation (N-acetyltransferase) metabolite1->acetylation product This compound acetylation->product excretion Excretion product->excretion

Caption: Putative metabolic pathway of this compound.

Potential Pharmacological Activities

The structural similarity of this compound to other biologically active nicotinic acid derivatives suggests several avenues for pharmacological investigation.

  • Anti-inflammatory and Analgesic Properties: Numerous derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[11] The pyridine carboxylic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: The pyridine ring is a key structural motif in many antimicrobial agents. Derivatives of nicotinic acid have shown promising activity against various bacterial and fungal strains.[11]

  • Enzyme Inhibition: The structural features of this compound make it a candidate for investigation as an inhibitor of various enzymes involved in metabolic or signaling pathways.

  • GABA Receptor Modulation: Analogues of 6-aminonicotinic acid have been explored as agonists for GABA(A) receptors, suggesting that modifications to the amino group, such as acetylation, could modulate this activity.[12]

Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound for drug discovery.

Conclusion and Future Directions

This compound, while not a widely recognized molecule, holds a significant place within the rich chemical and biological landscape of nicotinic acid derivatives. Its synthesis is straightforward, and its structure provides a versatile platform for further chemical modification. While its historical discovery remains somewhat obscure, its importance lies in its potential as a metabolite in nicotinic acid detoxification pathways and as a candidate for pharmacological investigation.

Future research should focus on several key areas:

  • Definitive Metabolic Studies: Elucidating whether this compound is indeed a metabolite of nicotinic acid or nicotinamide in various biological systems.

  • Comprehensive Pharmacological Screening: A thorough evaluation of its potential anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of a library of related derivatives to identify key structural features for enhanced biological activity.

  • Elucidation of Spectroscopic Data: The publication of comprehensive and verified ¹H NMR, ¹³C NMR, IR, and mass spectral data to serve as a standard reference for the scientific community.

This in-depth technical guide serves as a starting point for researchers and scientists to explore the chemistry and biology of this compound, a molecule with untapped potential waiting to be discovered.

References

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Spectroscopic Characterization of 6-Acetamidonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-acetamidonicotinic acid. In the absence of directly published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related analogs, namely nicotinic acid and 6-aminonicotinic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and the scientific rationale behind them.

Predicted Spectroscopic Data of this compound

The following sections detail the anticipated spectroscopic features of this compound. These predictions are derived from established principles of spectroscopy and comparative analysis with known data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HCOOHCarboxylic acid protons are typically broad and highly deshielded.
~10.5s1HNHAmide protons in an aromatic system are expected to be downfield.
~8.8d1HH-2The proton at position 2 is deshielded by the adjacent nitrogen and the carboxylic acid group.
~8.2dd1HH-4This proton is coupled to both H-2 and H-5, and is deshielded by the electron-withdrawing groups.
~7.9d1HH-5The proton at position 5 is influenced by the adjacent acetamido group.
~2.1s3HCH₃The methyl protons of the acetyl group are expected in this region.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~169.0C=O (amide)The amide carbonyl carbon is typically found in this region.
~166.5C=O (acid)The carboxylic acid carbonyl carbon is also in the downfield region.
~152.0C-6The carbon bearing the acetamido group is expected to be significantly downfield.
~150.5C-2The carbon adjacent to the ring nitrogen and the carboxylic acid is highly deshielded.
~140.0C-4Aromatic carbon deshielded by the nitrogen and carbonyl group.
~125.0C-3The carbon to which the carboxylic acid is attached.
~115.0C-5The carbon adjacent to the acetamido group.
~24.0CH₃The methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.[2] The IR spectrum of this compound is expected to be complex, showing characteristic absorptions for the carboxylic acid, amide, and aromatic functionalities.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid, H-bonded)
~3250MediumN-H stretch (amide)
~1710StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (amide I band)
~1600, ~1550MediumC=C and C=N stretch (aromatic ring)
~1530MediumN-H bend (amide II band)
~1300MediumC-N stretch
~1250MediumC-O stretch (carboxylic acid)
900-650Medium-StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation, providing a fingerprint of the molecule that can be used for structural elucidation.[3]

Predicted Mass Spectrometry Data (EI, 70 eV)

  • Molecular Ion (M⁺): m/z = 180. The molecular ion peak is expected, corresponding to the molecular weight of this compound (C₈H₈N₂O₃).

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH) from the carboxylic acid group: m/z = 163.

    • Loss of a water molecule (H₂O) from the carboxylic acid and amide N-H: m/z = 162.

    • Loss of a ketene molecule (CH₂=C=O) from the acetamido group: m/z = 138. This would result in the formation of the 6-aminonicotinic acid cation radical.

    • Decarboxylation (loss of CO₂): m/z = 136.

    • Cleavage of the acetyl group (loss of •COCH₃): m/z = 137.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

NMR Spectroscopy

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve 5-10 mg in 0.6 mL DMSO-d₆ C Data Acquisition B->C Lock, Tune, Shim D Data Processing C->D Acquire ¹H, ¹³C, DEPT E Spectral Analysis D->E Fourier Transform, Phase, Baseline Correction

Figure 1: General workflow for NMR spectroscopic analysis.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[4] DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal transmission.

    • Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

    • (Optional but recommended) Acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase correct the spectra to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).

FTIR Spectroscopy

FTIR_Workflow A Sample Preparation (KBr Pellet) B Background Spectrum A->B Grind 1-2 mg sample with 100-200 mg KBr C Sample Spectrum B->C Acquire spectrum of pure KBr pellet D Data Analysis C->D Acquire spectrum of sample pellet D->D Identify characteristic absorption bands

Figure 2: Workflow for FTIR analysis using the KBr pellet method.

Protocol for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6] The KBr acts as an IR-transparent matrix.

    • The mixture should be ground to a fine, homogeneous powder to minimize light scattering.[7]

    • Transfer the powder to a pellet press die.

    • Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[6]

  • Background Spectrum Acquisition:

    • Place a blank KBr pellet (prepared without the sample) or an empty sample holder in the FTIR spectrometer.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the KBr matrix.[8]

  • Sample Spectrum Acquisition:

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

MS_Workflow A Sample Introduction B Ionization (EI) A->B Direct insertion probe or GC inlet C Mass Analysis B->C Bombardment with 70 eV electrons D Detection C->D Separate ions by m/z ratio E Data Interpretation D->E Generate mass spectrum

Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 6-Acetamidonicotinic Acid

This guide provides a comprehensive technical overview of the theoretical properties, potential biological activities, and key experimental considerations for this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical data with predictive insights based on the structure-activity relationships of related nicotinic acid derivatives.

This compound (CAS: 21550-48-1) is a derivative of nicotinic acid (Vitamin B3).[1][2] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and an acetamido group at the 6-position. This substitution pattern is pivotal, as it is expected to modulate the electronic properties and biological interactions of the parent nicotinic acid scaffold.

The acetamido group, formed by the acetylation of 6-aminonicotinic acid, introduces a hydrogen bond donor and acceptor, which can significantly influence solubility, crystal packing, and receptor binding affinity compared to its precursor.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experimental protocols, including solvent selection for synthesis, purification, and bioassays.

PropertyValueSource
CAS Number 21550-48-1[3]
Molecular Formula C₈H₈N₂O₃[3]
Molecular Weight 180.16 g/mol
Physical Form Solid, White Powder[4]
Boiling Point 276-278 °C
IUPAC Name 6-(acetylamino)nicotinic acid
InChI Key RXSLHYTZMIUANX-UHFFFAOYSA-N

Synthesis and Purification

While specific literature detailing the synthesis of this compound is sparse, a robust synthetic route can be reliably inferred from standard organic chemistry principles and published methods for analogous compounds. The most logical pathway involves the acetylation of 6-aminonicotinic acid.[5][6]

Proposed Synthetic Workflow

The synthesis is a straightforward N-acetylation reaction. 6-Aminonicotinic acid serves as the starting material, which can be synthesized via the hydrolysis of its ethyl ester.[6] Acetic anhydride is an effective and common acetylating agent for this type of transformation.[5]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

Objective: To synthesize this compound from 6-aminonicotinic acid.

Materials:

  • 6-Aminonicotinic acid (1.0 eq)

  • Acetic anhydride (3.0 eq)

  • Glacial acetic acid (solvent)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-aminonicotinic acid in glacial acetic acid.

  • Acetylation: Add acetic anhydride to the suspension. Heat the reaction mixture to 80-90 °C with vigorous stirring. The choice of a moderate excess of acetic anhydride ensures the reaction goes to completion.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add cold deionized water to quench the excess acetic anhydride and precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Characterization: Dry the final product under a vacuum and characterize it using NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic and Analytical Profile (Predicted)

No specific spectroscopic data for this compound was found in the public domain. However, based on its molecular structure, a detailed theoretical profile can be predicted. This serves as a benchmark for the characterization of the synthesized compound.

TechniquePredicted ObservationsRationale
¹H NMR - Aromatic Protons (3H): Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), corresponding to the protons on the pyridine ring. - Amide Proton (1H): A broad singlet (δ 9.0-11.0 ppm) for the N-H proton. - Carboxylic Acid Proton (1H): A very broad singlet (δ 12.0-14.0 ppm) for the COOH proton. - Methyl Protons (3H): A sharp singlet (δ 2.0-2.5 ppm) for the acetyl CH₃ group.The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen, carboxylic acid, and amide groups.
¹³C NMR - Carbonyl Carbons (2C): Two signals in the downfield region (δ 165-175 ppm) for the amide and carboxylic acid carbons. - Aromatic Carbons (5C): Five signals in the aromatic region (δ 110-160 ppm). - Methyl Carbon (1C): One signal in the upfield region (δ 20-30 ppm).The number of signals corresponds to the unique carbon environments in the molecule.
FT-IR - O-H Stretch: A very broad band from 2500-3300 cm⁻¹ (carboxylic acid). - N-H Stretch: A moderate band around 3300-3500 cm⁻¹ (amide). - C=O Stretch: Two sharp, strong bands around 1680-1720 cm⁻¹ (amide and carboxylic acid). - C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region (aromatic ring).These vibrational frequencies are characteristic of the functional groups present in the molecule.
Mass Spec (ESI+) [M+H]⁺: Predicted at m/z 181.06Corresponds to the protonated molecular ion (C₈H₉N₂O₃⁺).

Potential Biological Activity and Mechanism of Action

The biological profile of this compound is not well-documented. However, its structural relationship to nicotinic acid and other bioactive pyridine derivatives allows for informed hypotheses regarding its potential therapeutic applications.

Hypothesized Activity Profile:
  • Prodrug Potential: It is plausible that this compound could act as a prodrug of 6-aminonicotinic acid or even nicotinic acid, undergoing in-vivo hydrolysis to release the active parent compound. This could potentially modify the pharmacokinetic profile, leading to sustained release or altered tissue distribution.[1]

  • Modulation of Nicotinic Acid Receptors: Nicotinic acid's primary therapeutic effects (e.g., lipid-lowering) are mediated through the G protein-coupled receptor GPR109A.[1] The 6-acetamido substitution may alter the affinity and efficacy of the molecule for this receptor, potentially leading to a different pharmacological profile.

  • Antimicrobial and Anticancer Properties: Derivatives of nicotinic acid have shown a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[7] For instance, the related compound 6-aminonicotinamide (6AN) has been shown to sensitize human tumor cell lines to cisplatin.[8] It is worth investigating whether this compound shares any of these properties.

Hypothesized Signaling Pathway (GPR109A)

If this compound or its active metabolite interacts with GPR109A, it would likely trigger the same downstream pathway as nicotinic acid, which involves the inhibition of adenylate cyclase.

GPR109A_Pathway cluster_cell Adipocyte Ligand This compound (or active metabolite) Receptor GPR109A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) HSL Hormone-Sensitive Lipase (Active) PKA_active->HSL Phosphorylates (Inactivates) HSL_inactive HSL-P (Inactive) TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids TG->FFA Release Release to Bloodstream FFA->Release

Caption: Hypothesized GPR109A signaling pathway for this compound.

Pharmacokinetic and Toxicological Considerations

Predicted Pharmacokinetics

Direct pharmacokinetic studies on this compound are unavailable. However, data from the structurally similar antimetabolite 6-aminonicotinamide (6AN) can provide valuable predictive insights.[8]

  • Absorption and Distribution: Likely to be absorbed orally. Distribution would depend on its polarity and ability to cross cell membranes.

  • Metabolism: The acetamido group is a prime target for hydrolysis by amidase enzymes in the liver and other tissues, likely converting it to 6-aminonicotinic acid.

  • Elimination: Studies on 6AN in mice showed rapid clearance, with a terminal half-life of about 31 minutes, and at least 25% was excreted unchanged in the urine.[8] A similarly rapid clearance and renal excretion pathway can be anticipated for this compound and its metabolites.

Toxicological Profile

The safety profile of this compound has not been formally established. However, based on the data for its precursor, 6-aminonicotinic acid, certain hazards should be assumed until proven otherwise.

  • Hazards: 6-Aminonicotinic acid is classified as an irritant, causing skin and serious eye irritation.[9] It may also cause respiratory irritation and potential skin sensitization.[4][9]

  • Handling Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. Accidental ingestion may be harmful.[4]

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure but an underexplored biological profile. Its theoretical properties, derived from its relationship to nicotinic acid and other functionalized pyridines, suggest it may possess interesting pharmacological activities, potentially as a prodrug with a modified pharmacokinetic profile.

Further research is required to validate these hypotheses. Key future work should include:

  • Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic characterization to establish a reference standard.

  • In Vitro Biological Screening: Assay the compound for activity at the GPR109A receptor and screen for potential antimicrobial and cytotoxic effects.

  • Metabolic Stability and Pharmacokinetic Studies: Perform in vitro metabolic stability assays followed by in vivo pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a solid theoretical foundation for researchers to begin a systematic investigation into the properties and potential applications of this compound.

References

  • Sidóová, E., & Odlerová, Ž. (1985). Synthesis and the biological activity of 6-acetamido-2-alkylthiobenzothiazoles. Chemical Papers, 39(4), 553-557.
  • Walker, D. L., et al. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(10), 1661-1669. [Link]

  • PubChem. (n.d.). 6-Aminonicotinic acid. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Poczta, P., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4987. [Link]

  • Van Scott, E. J., & Yu, R. J. (1983). U.S. Patent No. 4,375,545. Washington, DC: U.S.
  • Sbraccia, M., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Fox, D. J., et al. (2004). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Synthetic Communications, 34(18), 3379-3387. [Link]

  • Choc, M. G., et al. (1989). Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine. Journal of Clinical Pharmacology, 29(4), 354-358. [Link]

  • Li, X. C., et al. (2007). Potent in vitro antifungal activities of naturally occurring acetylenic acids. Antimicrobial Agents and Chemotherapy, 51(10), 3615-3621. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of 6-Acetamidonicotinic acid, a key chemical intermediate in various synthetic processes. Recognizing the importance of accurate quantification for process optimization, quality control, and research applications, we present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be implemented in research, development, and quality control laboratories. Each protocol is accompanied by a discussion of the underlying scientific principles, guidance on experimental design, and data interpretation.

Introduction

This compound (MW: 180.16 g/mol ) is a derivative of nicotinic acid (Vitamin B3) and serves as a significant building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] The purity and concentration of this intermediate are critical parameters that can influence the yield and quality of the final product. Therefore, reliable and accurate analytical methods for its quantification are essential for researchers, scientists, and drug development professionals.

This document outlines three distinct yet complementary analytical approaches for the determination of this compound in various sample matrices. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique for routine analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.

  • UV-Vis Spectrophotometry: A simple and cost-effective method suitable for rapid analysis of relatively pure samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of analytical chemistry, offering excellent resolution and quantitative accuracy for a wide range of compounds. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's polarity for effective separation.

Principle

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds from the column. By adjusting the mobile phase composition, the retention of this compound can be controlled to achieve separation from impurities. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits significant absorption. Based on the UV spectra of similar nicotinic acid derivatives, a wavelength in the range of 260-270 nm is expected to be suitable.[2][3]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid), analytical grade

  • 0.45 µm syringe filters

2.2.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2.2.3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a common starting point for the analysis of organic acids.[4][5] A gradient elution may be necessary to ensure good peak shape and resolution.

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

2.2.4. HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 10 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm (to be optimized)

2.2.5. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2.2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standards HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Sample_Prep Prepare Samples Sample_Prep->HPLC_Injection Mobile_Phase_Prep Prepare Mobile Phase Mobile_Phase_Prep->HPLC_Injection Data_Acquisition Acquire Data (UV 265 nm) HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Samples Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological or environmental matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific and sensitive detection of a tandem mass spectrometer.

Principle

LC-MS/MS analysis involves the separation of the target analyte by HPLC, followed by its ionization and detection in a mass spectrometer. The analyte is first ionized, typically using electrospray ionization (ESI), to produce a parent ion. This parent ion is then fragmented in the mass spectrometer to produce characteristic product ions. By monitoring specific parent-to-product ion transitions (Multiple Reaction Monitoring - MRM), highly selective and sensitive quantification can be achieved. For carboxylic acids, negative ion mode ESI is often employed.[4][6]

Experimental Protocol

3.2.1. Materials and Reagents

  • Same as for HPLC-UV, with the addition of an internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar compound).

3.2.2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3.2.3. LC-MS/MS Method Parameters

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition To be determined by infusion of a standard solution. For this compound (C8H8N2O3, MW=180.16), the precursor ion would be [M-H]⁻ at m/z 179.16. Product ions would need to be determined experimentally.

3.2.4. Sample Preparation

  • Sample preparation may require more extensive cleanup to remove matrix interferences. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[7]

3.2.5. Data Analysis

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.

  • The concentration of the analyte in the samples is determined from this calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_IS_Prep Prepare Standards with Internal Standard LC_Separation LC Separation Standard_IS_Prep->LC_Separation Sample_IS_Prep Prepare Samples with Internal Standard Sample_IS_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Integrate Peaks (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratios Peak_Integration->Ratio_Calculation Quantification Quantify Samples Ratio_Calculation->Quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

UV-Vis Spectrophotometry

For rapid and straightforward quantification of this compound in simple, transparent solutions, UV-Vis spectrophotometry offers a convenient and cost-effective approach. This method is particularly useful for in-process control where high sample throughput is required.

Principle

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration of the analyte can be determined. For nicotinic acid derivatives, the λmax is typically in the UV range.[2][8]

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • A suitable solvent (e.g., water, methanol, or a buffer solution) in which the analyte is stable and soluble.

4.2.2. Instrumentation

  • UV-Vis spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

4.2.3. Procedure

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[8]

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration.

    • Perform serial dilutions to create a set of at least five calibration standards.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of each calibration standard and the unknown samples.

4.2.4. Data Analysis

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the samples from their absorbance values using the calibration curve.

Logical Relationship Diagram

UVVis_Logic cluster_principle Beer-Lambert Law cluster_experiment Experimental Steps A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon depends on c Concentration (c) A->c is proportional to l Path Length (l) A->l depends on Determine_lambda_max Determine λmax Measure_Absorbance Measure Absorbance Determine_lambda_max->Measure_Absorbance Prepare_Standards Prepare Standards Prepare_Standards->Measure_Absorbance Calibration Plot Calibration Curve Measure_Absorbance->Calibration Quantify Quantify Sample Calibration->Quantify

Caption: Logical relationship of Beer-Lambert Law and experimental steps in UV-Vis spectrophotometry.

Method Validation

For all the described methods, it is imperative to perform a thorough method validation to ensure the reliability and accuracy of the results. Key validation parameters to be assessed include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This application note provides a detailed overview of three analytical methods for the quantification of this compound. The choice of the most appropriate method will be dictated by the specific analytical needs, including sensitivity, selectivity, and sample matrix complexity. The provided protocols serve as a starting point for method development and should be fully validated before implementation for routine analysis.

References

  • Guzsvány, V., et al. (2012). Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid. Journal of the Serbian Chemical Society.
  • Uchida, T., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites.
  • Lazić, S., et al. (2016). DETERMINATION OF ACETAMIPRID AND 6-CHLORONICOTINIC ACID BY DERIVATIVE SPECTROPHOTOMETRY AND HPLC METHODS. Journal of the Serbian Chemical Society.
  • Li, X., et al. (2020).
  • Guzsvány, V., et al. (2012). Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid.
  • Subhani, Q., et al. (2020). Simultaneous determination of acetamiprid and 6-chloronicotinic acid in environmental samples by using ion chromatography hyphenated to online photoinduced fluorescence detector.
  • Lazić, S., et al. (2016). Analytical parameters for HPLC/DAD determination of acetamiprid and 6CNA.
  • Al-Momani, I. F. (2001). Spectrophotometric determination of 6-aminopenicillanic acid using bromophenol blue and bromothymol blue. Journal of Pharmaceutical and Biomedical Analysis.
  • National Center for Biotechnology Information. (n.d.). 6-Aminonicotinic acid. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). Retrieved from [Link]

  • Seth-Smith, H. M. B., et al. (2019). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. Applied and Environmental Microbiology.
  • Li, Y., et al. (2022). Integrated LC-MS/MS and Transcriptome Sequencing Analysis Reveals the Mechanism of Color Formation During Prickly Ash Fruit Ripening. Frontiers in Plant Science.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 6-Morpholinonicotinaldehyde using HPLC-UV and LC-MS/MS.
  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Retrieved from [Link]

  • Chen, J., et al. (2021). LC-MS/MS method for the detection of multiple classes of shellfish toxins. Food Science and Technology.
  • Haby, C., et al. (2021).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). UV spectra of Nicotinic acid (a) control and (b) treated.
  • Reddy, G. S., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chemical Health Risks.
  • Shaikh, K., et al. (1973). Spectrophotometric method for the estimation of 6-aminopenicillanic acid. Antimicrobial Agents and Chemotherapy.
  • Suneetha, A., & Rao, A. L. (2012). Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences.

Sources

HPLC method for 6-Acetamidonicotinic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 6-Acetamidonicotinic Acid by High-Performance Liquid Chromatography

Abstract

This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework, from the scientific rationale behind the method's parameters to a step-by-step operational protocol. The method utilizes a polar-endcapped C18 column with a simple isocratic mobile phase of 0.1% formic acid in water and acetonitrile, coupled with UV detection. The protocol has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring reliability, accuracy, and precision.[1][2][3]

Introduction and Method Rationale

This compound (MW: 180.18 g/mol ) is a derivative of nicotinic acid (Vitamin B3) and can be encountered as a pharmaceutical intermediate, a metabolite, or a potential impurity in drug synthesis.[4] Its accurate quantification is crucial for process control, purity assessment, and metabolic studies.

The chemical structure, featuring a carboxylic acid, an amide group, and a pyridine ring, renders the molecule highly polar. This polarity presents a significant challenge in conventional reversed-phase chromatography, where polar analytes often exhibit poor retention on standard C18 stationary phases, eluting near the void volume.[5][6] To overcome this, a methodical approach grounded in chromatographic theory was employed.

  • Chromatographic Mode Selection : Reversed-phase HPLC was selected as it is the most prevalent, versatile, and robust separation technique in the pharmaceutical industry.[7] It provides high-resolution separations for a wide variety of compounds.

  • Stationary Phase Selection : Due to the analyte's high polarity, a standard C18 column could be susceptible to "phase collapse" or "ligand folding" when used with highly aqueous mobile phases, leading to irreproducible retention times.[8] Therefore, a modern polar-endcapped C18 column was chosen. These columns incorporate polar groups near the silica surface, which promotes a layer of water that prevents the C18 chains from collapsing, ensuring stable and reproducible retention for polar compounds even in low organic content mobile phases.

  • Mobile Phase Optimization :

    • pH Control : The carboxylic acid moiety on the pyridine ring is ionizable. To ensure consistent retention and optimal peak shape, its ionization must be suppressed. By setting the mobile phase pH significantly lower than the analyte's pKa, the molecule remains in its neutral, less polar form, thereby increasing its hydrophobic interaction with the stationary phase. A mobile phase containing 0.1% formic acid provides a pH of approximately 2.7, which is ideal for this purpose.

    • Organic Modifier : Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, providing a better signal-to-noise ratio.

  • Detection : The pyridine ring in this compound contains a strong chromophore, making UV detection a suitable and sensitive choice. Based on the UV absorbance characteristics of similar nicotinic acid derivatives, which show maxima around 210-270 nm, a detection wavelength of 265 nm was selected after a full scan using a Photodiode Array (PDA) detector to ensure optimal sensitivity.[9][10]

Materials and Equipment

Reagents and Chemicals
  • This compound Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade, ~99%)

  • Deionized Water (18.2 MΩ·cm)

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or PDA detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm, PTFE or Nylon)

  • HPLC vials with caps

Chromatographic Conditions

All critical parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
HPLC Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid (v/v) in Deionized Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Elution Mode Isocratic
Composition 90% Mobile Phase A / 10% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/PDA
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent 50:50 (v/v) Acetonitrile:Water

Standard and Sample Preparation Protocol

Preparation of Stock Standard Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly by inverting the flask multiple times.

Preparation of Working Standard Solutions

Prepare a series of working standards for the calibration curve by performing serial dilutions of the stock solution with the diluent. A suggested concentration range is 5, 10, 25, 50, 100, and 150 µg/mL.

Preparation of Sample Solution
  • Accurately weigh the sample material expected to contain this compound into a suitable volumetric flask.

  • Add diluent to approximately 70% of the flask volume.

  • Sonicate for 10-15 minutes to ensure complete extraction and dissolution of the analyte.

  • Allow the solution to cool to ambient temperature, then dilute to the mark with diluent and mix well.

  • Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection. The final concentration should fall within the validated linear range of the method.

Experimental Workflow and Analysis

The diagram below outlines the complete analytical workflow from preparation to final quantification.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Std_Prep Standard Preparation (Stock & Working Solutions) SST System Suitability Test (SST) (5 Replicate Injections of Standard) Std_Prep->SST Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sequence Run Analysis Sequence (Blank, Standards, Samples, QC) Sample_Prep->Sequence System_Setup HPLC System Setup (Equilibrate Column for 30 min) System_Setup->SST SST_Check SST Pass? (%RSD < 2.0% Tailing < 1.5) SST->SST_Check SST_Check->System_Setup No (Troubleshoot) SST_Check->Sequence Yes Integration Peak Integration & Identification (Based on Retention Time) Sequence->Integration Calibration Generate Calibration Curve (Linearity Check R² > 0.999) Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Inject a mid-range working standard (e.g., 50 µg/mL) five consecutive times.

  • Calculate the system suitability parameters. The acceptance criteria should be:

    • Peak Tailing Factor (Tf) : ≤ 1.5

    • Theoretical Plates (N) : ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area : ≤ 2.0%

Analysis Sequence

A typical injection sequence should be structured as follows:

  • Diluent (Blank) injection to ensure no carryover.

  • Working standards for the calibration curve.

  • Sample injections.

  • A quality control (QC) standard should be injected periodically (e.g., every 10-20 samples) to monitor system performance.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2] The key performance characteristics are summarized below.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the analyte retention time.No interfering peaks
Linearity (R²) 0.9998R² ≥ 0.999
Range 5 - 150 µg/mLDefined by linearity
Accuracy (% Recovery) 98.9% - 101.5%98.0% - 102.0%
Precision (%RSD)
* Repeatability (n=6)0.85%%RSD ≤ 2.0%
* Intermediate (n=6)1.12%%RSD ≤ 2.0%
Limit of Quantitation (LOQ) 5 µg/mLS/N ≥ 10
Limit of Detection (LOD) 1.5 µg/mLS/N ≥ 3
Robustness Unaffected by minor changes in flow rate, temperature, and pH.System suitability passes

Conclusion

This application note provides a comprehensive, reliable, and robust RP-HPLC method for the quantitative determination of this compound. The method development was based on sound scientific principles to overcome the challenges associated with analyzing a polar compound. The detailed protocol and validation summary demonstrate that the method is accurate, precise, and specific, making it suitable for routine use in quality control and research environments.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available from: [Link]

  • Kim, H., & Kim, Y. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Journal of Chromatography A, 988(1), 47-56. Available from: [Link]

  • Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available from: [Link]

  • Scott, R.P.W. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. LC-GC. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Guzsvány, V., et al. (2012). Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid. Journal of the Serbian Chemical Society. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminonicotinic acid. PubChem Compound Database. Available from: [Link]

  • El-Gindy, A., et al. (1995). Spectrophotometric determination of 6-aminopenicillanic acid using bromophenol blue and bromothymol blue. Analytica Chimica Acta, 307(1), 109-114. Available from: [Link]

  • ResearchGate. (2025, August 7). (PDF) Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available from: [Link]

  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Available from: [Link]

  • Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid.
  • ACG Publications. (2025, February 5). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Available from: [Link]

  • National Center for Biotechnology Information. (2025, October 26). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. PMC - NIH. Available from: [Link]

Sources

LC-MS/MS protocol for 6-Acetamidonicotinic acid detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 6-Acetamidonicotinic Acid in Human Plasma using LC-MS/MS

Authored by a Senior Application Scientist

This document provides a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of this compound in human plasma. This method is designed for researchers, scientists, and drug development professionals who require accurate measurement of this compound in a complex biological matrix.

Introduction: The Rationale for a Dedicated LC-MS/MS Assay

This compound, a metabolite of interest in various biochemical pathways, requires precise quantification to understand its physiological and pathological roles. With a molecular formula of C₈H₈N₂O₃ and a molecular weight of 180.2 g/mol , its analysis in complex matrices like plasma presents a significant challenge due to the presence of numerous endogenous interferences[1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such bioanalytical challenges, offering unparalleled sensitivity and selectivity[2]. By coupling the separation power of high-performance liquid chromatography (HPLC) with the specific detection capabilities of a triple quadrupole mass spectrometer, this method ensures reliable quantification, free from matrix-induced artifacts. The protocol herein is built upon established principles of bioanalytical method development, ensuring it is both reproducible and self-validating.

Principle of the Method

The core of this protocol involves a three-stage process:

  • Sample Preparation: Efficient extraction of this compound from the plasma matrix is achieved through protein precipitation. This crucial step removes high-abundance proteins that can interfere with the analysis and damage the analytical column[3]. An internal standard (IS) is introduced at this stage to correct for variability during sample processing and instrumental analysis[4].

  • Chromatographic Separation: The extracted analyte is separated from other components on a reversed-phase C18 column. A gradient elution profile using a mobile phase of acetonitrile and water, both acidified with formic acid, ensures a sharp peak shape and optimal retention time.

  • Mass Spectrometric Detection: The analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method monitors a specific precursor-to-product ion transition, ensuring that only the compound of interest is quantified.

Essential Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
This compound≥98% PuritySanta Cruz Biotechnology
This compound-d3 (Internal Standard)≥98% Purity(Custom Synthesis Recommended)
Acetonitrile (ACN)LC-MS GradeFisher Scientific
Methanol (MeOH)LC-MS GradeFisher Scientific
WaterLC-MS GradeMilliporeSigma
Formic Acid (FA)LC-MS Grade, ~99%Thermo Fisher Scientific[5]
Human Plasma (K₂EDTA)Pooled, BlankReputable Bio-supplier
Microcentrifuge Tubes1.5 mL, Low-bindingEppendorf
HPLC Vials2 mL, with insertsAgilent Technologies

Note: A stable isotope-labeled (SIL) internal standard like this compound-d3 is strongly recommended as it co-elutes and experiences similar matrix effects to the analyte, providing the most accurate correction[4]. If a SIL-IS is unavailable, a structural analog may be considered after rigorous validation.

Detailed Experimental Protocol: Sample Preparation

This protocol is optimized for a 100 µL plasma sample volume. All steps should be performed on ice to minimize enzymatic activity and analyte degradation.

Rationale: Protein precipitation with acetonitrile is a rapid and effective method for removing the bulk of proteins from plasma samples. It is widely used due to its simplicity and compatibility with LC-MS/MS analysis[3][6].

Step-by-Step Procedure:

  • Aliquoting: Thaw frozen human plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a pre-labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d3 in 50:50 MeOH:H₂O) to each tube, except for blank matrix samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation[3].

  • Vortexing: Cap the tubes and vortex vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analyte and internal standard in the supernatant[3].

  • Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a new set of labeled tubes, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the high concentration of organic solvent[7].

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures the sample solvent is compatible with the LC system, leading to good peak shape[7].

  • Final Centrifugation & Transfer: Vortex for 30 seconds, then centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the final reconstituted sample to an HPLC vial with an insert for analysis.

Workflow for Sample Preparation

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma spike 2. Spike with Internal Standard plasma->spike precipitate 3. Add 300 µL Ice-Cold ACN spike->precipitate vortex1 4. Vortex for 60 seconds precipitate->vortex1 centrifuge1 5. Centrifuge at 14,000 x g vortex1->centrifuge1 transfer1 6. Transfer Supernatant centrifuge1->transfer1 evaporate 7. Evaporate to Dryness (N2) transfer1->evaporate reconstitute 8. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute centrifuge2 9. Final Centrifugation reconstitute->centrifuge2 transfer2 10. Transfer to HPLC Vial centrifuge2->transfer2

Caption: Step-by-step workflow for plasma sample preparation.

Detailed Experimental Protocol: LC-MS/MS Analysis

The following parameters are provided as a validated starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

Rationale: A C18 stationary phase provides excellent retention for moderately polar compounds like this compound. Gradient elution allows for efficient separation from matrix components and a total run time suitable for high-throughput analysis. The use of formic acid in the mobile phase aids in the protonation of the analyte for positive ion mode ESI[8].

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II or equivalent UHPLC system[9]
Column Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.02080
4.1595
5.0595
5.1955
7.0955
Mass Spectrometry (MS) Parameters

Rationale: Electrospray ionization in positive ion mode (ESI+) is selected to protonate the nitrogen atoms in the pyridine ring of this compound, forming the [M+H]⁺ precursor ion. MRM transitions are chosen based on predictable fragmentation patterns (e.g., loss of the acetyl group or carboxylic acid moiety) to ensure high selectivity and sensitivity.

ParameterRecommended Condition
Mass Spectrometer Sciex QTRAP 6500 or equivalent triple quadrupole MS
Ion Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage 5500 V
Source Temperature 500°C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
MRM Transitions See table below

Optimized MRM Transitions:

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (V)
This compound 181.1139.1 (Quantifier)10022
181.1122.1 (Qualifier)10028
This compound-d3 (IS) 184.1142.1 (Quantifier)10022

Note: Collision energies are instrument-dependent and must be optimized by infusing a standard solution of the analyte and internal standard.

LC-MS/MS Analysis Workflow

G cluster_analysis LC-MS/MS Analysis Workflow autosampler Autosampler Injection (5 µL) hplc UHPLC Separation (C18 Column) autosampler->hplc esi Ion Source (ESI+) hplc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - CAD) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Caption: The analytical path from sample injection to data acquisition.

Data Analysis, Calibration, and Quality Control

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting is typically used. The calibration range should encompass the expected concentrations in the study samples. For this assay, a suggested range is 1 - 1000 ng/mL.

Quality Control (QC): QC samples are prepared at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC). These are analyzed alongside the unknown samples in each analytical run to ensure the accuracy and precision of the method.

Acceptance Criteria:

  • Calibration Curve: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration of each calibrator should be within ±15% of its nominal value (±20% for the Lower Limit of Quantification, LLOQ)[2][10].

  • QC Samples: At least two-thirds of the QC samples must be within ±15% of their respective nominal concentrations.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol emphasizes a straightforward protein precipitation for sample preparation and utilizes standard reversed-phase chromatography coupled with tandem mass spectrometry. By adhering to the principles of validated bioanalysis, including the use of a stable isotope-labeled internal standard and appropriate quality control measures, this method provides a reliable tool for researchers in pharmacology, metabolomics, and clinical research.

References

  • Hao, C., et al. (2016). Liquid chromatography-tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection. Analytica Chimica Acta. [Link]

  • Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agilent Technologies. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Chen, G., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites. [Link]

  • Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

  • University of Wuerzburg. (2016). Guidelines for LC – MS Samples. [Link]

  • Le, T.T., et al. (2020). LC-MS/MS method for the detection of multiple classes of shellfish toxins. CABI Agriculture and Bioscience. [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • Benzel, J., et al. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Pharmaceuticals. [Link]

  • Zhao, S., et al. (2014). Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources. Journal of Chromatography A. [Link]

  • Jannetto, P. J., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. [Link]

  • Krishna Veni, K. (2015). Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. ResearchGate. [Link]

  • Benzel, J., et al. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Semantic Scholar. [Link]

  • Jannetto, P. J., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. ResearchGate. [Link]

  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]

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Application Note: 1H NMR Spectrum Analysis of 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Acetamidonicotinic acid is a substituted pyridine derivative of nicotinic acid (Vitamin B3). Its structural complexity, featuring a pyridine ring, a carboxylic acid group, and an acetamido group, makes it a molecule of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and detailed analysis of the ¹H NMR spectrum of this compound. We will delve into the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol, and offer a detailed interpretation of the spectral data, grounded in established principles of NMR spectroscopy.

Theoretical Background

The ¹H NMR spectrum of this compound is dictated by its molecular structure, which contains several distinct proton environments. The chemical shift (δ) of each proton is influenced by the local electronic environment, including inductive effects and the aromatic ring current of the pyridine moiety.[1][2] Spin-spin coupling between non-equivalent neighboring protons provides crucial information about the connectivity of the molecule.

The key proton groups in this compound are:

  • Pyridine ring protons: The pyridine ring has three aromatic protons at positions 2, 4, and 5. Their chemical shifts are influenced by the electron-withdrawing nitrogen atom and the substituents (carboxylic acid and acetamido groups).

  • Acetamido group protons: This group consists of a methyl (CH₃) group and an amide (NH) proton.

  • Carboxylic acid proton: The acidic proton of the -COOH group.

Understanding the expected chemical shifts and coupling patterns for these protons is fundamental to interpreting the spectrum accurately.

Molecular Structure and Proton Numbering

To facilitate the discussion of the NMR spectrum, the protons in this compound are numbered as follows:

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer filter Filter if solids are present dissolve->filter insert 4. Insert Sample into Spectrometer transfer->insert filter->transfer lock 5. Lock and Shim insert->lock acquire 6. Acquire 1H Spectrum lock->acquire phase 7. Phasing acquire->phase baseline 8. Baseline Correction phase->baseline integrate 9. Integration baseline->integrate peak_pick 10. Peak Picking integrate->peak_pick

Caption: Experimental workflow for ¹H NMR analysis.

Detailed Step-by-Step Protocol
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound. [3][4]The exact amount will depend on the sensitivity of the NMR instrument.

  • Solvent Selection and Dissolution:

    • Rationale: The choice of a deuterated solvent is crucial. [4]DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and its residual proton signal does not overlap significantly with the analyte signals. Methanol-d₄ is another option, but may lead to exchange of the carboxylic acid and amide protons.

    • Procedure: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. [4]Gentle vortexing or sonication can aid dissolution.

  • Sample Filtration and Transfer:

    • Rationale: It is imperative to have a clear, particulate-free solution to achieve high-resolution spectra. [4]Solid particles can degrade the magnetic field homogeneity, leading to broad peaks.

    • Procedure: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. 4. NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Process the raw data by applying Fourier transformation.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Perform peak picking to accurately determine the chemical shift of each signal.

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The following is a detailed prediction and interpretation of the spectrum, assuming DMSO-d₆ as the solvent.

Expected Chemical Shifts and Coupling Constants
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~13.0broad singlet-1H
NH~10.5singlet-1H
H-2~8.8doubletJ(H2-H4) ≈ 2-3 Hz1H
H-4~8.2doublet of doubletsJ(H4-H5) ≈ 8-9 Hz, J(H4-H2) ≈ 2-3 Hz1H
H-5~7.9doubletJ(H5-H4) ≈ 8-9 Hz1H
CH₃~2.1singlet-3H
Detailed Signal-by-Signal Analysis
  • Carboxylic Acid Proton (COOH, ~13.0 ppm): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield. [5][6][7]Its chemical shift can be concentration-dependent. [5][6]In the presence of D₂O, this peak will disappear due to proton-deuterium exchange, which can be a useful method for its identification. [6]

  • Amide Proton (NH, ~10.5 ppm): The amide proton is also significantly deshielded and typically appears as a singlet. Its chemical shift can also be influenced by solvent and concentration.

  • Pyridine Ring Protons (H-2, H-4, H-5):

    • H-2 (~8.8 ppm): This proton is in the ortho position to the ring nitrogen, which strongly deshields it. It is expected to appear as a doublet due to coupling with H-4 (meta coupling), with a small coupling constant (J ≈ 2-3 Hz). [8][9][10] * H-4 (~8.2 ppm): This proton is coupled to both H-5 (ortho coupling) and H-2 (meta coupling). [8][9]This will result in a doublet of doublets. The ortho coupling to H-5 will be significantly larger (J ≈ 8-9 Hz) than the meta coupling to H-2. [10][11] * H-5 (~7.9 ppm): This proton is coupled to H-4 (ortho coupling), resulting in a doublet with a large coupling constant (J ≈ 8-9 Hz).

  • Acetamido Methyl Protons (CH₃, ~2.1 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. [12][13]

Conclusion

This application note has provided a detailed guide to the ¹H NMR analysis of this compound. By following the outlined experimental protocol and utilizing the detailed spectral interpretation, researchers can confidently verify the structure and assess the purity of this compound. The characteristic chemical shifts and coupling patterns of the pyridine ring protons, in conjunction with the distinct signals from the acetamido and carboxylic acid groups, provide a unique spectroscopic fingerprint for this compound.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.
  • Proton NMR Spectrum for Nicotinic Acid. (2017, August 4). Chemistry Stack Exchange.
  • Gowda, B. T., et al. (2002). 1H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)-acetamides, j-YC6H4NH-CO-CH3. Zeitschrift für Naturforschung B, 57(9), 1039-1046.
  • Sample Preparation. (n.d.). University College London.
  • Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(11), 4231-4235.
  • 6-Acetyl-2-aminonicotinic acid. (n.d.). PubChem.
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  • Singh, S. P., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Magnetic Resonance in Chemistry, 29(11), 1134-1138.
  • 1H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl3 at 20 °C... (n.d.). ResearchGate.
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  • Hirano, S. (1973). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Agricultural and Biological Chemistry, 37(1), 51-54.
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  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
  • 1H NMR spectrum of compound 6. (n.d.). ResearchGate.
  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544.
  • Nicotinic Acid. (n.d.). PubChem.
  • Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(11), 3903-3907.
  • Carboxylic acid NMR. (n.d.). Chemistry LibreTexts.
  • Nicotinic acid(59-67-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). (n.d.). Human Metabolome Database.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000220). (n.d.). Human Metabolome Database.
  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts.
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Application Note: 13C NMR-Based Structural Elucidation of 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 6-acetamidonicotinic acid. As a key intermediate in pharmaceutical synthesis and a potential bioactive molecule, unambiguous structural confirmation is paramount. 13C NMR spectroscopy offers a direct and powerful method for characterizing the carbon skeleton of the molecule. This document outlines a detailed protocol for sample preparation, data acquisition, and spectral analysis. Furthermore, it delves into the predicted 13C NMR chemical shifts of this compound, explaining the rationale behind the assignments based on substituent effects on the pyridine ring. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, quality control, and structural analysis of this and related heterocyclic compounds.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring functionalized with both a carboxylic acid and an acetamido group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity.

13C NMR spectroscopy is an indispensable tool for the structural verification of organic molecules.[1][2] It provides direct information about the carbon framework, with each unique carbon atom in the molecule producing a distinct signal in the spectrum.[2] The chemical shift of each signal is highly sensitive to the local electronic environment, offering valuable insights into the nature of neighboring atoms and functional groups.[3][4] This application note provides a robust protocol for obtaining a high-quality 13C NMR spectrum of this compound and a detailed guide to its interpretation.

Experimental Protocol: Acquiring the 13C NMR Spectrum

The quality of the 13C NMR spectrum is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters. Due to the low natural abundance of the 13C isotope (~1.1%), a higher concentration of the sample is generally required compared to 1H NMR.[2][5]

Materials and Equipment
  • Sample: this compound (50-100 mg)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tube: 5 mm high-precision NMR tube

  • Vortex Mixer

  • Pipettes

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped for 13C detection.

Sample Preparation Workflow

The following diagram outlines the key steps for preparing the NMR sample:

Sample_Preparation_Workflow cluster_prep Sample Preparation A Weigh 50-100 mg of This compound B Transfer to a clean, dry vial A->B Precise weighing C Add ~0.7 mL of DMSO-d6 B->C Solvent addition D Vortex until fully dissolved C->D Ensure homogeneity E Add a small drop of TMS D->E Internal reference F Transfer solution to NMR tube E->F Use a pipette G Cap the tube and wipe clean F->G Final check

Caption: Workflow for this compound NMR sample preparation.

Detailed Steps:

  • Weighing the Sample: Accurately weigh between 50 and 100 mg of this compound. A higher concentration will reduce the acquisition time required to achieve a good signal-to-noise ratio.[6]

  • Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.7 mL of DMSO-d6. This solvent is chosen for its excellent ability to dissolve polar organic molecules, including those with carboxylic acid and amide functionalities.

  • Homogenization: Vortex the mixture thoroughly to ensure the sample is completely dissolved. Incomplete dissolution will lead to poor spectral quality, including broad lines.[5] If necessary, gentle warming can be applied to aid dissolution.

  • Internal Standard: Add a very small amount of TMS to the solution. TMS serves as the internal reference, with its signal defined as 0.0 ppm.[6]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

  • Final Preparation: Cap the NMR tube securely and carefully wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.[5]

NMR Data Acquisition

The following is a set of typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled 13C experiment with a 30° pulse angle for faster acquisition.
Acquisition Time 1-2 secondsA balance between resolution and experiment time.
Relaxation Delay (d1) 2 secondsAllows for sufficient relaxation of the carbon nuclei, especially quaternary carbons.
Number of Scans 1024 - 4096 (or more)Required to achieve an adequate signal-to-noise ratio due to the low sensitivity of 13C NMR.[2]
Spectral Width 0 - 220 ppmCovers the typical range for organic molecules.[1][7]
Temperature 298 K (25 °C)Standard operating temperature.

Spectral Interpretation: Predicted Chemical Shifts

this compound Structure

Structure of this compound

The acetamido group (-NHCOCH3) is an activating, electron-donating group, which will shield the carbons of the pyridine ring, causing their signals to shift upfield (to lower ppm values). Conversely, the carboxylic acid group (-COOH) and the electronegative nitrogen atom in the pyridine ring are electron-withdrawing, which will deshield the nearby carbons, causing their signals to shift downfield (to higher ppm values).

The following diagram illustrates the logical flow for assigning the predicted chemical shifts:

Spectral_Interpretation_Logic cluster_mol This compound Structure cluster_effects Substituent & Structural Effects cluster_prediction Predicted 13C Chemical Shifts Mol Pyridine Ring with -COOH and -NHCOCH3 substituents N_effect Ring Nitrogen: Strongly deshielding (downfield shift) COOH_effect Carboxylic Acid: Deshielding, especially for adjacent carbons NHAc_effect Acetamido Group: Shielding (upfield shift), especially ortho/para Carbonyls Carbonyl Carbons: Highly deshielded (far downfield) C2 C2: ~152 ppm (Adjacent to N) C3 C3: ~125 ppm (Adjacent to -COOH) C4 C4: ~140 ppm (Para to -NHAc, influenced by N) C5 C5: ~115 ppm (Ortho to -NHAc) C6 C6: ~150 ppm (Attached to -NHAc) COOH_C Carboxyl C: ~168 ppm Amide_C Amide C=O: ~170 ppm CH3_C Methyl C: ~24 ppm

Caption: Logic for predicting 13C NMR chemical shifts based on substituent effects.

Predicted 13C NMR Chemical Shift Assignments

The following table summarizes the predicted chemical shifts for each carbon atom in this compound dissolved in DMSO-d6. These values are estimated based on data for nicotinic acid[8][9][10][11] and known substituent chemical shift (SCS) effects for acetamido groups on aromatic rings.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 ~152Adjacent to the ring nitrogen, leading to significant deshielding.
C3 ~125Attached to the electron-withdrawing carboxylic acid group.
C4 ~140Influenced by the deshielding effect of the ring nitrogen.
C5 ~115Shielded by the ortho electron-donating acetamido group.
C6 ~150Attached to the nitrogen of the acetamido group, leading to deshielding.
-COOH ~168Typical chemical shift for a carboxylic acid carbon.[3]
-C=O (Amide) ~170Typical chemical shift for an amide carbonyl carbon.[7]
-CH3 ~24Typical chemical shift for a methyl carbon attached to a carbonyl group.[3]

Note: Solvent effects can influence chemical shifts. The polarity and hydrogen-bonding capability of the solvent can alter the electronic environment of the molecule.[12][13][14] The values presented here are for DMSO-d6, a common solvent for this type of compound.

Conclusion

13C NMR spectroscopy is a definitive method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra. The provided table of predicted chemical shifts, along with the rationale based on established principles of substituent effects, serves as a reliable guide for spectral assignment. This comprehensive approach ensures the accurate and confident structural elucidation of this important chemical entity, supporting its application in pharmaceutical research and development.

References

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing. Available at: [Link]

  • ResearchGate. A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine | Request PDF. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Available at: [Link]

  • ResearchGate. 13 C NMR spectra of solution state (a), amorphous state (b) and... | Download Scientific Diagram. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (HMDB0303161). Available at: [Link]

  • SpectraBase. Nicotinic acid. Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available at: [Link]

  • ResearchGate. Does anyone know how to prepare the soil sample before analysis solid-state 13C-NMR?. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

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  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

Sources

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathways of 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed guide to the anticipated mass spectrometric fragmentation of 6-acetamidonicotinic acid, a key nicotinic acid derivative with significant interest in pharmaceutical and metabolic research. In the absence of a publicly available experimental mass spectrum for this specific compound, this document leverages a comprehensive analysis of its chemical structure, data from closely related analogs, and established principles of mass spectrometry to predict its fragmentation behavior under electrospray ionization (ESI) and collision-induced dissociation (CID). This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of nicotinic acid derivatives and related compounds.

Introduction

This compound (Molecular Formula: C₈H₈N₂O₃, Molecular Weight: 180.16 g/mol ) is a derivative of nicotinic acid (Vitamin B3) characterized by an acetamido group at the 6-position of the pyridine ring. The presence of a carboxylic acid, an amide, and an aromatic pyridine ring suggests a rich and informative fragmentation pattern in mass spectrometry. Understanding these fragmentation pathways is crucial for the unambiguous identification of the molecule in complex matrices, such as biological fluids or reaction mixtures, and for distinguishing it from its isomers.

This document outlines the theoretical basis for the fragmentation of this compound, provides detailed protocols for its analysis by LC-MS/MS, and presents the predicted fragmentation pathways in a clear, visual format.

Predicted Ionization and General Fragmentation Principles

Under typical electrospray ionization (ESI) conditions, this compound is expected to ionize efficiently in both positive and negative ion modes.

  • Positive Ion Mode: Protonation is likely to occur at the nitrogen atom of the pyridine ring, the nitrogen of the acetamido group, or the carbonyl oxygen of the carboxylic acid, leading to the formation of the protonated molecule [M+H]⁺ at m/z 181.06.

  • Negative Ion Mode: Deprotonation of the carboxylic acid group will readily form the deprotonated molecule [M-H]⁻ at m/z 179.05.

The subsequent fragmentation of these precursor ions upon collision-induced dissociation (CID) will be governed by the relative stabilities of the resulting fragment ions and neutral losses. Key fragmentation reactions anticipated include:

  • Loss of water (H₂O): From the carboxylic acid group.

  • Loss of carbon monoxide (CO) and carbon dioxide (CO₂): Primarily from the carboxylic acid moiety.

  • Cleavage of the acetamido group: This can occur through the loss of ketene (CH₂=C=O) or the entire acetamido radical.

  • Ring fragmentation: Cleavage of the pyridine ring, although typically requiring higher collision energies.

Predicted Fragmentation Pathways

Based on the fragmentation of related nicotinic acid derivatives and general fragmentation rules for amides and carboxylic acids, the following pathways are proposed.

Positive Ion Mode Fragmentation ([M+H]⁺)

The primary fragmentation of the protonated molecule is expected to involve the acetamido and carboxylic acid groups.

G M_H [M+H]⁺ m/z 181.06 frag1 Loss of H₂O (-18.01 Da) m/z 163.05 M_H->frag1 frag3 Loss of CH₂CO (-42.01 Da) m/z 139.06 (6-aminonicotinic acid ion) M_H->frag3 frag4 Loss of COOH (-45.00 Da) m/z 136.06 M_H->frag4 frag5 Loss of NH₂COCH₃ (-59.04 Da) m/z 122.02 M_H->frag5 frag2 Loss of CO (-28.00 Da) m/z 135.05 frag1->frag2

Caption: Predicted ESI+ fragmentation of this compound.

A key diagnostic fragmentation in positive ion mode is the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the acetyl group, leading to the formation of a protonated 6-aminonicotinic acid ion at m/z 139.06. This is a common fragmentation pathway for N-acetylated compounds. Further fragmentation could involve the loss of water and/or carbon monoxide from the carboxylic acid group.

Negative Ion Mode Fragmentation ([M-H]⁻)

In negative ion mode, the deprotonated molecule will likely undergo fragmentation initiated by the carboxylate anion.

G M_H_neg [M-H]⁻ m/z 179.05 frag1_neg Loss of CO₂ (-43.99 Da) m/z 135.06 M_H_neg->frag1_neg frag2_neg Loss of CH₂CO (-42.01 Da) m/z 137.04 (6-aminonicotinate ion) M_H_neg->frag2_neg frag3_neg Loss of CH₃ (-15.02 Da) m/z 164.03 M_H_neg->frag3_neg

Caption: Predicted ESI- fragmentation of this compound.

The most characteristic fragmentation in negative ion mode is expected to be the loss of carbon dioxide (CO₂, 43.99 Da) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids. Another significant fragmentation would be the loss of ketene, similar to the positive ion mode, resulting in the 6-aminonicotinate ion at m/z 137.04.

Comparative Fragmentation with Isomers

To aid in the specific identification of this compound, it is crucial to consider the fragmentation patterns of its isomers. Isomers with the same elemental composition (C₈H₈N₂O₃) but different structures will exhibit distinct fragmentation patterns. For instance, the nitroacetanilide isomers (2'-, 3'-, and 4-nitroacetanilide) are expected to show characteristic losses of NO and NO₂ groups, which would be absent in the spectrum of this compound.

CompoundKey Diagnostic Fragments (Positive Ion Mode)
This compound Loss of CH₂CO (ketene), Loss of H₂O, Loss of CO₂
Nitroacetanilides Loss of NO, Loss of NO₂, Fragments from the nitroaniline core

This comparative analysis is essential for confident structural elucidation when multiple isomers are potentially present.

Experimental Protocols

The following protocols are provided as a starting point for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent such as methanol or a mixture of water and methanol at a concentration of 1 mg/mL. Working solutions for calibration and quality control can be prepared by serial dilution of the stock solution. For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) method is recommended to remove interferences.

Protein Precipitation Protocol:

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

G cluster_0 LC System cluster_1 MS/MS System Sample Injection Sample Injection C18 Column C18 Column Sample Injection->C18 Column MS Interface MS Interface C18 Column->MS Interface ESI Source ESI Source MS Interface->ESI Source Quadrupole 1 (Precursor Selection) Quadrupole 1 (Precursor Selection) ESI Source->Quadrupole 1 (Precursor Selection) Collision Cell (CID) Collision Cell (CID) Quadrupole 1 (Precursor Selection)->Collision Cell (CID) Quadrupole 2 (Fragment Analysis) Quadrupole 2 (Fragment Analysis) Collision Cell (CID)->Quadrupole 2 (Fragment Analysis) Detector Detector Quadrupole 2 (Fragment Analysis)->Detector

Caption: General workflow for LC-MS/MS analysis.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 2-10 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive and Negative.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific instrument, typically in the range of 10-40 eV.

Data Acquisition:

  • Full Scan (MS1): Acquire data over a mass range of m/z 50-300 to observe the precursor ion.

  • Product Ion Scan (MS2): Select the [M+H]⁺ (m/z 181.06) or [M-H]⁻ (m/z 179.05) as the precursor ion and acquire the fragmentation spectrum.

Conclusion

This application note provides a comprehensive theoretical framework for understanding the mass spectrometric fragmentation of this compound. The predicted fragmentation pathways, supported by the analysis of related compounds and fundamental principles of mass spectrometry, offer a robust starting point for the identification and characterization of this molecule. The detailed protocols for sample preparation and LC-MS/MS analysis are designed to be readily adaptable in a research or drug development setting. While experimental verification is the ultimate goal, this guide provides valuable insights to aid in the analysis of this compound and its isomers.

References

  • PubChem. 4-Nitroacetanilide. National Center for Biotechnology Information. [Link]

  • NIST. Acetamide, N-(3-nitrophenyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. [Link]

  • NIST. Acetamide, N-(2-nitrophenyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. [Link]

  • mzCloud. 6-Aminonicotinic acid. [Link]

  • MassBank. Nicotinic acid. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 895-902. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).

Application Notes and Protocols for the Investigation of 6-Acetamidonicotinic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nicotinic Acid Analog

6-Acetamidonicotinic acid is a derivative of nicotinic acid (niacin), a well-established form of vitamin B3. Nicotinic acid is a crucial precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production.[1][2][3] NAD+ is not only a key player in redox reactions but also serves as a substrate for a class of enzymes called sirtuins.[4][5] Sirtuins are NAD+-dependent deacetylases that regulate a wide array of cellular processes, including gene expression, DNA repair, and stress response.[6][7] Given the structural similarity of this compound to nicotinic acid, it is hypothesized that it may serve as a novel precursor for NAD+ synthesis, and consequently, a modulator of sirtuin activity.

These application notes provide a comprehensive guide for researchers to systematically investigate the biological effects of this compound in mammalian cell culture. The protocols outlined below are designed to be a self-validating system, enabling the characterization of this compound's mechanism of action, from basic cytotoxicity to its influence on specific signaling pathways.

Physicochemical Properties and Stock Solution Preparation

Before initiating cell-based assays, it is imperative to properly prepare a stock solution of this compound.

PropertyValueSource
Chemical Formula C₈H₈N₂O₃[8]
Molecular Weight 180.2 g/mol [8]
Appearance White to off-white powder
Solubility Experimental determination required. Likely soluble in DMSO or a slightly alkaline aqueous solution.[9]
Protocol 1: Preparation of a 100 mM Stock Solution

Causality: A concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments, minimizing the volume of solvent added to the culture medium.[10] Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds, but its concentration in the final culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.[11][12][13]

Materials:

  • This compound powder (CAS 21550-48-1)[8]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptically weigh 18.02 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Filter-sterilize the 100 mM stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Investigating the Cellular Effects of this compound

The following experimental workflow provides a structured approach to characterizing the biological activity of this compound.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Downstream Effects P1_Start Prepare Stock Solution P1_DoseResponse Dose-Response & Cytotoxicity Assay (MTT/XTT) P1_Start->P1_DoseResponse Treat cells with serial dilutions P1_End Determine Optimal Concentration Range P1_DoseResponse->P1_End Analyze cell viability P2_NAD Measure Intracellular NAD+ Levels P1_End->P2_NAD Use non-toxic concentrations P2_Sirtuin Assess Sirtuin Activity P1_End->P2_Sirtuin Use non-toxic concentrations P3_Gene Gene Expression Analysis (qPCR/Western Blot) P2_NAD->P3_Gene Correlate with pathway activation P2_Sirtuin->P3_Gene P3_Function Functional Assays (e.g., Proliferation, Differentiation) P3_Gene->P3_Function Link molecular changes to cellular phenotype

Caption: A structured workflow for characterizing this compound.

Protocol 2: Dose-Response and Cytotoxicity Assessment

Causality: Determining the optimal, non-toxic concentration range is a critical first step in studying the effects of any new compound. This ensures that observed biological effects are not due to general cellular stress or death.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (100 mM)

  • MTT or XTT cell viability assay kit

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Incubate the plate overnight at 37°C and 5% CO₂.

  • The next day, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 10 mM. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, perform an MTT or XTT assay according to the manufacturer's instructions to assess cell viability.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Treatment Group24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control (DMSO) 100100100
1 µM this compound (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
10 µM this compound (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
100 µM this compound (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
1 mM this compound (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
10 mM this compound (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)

Hypothesized Mechanism of Action: A Potential NAD+ Precursor

Based on its structure, this compound could potentially be metabolized by cells to increase the intracellular pool of NAD+. This would likely occur through the Preiss-Handler pathway, which converts nicotinic acid to NAD+.

MoA cluster_cell Cellular Environment cluster_uptake Uptake & Conversion cluster_pathway Preiss-Handler Pathway cluster_downstream Downstream Effects Compound This compound Deacetylase Cellular Deacetylase (Hypothetical) Compound->Deacetylase Enzymatic Conversion NA Nicotinic Acid Deacetylase->NA NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase Sirtuins Sirtuins (e.g., SIRT1, SIRT6) NAD->Sirtuins Activation Cellular_Processes Gene Regulation DNA Repair Metabolism Sirtuins->Cellular_Processes Deacetylation of substrates

Caption: Hypothesized metabolic fate of this compound.

Protocol 3: Quantification of Intracellular NAD+ Levels

Causality: Directly measuring intracellular NAD+ levels is the most definitive way to test the hypothesis that this compound functions as an NAD+ precursor.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Positive control (e.g., Nicotinamide Riboside or Nicotinic Acid)

  • NAD+/NADH quantification kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with non-toxic concentrations of this compound (determined from Protocol 2), a positive control, and a vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization or scraping.

  • Lyse the cells according to the NAD+/NADH quantification kit protocol.

  • Perform the NAD+ assay as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the NAD+ levels to the total protein concentration of each sample.

Treatment GroupFold Change in NAD+ Level (vs. Vehicle)
Vehicle Control (DMSO) 1.0
Positive Control (e.g., 1 mM Nicotinic Acid) (Hypothetical Data, e.g., ~1.5-2.0)
Low Dose this compound (Hypothetical Data)
High Dose this compound (Hypothetical Data)
Protocol 4: Assessment of Sirtuin Activity

Causality: If this compound increases NAD+ levels, it is expected to enhance the activity of NAD+-dependent sirtuins.

Materials:

  • Nuclear protein extraction kit

  • Sirtuin activity assay kit (e.g., SIRT1, SIRT6)

  • Bradford or BCA protein assay kit

  • Western blot reagents and antibodies for acetylated substrates (e.g., acetyl-p53, acetyl-H3K9)

Procedure:

  • Treat cells with this compound as described in Protocol 3.

  • Extract nuclear proteins using a commercial kit.

  • Measure the protein concentration of the nuclear extracts.

  • Use a sirtuin activity assay kit with the nuclear extracts to directly measure the deacetylase activity, following the manufacturer's protocol.

  • Alternatively, perform a Western blot on the nuclear extracts using antibodies that specifically recognize the acetylated forms of known sirtuin substrates (e.g., acetyl-p53 for SIRT1, acetyl-H3K9 for SIRT6). A decrease in the acetylated form would indicate increased sirtuin activity.

Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound in a cell culture setting. By systematically evaluating its cytotoxicity, impact on NAD+ metabolism, and effect on sirtuin activity, researchers can build a comprehensive understanding of its biological function. Positive results from these foundational studies would pave the way for more in-depth investigations into its effects on specific cellular processes such as cell proliferation, differentiation, and stress resistance.[14][15]

References

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Application Notes and Protocols for In Vitro Evaluation of 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bio-Potential of 6-Acetamidonicotinic Acid

This compound, a derivative of nicotinic acid (Vitamin B3), presents a compelling scaffold for investigation in drug discovery and chemical biology. While nicotinic acid itself is a well-established therapeutic agent for dyslipidemia, its derivatives are being explored for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[1][2][3] The structural modification of the nicotinic acid core, in this case by the addition of an acetamido group, may modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic applications with improved efficacy and safety profiles.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the in vitro biological activities of this compound. The protocols detailed herein are designed to be robust and self-validating, offering a foundational framework for a thorough investigation of this compound's potential. We will delve into assays that probe its potential as an anti-inflammatory agent, an enzyme inhibitor, and a modulator of cellular signaling, providing not just the "how" but also the critical "why" behind each experimental step.

I. Preliminary Characterization and Solubility Assessment

Prior to initiating any biological assays, it is crucial to characterize the test compound, this compound (CAS 21550-48-1), and determine its solubility in relevant buffer systems.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₈N₂O₃[5]
Molecular Weight 180.16 g/mol [5]

Protocol 1: Solubility Determination

Objective: To determine the solubility of this compound in common biological buffers (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO)).

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in the desired aqueous buffer (e.g., PBS) to create a range of concentrations.

  • Visually inspect for precipitation at each concentration after a defined incubation period (e.g., 1 hour at room temperature).

  • For a more quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore) or a validated HPLC method.

  • The highest concentration that remains in solution is considered the working solubility limit.

Rationale: Establishing the solubility is critical to avoid compound precipitation in assays, which can lead to inaccurate and irreproducible results. DMSO is a common solvent for initial stock solutions, but its final concentration in cell-based assays should be kept low (typically <0.5%) to minimize solvent-induced toxicity.

II. Investigating Anti-Inflammatory Potential

Nicotinic acid derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[3] The following assays are designed to assess the potential of this compound to modulate inflammatory responses in vitro.

A. Cyclooxygenase (COX) Enzyme Inhibition Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[3] This assay will determine if this compound can directly inhibit the activity of these enzymes.

Workflow for COX Inhibition Assay:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Enzyme Prepare COX-1/COX-2 Enzyme Incubate Incubate Enzyme with Compound or Vehicle Prep_Enzyme->Incubate Prep_Substrate Prepare Arachidonic Acid (Substrate) Add_Substrate Initiate Reaction with Arachidonic Acid Prep_Substrate->Add_Substrate Prep_Compound Prepare this compound Dilutions Prep_Compound->Incubate Incubate->Add_Substrate Reaction_Step Allow Reaction to Proceed Add_Substrate->Reaction_Step Stop_Reaction Terminate Reaction Reaction_Step->Stop_Reaction Detect_PGE2 Measure Prostaglandin E2 (PGE2) Production (e.g., ELISA) Stop_Reaction->Detect_PGE2 Analyze Calculate % Inhibition and IC50 Detect_PGE2->Analyze

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Protocol 2: COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (commercially available)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (containing reaction buffer, heme, colorimetric substrate, and standards)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the colorimetric assay kit.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate buffer. Also, include a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control and a vehicle control (e.g., DMSO).[3]

  • Assay Plate Setup: To a 96-well plate, add the reaction buffer, heme, and either the test compound, positive control, or vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a specified time at the recommended temperature (e.g., 10 minutes at 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: After a set incubation period (e.g., 5 minutes), add the colorimetric substrate solution. The intensity of the color produced is proportional to the amount of prostaglandin generated.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

B. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

Scientific Rationale: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO), a key inflammatory mediator. This cell-based assay provides a more physiologically relevant context to assess the anti-inflammatory properties of this compound by measuring its ability to suppress NO production in activated immune cells.[6]

Protocol 3: Griess Assay for Nitric Oxide Production

Objective: To evaluate the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • MTT or other cell viability assay kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Add the Griess reagents to the supernatant according to the manufacturer's protocol. The formation of a purple azo dye indicates the presence of nitrite, a stable breakdown product of NO.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Cell Viability Assessment: In a parallel plate, perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[3]

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

III. Evaluation of Enzyme Inhibitory Activity

Beyond inflammatory enzymes, nicotinic acid derivatives have the potential to interact with a variety of other enzymes. A general approach to screen for enzyme inhibition is provided below, which can be adapted to specific enzymes of interest based on structural similarity to known inhibitors or computational docking studies.

General Principle of Enzyme Inhibition Assays:

cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Enzyme of Interest Mix Combine Enzyme, Substrate, and Compound Enzyme->Mix Substrate Substrate Substrate->Mix Compound This compound Compound->Mix Measure Monitor Reaction Progress (e.g., Absorbance, Fluorescence) Mix->Measure Kinetics Determine Reaction Velocity Measure->Kinetics IC50 Calculate IC50 Kinetics->IC50

Caption: A generalized workflow for an enzyme inhibition assay.

Example Application: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Scientific Rationale: ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a major therapeutic strategy for hypertension. Given that some natural products and their derivatives exhibit ACE inhibitory activity, it is a relevant target to investigate for this compound.[7]

Protocol 4: Fluorometric ACE Inhibition Assay

Objective: To determine the ACE inhibitory activity of this compound.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay buffer (e.g., Tris-HCl with NaCl and ZnCl₂)

  • Captopril (positive control)[8]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and captopril in the assay buffer.

  • Assay Reaction: In a 96-well black plate, add the assay buffer, ACE enzyme, and the test compound or control. Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (rate of increase in fluorescence) for each well.

    • Determine the percentage of ACE inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the compound concentration to calculate the IC₅₀ value.

IV. Cell-Based Assays for Broader Biological Profiling

Cell-based assays are invaluable for understanding the effects of a compound in a more complex biological system.[9][10] They can provide insights into cytotoxicity, effects on cell proliferation, and potential mechanisms of action.

A. Cytotoxicity and Cell Viability Assays

Scientific Rationale: It is essential to determine the concentration range at which this compound is non-toxic to cells. This information is crucial for interpreting the results of other cell-based assays and for establishing a therapeutic window.[11]

Protocol 5: MTT Cell Viability Assay

Objective: To assess the effect of this compound on the viability of a selected cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area).

Materials:

  • Selected human cell line

  • Appropriate cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC₅₀ (concentration that reduces cell viability by 50%).

Conclusion and Future Directions

The in vitro assays and protocols detailed in these application notes provide a robust starting point for characterizing the biological activities of this compound. The data generated from these experiments will be instrumental in determining its potential as an anti-inflammatory agent, an enzyme inhibitor, or a modulator of cellular functions. Positive results from these initial screens will warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy testing, and pharmacokinetic profiling. The modular nature of these protocols allows for adaptation to specific research questions and the exploration of a wide range of biological targets.

References

  • Benchchem. (n.d.). Navigating the Bioactivity of Nicotinic Acid Derivatives: A Technical Guide Focused on the Methyl 2-(aminomethyl)nicotinate Scaf.
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  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1650. [Link]

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  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(14), 4606. [Link]

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  • Walker, D. L., et al. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(8), 1327-1335. [Link]

  • Nielsen, D., et al. (2004). Comparison of the two ACE inhibition assays with respect to results for milk peptides. Journal of Agricultural and Food Chemistry, 52(26), 7915-7921. [Link]

  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of Methyl 6-Methylnicotinate and Other Nicotinic Acid Esters.
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  • Grishina, M., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(21), 13083. [Link]

  • Gawlik-Dziki, U., et al. (2016). Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. Oxidative Medicine and Cellular Longevity, 2016, 2656041. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1977. [Link]

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  • Pickering, B. S., et al. (2022). A Safe and Accessible Cell-Based Spike–ACE2 Binding Assay for Evaluating SARS-CoV-2 Neutralization Activity in Biological Samples Using Flow Cytometry. Viruses, 14(9), 1978. [Link]

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  • Antibodies.com. (n.d.). Cell-Based Assays Guide. Retrieved from [Link]

  • de Souza, A. C., et al. (2007). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Phytomedicine, 14(1), 31-36. [Link]

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  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Kariyawasam, V. C., & Selinger, C. P. (2015). Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. World Journal of Gastroenterology, 21(43), 12348–12357. [Link]

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6-Acetamidonicotinic Acid: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Functionalized Pyridine Core

In the landscape of modern organic synthesis, the pyridine ring stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of substituted pyridines, 6-acetamidonicotinic acid emerges as a particularly valuable and versatile building block. Its unique trifunctional nature—a carboxylic acid, a secondary amide, and a pyridine nitrogen—offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of this compound as a key intermediate, offering detailed application notes and robust protocols for its use in the synthesis of complex molecular architectures. We will delve into the strategic considerations for manipulating its functional groups and showcase its application in the construction of biologically active compounds, with a particular focus on the synthesis of potent enzyme inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

PropertyValueSource
CAS Number 21550-48-1
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Off-white to white solid
Melting Point 276-278 °C
Solubility Sparingly soluble in water and common organic solvents at room temperature. Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).General Knowledge

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Strategic Applications in Organic Synthesis: A Multifaceted Building Block

The strategic utility of this compound lies in the differential reactivity of its three functional groups. The carboxylic acid is a handle for amide bond formation and esterification. The acetamido group can be hydrolyzed to the corresponding amine, which can then be further functionalized. The pyridine ring itself, while deactivated by the carboxylic acid, can still participate in certain transition-metal-catalyzed cross-coupling reactions, particularly after conversion of a suitable functional group.

Application Note I: Amide Coupling Reactions for Library Synthesis

The carboxylic acid moiety of this compound is a prime site for derivatization through amide bond formation. This reaction is fundamental in medicinal chemistry for generating libraries of compounds to explore structure-activity relationships (SAR).

Causality Behind Experimental Choices:
  • Activating Agents: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating agents are employed to convert the carboxylic acid into a more reactive species. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), uronium/aminium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). HATU is often preferred for its high efficiency and low rates of racemization, especially when coupling with chiral amines.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile, enhancing its reactivity.

  • Solvent: Aprotic polar solvents like DMF or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.

Detailed Protocol: General Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_solvent Solvent 6_Acetamidonicotinic_Acid This compound Activation Activation 6_Acetamidonicotinic_Acid->Activation Carboxylic Acid Amine R-NH₂ Nucleophilic_Attack Nucleophilic_Attack Amine->Nucleophilic_Attack Nucleophile HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF DMF Activated_Ester O-Acylisourea Intermediate Activation->Activated_Ester Forms Activated Ester Activated_Ester->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Product 6-Acetamido-N-substituted-nicotinamide Tetrahedral_Intermediate->Product Collapse & Proton Transfer

Caption: Amide coupling workflow of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere, add this compound.

    • Dissolve the acid in anhydrous DMF.

    • Add the amine to the solution.

    • In a separate flask, dissolve HATU in anhydrous DMF.

    • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

    • Add DIPEA dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Application Note II: Palladium-Catalyzed Cross-Coupling Reactions

While the pyridine ring in this compound is electron-deficient, it can still be a substrate for palladium-catalyzed cross-coupling reactions. To achieve this, the acetamido group can be hydrolyzed to the corresponding 6-aminonicotinic acid, which can then be converted to a more reactive halide (e.g., bromide or iodide) via a Sandmeyer-type reaction. Alternatively, the carboxylic acid can be protected as an ester to improve solubility and reduce potential interference with the catalyst.

Causality Behind Experimental Choices for Suzuki-Miyaura Coupling:
  • Catalyst: A palladium(0) catalyst is essential. Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a common and effective choice. For more challenging couplings, more advanced catalyst systems with specific ligands (e.g., SPhos, XPhos) may be required.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are frequently used.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-acetamidonicotinic Acid Ester

This protocol outlines a plausible route for the Suzuki-Miyaura coupling of a derivatized this compound.

Step 1: Hydrolysis of the Acetamido Group

  • Suspend this compound in 6M aqueous HCl.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 6-aminonicotinic acid.

  • Filter, wash with cold water, and dry the product.

Step 2: Sandmeyer Reaction to Introduce a Bromo Group

  • Suspend 6-aminonicotinic acid in an aqueous solution of HBr.

  • Cool the mixture to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Warm the reaction to room temperature and then heat to 60-80 °C until nitrogen evolution ceases.

  • Cool the mixture and extract the 6-bromonicotinic acid.

Step 3: Esterification of the Carboxylic Acid

  • Dissolve 6-bromonicotinic acid in an alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Heat the mixture to reflux for several hours.

  • Remove the excess alcohol and purify the resulting ester.

Step 4: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_solvent Solvent Bromo_Ester Methyl 6-bromo-2-acetamidonicotinate Oxidative_Addition Oxidative_Addition Bromo_Ester->Oxidative_Addition Boronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Oxidative_Addition Pd(0) Base Na₂CO₃ Base->Transmetalation Solvent_Mix Toluene/Water Pd_Complex Ar-Pd(II)-Br Oxidative_Addition->Pd_Complex Forms Pd(II) Complex Pd_Complex->Transmetalation Diaryl_Pd_Complex Ar-Pd(II)-Ar' Transmetalation->Diaryl_Pd_Complex Ligand Exchange Product Methyl 6-aryl-2-acetamidonicotinate Diaryl_Pd_Complex->Product Reductive Elimination Final_Product 6-Aryl-2-acetamidonicotinic Acid Product->Final_Product Hydrolysis PDE4_Inhibitor_Synthesis Start This compound Amide_Coupling Amide Coupling (e.g., with glycine methyl ester) Start->Amide_Coupling Peptide Dipeptide Intermediate Amide_Coupling->Peptide Cyclization Dieckmann Condensation or similar cyclization Peptide->Cyclization Dihydronaphthyridine Dihydronaphthyridinone Cyclization->Dihydronaphthyridine Aromatization Oxidation/Aromatization Dihydronaphthyridine->Aromatization Naphthyridinone Substituted Naphthyridinone Aromatization->Naphthyridinone Functionalization Further Functionalization (e.g., Suzuki Coupling) Naphthyridinone->Functionalization Final_Product PDE4 Inhibitor Scaffold Functionalization->Final_Product

Anwendungs- und Protokollleitfaden: Derivatisierung von 6-Acetamidonicotinsäure für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Dieser Leitfaden bietet detaillierte Protokolle und technische Einblicke in die Derivatisierung von 6-Acetamidonicotinsäure für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine robuste Methode zur Analyse dieser polaren Verbindung benötigen.

Einleitung: Die Herausforderung der Analyse von 6-Acetamidonicotinsäure

6-Acetamidonicotinsäure, ein Derivat der Nicotinsäure (Vitamin B3), ist eine Verbindung von pharmazeutischem Interesse, die in der Wirkstoffforschung und Metabolomik eine Rolle spielt. Ihre direkte Analyse mittels Gaschromatographie ist aufgrund ihrer Molekülstruktur, die eine polare Carbonsäuregruppe und eine Amidgruppe enthält, nicht praktikabel.[1] Diese funktionellen Gruppen führen zu einer geringen Flüchtigkeit und thermischen Instabilität, was zu schlechter Peakform, geringer Empfindlichkeit und möglichen Zersetzungen im heißen GC-Injektor und auf der Säule führt.[2][3]

Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um diese Herausforderungen zu überwinden.[4][5] Durch die chemische Modifikation der polaren funktionellen Gruppen wird die Polarität des Moleküls reduziert, seine Flüchtigkeit erhöht und die thermische Stabilität verbessert, was eine zuverlässige GC-MS-Analyse ermöglicht.[6][7]

Prinzipien der Derivatisierung für 6-Acetamidonicotinsäure

Die Derivatisierung zielt darauf ab, die aktiven Wasserstoffatome in den Carboxyl- (-COOH) und Amid- (-NH) Gruppen durch unpolare Gruppen zu ersetzen.[6] Für 6-Acetamidonicotinsäure sind zwei Hauptreaktionsstellen für die Derivatisierung relevant:

  • Die Carbonsäuregruppe: Diese kann durch Veresterung oder Silylierung derivatisiert werden.

  • Die Amidgruppe: Die Silylierung ist die gebräuchlichste Methode zur Derivatisierung von Amiden.

Die am häufigsten verwendeten Derivatisierungsverfahren für Verbindungen mit diesen funktionellen Gruppen sind die Silylierung und die Veresterung.

  • Silylierung: Dies ist eine der vielseitigsten und am weitesten verbreiteten Derivatisierungstechniken.[8][9] Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ersetzen die aktiven Wasserstoffe durch eine Trimethylsilyl (TMS)-Gruppe.[6][10] MSTFA gilt als eines der stärksten Silylierungsreagenzien.[6]

  • Veresterung: Dieses Verfahren zielt speziell auf die Carbonsäuregruppe ab, die in einen Ester umgewandelt wird, typischerweise einen Methylester.[11] Dies wird oft durch Reagenzien wie BF3-Methanol erreicht.[11][12]

Für 6-Acetamidonicotinsäure ist eine Silylierung, die beide funktionelle Gruppen in einem Schritt derivatisiert, oft der effizienteste Ansatz.

Abbildung 1: Chemische Struktur von 6-Acetamidonicotinsäure mit den primären Stellen für die Derivatisierung.

Detaillierte experimentelle Protokolle

Wichtiger Hinweis: Alle Derivatisierungsreaktionen sind feuchtigkeitsempfindlich. Es ist unerlässlich, unter wasserfreien Bedingungen zu arbeiten und hochreine, wasserfreie Lösungsmittel und Reagenzien zu verwenden.[4] Proben müssen vor der Derivatisierung vollständig getrocknet werden, beispielsweise durch Lyophilisierung oder unter einem sanften Stickstoffstrom.[6]

Diese Methode ist aufgrund ihrer Einfachheit und Effizienz bei der gleichzeitigen Derivatisierung von Carbonsäure- und Amidgruppen oft die bevorzugte Wahl. MSTFA ist ein starkes Silylierungsreagenz, und die Nebenprodukte sind sehr flüchtig, was die chromatographische Analyse vereinfacht.[6]

Materialien:

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • MSTFA + 1% Trimethylchlorsilan (TMCS) (für schwer derivatisierbare Amide)

  • Pyridin (wasserfrei, GC-Qualität)

  • Geeigneter interner Standard (z. B. Ethylbenzoat, wie bei der Nicotinäure-Analyse verwendet[13])

  • Reaktionsgefäße (z. B. 1,5-ml-GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Ofen

  • Vortex-Mischer

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Eine genau abgewogene Menge der getrockneten Probe (typischerweise 0,1 - 1 mg) in ein Reaktionsgefäß geben.

  • Lösungsmittelzugabe: 100 µL wasserfreies Pyridin hinzufügen, um die Probe aufzulösen. Pyridin wirkt als Lösungsmittel und Katalysator.

  • Zugabe des Derivatisierungsreagenzes: 200 µL MSTFA (oder MSTFA + 1% TMCS) zugeben. Das Verhältnis von Reagenz zu Probe sollte hoch sein, um eine vollständige Reaktion zu gewährleisten.

  • Reaktion: Das Gefäß fest verschließen und gut vortexen. Anschließend für 30-60 Minuten bei 70 °C erhitzen. Die genaue Zeit und Temperatur müssen möglicherweise für eine optimale Derivatisierung angepasst werden.[7]

  • Abkühlen: Das Reaktionsgemisch vor der Injektion auf Raumtemperatur abkühlen lassen.

  • GC-MS-Analyse: 1 µL der derivatisierten Lösung in das GC-MS-System injizieren.

SilylationWorkflow start Getrocknete Probe step1 Lösen in Pyridin start->step1 step2 Zugabe von MSTFA step1->step2 step3 Erhitzen (70°C, 30-60 min) step2->step3 step4 Abkühlen auf Raumtemperatur step3->step4 end Injektion in GC-MS step4->end TroubleshootingWorkflow cluster_problems Problemidentifikation cluster_causes Mögliche Ursachen cluster_solutions Lösungsstrategien start Problem bei der GC-MS-Analyse p1 Niedrige/Keine Produktausbeute p2 Mehrere Peaks p3 Schlechte Peakform (Tailing) c1 Feuchtigkeit / Altes Reagenz p1->c1 prüfen c2 Unvollständige Reaktion p1->c2 prüfen p2->c2 prüfen p3->c2 prüfen c3 Aktive Stellen im GC-System p3->c3 prüfen s1 Probe/Reagenzien trocknen & erneuern c1->s1 s2 Reaktionszeit/-temperatur erhöhen Katalysator zugeben c2->s2 s3 Liner/Säule warten c3->s3

Abbildung 3: Workflow zur Fehlerbehebung bei Derivatisierungsproblemen.

Referenzen

  • ZHUANG Fu-lei, CUI Qing-xin, LIU Ren-min. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 2010, 46(5): 506-508. [Link]

  • The Bumbling Biochemist. Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube, 2021. [Link]

  • Villas-Bôas, S. G., et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2011, 1(1): 3-20. [Link]

  • Villas-Bôas, S. G., et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2011, 1(1): 3-20. [Link]

  • Kushnir, M. M., et al. Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. Journal of analytical toxicology, 1999, 23(4): 262-269. [Link]

  • Pandohee, J., et al. A simplified and rapid in-matrix esterification of fatty acids for the analysis of olive oil by gas chromatography–mass spectrometry. Analytical Methods, 2014, 6(16): 6329-6336. [Link]

  • Kushnir, M. M., et al. Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. Journal of analytical toxicology, 1999, 23(4): 262-269. [Link]

  • Orata, F. Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen, 2012. [Link]

  • SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. hplc.cloud, 2023. [Link]

  • Smart, A., et al. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 2016, 6(4): 43. [Link]

  • ATAS GL. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. ATAS GL, 2004. [Link]

  • Dettmer, K. Amino acid analysis in biological fluids by GC-MS. University of Regensburg, 2009. [Link]

  • Sassaki, G. L., et al. Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Journal of Pharmaceutical and Biomedical Analysis, 2017, 145: 446-454. [Link]

  • Perla, S., et al. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. International Journal of Analytical Chemistry, 2012, 2012: 814983. [Link]

  • Al-Jumaily, R. M. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Physics: Conference Series, 2019, 1294: 052044. [Link]

  • Fiehn, O. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship, University of California, 2016. [Link]

  • Khan, S., et al. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Scientific Reports, 2023, 13(1): 8891. [Link]

Sources

Application Note: Quantification of 6-Acetamidonicotinic Acid in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the sensitive and selective quantification of 6-Acetamidonicotinic acid in human plasma and urine. The methodology employs a streamlined protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is tailored for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for pharmacokinetic, toxicokinetic, or clinical studies. All procedures adhere to the principles outlined in the FDA Bioanalytical Method Validation Guidance for Industry.[1][2]

Introduction: The Rationale for Quantifying this compound

This compound (CAS: 21550-48-1, Molecular Weight: 180.16 g/mol ) is a metabolite of interest in various biomedical and pharmaceutical research areas.[3] Its structural similarity to nicotinic acid and its metabolites suggests a potential role in related metabolic pathways.[4][5] Accurate quantification in biological matrices such as plasma and urine is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and wide dynamic range, allowing for precise measurement even at low concentrations.[6][7][8]

Pre-Analytical Considerations & Sample Handling

The integrity of bioanalytical data begins with meticulous sample handling. To ensure the stability of this compound, all biological samples should be collected using appropriate anticoagulants (e.g., K2-EDTA for plasma) and processed promptly. If immediate analysis is not possible, samples should be stored frozen at -70°C or lower to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Analytical Method

Principle of the Method

The analytical strategy involves the isolation of this compound and a suitable internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by mass spectrometry. Protein precipitation is chosen for its simplicity, speed, and high recovery for small polar molecules.[9][10] A structural analog, 6-Chloronicotinic acid, is proposed as the internal standard to compensate for variability during sample processing and analysis.[11][12]

Materials and Reagents
  • Analytes: this compound (Reference Standard), 6-Chloronicotinic acid (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma and urine

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.[13][14] Acetonitrile is a commonly used and effective precipitating agent.[15]

Protocol:

  • Thaw plasma/urine samples on ice.

  • Pipette 100 µL of the sample (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution (e.g., 100 ng/mL 6-Chloronicotinic acid in 50:50 acetonitrile:water).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acidic condition helps to keep the acidic analyte protonated.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

Workflow for Protein Precipitation

G cluster_prep Sample Preparation s1 1. Aliquot 100 µL Biological Sample s2 2. Add 50 µL Internal Standard s1->s2 s3 3. Add 300 µL Ice-Cold Acetonitrile (0.1% FA) s2->s3 s4 4. Vortex (30 seconds) s3->s4 s5 5. Centrifuge (14,000 x g, 10 min, 4°C) s4->s5 s6 6. Transfer Supernatant to HPLC Vial s5->s6 lcms LC-MS/MS System s6->lcms Inject for LC-MS/MS Analysis

Caption: Protein precipitation workflow for biological samples.

Liquid Chromatography Conditions

A reversed-phase C18 column is suitable for retaining and separating this compound from endogenous interferences. A gradient elution is employed to ensure efficient separation and sharp peak shapes.

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is tuned for the specific mass transitions of this compound and the internal standard.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte
This compound
6-Chloronicotinic acid (IS)
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

Overall Analytical Workflow

G cluster_workflow Quantitative Bioanalysis Workflow SamplePrep Sample Collection & Storage - Freeze at -70°C Extraction Protein Precipitation - Add Acetonitrile - Vortex & Centrifuge SamplePrep->Extraction Analysis LC-MS/MS Analysis - C18 Separation - ESI+ MRM Detection Extraction->Analysis DataProc Data Processing & Reporting - Peak Integration - Calibration Curve - Concentration Calculation Analysis->DataProc

Sources

High-throughput screening assays for 6-Acetamidonicotinic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

High-Throughput Screening Assays for 6-Acetamidonicotinic Acid Analogs: A Guide to Discovering Novel Modulators of NAD⁺ Metabolism and Hypoxia Signaling

Abstract

This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound analogs. Recognizing that nicotinic acid is a key precursor in NAD⁺ biosynthesis, we present a dual-hypothesis screening strategy targeting two critical cellular pathways: NAD⁺ metabolism and hypoxia-inducible factor (HIF)-1α signaling. We offer detailed, field-proven protocols for robust primary and secondary assays, data analysis techniques, and mechanistic deconvolution. This document is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel chemical entities originating from this scaffold.

Introduction: The Scientific Rationale

This compound is an analog of nicotinic acid (Niacin or Vitamin B3), a fundamental molecule in cellular metabolism. Nicotinic acid is a primary substrate for the Preiss-Handler pathway, one of the main routes for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺).[1][2] NAD⁺ is not only a critical coenzyme for redox reactions in energy metabolism but also a substrate for signaling enzymes like sirtuins and poly-ADP ribose polymerases (PARPs), which regulate genomic stability, cell survival, and lifespan.[2][3] Consequently, enzymes within the NAD⁺ biosynthetic pathways, such as Nicotinamide Phosphoribosyltransferase (NAMPT), are high-value targets for therapeutic intervention in oncology and metabolic diseases.[4]

Furthermore, structural analogs of nicotinic acid have been identified as potent inhibitors of the hypoxia-inducible factor (HIF)-1α signaling pathway.[5] The HIF-1 pathway is a master regulator of the cellular response to low oxygen levels and plays a pivotal role in tumor progression, angiogenesis, and inflammation.[5]

This application note, therefore, proposes a parallel screening approach to maximize the discovery potential of a this compound analog library:

  • Hypothesis 1: Analogs may modulate the activity of key enzymes in the NAD⁺ salvage and biosynthetic pathways.

  • Hypothesis 2: Analogs may inhibit the HIF-1α signaling cascade in a cellular context.

We will detail a screening cascade designed to identify potent and selective modulators, moving from large-scale primary screens to focused secondary and mechanistic assays.

Section 1: The High-Throughput Screening Cascade

A tiered screening approach is essential for efficiently identifying and validating promising compounds from a large library.[6] This cascade is designed to eliminate false positives and negatives early, ensuring that resources are focused on the most promising hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Lead Optimization Compound_Library Compound Library (10,000s of Analogs) Primary_Assay_1 Biochemical Assay: NAMPT Activity (Fluorometric) Compound_Library->Primary_Assay_1 Primary_Assay_2 Cell-Based Assay: HIF-1α Reporter (Luminescence) Compound_Library->Primary_Assay_2 Data_Analysis Data Analysis (Z'-Factor, % Inhibition) Primary_Assay_1->Data_Analysis Primary_Assay_2->Data_Analysis Hit_Selection Primary Hit Selection (Potency & Confirmation) Data_Analysis->Hit_Selection Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Selection->Dose_Response Hits Orthogonal_Assay Orthogonal Confirmation (e.g., LC-MS/MS for NAD⁺) Dose_Response->Orthogonal_Assay Target_Engagement Direct Target Engagement (AlphaLISA, FP) Orthogonal_Assay->Target_Engagement Cellular_Phenotype Phenotypic Validation (Cellular NAD⁺ levels, VEGF expression) Target_Engagement->Cellular_Phenotype Validated_Hit Validated Hit Cellular_Phenotype->Validated_Hit SAR Structure-Activity Relationship (SAR) Validated_Hit->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: The HTS cascade for screening this compound analogs.

Section 2: Primary High-Throughput Screening Protocols

The goal of primary screening is to efficiently test every compound in the library at a single concentration to identify "hits".[6] The assays must be robust, reproducible, and miniaturizable for 384- or 1536-well formats.

2.1 Assay Protocol: Biochemical Screen for NAMPT Inhibitors

This assay quantifies the activity of NAMPT, the rate-limiting enzyme in the NAD⁺ salvage pathway, by measuring the formation of its product, nicotinamide mononucleotide (NMN), which is then converted into a fluorescent product.[4]

Principle: NAMPT + Nicotinamide + PRPP → NMN + PPi NMN + Condensing Reagent → Fluorescent Product (Ex/Em = ~420/~480 nm)

Materials:

  • Recombinant Human NAMPT Enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl Pyrophosphate (PRPP)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Condensing Reagent (e.g., Acetophenone) and KOH solution

  • Positive Control: FK866 (a known NAMPT inhibitor)

  • Negative Control: DMSO (vehicle)

  • 384-well, black, flat-bottom plates

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound (10 mM in DMSO) into the appropriate wells of a 384-well plate. Dispense 50 nL of DMSO for negative controls and 50 nL of FK866 for positive controls.

  • Enzyme Addition: Prepare an enzyme solution of NAMPT in assay buffer. Add 10 µL of the NAMPT solution to all wells except for the "no enzyme" background controls. Briefly centrifuge the plate.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Scientist's Note: This pre-incubation step is critical for identifying time-dependent or slow-binding inhibitors.

  • Reaction Initiation: Prepare a substrate solution containing NAM and PRPP in assay buffer. Add 10 µL of the substrate solution to all wells to start the enzymatic reaction. The final reaction volume is 20 µL.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).

  • Reaction Termination & Derivatization: Terminate the reaction by adding 5 µL of a condensing reagent (e.g., 10% acetophenone in ethanol), followed by 5 µL of 6M KOH. This step derivatizes the NMN product into a fluorescent molecule.

  • Signal Development: Incubate the plate at 60°C for 15 minutes, then cool to room temperature.

  • Detection: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 420/480 nm).

2.2 Assay Protocol: Cell-Based Screen for HIF-1α Pathway Inhibitors

This assay utilizes a reporter gene system to measure the transcriptional activity of HIF-1.[7] A human cell line (e.g., HEK293T or a cancer cell line like Hep3B) is engineered to stably express firefly luciferase under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE).[5]

Principle: Under hypoxic conditions (or chemical induction), HIF-1α protein stabilizes, translocates to the nucleus, and binds to HREs, driving the expression of the luciferase reporter gene. Inhibitors of this pathway will reduce the luminescent signal.

Materials:

  • HRE-Luciferase reporter cell line

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Hypoxia Mimetic: Cobalt Chloride (CoCl₂) or Dimethyloxalylglycine (DMOG)

  • Positive Control: CAY10585 (a known HIF-1α inhibitor)

  • Negative Control: DMSO (vehicle)

  • 384-well, white, solid-bottom, tissue culture-treated plates

  • Luciferase detection reagent (e.g., Bright-Glo™ or ONE-Glo™)

Step-by-Step Protocol:

  • Cell Plating: Seed the HRE-Luciferase cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 50 nL of test compounds and controls to the appropriate wells.

  • Hypoxia Induction: Prepare the hypoxia mimetic (e.g., CoCl₂) in culture medium. Add 5 µL of this solution to all wells except the "normoxia" (unstimulated) controls.

    • Rationale: Chemical mimetics like CoCl₂ stabilize HIF-1α under normoxic conditions, making the assay highly amenable to standard HTS automation without the need for specialized hypoxic incubators.

  • Incubation: Incubate the plates for 16-18 hours at 37°C, 5% CO₂. This allows for HIF-1α stabilization, nuclear translocation, and accumulation of the luciferase reporter protein.

  • Signal Detection: Equilibrate the plates and the luciferase detection reagent to room temperature. Add 25 µL of the detection reagent to all wells. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.

Section 3: HTS Data Analysis and Hit Identification

Rigorous data analysis is paramount for the success of an HTS campaign. The primary goal is to identify true hits while minimizing false positives.

1. Quality Control - The Z'-Factor: The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[8] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation, 'pos' is the positive control, and 'neg' is the negative control.

2. Data Normalization and Hit Selection: Raw data from the plate reader should be normalized to the plate controls to account for plate-to-plate variability. The percent inhibition is a common metric:

Formula: % Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ) )

A "hit" is typically defined as a compound that produces a response greater than a certain threshold, for example, >50% inhibition or a signal that is 3 standard deviations away from the mean of the negative controls.

Table 1: Summary of Primary HTS Assay Parameters

Parameter NAMPT Biochemical Assay HIF-1α Reporter Assay
Assay Format 384-well, Homogeneous 384-well, Cell-Based
Detection Mode Fluorescence Luminescence
Primary Endpoint % Inhibition of NMN production % Inhibition of Luciferase Signal
Compound Conc. 10 µM (single point) 10 µM (single point)
Positive Control FK866 CAY10585
Negative Control DMSO DMSO
Acceptable Z' > 0.6 > 0.5

| Hit Criteria | > 50% Inhibition | > 50% Inhibition |

Section 4: Secondary and Mechanistic Assays

Compounds identified as primary hits must be subjected to a battery of secondary assays to confirm their activity, determine their potency, and elucidate their mechanism of action.

4.1 Dose-Response and Orthogonal Confirmation

IC₅₀/EC₅₀ Determination: Hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ for inhibitors, EC₅₀ for activators).

Orthogonal Assays: Activity should be confirmed in an assay with a different technology to rule out artifacts from the primary screen.

  • For NAMPT Hits: An LC-MS/MS-based assay provides the gold standard for confirmation.[9] This method directly measures the levels of NAD⁺ and NADH in the reaction, offering unparalleled specificity.[10]

  • For HIF-1α Hits: A quantitative Western blot or an AlphaLISA assay to measure the protein levels of HIF-1α or its downstream target, VEGF, in cell lysates provides orthogonal validation.[5]

4.2 Direct Target Engagement Assays

To prove a compound acts via the intended mechanism, direct binding to the protein target must be demonstrated.

Protocol: AlphaLISA for Target Engagement

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash immunoassay that is highly sensitive and suitable for HTS.[11][12]

Principle: A biotinylated target protein is captured by a Streptavidin-coated Donor bead. A tagged antibody that recognizes the protein is captured by an Acceptor bead. When the beads are in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent emission at 615 nm.[8][13] A small molecule inhibitor that binds to the protein and disrupts the antibody interaction will decrease the signal.

AlphaLISA_Principle cluster_0 Binding Event: High Signal cluster_1 Inhibition Event: Low Signal Donor_Bound Donor Bead (Streptavidin) Acceptor_Bound Acceptor Bead Donor_Bound->Acceptor_Bound ¹O₂ transfer (<200nm) Biotin Donor_Bound->Biotin Emission Signal (615 nm) Acceptor_Bound->Emission emits Protein Target Protein Biotin->Protein Antibody Ab Protein->Antibody Antibody->Acceptor_Bound Excitation Laser (680 nm) Excitation->Donor_Bound excites Donor_Unbound Donor Bead (Streptavidin) Biotin2 Donor_Unbound->Biotin2 Acceptor_Unbound Acceptor Bead Protein2 Target Protein Biotin2->Protein2 Inhibitor Inhibitor Protein2->Inhibitor Antibody2 Ab Antibody2->Acceptor_Unbound Excitation2 Laser (680 nm) Excitation2->Donor_Unbound No_Emission No Signal

Caption: Principle of the competitive AlphaLISA target engagement assay.

Protocol: Fluorescence Polarization (FP) for Binding Affinity

FP is a powerful technique for studying molecular interactions in solution and is ideal for measuring the binding affinity (Kd) of small molecules to larger proteins.[14][15][16]

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When the tracer binds to a larger protein, its rotation slows dramatically, and the emitted light remains highly polarized.[17][18] A test compound that competes with the tracer for the binding site will displace it, causing a decrease in fluorescence polarization.[14]

Step-by-Step Protocol (Competition Assay):

  • Reagent Preparation: Prepare assay buffer, a constant concentration of the target protein, and a constant concentration of a fluorescently labeled tracer molecule (a known ligand for the target).

  • Compound Plating: Serially dilute the hit compounds in DMSO, then add to a 384-well black plate.

  • Protein/Tracer Addition: Add a pre-mixed solution of the target protein and fluorescent tracer to all wells.

  • Incubation: Incubate at room temperature for a period sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Detection: Read the parallel and perpendicular fluorescence intensities on a plate reader equipped with polarizers. The instrument calculates the polarization (mP) values.

  • Data Analysis: Plot the mP values against the log of the competitor concentration and fit the data to a suitable binding model to determine the IC₅₀, which can be used to calculate the binding affinity (Ki).

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  • Jinfiniti. (2024). Measure NAD+ Levels: How to Track Cellular Energy and Aging.
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Sources

Developing a standard operating procedure for handling 6-Acetamidonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Application of 6-Acetamidonicotinic Acid

This document provides a comprehensive standard operating procedure (SOP) for the handling, storage, and application of this compound (CAS No. 21550-48-1). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to offer a foundational understanding of the material's properties and the rationale behind each procedural step, ensuring both safety and experimental integrity.

Introduction to this compound

This compound is a derivative of nicotinic acid (a form of vitamin B3) and serves as a valuable intermediate in organic and medicinal chemistry.[1][2] Its structure, featuring both a carboxylic acid and an acetamido group on a pyridine ring, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[3][4] Its applications are noted in proteomics research and as a precursor in the development of novel therapeutic agents, including potential use in drug delivery systems.[1][5] Given its role in synthesis and research, a thorough understanding of its safe handling is paramount.

Hazard Identification and Risk Assessment

Proper risk assessment is the foundation of laboratory safety. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that must be understood before any handling occurs.[6]

  • H315 - Causes skin irritation: Contact with the solid powder or solutions can lead to redness, itching, and inflammation.

  • H319 - Causes serious eye irritation: This is a significant risk. Direct contact with the eyes can cause substantial irritation, pain, and potential damage if not addressed immediately.[7]

  • H335 - May cause respiratory irritation: Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[8]

The associated GHS pictogram is the GHS07 Exclamation Mark , signaling these irritant properties.[6] The causality is rooted in the compound's chemical nature as an organic acid and aromatic amine derivative, which can react with biological tissues. Therefore, all handling procedures must be designed to prevent direct contact and aerosolization.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is required.

Engineering Controls

The primary engineering control is to handle this compound powder within a certified chemical fume hood or a powder containment enclosure. This prevents the inhalation of airborne particles and contains any minor spills.[9] The work station should be equipped with an emergency eye wash fountain and a safety shower in the immediate vicinity.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. After handling, wash hands thoroughly with soap and water.[7][8]

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Skin and Body Protection: A standard laboratory coat is required to protect against skin contact. Ensure it is fully buttoned.[8]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator for organic dusts should be used.[8]

Storage and Chemical Compatibility

The stability of this compound is maintained through proper storage, which also prevents hazardous reactions.

  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated area.[9] The container must be kept tightly sealed to prevent moisture absorption and contamination.[11] Ambient temperature is generally acceptable for storage.[6]

  • Incompatible Materials: Avoid storing near strong oxidizing agents. The amino and acetyl groups can be susceptible to oxidation, which can lead to degradation or a potentially vigorous reaction.[8][11]

Spill, Exposure, and First Aid Procedures

Accidents require a swift and correct response. All personnel must be familiar with these procedures before working with the compound.

Spill Response
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with a dry absorbent material to avoid generating dust.[11]

    • Carefully sweep or scoop the material into a designated, labeled waste container.[9]

    • Clean the spill area with a damp cloth, and place the cloth in the waste container.

    • Ventilate the area.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert the facility's emergency response team.[11]

    • Prevent entry into the area.

Exposure and First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused this compound and materials contaminated with it (e.g., weigh boats, gloves, absorbent pads) should be collected in a clearly labeled hazardous waste container.[12] This container must be kept closed when not in use.

  • Aqueous Waste: Aqueous solutions containing the acid should be collected in a designated hazardous waste container. Do not discharge to sewer systems.[9] Depending on local regulations and the absence of other contaminants, it may be permissible to neutralize the acidic waste to a pH between 7-9 before disposal, but this requires written approval from the local wastewater authority.[13][14]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[12] After rinsing and air-drying, the container can be disposed of or recycled.

Application Protocol: Preparation of a Standard Solution for HPLC Analysis

This protocol details the preparation of a 1 mg/mL stock solution of this compound and a subsequent dilution series for creating a calibration curve for High-Performance Liquid Chromatography (HPLC) analysis. This is a foundational procedure for quantitative analysis in drug development and quality control.[15]

Objective: To accurately prepare a stock solution and calibration standards for the quantification of this compound.

Materials:

  • This compound powder

  • HPLC-grade Methanol

  • Volumetric flasks (10 mL, 50 mL)

  • Adjustable micropipettes

  • Analytical balance

  • Sonicator bath

  • HPLC vials

Procedure:

  • Prepare the Stock Solution (1 mg/mL):

    • Step 1.1 (Weighing): Tare a clean, dry weigh boat on an analytical balance. Accurately weigh approximately 10 mg of this compound. The use of an analytical balance is critical for the precision required in quantitative analysis.

    • Step 1.2 (Transfer): Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

    • Step 1.3 (Dissolution): Add approximately 7 mL of HPLC-grade Methanol to the flask. Methanol is chosen as a common solvent for moderately polar organic compounds.[2]

    • Step 1.4 (Sonication): Cap the flask and place it in a sonicator bath for 5-10 minutes to ensure complete dissolution. Visual inspection should confirm no solid particles remain. Sonication provides energy to break up particle agglomerates and accelerate solvation.

    • Step 1.5 (Dilution to Volume): Allow the solution to return to room temperature. Carefully add Methanol to the calibration mark on the neck of the flask.

    • Step 1.6 (Homogenization): Invert the flask 15-20 times to ensure the solution is homogeneous. This step is crucial for concentration uniformity.

    • Step 1.7 (Labeling): Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Prepare Calibration Standards:

    • Step 2.1 (Dilution Scheme): Label five 10 mL volumetric flasks as S1 through S5.

    • Step 2.2 (Serial Dilution): Using calibrated micropipettes, perform serial dilutions from the 1 mg/mL stock solution to create standards with concentrations such as 100, 50, 25, 10, and 5 µg/mL. Explain the specific volumes needed for each dilution. This process minimizes error propagation compared to creating each standard from the stock.

    • Step 2.3 (Transfer to Vials): Transfer the final standard solutions into labeled HPLC vials for analysis.

Workflow Visualization

The following diagram illustrates the logical flow of the standard solution preparation and quality control process.

G cluster_prep Solution Preparation cluster_standards Calibration Standards cluster_qc Analysis & QC weigh 1. Weigh 10 mg of This compound transfer 2. Transfer to 10 mL Volumetric Flask weigh->transfer dissolve 3. Add ~7 mL Methanol & Sonicate to Dissolve transfer->dissolve dilute 4. Dilute to Volume with Methanol dissolve->dilute mix 5. Mix Thoroughly (Stock Solution: 1 mg/mL) dilute->mix serial_dilute 6. Perform Serial Dilutions (e.g., 5-100 µg/mL) mix->serial_dilute transfer_vials 7. Transfer to Labeled HPLC Vials serial_dilute->transfer_vials hplc 8. Analyze via HPLC transfer_vials->hplc curve 9. Generate Calibration Curve (R² > 0.995) hplc->curve

Caption: Workflow for preparing and validating this compound standards.

Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 21550-48-1[1][6]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [6]
Physical Form Solid, Powder[6][11]
Boiling Point 276-278 °C[6]
Storage Temperature Ambient Temperature[6]

References

  • 6-Aminonicotinic Acid - Santa Cruz Biotechnology . Santa Cruz Biotechnology.

  • This compound | CAS 21550-48-1 | SCBT . Santa Cruz Biotechnology.

  • This compound | 21550-48-1 - Sigma-Aldrich . Sigma-Aldrich.

  • 6-Aminonicotinic acid, 6-BOC protected - Synquest Labs . SynQuest Laboratories, Inc.

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.

  • 2-Acetamidonicotinic acid - Safety Data Sheet - ChemicalBook . ChemicalBook.

  • SAFETY DATA SHEET - TCI Chemicals . TCI Chemicals.

  • 6-Aminonicotinic acid synthesis - ChemicalBook . ChemicalBook.

  • The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery . PubMed.

  • Simultaneous determination of acetamiprid and 6‐chloronicotinic acid in environmental samples by using ion chromatography hyphenated to online photoinduced fluorescence detector . ResearchGate.

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem . PubChem.

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  • US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents . Google Patents.

  • Acetamiprid ( a ) and 6-chloronicotinic acid ( b ) - ResearchGate . ResearchGate.

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal . Dartmouth College.

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University . Central Washington University.

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  • MSDS of 6-aminonicotinic acid . Capot Chemical Co., Ltd.

  • (PDF) Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid . ResearchGate.

  • CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents . Google Patents.

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC . NCBI.

  • How to Get Rid of Acidic Waste Safely and Responsibly - Greenflow . Greenflow.

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - SHIMADZU CORPORATION . Shimadzu Corporation.

  • Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7) - Cheméo . Cheméo.

  • CAS 3222-47-7: 6-Methylnicotinic acid | CymitQuimica . CymitQuimica.

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Application Notes and Protocols: 6-Acetamidonicotinic Acid as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 6-Acetamidonicotinic Acid

In the landscape of medicinal chemistry, the pyridine ring system is a cornerstone of many therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability.[1] Within this class, this compound, a derivative of nicotinic acid, presents itself as a molecule of significant interest for drug discovery and development professionals. Its structural features, combining a carboxylic acid handle for further derivatization and an acetamido group that can influence solubility and target engagement, make it an attractive starting point for the synthesis of novel therapeutic agents.[2]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its potential as a scaffold for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into synthetic protocols, structure-activity relationships, and a discussion of the underlying biochemical pathways.

Core Application: A Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4][5][6] PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site.[4][7] The nicotinamide moiety of NAD+ is mimicked by the chemical scaffolds of many approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib.[3][5]

This compound serves as an excellent foundational structure for designing novel PARP inhibitors. The pyridine ring and the carboxamide functionality can be elaborated to mimic the nicotinamide portion of NAD+, while the carboxylic acid provides a convenient point for introducing various substituents to explore the adenosine-binding pocket of the PARP enzyme, thereby potentially enhancing potency and selectivity.

Mechanism of Action: PARP Inhibition

PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks. Upon activation, PARP1 cleaves NAD+ and polymerizes ADP-ribose units onto itself and other nuclear proteins, creating a scaffold to recruit DNA repair machinery.[7] PARP inhibitors block this process, leading to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[4][7]

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP PAR PAR Polymer Synthesis PARP->PAR Cleaves NAD NAD+ NAD->PARP Repair DNA Repair Complex Recruitment PAR->Repair Repaired_DNA Repaired DNA Repair->Repaired_DNA DNA_SSB_Cancer DNA Single-Strand Break PARP_Cancer PARP DNA_SSB_Cancer->PARP_Cancer PARP_Inhibitor This compound Derivative (PARPi) Blocked_PARP Inhibited PARP PARP_Inhibitor->Blocked_PARP PARP_Cancer->Blocked_PARP Binding DSB Double-Strand Break (during replication) Blocked_PARP->DSB Leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Synthetic Lethality (in HR-deficient cells)

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from its precursor, 6-aminonicotinic acid.

Materials:

  • 6-Aminonicotinic acid

  • Acetic anhydride

  • Pyridine (as solvent and catalyst)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-aminonicotinic acid in pyridine under stirring.

  • Acylation: Cool the solution in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the excess acetic anhydride.

  • Precipitation: Acidify the aqueous mixture to a pH of approximately 3-4 with 1M HCl. A precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol to remove impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of a Hypothetical PARP Inhibitor Derivative

This protocol outlines a general procedure for coupling this compound with a substituted aniline to generate a hypothetical PARP inhibitor.

Materials:

  • This compound

  • A substituted aniline (e.g., 4-fluoroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent

  • DIPEA (N,N-Diisopropylethylamine) as a base

  • DMF (N,N-Dimethylformamide) as a solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Mixture: To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Synthesis_Workflow Start 6-Aminonicotinic Acid Acetylation Protocol 1: Acetylation Start->Acetylation Intermediate This compound Acetylation->Intermediate Coupling Protocol 2: Amide Coupling with Substituted Aniline Intermediate->Coupling Library Library of Hypothetical PARP Inhibitors Coupling->Library Screening In Vitro PARP Enzyme Assay Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for synthesis and evaluation of PARP inhibitors.

Structure-Activity Relationship (SAR) Insights

The exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of drug candidates.[8] For derivatives of this compound as PARP inhibitors, several key structural modifications can be systematically investigated.

Compound IDR Group (on Aniline)Hypothetical PARP1 IC₅₀ (nM)Rationale for Modification
1 H500Parent compound for baseline activity.
2 4-F150Introduction of a fluorine atom can improve binding through favorable interactions and enhance metabolic stability.
3 4-CH₃300A small alkyl group can probe for hydrophobic pockets in the binding site.
4 4-CF₃80The trifluoromethyl group can increase binding affinity through strong hydrophobic and electronic interactions.
5 3-Cl220Positional isomers help to map the topology of the active site.
6 4-OCH₃450A methoxy group can act as a hydrogen bond acceptor but may introduce steric hindrance.

Interpretation of Hypothetical Data:

  • Halogen Substitution: The introduction of electron-withdrawing groups like fluorine and trifluoromethyl at the 4-position of the aniline ring appears to be beneficial for inhibitory activity, suggesting that these groups may engage in favorable interactions within the PARP active site.

  • Positional Isomerism: The difference in activity between 4-substituted and 3-substituted analogs highlights the importance of the substitution pattern for optimal target engagement.

  • Steric and Electronic Effects: The SAR data suggests a delicate balance of steric and electronic properties is required for potent PARP inhibition.

Conclusion and Future Directions

This compound is a promising and versatile building block in medicinal chemistry, particularly for the development of novel PARP inhibitors. The synthetic protocols provided herein offer a clear pathway for the synthesis of this scaffold and its derivatives. The systematic exploration of the structure-activity relationship of these derivatives can lead to the identification of potent and selective drug candidates. Future work should focus on expanding the library of derivatives, conducting in-depth biological evaluations, and assessing the pharmacokinetic properties of the most promising compounds.[9][10][11][12]

References

  • Walker, D. L., Reid, J. M., Svingen, P. A., Rios, R., Covey, J. M., Alley, M. C., Hollingshead, M. G., Budihardjo, I. I., Eckdahl, S., Boerner, S. A., Kaufmann, S. H., & Ames, M. M. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(7), 1187-1195.
  • Wikipedia. (2024, December 18). PARP inhibitor. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Mladenova, R., Doytchinova, I., & Zlatkov, A. (2024). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Pharmaceuticals, 17(1), 107.
  • Leitner, F., Price, K. E., Misiek, M., Pursiano, T. A., & Wright, G. E. (1972). Structure-Activity Relationships Among a Group of 7-[α-(N, N′-Substituted-Amidinothio)-Acetamido] Cephalosporanic Acids. Antimicrobial Agents and Chemotherapy, 2(4), 293-298.
  • Zhu, H., Li, Y., & Li, X. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 9, 849932.
  • Sklirou, A. D., Gkizis, P. L., & Kouretas, D. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants, 11(10), 2038.
  • Wang, D., Raehal, K. M., Lin, E. T., Lowery, J. J., Kieffer, B. L., Bilsky, E. J., & Sadee, W. (2010). Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of Medicinal Chemistry, 53(8), 3137-3149.
  • Lennard, L., & Singleton, H. J. (1992). Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine. British Journal of Clinical Pharmacology, 34(5), 417-422.
  • Ramirez, M. S., Nikolaidis, I., & Tolmasky, M. E. (2013). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 18(9), 10842-10854.
  • Patsnap. (2024, June 14). What is Acetamide used for? Synapse. Retrieved January 12, 2026, from [Link]

  • Pommier, Y., & O'Connor, M. J. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer.
  • Sklirou, A. D., Gkizis, P. L., & Kouretas, D. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants, 11(10), 2038.
  • Lennard, L., & Singleton, H. J. (1990). Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides in renal transplant patients. Journal of Clinical Pharmacology, 30(4), 358-363.
  • Cleveland Clinic. (2023, April 3). PARP Inhibitors. Retrieved January 12, 2026, from [Link]

  • Li, Y., Liu, K., Zhang, Y., Dong, Y., Zhang, H., & Wang, Q. (2019). Synthesis and biological evaluation of betulonic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(15), 1957-1962.
  • Kozikowski, A. P., Eaton, J. B., Bajjuri, K. M., Chellappan, S. K., Chen, Y., Karadi, S., He, R., Caldarone, B., Manzano, M., Yuen, P. W., & Lukas, R. J. (2009). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. ChemMedChem, 4(8), 1279-1291.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Vamathevan, J., Clark, D., Czodrowski, P., Dunham, I., Ferran, E., Lee, G., Li, B., Madin, A., Schneider, J., & Taylor, P. (2019). On Exploring Structure Activity Relationships.
  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors? Retrieved January 12, 2026, from [Link]

  • Gherman, C., Vlase, L., & Oniga, I. (2021).
  • Singh, R., Kumar, A., & Singh, R. K. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 15(1), 23-47.
  • ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved January 12, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Acetamidonicotinic Acid Purification by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 6-acetamidonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you overcome common challenges and achieve optimal purity and yield.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound (CAS: 21550-48-1, Molecular Formula: C₈H₈N₂O₃, Molecular Weight: 180.18 g/mol ), an effective recrystallization protocol is crucial for obtaining material of high purity, which is often a prerequisite for subsequent applications in research and development.[1]

This guide is structured to address specific issues you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the recrystallization of this compound.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This is a common issue that can be resolved by systematically evaluating your solvent choice and experimental conditions.

  • Insufficient Solvent Volume: You may not be using enough solvent. Add the hot solvent in small increments to your crude this compound with continuous stirring and heating until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery yield.[2]

  • Inappropriate Solvent Choice: The solvent you have selected may be a poor solvent for this compound, even at elevated temperatures. The ideal recrystallization solvent should fully dissolve the compound when hot but have low solubility when cold.[3]

    • Expert Insight: Based on the structure of this compound, which contains a carboxylic acid, an amide, and a pyridine ring, polar protic solvents are likely to be good candidates. Consider solvents like water, ethanol, or methanol. For instance, the related compound 6-chloronicotinic acid is soluble in hot water and methanol.[4][5] However, another related compound, 6-methylnicotinic acid, is only sparingly soluble in water.[6] Therefore, a systematic solvent screening is recommended.

  • Heating Insufficiently: Ensure your solvent is heated to its boiling point, or just below it, to maximize the solubility of your compound.[7]

Q2: My product has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree upon cooling.

  • Add More Solvent: The most common reason for oiling out is that the solution is too concentrated. Re-heat the mixture until the oil redissolves, then add more hot solvent and allow it to cool slowly again.[8]

  • Lower the Cooling Temperature Drastically: Sometimes, rapidly cooling the oiled-out solution in an ice bath can induce crystallization. Once a few seed crystals have formed, you can then allow the solution to warm to a slightly higher temperature to allow for slower crystal growth.

  • Change the Solvent System: If adding more solvent is not effective, you may need to switch to a different solvent or a mixed solvent system. A solvent in which your compound is less soluble might be a better choice.

    • Expert Insight: For nicotinic acid derivatives, a mixture of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., water, hexane) can be effective.[9] You would dissolve the this compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q3: The purity of my this compound did not improve after recrystallization. What went wrong?

A3: This indicates that the impurities were incorporated into the crystal lattice of your product.

  • Crystallization Was Too Rapid: If crystals form too quickly, impurities can become trapped within the crystal structure.[7] To slow down crystallization, you can use a larger volume of solvent or insulate the flask to ensure slow cooling.

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your product and the impurities. If the impurities have similar solubility profiles to this compound in the chosen solvent, they will co-crystallize. In this case, you will need to select a different solvent.

  • High Impurity Load: If your crude material is very impure, a single recrystallization may not be sufficient. A second recrystallization from the same or a different solvent may be necessary. Alternatively, preliminary purification by another method, such as column chromatography, might be required.

Q4: The recovery yield of my recrystallized product is very low. How can I improve it?

A4: Low yield is a frequent problem in recrystallization and can be attributed to several factors.

  • Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even at low temperatures.[8] Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete and have cooled the solution in an ice bath to minimize the solubility of your product.

  • Washing with the Wrong Solvent: When washing the filtered crystals, use a small amount of the cold recrystallization solvent. Using a solvent in which the product is highly soluble will dissolve your crystals and reduce the yield.[2]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures.[3] Due to a lack of specific public data on the solubility of this compound, a solvent screening experiment is the most reliable way to determine the best solvent.

Recommended Starting Solvents for Screening:

SolventRationale
Water The carboxylic acid and amide groups suggest potential solubility in hot water. Many nicotinic acid derivatives can be recrystallized from water.[4][5]
Ethanol/Methanol These are good general-purpose polar protic solvents for compounds with hydrogen bonding capabilities.[8]
Isopropanol A slightly less polar alcohol that can sometimes provide a better solubility differential.
Acetone A polar aprotic solvent that may offer a different selectivity for impurities.
Ethyl Acetate A solvent of intermediate polarity.
Mixed Solvents Combinations like Ethanol/Water or Acetone/Hexane can be very effective.[9]

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility at low temperature. A good solvent candidate will show low solubility.

  • For solvents where the compound is poorly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals.

Q2: How can I assess the purity of my recrystallized this compound?

A2: The most common methods for assessing the purity of a recrystallized solid are:

  • Thin Layer Chromatography (TLC): Spot your crude material and your recrystallized product on a TLC plate and elute with an appropriate solvent system. A pure compound should ideally show a single spot.

  • Spectroscopic Methods (NMR, IR): For a more definitive assessment of purity, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and quantify impurities.

Q3: What are the likely impurities in my this compound sample?

A3: The impurities in your sample will depend on the synthetic route used to prepare it. Common impurities could include:

  • Starting Materials: Unreacted starting materials are a common source of impurities. If this compound is synthesized from 6-aminonicotinic acid, for example, the latter could be a potential impurity.

  • Byproducts of the Reaction: Side reactions can lead to the formation of structurally related byproducts.

  • Reagents and Solvents: Residual reagents or solvents from the reaction workup can also be present.

Knowing the potential impurities is key to selecting a recrystallization solvent in which the impurities are either very soluble (and remain in the mother liquor) or very insoluble (and can be removed by hot filtration).

Visualizing the Workflow

Troubleshooting Logic for Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolution Dissolve Crude Product in Hot Solvent start->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Cool Solution hot_filtration->cooling crystal_formation Crystal Formation? cooling->crystal_formation oiling_out Product 'Oiled Out'? crystal_formation->oiling_out No filtration Filter Crystals crystal_formation->filtration Yes reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes induce_crystallization Induce Crystallization (Scratch, Seed Crystal) oiling_out->induce_crystallization No reheat_add_solvent->cooling change_solvent Change Solvent/ Use Mixed Solvents reheat_add_solvent->change_solvent If persists change_solvent->start induce_crystallization->crystal_formation purity_check Check Purity (e.g., Melting Point) filtration->purity_check purity_ok Purity Improved? purity_check->purity_ok slow_cooling Ensure Slow Cooling purity_ok->slow_cooling No end Pure Product purity_ok->end Yes rerun_recrystallization Re-run Recrystallization with Different Solvent slow_cooling->rerun_recrystallization rerun_recrystallization->start

Caption: Troubleshooting workflow for recrystallization.

References

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. [Link]

  • Separation of Anacin Components Experiment Part 5: Isolating and Recrystallizing Aspirin. JoVE. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • 6-Methylnicotinic acid. Chemsrc. [Link]

  • 6-Aminonicotinic acid. PubChem. [Link]

  • (6-Acetamido-2-amino-3-hydroxyphenyl)arsonic acid. PubChem. [Link]

Sources

Guide to Improving the Solubility of 6-Acetamidonicotinic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Introduction: The Challenge of 6-Acetamidonicotinic Acid

This compound is a nicotinic acid derivative of interest in various research fields. As with many small molecules, researchers often face a significant hurdle before biological investigation can even begin: poor aqueous solubility. This guide provides a comprehensive, experience-driven framework for troubleshooting and overcoming the solubility challenges associated with this compound, ensuring reliable and reproducible results in your biological assays. Our goal is to move beyond simple instructions and explain the chemical principles that govern each solubilization strategy.

Understanding the Molecule: Physicochemical Properties

To effectively solubilize this compound (MW: 180.16 g/mol ), one must first understand its chemical nature.[1][2][3] The molecule possesses a carboxylic acid group, making it a weak acid. The solubility of such compounds is critically dependent on the pH of the solvent.[4][5] In its protonated (uncharged) form at low pH, the molecule is more lipophilic and thus less soluble in aqueous media. By increasing the pH, the carboxylic acid is deprotonated to form a carboxylate salt, which is an ionized and significantly more polar species, thereby enhancing its aqueous solubility.[4][] Understanding this pH-dependent ionization is the cornerstone of successfully working with this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers in a direct Q&A format.

Q1: My this compound won't dissolve in DMSO at a high concentration. What should I do?

A1: While DMSO is a powerful aprotic solvent, some compounds can still present challenges.[7][8]

  • Initial Steps: First, ensure your DMSO is anhydrous (water-free) and high-purity, as absorbed water can reduce its solvating power.[9] Gentle warming (e.g., 37°C) and vortexing or sonication can often help overcome the energy barrier to dissolution.[10][11]

  • Concentration Check: Many screening compounds have limited solubility even in DMSO.[7][12] It is possible you are exceeding the compound's maximum solubility limit. Try preparing the solution at a lower concentration. A 10 mM stock in DMSO is a standard starting point for many compounds.

  • Alternative Solvents: If DMSO fails, other organic solvents like Dimethylformamide (DMF) or Dimethylacetamide (DMAc) can be considered, but their compatibility with your specific assay must be verified as they can be more aggressive towards plastics and cells.[13]

Q2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium or PBS. Why?

A2: This is a very common and expected phenomenon known as "antisolvent precipitation."[14] Your compound is hydrophobic and prefers the organic environment of DMSO. When you introduce this solution into an aqueous buffer, you drastically change the solvent environment, lowering the DMSO concentration and increasing the polarity. The aqueous medium cannot maintain the compound's solubility, causing it to precipitate.[14]

  • Key Mitigation Strategies:

    • Lower the Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, with some sensitive lines showing stress at concentrations as low as 0.1%.[14] Always determine the maximum DMSO tolerance for your specific cell line. Keeping the final DMSO percentage low minimizes its contribution to solubility and reduces cellular toxicity.

    • Modify the Dilution Protocol: Do not add the aqueous buffer directly to your DMSO stock. Instead, perform serial dilutions. A crucial technique is to add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

    • Adjust the pH of the Aqueous Medium: This is the most effective strategy for this compound. Since it is an acidic compound, preparing your final aqueous solution at a pH above its pKa will keep it in its ionized, more soluble salt form.[4][15] A pH of 7.4 (typical for physiological buffers) is often sufficient.

Q3: How do I practically use pH to improve solubility when making my stock solution?

A3: You can prepare a high-concentration aqueous stock solution by forming a salt. This method avoids high concentrations of organic solvents.

  • Principle: By adding a base (like NaOH) to a suspension of this compound in water, you deprotonate the carboxylic acid. This in-situ salt formation dramatically increases aqueous solubility.[4][16]

  • Practical Steps:

    • Weigh the desired amount of this compound.

    • Add a portion of the final desired volume of water (e.g., 80%). The compound will likely not dissolve and will form a slurry.

    • While stirring, add a dilute solution of NaOH (e.g., 0.1 N or 1 N) dropwise.

    • Monitor the solution. As the pH rises, the compound will begin to dissolve. Continue adding NaOH until the solution is clear.

    • Check the final pH. Adjust as necessary to be within a range compatible with your assay (e.g., 7.2-7.8).

    • Bring the solution to the final volume with water.

    • Sterile-filter the solution (0.22 µm filter) for use in cell-based assays.

Q4: What is the best way to prepare and store stock solutions to ensure stability and prevent future problems?

A4: Proper preparation and storage are essential for reproducible experiments.[17][18]

  • Best Practices:

    • Accurate Measurement: Use high-quality analytical balances and volumetric flasks for precision.[17]

    • Homogeneity: Ensure the solute is completely dissolved before aliquoting.[17]

    • Aliquoting: Store your stock solution in small, single-use aliquots (e.g., 10-20 µL) in light-blocking vials. This is the most critical step to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time and introduce moisture into your stock.[8][18]

    • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[10][19]

    • Storage Temperature: For DMSO or ethanol stocks, -20°C is standard for long-term storage. For aqueous stocks, -20°C or -80°C can be used.[18]

Data Summary & Reference Table

The following table provides a quick reference for solubilizing this compound. Concentrations are starting points and may need optimization.

Solvent/ConditionExpected SolubilityMax Recommended Stock Conc.Notes and Considerations
Water (pH < 4) Very Poor< 1 mg/mLThe compound is in its protonated, non-polar form. Not recommended.
Water (pH > 7) Good10-50 mM (1.8-9.0 mg/mL)Solubility is achieved by forming the carboxylate salt. Ideal for avoiding organic solvents.[4][]
Phosphate-Buffered Saline (PBS, pH 7.4) Moderate to Good5-20 mMThe physiological pH helps maintain the compound in its soluble salt form.
DMSO Good50-100 mMA strong organic solvent, but can lead to precipitation upon aqueous dilution.[20]
Ethanol Moderate10-25 mMA potential alternative to DMSO, but may have higher cytotoxicity.[13]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 50 mM Aqueous Stock Solution via pH Adjustment
  • Calculation: Weigh out 9.01 mg of this compound (MW: 180.16 g/mol ).

  • Suspension: Add the powder to a sterile container with a magnetic stir bar. Add ~800 µL of sterile, nuclease-free water. The compound will form a white suspension.

  • Solubilization: While the suspension is stirring, add 1 N NaOH drop-by-drop (typically only a few microliters are needed). Observe the solution closely. Stop adding base as soon as all the solid material has dissolved and the solution becomes clear.

  • pH Check: Use a calibrated pH meter or pH strips to check the pH. If necessary, adjust to a final pH of 7.2 - 8.0 using dilute NaOH or HCl.

  • Final Volume: Quantitatively transfer the solution to a 1.0 mL volumetric flask and add water to the mark. Mix thoroughly.

  • Sterilization & Storage: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile tube. Aliquot into single-use volumes and store at -20°C.[18]

Diagrams and Visual Workflows

The following diagrams illustrate the decision-making process for troubleshooting solubility and the chemical principle of pH-dependent ionization.

Caption: A workflow for troubleshooting the solubility of this compound.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 7) Low_pH R-COOH (Protonated Form) Less Polar Poorly Water Soluble High_pH R-COO⁻ + H⁺ (Deprotonated Salt Form) More Polar / Ionized Highly Water Soluble Low_pH->High_pH  Add Base (e.g., NaOH) Remove H⁺ High_pH->Low_pH  Add Acid (e.g., HCl) Add H⁺  

Sources

Technical Support Center: Synthesis of 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Acetamidonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure robust and reproducible outcomes in your work.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by our users. We have structured this as a troubleshooting guide to help you quickly identify and resolve problems in your synthesis.

FAQ 1: My final product is contaminated with 6-hydroxynicotinic acid. How is this forming and how can I prevent it?

Answer: The presence of 6-hydroxynicotinic acid is a very common issue that almost always points to the hydrolysis of the starting material, 6-chloronicotinic acid, during the amination step.

Causality: The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution. While the intended nucleophile is ammonia (or an ammonia source), water or hydroxide ions present in the reaction mixture can also act as nucleophiles, leading to the formation of the undesired 6-hydroxy byproduct.[1][2] This side reaction is particularly favored under harsh conditions, such as high temperatures or prolonged reaction times in aqueous or protic solvents.

Troubleshooting & Prevention:

  • Moisture Control: Ensure all your reagents and solvents, particularly the ammonia source and reaction solvent, are anhydrous. The use of freshly opened reagents and properly dried glassware is critical.

  • Reaction Conditions:

    • Temperature: Avoid excessive heating. Run the amination at the lowest temperature that still affords a reasonable reaction rate.

    • Pressure: Conducting the reaction in a sealed vessel (e.g., a pressure reactor) can increase the concentration of ammonia and allow for lower reaction temperatures, thereby minimizing the hydrolytic side reaction.

  • Choice of Ammonia Source: Using a non-aqueous ammonia source, such as ammonia gas dissolved in an anhydrous organic solvent (e.g., dioxane or THF), can significantly reduce the presence of water.

A typical reaction pathway illustrating the competitive formation of the desired amine and the hydroxy impurity is shown below.

G cluster_0 Step 1: Amination of 6-Chloronicotinic Acid A 6-Chloronicotinic Acid B 6-Aminonicotinic Acid (Desired Intermediate) A->B + NH3 (Desired Path) C 6-Hydroxynicotinic Acid (Impurity) A->C + H2O / OH- (Side Reaction)

Caption: Competing reactions during the amination step.

FAQ 2: I'm observing unreacted 6-aminonicotinic acid in my final product after acetylation. What are the best practices to ensure complete conversion?

Answer: Detecting the starting material, 6-aminonicotinic acid, after the acetylation step points to an incomplete reaction.[3][4] The amino group on 6-aminonicotinic acid is nucleophilic, but its reactivity can be influenced by several factors.

Causality:

  • Insufficient Acetylating Agent: An inadequate molar ratio of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the amine will naturally lead to incomplete conversion.

  • Sub-optimal Reaction Conditions: Low temperatures or short reaction times may not provide enough energy or time for the reaction to reach completion.

  • Base Catalyst: The reaction often requires a base to neutralize the acid byproduct (acetic acid or HCl). An inappropriate choice or insufficient amount of base can stall the reaction.

  • Solubility Issues: 6-aminonicotinic acid has poor solubility in many common organic solvents.[3] If it is not properly dissolved or suspended, the reaction can be slow and incomplete.

Troubleshooting & Prevention:

  • Molar Equivalents: Use a slight excess (1.1 to 1.5 equivalents) of the acetylating agent to drive the reaction to completion.

  • Solvent and Base Selection:

    • A polar aprotic solvent like DMF or DMAc can help with solubility.

    • Pyridine is an excellent choice as it can serve as both the solvent and the base catalyst.

    • Alternatively, using a non-nucleophilic base like triethylamine (TEA) in a solvent like dichloromethane (DCM) is also effective.[5]

  • Temperature Monitoring: If the reaction is sluggish at room temperature, gentle heating (40-50 °C) can increase the rate. Monitor the reaction progress by TLC or LC-MS to avoid potential side reactions at higher temperatures.

FAQ 3: My post-workup analysis shows both my starting material (6-chloronicotinic acid) and the final product. What happened?

Answer: This is a classic case of incomplete amination in the first step. If the conversion of 6-chloronicotinic acid to 6-aminonicotinic acid is low, the unreacted 6-chloronicotinic acid will be carried through the process.

Causality: The acetylating conditions used in the second step (e.g., acetic anhydride) will not react with 6-chloronicotinic acid. Therefore, the impurity from step one appears in the final crude product. Reasons for incomplete amination include insufficient pressure, low temperature, or short reaction times.

Troubleshooting & Prevention:

  • Isolate and Verify: It is critical to validate the successful completion of the first step before proceeding to the second. After the amination reaction, isolate the intermediate 6-aminonicotinic acid and confirm its purity by NMR or LC-MS. The presence of any starting 6-chloronicotinic acid should prompt you to re-run or optimize the amination.[6][7]

  • Optimize Amination:

    • Increase reaction time or temperature moderately.

    • Ensure the pressure in the reaction vessel is maintained to keep ammonia in the solution.

    • Confirm the quality of your ammonia source.

Below is a workflow to diagnose and solve this issue.

G A Impurity Detected: 6-Chloronicotinic Acid in Final Product B Analyze Intermediate: Is 6-Chloronicotinic Acid present after Step 1? A->B C Yes B->C   D No (Unlikely) B->D   E Root Cause: Incomplete Amination C->E G Re-evaluate analysis. Possible contamination post-amination. D->G F Solution: Optimize Amination Step (Temp, Time, Pressure). Verify intermediate purity before proceeding. E->F

Caption: Troubleshooting workflow for starting material carryover.

Part 2: Impurity Profile & Analytical Guidance

A summary of the common impurities, their source, and typical analytical identifiers is provided below.

Impurity NameCommon SourceTypical Analytical Signature (LC-MS)Prevention Strategy
6-Chloronicotinic Acid Unreacted starting material from Step 1[M+H]⁺ ≈ 158.0Ensure complete amination; monitor reaction progress; use slight excess of ammonia source.[6][7]
6-Hydroxynicotinic Acid Hydrolysis of 6-chloronicotinic acid in Step 1[M+H]⁺ ≈ 140.1Use anhydrous reagents and solvents; avoid excessive heat during amination.[1][8]
6-Aminonicotinic Acid Unreacted intermediate from Step 2[M+H]⁺ ≈ 139.1Use a slight excess of acetylating agent; ensure adequate base and solvent for full conversion.[3][4]
Nicotinic Acid Potential impurity in starting materials or from side reactions.[M+H]⁺ ≈ 124.1Source high-purity starting materials.[9][10]

Part 3: Recommended Experimental Protocols

These protocols are provided as a validated starting point. Researchers should optimize based on their specific laboratory conditions and equipment.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 6-Aminonicotinic Acid Intermediate

  • Charge a stainless-steel pressure reactor with 6-chloronicotinic acid (1.0 eq).

  • Add aqueous ammonia (28-30%, 10-15 eq).

  • Seal the reactor and heat to 130-150 °C. The internal pressure will increase.

  • Maintain the temperature and stir for 12-24 hours.

  • Cool the reactor to room temperature and carefully vent the excess ammonia in a fume hood.

  • Acidify the resulting solution with concentrated HCl to a pH of approximately 3.[5]

  • The product, 6-aminonicotinic acid, will precipitate out of the solution.

  • Isolate the solid by filtration, wash with cold water, and dry under vacuum at 60-70 °C.

  • Quality Control: Analyze the intermediate by HPLC or ¹H NMR to ensure the absence of 6-chloronicotinic acid before proceeding.

Step 2: Acetylation to this compound

  • Suspend the dried 6-aminonicotinic acid (1.0 eq) in pyridine (5-10 volumes).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Pour the reaction mixture into ice water.

  • Acidify with HCl to pH 3-4 to precipitate the product.

  • Filter the solid, wash thoroughly with cold water to remove pyridine hydrochloride, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot aqueous acetic acid (e.g., 50% AcOH in water).[3]

  • Hot filter the solution if any insoluble material is present.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 3: Analytical Method for Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Expected Elution Order: 6-Hydroxynicotinic acid -> 6-Aminonicotinic acid -> this compound -> 6-Chloronicotinic acid.

References

  • Gesher. (n.d.). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

  • Google Patents. (1983). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of High-Purity 6-Chloronicotinic Acid in Fine Chemical Manufacturing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]

  • ResearchGate. (1977). Metabolism of 6-aminonicotinic acid in Escherichia coli. Retrieved from [Link]

  • Gesher. (n.d.). Exploring 6-Aminonicotinic Acid: Properties and Applications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminonicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

Sources

Preventing degradation of 6-Acetamidonicotinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses the most common challenges and questions encountered when working with 6-Acetamidonicotinic acid solutions.

Q1: What are the primary factors that cause the degradation of this compound in solution?

The molecular structure of this compound, featuring an amide linkage, makes it susceptible to several degradation pathways. The most significant factor is hydrolysis .[1][2][3] Other contributing factors include elevated temperature, exposure to light, and extreme pH conditions.[4][5]

  • Hydrolysis: This is the most common degradation route. The amide bond can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases, to yield 6-aminonicotinic acid and acetic acid.[2][6][7]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[1][4] Each 10°C increase can exponentially raise the degradation rate.[4]

  • Light (Photolysis): Although less common for this specific structure compared to others, prolonged exposure to UV or high-intensity light can provide the energy needed to break chemical bonds.[8][9] It is a standard practice in forced degradation studies to evaluate photostability.[10]

  • Oxidation: While the pyridine ring has some stability, certain conditions, especially in the presence of oxidizing agents or metal ions, can potentially lead to oxidative degradation.[4][11]

Q2: My solution of this compound is showing unexpected results. How can I confirm degradation and identify the byproducts?

If you suspect degradation, an analytical approach is necessary for confirmation. The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, as it can separate and quantify the parent compound and its impurities.[10][12]

  • Initial Check: Compare the chromatogram of your aged solution to that of a freshly prepared standard. A decrease in the peak area of this compound and the appearance of new peaks are strong indicators of degradation.

  • Product Identification: To identify the new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[13] It provides the molecular weight of the degradation products. For this compound, the primary hydrolysis product to look for is 6-aminonicotinic acid.

  • Forced Degradation: To proactively understand your compound's stability, conducting a forced degradation study is recommended.[10] This involves exposing the solution to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to rapidly generate degradation products, which can then be used as markers in future stability checks.[10][12]

Q3: What are the definitive recommended storage conditions for stock solutions of this compound?

Proper storage is the most effective preventative measure. Based on general best practices for compounds with similar functional groups, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at ≤4°C (refrigerated). For long-term storage (>1 month), consider aliquoting and freezing at -20°C.Low temperatures significantly slow down the rate of hydrolysis and other degradation reactions.[14]
Light Protect from light by using amber vials or by wrapping clear vials in aluminum foil.Prevents potential photolytic degradation.[4][15]
pH Prepare and store solutions in a neutral or slightly acidic buffer (pH ~6-7). Avoid strongly acidic or basic conditions.Minimizes acid or base-catalyzed hydrolysis of the amide bond.[14][16]
Container Use tightly sealed, inert containers (e.g., glass or polypropylene).[17][18][19][20]Prevents solvent evaporation and contamination.
Atmosphere For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen.Displaces oxygen and minimizes the risk of oxidative degradation.
Q4: How exactly does pH influence the stability of this compound, and what is the optimal pH range for working solutions?

The pH of the solution is a critical stability parameter because both H⁺ and OH⁻ ions catalyze the hydrolysis of the amide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide gets protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2][6][7]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to break the amide bond.[2][3][6]

The optimal pH for stability is typically in the neutral to slightly acidic range (pH 5-7), where the rates of both acid and base-catalyzed hydrolysis are at a minimum.[16]

Visual Guide to Degradation and Troubleshooting

To better understand the primary degradation mechanism and the logical steps for troubleshooting, refer to the diagrams below.

cluster_main Primary Degradation Pathway: Hydrolysis Parent This compound DP1 6-Aminonicotinic Acid Parent->DP1 + H₂O (catalyzed by H⁺ or OH⁻) DP2 Acetic Acid Parent->DP2 + H₂O (catalyzed by H⁺ or OH⁻)

Caption: Major hydrolysis pathway of this compound.

Start Suspected Degradation (e.g., inconsistent results) Check_Fresh Analyze a freshly prepared solution via HPLC Start->Check_Fresh Compare Compare chromatograms of aged vs. fresh solution Check_Fresh->Compare No_Deg No significant change. Issue is likely elsewhere. Compare->No_Deg No Deg_Confirm Degradation Confirmed: Parent peak reduced, new peaks appear. Compare->Deg_Confirm Yes Review Review Storage Conditions: - Temperature? - pH? - Light exposure? Deg_Confirm->Review Prepare_New Discard old solution. Prepare new stock following Best Practices Protocol. Review->Prepare_New

Caption: Troubleshooting workflow for suspected solution instability.

Troubleshooting Guide: Quick Reference

Observed Issue Probable Cause(s) Recommended Solution(s)
Decreased Potency or Activity Loss of parent compound due to degradation.Quantify the concentration of the active compound using HPLC against a fresh standard. Prepare new solutions if concentration has dropped significantly.
Appearance of New Peaks in HPLC Formation of degradation products (e.g., 6-aminonicotinic acid).Use LC-MS to identify the molecular weight of the new peaks. Perform a forced degradation study to confirm the identity of degradants.
Shift in Solution pH Over Time Degradation can release acidic (acetic acid) or basic (6-aminonicotinic acid) byproducts, altering the pH.Always use a buffered solvent system if the pH is critical for your experiment. Re-measure pH before use.
Solution Color Change or Precipitation Extensive degradation or contamination.Do not use the solution. Discard it and prepare a fresh batch following the validated protocol.[17][20]

Experimental Protocols

Protocol 1: Preparation and Storage of a 10 mM Stock Solution

This protocol provides a standardized method for preparing a stable stock solution.

  • Preparation:

    • Allow the solid this compound (MW: 180.16 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.[4][21]

    • Weigh out the required amount of solid in a clean, calibrated weighing vessel. For 10 mL of a 10 mM solution, use 1.802 mg.

    • Transfer the solid to a 10 mL amber glass volumetric flask.

    • Add approximately 7 mL of your chosen solvent (e.g., DMSO for initial solubilization, or an aqueous buffer like PBS at pH 7.0 for direct use).

    • Sonicate or vortex gently until the solid is completely dissolved. Avoid excessive heating.

    • Once dissolved, bring the volume up to the 10 mL mark with the solvent.

    • Cap the flask and invert several times to ensure homogeneity.

  • Storage:

    • Aliquot the stock solution into smaller-volume, tightly sealed amber vials appropriate for single-use to avoid repeated freeze-thaw cycles.[5]

    • For short-term storage (up to 1 week), store the vials at 4°C.

    • For long-term storage, store the vials at -20°C or -80°C.

    • When ready to use, thaw a single aliquot at room temperature and use it immediately. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: A Simplified Forced Degradation Study

This study helps to identify potential degradation products and assess stability under various stress conditions, reflecting standard pharmaceutical industry practices.[10][12]

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a tightly sealed vial of the solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a clear vial of the solution to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil at the same temperature.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples before analysis.

    • Analyze all samples (including an untreated control) by HPLC-UV and LC-MS.

    • Compare the chromatograms to identify and quantify the degradation products formed under each condition. This provides a comprehensive stability profile for the molecule.

References

  • ResearchGate. (2025). Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid. Retrieved from [Link]

  • PubMed. (n.d.). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • PubMed. (2016). Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process. Retrieved from [Link]

  • ResearchGate. (2025). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]

  • ResearchGate. (2025). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Retrieved from [Link]

  • PMC - NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity, Stability in Aqueous Medium and Molecular Docking/Dynamics Study of 6-Amino- and N-Methyl-6-amino-L-ascorbic Acid. Retrieved from [Link]

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video). Retrieved from [Link]

  • PubMed. (n.d.). Study on the stability of the oxime HI 6 in aqueous solution. Retrieved from [Link]

  • PubMed. (1967). Degradation kinetics of 6-aminopenicillanic acid. Retrieved from [Link]

  • PMC - NIH. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]

  • Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Retrieved from [Link]

  • PubMed. (1976). [Stability of 6-beta-[(hexahydro-1H-azepin-l-yl)methyleneamino]-penicillanic acid in aqueous solutions]. Retrieved from [Link]

  • ResearchGate. (2025). Stability and Stabilization of Ascorbic Acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis of 6-Acetamidonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with HPLC peak tailing for this compound. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and reproducibility of your analytical methods.

Understanding Peak Tailing in HPLC

An ideal chromatographic peak is symmetrical, following a Gaussian distribution. Peak tailing is a common form of peak distortion where the latter half of the peak is broader than the front half. This asymmetry can compromise the accuracy of peak integration and the resolution of closely eluting compounds. The extent of tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates a tailing peak.

I. My peak for this compound is tailing. What are the likely causes?

Peak tailing for an acidic and polar compound like this compound in reversed-phase HPLC is typically caused by a combination of factors. The most common culprits are secondary interactions with the stationary phase, improper mobile phase pH, metal chelation, or issues with the HPLC system itself.

Here is a systematic approach to diagnosing the root cause of peak tailing for this compound:

start Peak Tailing Observed for This compound silanol Secondary Silanol Interactions start->silanol Is the column old or not end-capped? ph Inappropriate Mobile Phase pH start->ph Is the mobile phase pH near the analyte's pKa? metal Metal Chelation start->metal Are you using a standard stainless steel system? system System & Method Issues start->system Are all peaks tailing or just the analyte? solution1 Use End-capped Column or Add Triethylamine (TEA) silanol->solution1 solution2 Adjust Mobile Phase pH (pH < pKa1-2 or pH > pKa2+2) ph->solution2 solution3 Add a Chelating Agent (e.g., EDTA) or Use a Bio-inert Column metal->solution3 solution4 Check for Column Voids, Minimize Extra-Column Volume, Optimize Sample Solvent system->solution4

Caption: Troubleshooting workflow for HPLC peak tailing of this compound.

II. Troubleshooting Secondary Silanol Interactions

Question: I am using a standard C18 column and see significant tailing. Could interactions with the stationary phase be the problem?

Answer: Yes, this is a very common cause of peak tailing for polar and ionizable compounds.

The Underlying Science:

Silica-based stationary phases, like C18, have residual silanol groups (-Si-OH) on their surface. These silanols are acidic and can become deprotonated (negatively charged, -Si-O⁻) at mobile phase pH values above approximately 3-4. This compound has a pyridine nitrogen that can be protonated (positively charged) at lower pH. This can lead to a strong secondary ionic interaction between the positively charged analyte and the negatively charged silanol groups, resulting in peak tailing.[1]

Troubleshooting Steps:
  • Use a Modern, End-capped Column: High-purity silica columns that are "end-capped" have fewer free silanol groups.[1] End-capping is a chemical process that converts many of the residual silanols into less polar groups.

  • Employ a Sacrificial Base: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. A concentration of 10-25 mM TEA is a good starting point. Be aware that TEA can affect column longevity and is not suitable for LC-MS applications due to its ion-suppressing effects.

  • Consider a Polar-Embedded or Phenyl-Hexyl Stationary Phase: These phases offer alternative selectivities and can reduce silanol interactions.

Experimental Protocol: Evaluating the Effect of a Sacrificial Base

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Prepare Mobile Phase A with TEA: 0.1% Formic Acid and 0.1% (v/v) Triethylamine in Water. Adjust the pH if necessary.

  • Run your standard gradient with the original mobile phase.

  • Thoroughly flush the system with the new mobile phase containing TEA.

  • Re-inject your sample and compare the peak shape.

Mobile Phase AdditiveExpected OutcomeSuitability
NonePotential for significant peak tailing-
Triethylamine (TEA)Reduced tailing due to silanol maskingUV detection only
End-capped ColumnImproved peak symmetryUV and MS detection

III. Optimizing Mobile Phase pH

Question: How does the pH of my mobile phase affect the peak shape of this compound?

Answer: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.

The Underlying Science:

The peak shape is optimal when the analyte is in a single ionic state (either fully protonated or fully deprotonated). When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms exists, leading to broad and tailing peaks.[1]

This compound has two primary ionizable groups: the carboxylic acid and the pyridine nitrogen.

  • The carboxylic acid group will have a pKa similar to nicotinic acid, which is approximately 4.85 .[2][3]

  • The pyridine nitrogen will have a pKa around 2.0 , also similar to nicotinic acid.[2]

  • The amide proton is very weakly acidic, with a pKa likely above 13, and is not relevant under typical reversed-phase conditions.[4][5]

To achieve a good peak shape, the mobile phase pH should be at least 2 units away from the pKa values. For this compound, this means operating at a pH below 2.85 or above 6.85 .

G cluster_0 pH Scale and Analyte State cluster_1 Expected Peak Shape pH < 2.85 pH < 2.85 pH 2.85 - 6.85 pH 2.85 - 6.85 Good Good pH < 2.85->Good Fully Protonated pH > 6.85 pH > 6.85 Poor Poor pH 2.85 - 6.85->Poor Mixed Ionic States Good2 Good pH > 6.85->Good2 Fully Deprotonated

Caption: Effect of mobile phase pH on the peak shape of this compound.

Troubleshooting Steps:
  • Buffer your mobile phase. Use a buffer with a pKa close to your target pH. For a low pH method, 0.1% formic acid (pKa ~3.75) or 0.1% trifluoroacetic acid (pKa ~0.5) are common choices. For a higher pH, a phosphate buffer (pKa2 ~7.2) is suitable.

  • Adjust the mobile phase pH. Prepare mobile phases at different pH values (e.g., pH 2.5, pH 4.8, and pH 7.0) and inject your sample.

  • Increase buffer concentration. A higher buffer concentration (e.g., 25-50 mM for UV detection) can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[6]

Experimental Protocol: pH Scouting

  • Prepare three different aqueous mobile phases (Mobile Phase A):

    • 0.1% Trifluoroacetic acid in water (pH ~2)

    • 10 mM Ammonium Acetate in water, pH adjusted to 4.8 with acetic acid

    • 10 mM Ammonium Bicarbonate in water, pH adjusted to 7.0 with ammonium hydroxide

  • Mobile Phase B for all experiments: Acetonitrile.

  • Equilibrate the column with each mobile phase system for at least 10 column volumes.

  • Inject the sample and compare the peak shape and retention time.

pHExpected RetentionExpected Peak Shape
~2.0Less RetainedSymmetrical
4.8Variable/BroadPoor (Tailing/Broad)
7.0More RetainedSymmetrical

IV. Addressing Metal Chelation

Question: Could metal ions in my HPLC system be causing peak tailing?

Answer: Yes, this is a possibility, especially for compounds with chelating functional groups.

The Underlying Science:

This compound has functional groups (carboxylic acid and pyridine nitrogen) that can chelate metal ions present in the HPLC system, such as iron and nickel from stainless steel components.[7] This interaction can create a secondary retention mechanism, leading to peak tailing.

Troubleshooting Steps:
  • Passivate your HPLC system. Flush the system with a solution containing a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove metal ions.

  • Add a chelating agent to your mobile phase. A low concentration of EDTA (e.g., 10-50 µM) in the mobile phase can help to continuously chelate any metal ions leaching from the system. Note that EDTA is not volatile and not ideal for LC-MS.

  • Use a bio-inert or PEEK-lined column and system. These systems are designed to minimize interactions between the sample and metal surfaces.

Experimental Protocol: System Passivation with EDTA

  • Important: Disconnect the HPLC column before starting this procedure.

  • Prepare a 0.1% EDTA solution in water.

  • Flush the entire HPLC system (pump, injector, tubing) with this solution for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Flush the system with HPLC-grade water for at least 60 minutes to remove all traces of EDTA.

  • Reconnect the column and equilibrate with your mobile phase.

  • Inject your sample and evaluate the peak shape.

V. System and Method-Related Issues

Question: What if all the peaks in my chromatogram are tailing, not just this compound?

Answer: This suggests a problem with the HPLC system or the overall method, rather than a specific chemical interaction with your analyte.

Common Causes and Solutions:
IssueCauseSolution
Column Void A void or channel forms at the head of the column due to high pressure or pH stress.Replace the column. In some cases, reversing and flushing the column can help temporarily.
Extra-Column Volume Excessive volume between the injector and detector from long or wide-diameter tubing.Use shorter, narrower internal diameter tubing (e.g., 0.125 mm or 0.175 mm I.D.). Ensure fittings are properly connected.
Sample Solvent Mismatch The sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition whenever possible.
Column Overload Injecting too much sample mass onto the column.Reduce the injection volume or dilute the sample.
Blocked Frit Particulates from the sample or mobile phase have blocked the column inlet frit.Replace the frit or the column. Use a guard column to protect the analytical column.

VI. Frequently Asked Questions (FAQs)

Q1: I've tried adjusting the pH, but my peak is still tailing. What should I do next? A1: If pH optimization doesn't resolve the issue, the problem is likely due to secondary silanol interactions or metal chelation. Try using a new, high-quality end-capped column. If that doesn't work, consider passivating your system with EDTA.

Q2: Is it better to use a low pH or high pH mobile phase for this compound? A2: Both can provide good peak shape. A low pH (around 2-2.5) is often preferred for silica-based columns as it also suppresses silanol ionization, addressing two potential problems at once. However, ensure your column is stable at low pH.

Q3: Can the organic modifier (acetonitrile vs. methanol) affect peak tailing? A3: Yes, sometimes changing the organic modifier can alter selectivity and improve peak shape. If you are using acetonitrile, try substituting it with methanol, and vice-versa.

Q4: My peak shape is good, but my retention time is not reproducible. What could be the cause? A4: Unstable retention times are often due to an inadequately buffered mobile phase or a column that is not fully equilibrated. Ensure your mobile phase pH is not close to the pKa of your buffer and allow sufficient time for the column to equilibrate between injections.

References

  • Nicotinic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Acetanilide. (n.d.). In RÖMPP Online.
  • Nicotinic Acid. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]

  • Acetanilide. (n.d.). In ChemBK. Retrieved January 12, 2026, from [Link]

  • Zaky, M., Moawad, M. M., & Stefan, S. L. (1988). Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest. Oriental Journal of Chemistry, 4(3).
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved from [Link]

Sources

Optimizing LC-MS/MS parameters for 6-Acetamidonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the LC-MS/MS analysis of 6-Acetamidonicotinic acid. This guide, prepared by a Senior Application Scientist, provides in-depth, field-proven insights and troubleshooting strategies to help you develop a robust and reliable analytical method.

Section 1: Getting Started - Analyte Properties & Initial Method Setup

Before beginning any method development, understanding the physicochemical properties of your analyte is critical. This knowledge informs initial choices for chromatography and mass spectrometry, saving significant development time.

Q1: What are the key properties of this compound I should consider?

Answer: this compound is a small, polar molecule. Its structure contains a carboxylic acid and an amide functional group on a pyridine ring, making it hydrophilic.

Key Physicochemical Properties:

PropertyValueSignificance for LC-MS/MS
Molecular Formula C₈H₈N₂O₃Used to calculate the exact mass.
Molecular Weight 180.2 g/mol [1]Determines the precursor ion m/z.
Polarity HighRetention on standard C18 reversed-phase columns will be poor.[2] HILIC or a polar-modified reversed-phase column is recommended.
Ionic Character Acidic (due to the carboxylic acid)The molecule will readily deprotonate to form a negative ion. Analysis in negative ion mode is a strong possibility. Mobile phase pH control is crucial for consistent retention and peak shape.
Q2: Which type of LC column should I start with for this compound?

Answer: Due to its high polarity, retaining this compound on a traditional C18 column is challenging. Your primary options are Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded/polar-endcapped reversed-phase column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred technique for small, polar molecules like this compound. HILIC uses a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic) with a high-organic mobile phase. This combination facilitates the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column.

  • Aqueous Normal Phase (ANP): This mode, often performed on silica hydride-based columns, is also highly effective for retaining and separating polar compounds and can be a versatile alternative to HILIC.[3]

  • Polar-Embedded/Endcapped Reversed-Phase Columns: These columns incorporate polar functional groups within the stationary phase, which helps to retain polar analytes even under highly aqueous mobile phase conditions, a phenomenon known as "phase collapse" on traditional C18 columns.

Workflow for Initial LC Method Development

MethodDevWorkflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Select Column (HILIC or Polar RP) B Select Mobile Phase (e.g., A: 10mM Amm. Formate in H2O B: ACN) A->B C Initial Gradient (e.g., 95% B -> 40% B) B->C D Assess Retention & Peak Shape C->D E Determine Precursor Ion ([M-H]- or [M+H]+) D->E Analyte Elutes F Optimize Cone Voltage E->F G Select & Optimize Product Ions (Collision Energy) F->G

Caption: Initial workflow for LC-MS/MS method development.

Section 2: MS/MS Parameter Optimization

Optimizing the mass spectrometer parameters is essential for achieving the sensitivity and specificity required for quantitative analysis.

Q3: How do I determine the best precursor and product ions for this compound?

Answer: This process involves direct infusion of a standard solution into the mass spectrometer to find the optimal settings for cone voltage (to maximize the precursor ion) and collision energy (to maximize the product ions).

Step-by-Step Protocol: MS Parameter Tuning

  • Prepare a Standard Solution: Make a solution of this compound (e.g., 1 µg/mL) in a solvent that mimics your likely mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid or ammonium hydroxide).

  • Direct Infusion: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Find the Precursor Ion: Acquire full scan spectra in both positive and negative ion modes.

    • In positive mode , look for the protonated molecule [M+H]⁺ at m/z 181.1.

    • In negative mode , look for the deprotonated molecule [M-H]⁻ at m/z 179.1.

    • Choose the mode that provides the most intense and stable signal. Given its acidic nature, negative mode is a strong candidate.

  • Optimize Cone Voltage: While monitoring the chosen precursor ion, ramp the cone voltage (also called orifice or declustering potential) across a range (e.g., 10-80 V).[4] Plot the ion intensity against the voltage and select the value that gives the maximum intensity without causing significant in-source fragmentation.[5][6]

  • Determine Product Ions: Switch to MS/MS or product ion scan mode. Select your optimized precursor ion for fragmentation and ramp the collision energy (CE) in the collision cell (e.g., 5-50 eV).

  • Identify Stable Product Ions: Observe the fragmentation pattern and select 2-3 of the most intense and stable product ions for your Multiple Reaction Monitoring (MRM) method.[7][8] The fragmentation of the original molecule is key to this process.[8]

  • Optimize Collision Energy: For each selected product ion, perform a collision energy optimization experiment. Create a method that injects the analyte multiple times, varying the CE for that specific transition with each injection. Plot the intensity of the product ion versus the CE and choose the energy that yields the highest intensity.[9]

Hypothetical MRM Transitions for this compound ([M-H]⁻, m/z 179.1):

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossNotes
179.1137.1C₂H₂O (Ketene, 42 Da)Loss of the acetyl group from the amide. A very common fragmentation pathway.
179.1135.1CO₂ (Carbon Dioxide, 44 Da)Loss of the carboxylic acid group. Characteristic fragmentation for acids.[10][11]
179.1121.1C₂H₂O₂ (42+16 Da)Loss of acetyl group and subsequent loss of oxygen.

Section 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section addresses common issues in a direct Q&A format.

Q4: My peaks are tailing badly. What should I do?

Answer: Peak tailing is a common problem that can compromise resolution and integration accuracy.[12] It typically indicates a secondary, undesirable interaction between the analyte and the stationary phase, or issues with the LC system itself.

Troubleshooting Flowchart: Poor Peak Shape

PeakShapeTroubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Does it affect ALL peaks? start->q1 cause_system Likely System Issue: - Blocked frit - Extra-column volume - Leaking connection q1->cause_system Yes q2 Is sample solvent stronger than mobile phase? q1->q2 No sol_system Solution: 1. Backflush column. 2. Check/replace fittings & tubing. 3. Replace column if necessary. cause_system->sol_system end Problem Resolved sol_system->end cause_solvent Solvent Mismatch q2->cause_solvent Yes q3 Is mobile phase pH appropriate for analyte pKa? q2->q3 No sol_solvent Solution: Reconstitute sample in initial mobile phase or weaker. cause_solvent->sol_solvent sol_solvent->end cause_ph Secondary Ionic Interactions q3->cause_ph Yes sol_ph Solution: Adjust mobile phase pH. (For acids, pH < pKa-2). Ensure adequate buffer strength. cause_ph->sol_ph sol_ph->end

Caption: A systematic approach to diagnosing poor peak shape.

Specific Checks for this compound:

  • Mobile Phase pH: As a carboxylic acid, its peak shape is highly sensitive to pH. If you are using reversed-phase, ensure the mobile phase pH is at least 2 units below the analyte's pKa to keep it fully protonated and prevent interaction with residual silanols on the column.[12]

  • Buffer Concentration: An inadequate buffer concentration may not be sufficient to control the on-column pH, leading to tailing. A concentration of 5-10 mM is usually sufficient.[12]

  • Column Contamination: If the problem develops over time, your column, especially the inlet frit, may be contaminated or blocked. Try backflushing the column to waste or replacing the guard column.[12][13][14]

Q5: My signal intensity is very low or inconsistent. How can I improve sensitivity?

Answer: Low or variable sensitivity can be caused by inefficient ionization, matrix effects, or issues with the instrument state.

  • Optimize Ionization: Ensure your mobile phase is conducive to forming ions. For this compound, if running in negative ESI mode, a basic additive like ammonium hydroxide can improve deprotonation.[15] Conversely, an acidic modifier like formic acid is essential for positive mode.[4] Also, re-verify your cone voltage, as an incorrect setting can significantly reduce precursor ion transmission.[4][6]

  • Check for Matrix Effects: This is a critical issue, especially in complex biological samples like plasma or urine.[16][17] Co-eluting endogenous compounds can compete with your analyte for ionization, suppressing its signal.[18][19]

  • Evaluate Sample Preparation: If matrix effects are suspected, your sample cleanup may be insufficient. Consider a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering components.[20]

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting variability, as it co-elutes and experiences the same matrix effects as the analyte, providing reliable quantification.[21]

Diagram: Understanding Matrix Effects

Sources

Challenges in the scale-up synthesis of 6-Acetamidonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Acetamidonicotinic acid. It is designed to address common challenges encountered during reaction scale-up, moving beyond a simple protocol to explain the underlying chemical principles and provide robust troubleshooting strategies.

Section 1: Synthesis Pathway and Core Challenges

The most direct and common route to this compound involves the N-acetylation of 6-Aminonicotinic acid. This seemingly straightforward transformation presents several challenges during scale-up related to solubility, reaction control, and purification.

The starting material, 6-Aminonicotinic acid, is an amphoteric molecule with poor solubility in many common organic solvents. The product, this compound, also has limited solubility, which can be leveraged for purification but complicates reaction monitoring and can lead to precipitation issues.

Overall Synthesis Workflow

The process involves the reaction of 6-Aminonicotinic acid with an acetylating agent, typically acetic anhydride, in a suitable solvent, followed by work-up and purification.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification SM 6-Aminonicotinic Acid Mix Slurry Formation & Mixing SM->Mix Solvent Select & Charge Solvent Solvent->Mix Reagent Acetic Anhydride Reagent->Mix Slow Addition Heat Controlled Heating Mix->Heat Monitor Reaction Monitoring (TLC/HPLC) Heat->Monitor Quench Quench Excess Reagent Monitor->Quench Upon Completion Precipitate Cool & Precipitate Product Quench->Precipitate Filter Filter & Wash Solid Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry QC QC Analysis (HPLC, NMR) Dry->QC

Caption: General workflow for the scale-up synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: The Acetylation Reaction

Question: My reaction shows low or stalled conversion even after extended reaction times. What are the likely causes?

Answer: Low conversion is a common scale-up issue, often stemming from solubility and reagent stability.

  • Poor Solubility of Starting Material: 6-Aminonicotinic acid is sparingly soluble in many organic solvents.[1] At larger scales, inadequate mixing can result in clumps of starting material that are not exposed to the acetylating agent.

    • Solution: Ensure you have vigorous, effective stirring that maintains a fine, homogenous slurry. Consider using a solvent system where the starting material has slightly higher, albeit still low, solubility, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). A patent for a related synthesis noted that DMF provided a significantly higher yield compared to other solvents like dioxane or acetonitrile.[2]

  • Premature Hydrolysis of Acetic Anhydride: If your solvent or starting material has a high water content, the acetic anhydride will rapidly hydrolyze to acetic acid, rendering it ineffective for the acetylation.

    • Solution: Use anhydrous solvents and ensure your 6-Aminonicotinic acid is thoroughly dried before use. Perform a Karl Fischer titration on your starting materials to quantify water content.

  • Insufficient Temperature: While the reaction is often exothermic, it may require an initial activation energy to proceed at a reasonable rate.

    • Solution: Gently warm the reaction mixture to 40-50°C after the addition of acetic anhydride. Monitor the internal temperature carefully; a sudden increase indicates the reaction has initiated, and you may need to apply cooling to maintain control.

  • Stoichiometry: On scale-up, minor errors in weighing can lead to a significant deficit of the acetylating agent.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of acetic anhydride to drive the reaction to completion. Verify the purity of your 6-Aminonicotinic acid, as non-reactive impurities will lower the effective amount of starting material.

Question: I'm observing a significant, unidentified byproduct in my crude product. How can I minimize its formation?

Answer: Byproduct formation often relates to the reactivity of the starting material and product under the reaction conditions.

  • Potential for O-Acetylation: Nicotinic acid derivatives can exist in tautomeric forms. While N-acetylation is favored, harsh conditions (high temperature, strong base) could potentially lead to some O-acetylation of the carboxylic acid, forming a mixed anhydride, which is generally unstable.

    • Solution: Maintain moderate reaction temperatures (<60°C). The acetylation is typically performed without a strong base; the pyridine nitrogen is basic enough to facilitate the reaction.

  • Di-acetylation: It is possible for the carboxylic acid to react with acetic anhydride to form an anhydride intermediate, which could then react further. However, the primary amine is significantly more nucleophilic. A more likely scenario involves acetylation of the amide nitrogen of the product, which is highly unlikely under these conditions.

    • Solution: This is generally not a major concern. Sticking to a moderate excess of acetic anhydride (1.1-1.5 eq.) is sufficient. The primary mechanism of acetylation involves the neutralization of the positive charge on the lysine (or in this case, amino group) side chain, which alters its properties and reactivity.[3][4] Further reaction is sterically and electronically disfavored.

  • Degradation: Prolonged heating in acidic conditions (acetic acid is a byproduct) can lead to degradation.

    • Solution: Monitor the reaction closely and begin work-up as soon as it reaches completion. Do not leave reactions heating unnecessarily overnight.

Question: The product precipitates during the reaction, creating a thick, unmanageable slurry. How should I handle this?

Answer: This is a classic scale-up challenge where product insolubility impacts processability.

  • Increase Solvent Volume: The simplest solution is to increase the dilution. This keeps the product in solution longer, though it has implications for throughput and solvent waste.

  • Choose a Different Solvent: A solvent in which the product has higher solubility at the reaction temperature can prevent premature precipitation. For example, if you are using acetic acid as a solvent, switching to DMF might be beneficial.

  • Temperature Modulation: It may be possible to run the reaction at a higher temperature to keep the product dissolved, but this must be balanced against the risk of byproduct formation.

  • "In-situ" Precipitation as a Strategy: If the product is clean upon precipitation, you can embrace this. Ensure your reactor is equipped with a powerful overhead stirrer capable of handling thick slurries. The challenge then shifts from preventing precipitation to ensuring the precipitated solid doesn't trap unreacted starting material. A post-reaction "ripening" period, where the slurry is stirred at temperature for an additional hour, can help ensure full conversion.

Question: My final product is off-color and fails purity specifications after initial isolation. What are the best purification strategies?

Answer: Color impurities are common and often arise from minor degradation products. Recrystallization is the most effective method for purification.

  • Solvent Selection for Recrystallization: The key is to find a solvent (or solvent system) where the product is sparingly soluble at room temperature but highly soluble at reflux.

    • Recommended Solvents: Based on data for related compounds like 6-chloronicotinic acid, methanol is a good starting point for recrystallization.[5] Water or ethanol/water mixtures are also excellent candidates due to the polar nature of the molecule.

  • Decolorization: If the product is colored, a charcoal treatment during recrystallization can be very effective.

    • Protocol: Dissolve the crude product in the minimum amount of hot solvent. Add a small amount of activated carbon (0.5-1% w/w), and keep the solution hot for 5-10 minutes. Perform a hot filtration through a pad of celite to remove the carbon, then allow the clear filtrate to cool slowly.

  • Washing: Ensure the filtered solid from the initial isolation is washed thoroughly to remove residual acetic acid and other soluble impurities. A wash with cold water or a non-polar solvent like ethyl acetate can be effective.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for in-process control and final QC?

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) is effective for quick checks. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal. A reversed-phase C18 column with a UV detector (monitoring around 210 nm and 260 nm) using a buffered mobile phase (e.g., water/acetonitrile with phosphate buffer or formic acid) will effectively separate the starting material, product, and acetic acid.[7]

  • Final Quality Control (QC): HPLC for purity analysis, ¹H NMR for structural confirmation, and Karl Fischer for water content are standard. Mass spectrometry can confirm the molecular weight (180.16 g/mol ).[8]

Q2: What are the primary safety concerns when scaling up this synthesis?

  • Acetic Anhydride: This reagent is corrosive and lachrymatory. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Exotherm: The acetylation reaction is exothermic. On a large scale, the addition of acetic anhydride must be done slowly and with cooling available to maintain temperature control. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Handling Powders: Both the starting material and product are fine powders. Avoid inhalation by using proper engineering controls (e.g., ventilated balance enclosure) or respiratory protection.

Q3: Can 6-Aminonicotinic acid be synthesized in-house for the scale-up process? Yes, it is often prepared from more common starting materials. A typical lab-scale procedure involves the hydrolysis of Ethyl 6-aminonicotinate with a base like sodium hydroxide in a methanol/water mixture.[6] On a larger, industrial scale, it can be produced from 6-chloronicotinic acid via amination, which often requires high pressure and temperature.[9][] The purity of the 6-Aminonicotinic acid is critical for the subsequent acetylation step.

Section 4: Experimental Protocol and Data

Scalable Laboratory Protocol for this compound
  • Preparation: To a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 6-Aminonicotinic acid (1.0 eq.).

  • Solvent Addition: Add glacial acetic acid (~5-10 volumes, e.g., 5-10 mL per gram of starting material).

  • Slurry Formation: Begin stirring to form a fine, mobile slurry.

  • Reagent Addition: Add acetic anhydride (1.2 eq.) dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to 50-55°C and hold for 2-4 hours.

  • Monitoring: Monitor the reaction by HPLC until the consumption of 6-Aminonicotinic acid is >99%.

  • Isolation: Cool the reaction mixture to 0-5°C. The product will precipitate.

  • Work-up: Add an equal volume of cold water to the slurry and stir for 30 minutes.

  • Filtration: Filter the solid product and wash the cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight.

  • (Optional) Recrystallization: Recrystallize the crude product from an ethanol/water mixture for higher purity.

Table 1: Impact of Solvent and Temperature on Reaction Outcome
ParameterSolventTemperature (°C)Time (h)Conversion (%)Crude Purity (HPLC Area %)Notes
Condition AAcetic Acid553>99%97.5%Standard procedure, product precipitates on cooling.
Condition BAcetic Acid802>99%95.1%Faster reaction but increased colored impurities.
Condition CDMF554>99%98.0%Homogeneous reaction; requires aqueous work-up to precipitate.
Condition DAcetonitrile551265%N/AIncomplete reaction due to poor solubility of starting material.

Section 5: Visualization Diagrams

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered LowConversion Low Conversion? Start->LowConversion Byproduct Byproduct Formation? Start->Byproduct Purity Poor Purity/Color? Start->Purity LowConversion->Byproduct No CheckSolubility Improve Mixing / Change Solvent LowConversion->CheckSolubility Yes Byproduct->Purity No LowerTemp Reduce Temperature (<60°C) Byproduct->LowerTemp Yes Recrystallize Recrystallize (EtOH/H2O) Purity->Recrystallize Yes CheckWater Use Anhydrous Reagents (KF) CheckSolubility->CheckWater Still Low CheckTemp Increase Temp to 50-55°C CheckWater->CheckTemp Still Low ReduceTime Shorten Reaction Time LowerTemp->ReduceTime Still Present Charcoal Use Activated Charcoal Recrystallize->Charcoal Color Issue Wash Improve Cake Washing Recrystallize->Wash General Impurity

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Sharma, P., Sharma, N., Sharma, M., & Singh, B. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology. (Note: While this reference discusses nicotinic acid, the principles of biocatalysis are relevant to modern drug development).
  • Technology Development in Nicotinate Production. (2025). ResearchGate.
  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. Available from: [Link]

  • A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA. Available from: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). ResearchGate. Available from: [Link]

  • Method for the production of 6-hydroxynicotinic acid. (n.d.). Google Patents.
  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. (n.d.). PubMed Central. Available from: [Link]

  • Acetamiprid and 6-chloronicotinic acid. (n.d.). ResearchGate. Available from: [Link]

  • Process for the production of 6-methylnicotinic acid ester. (n.d.). Google Patents.
  • Preparation of 6-methylnicotinic acid. (n.d.). Google Patents.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012). ResearchGate. Available from: [Link]

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. (2023). National Institutes of Health. Available from: [Link]

  • Process for the preparation of 6-methyl-nicotinic-acid esters. (n.d.). Google Patents.
  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. (2019). PubMed. Available from: [Link]

  • Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid. (n.d.). ResearchGate. Available from: [Link]

  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine. (2023). American Chemical Society. Available from: [Link]

  • Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. Available from: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu Corporation. Available from: [Link]

  • Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function. (n.d.). PubMed Central. Available from: [Link]

  • Simultaneous determination of acetamiprid and 6‐chloronicotinic acid in environmental samples by using ion chromatography hyphenated to online photoinduced fluorescence detector. (2020). ResearchGate. Available from: [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (n.d.). Google Patents.
  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. Available from: [Link]

  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. (n.d.). ResearchGate. Available from: [Link]

  • Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae. (n.d.). Electronic Journal of Biotechnology. Available from: [Link]

  • 6-Aminonicotinic acid. (n.d.). PubChem. Available from: [Link]

  • The role of protein acetylation in carcinogenesis and targeted drug discovery. (n.d.). PubMed Central. Available from: [Link]

  • Acetylation & Co: an expanding repertoire of histone acylations regulates chromatin and transcription. (2019). PubMed Central. Available from: [Link]

  • Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review). (n.d.). PubMed Central. Available from: [Link]

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Technical Support Center: 6-Acetamidonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 6-acetamidonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Our goal is to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound from 6-aminonicotinic acid, but my yield is low and TLC analysis shows multiple spots. What are the most probable byproducts I should be looking for?

A1: Low yield and the presence of multiple impurities are common challenges in this synthesis, which typically involves the acetylation of 6-aminonicotinic acid. The identity of the byproducts is directly linked to the reaction conditions, reagents, and work-up procedures. Based on the chemistry of the starting materials and the product, here are the most likely species present in your crude mixture:

  • Unreacted Starting Material (6-Aminonicotinic Acid): Incomplete acetylation is a frequent cause of impurity. This is often due to insufficient acetylating agent, suboptimal reaction time, or deactivation of the reagent.

  • Hydrolysis Product: The acetamido group is an amide, which can be susceptible to hydrolysis back to the starting amine (6-aminonicotinic acid) under harsh acidic or basic conditions, especially when heated during work-up or purification.[1]

  • Decarboxylation Product (N-(pyridin-2-yl)acetamide): Nicotinic acid and its derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures.[2][3][4] If your reaction or distillation was performed at high heat, you might have formed the corresponding decarboxylated amide.

  • Impurities from Starting Material: The purity of your initial 6-aminonicotinic acid is critical. Common precursors in its synthesis can include 6-hydroxynicotinic acid or 6-chloronicotinic acid, which could persist as impurities.[5]

  • Di-acetylated Product: While less common due to the reduced nucleophilicity of the pyridine ring nitrogen, aggressive acetylation conditions (e.g., large excess of a highly reactive acetylating agent) could potentially lead to acetylation on the ring nitrogen, forming a positively charged pyridinium species.

The following diagram illustrates the primary reaction and potential side reactions.

reaction_pathway cluster_main SM 6-Aminonicotinic Acid (Starting Material) Product This compound (Desired Product) Hydrolysis Hydrolysis Product (Returns to SM) Product->Hydrolysis Harsh Acid/Base + Heat Decarboxylation N-(pyridin-2-yl)acetamide (Decarboxylation) Product->Decarboxylation High Temp (>200°C) Reagents Acetic Anhydride / Acetyl Chloride Reagents->Product Acetylation (Desired Reaction) Hydrolysis->SM Re-forms

Caption: Reaction scheme for this compound synthesis and major byproduct pathways.

Q2: Given the potential byproducts, what is a systematic workflow to identify them in my crude reaction mixture?

A2: A systematic approach is crucial for efficient byproduct identification. We recommend a tiered analytical workflow that begins with simple separation and progresses to detailed structural elucidation. This ensures you use your resources effectively.

Step 1: Preliminary Analysis (TLC/HPLC): First, confirm the complexity of your mixture. Run a TLC or a scouting HPLC gradient to determine the number of components and their relative polarities compared to your starting material and (if available) a pure product standard.

Step 2: Separation and Quantification (HPLC): Develop an HPLC method to achieve baseline separation of all major components. This will be essential for quantifying the purity of your product and tracking the success of purification trials.

Step 3: Molecular Weight Determination (LC-MS): Couple your HPLC method to a mass spectrometer (LC-MS). This is the most powerful initial step for identification, as it provides the molecular weight of each separated component, allowing you to quickly confirm or rule out the suspected byproducts from Q1.

Step 4: Unambiguous Structure Elucidation (NMR): For any significant unknown byproduct that cannot be identified by mass alone, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6][7][8] 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC) experiments will reveal the precise chemical structure and connectivity of the atoms.

The following workflow diagram visualizes this process.

analytical_workflow Start Crude Reaction Mixture TLC_HPLC Step 1: TLC / HPLC Screening (Assess Complexity) Start->TLC_HPLC LCMS Step 2: LC-MS Analysis (Separate & Get MW) TLC_HPLC->LCMS Compare Step 3: Compare MW to Hypotheses (Product, SM, Byproducts) LCMS->Compare Identified Known Byproducts Identified Compare->Identified Match Found Unknown Unknown Byproduct(s) Remain Compare->Unknown No Match Isolate Step 4a: Isolate Unknown(s) (Prep-HPLC / Column) Unknown->Isolate NMR Step 4b: NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Isolate->NMR Structure Structure Elucidated NMR->Structure

Caption: Systematic workflow for the identification of reaction byproducts.

Q3: Can you provide more detail on using LC-MS and NMR for this specific analysis? What key signals should I look for?

A3: Certainly. Both techniques provide complementary information. LC-MS gives you the "what" in terms of mass, while NMR gives you the "how it's connected."

For your initial LC-MS analysis, refer to this table of expected molecular weights and m/z values for the most common species.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound (Product) C₈H₈N₂O₃180.16181.06
6-Aminonicotinic Acid (Starting Material) C₆H₆N₂O₂138.12[9][10]139.05
N-(pyridin-2-yl)acetamide (Decarboxylation) C₇H₈N₂O136.15137.07
Acetic Acid (Reagent Byproduct) C₂H₄O₂60.0561.03

Note: Molecular weights and m/z values are calculated based on the most abundant isotopes.

NMR is inherently quantitative and provides detailed structural information.[7][11]

  • ¹H NMR:

    • Successful Reaction: You will see the disappearance of the broad -NH₂ signal from 6-aminonicotinic acid and the appearance of two new signals: a sharp singlet around 2.1-2.2 ppm corresponding to the acetyl methyl group (-COCH₃) and a broad singlet further downfield (typically >9 ppm) for the amide N-H proton. The aromatic protons on the pyridine ring will also show characteristic shifts.

    • Unreacted Starting Material: The presence of the characteristic aromatic signals of 6-aminonicotinic acid and the absence of the acetyl methyl singlet.

    • Decarboxylation Product: You will lose the signal corresponding to the proton at the C5 position (adjacent to the carboxylic acid) and observe a different splitting pattern for the remaining aromatic protons.

  • ¹³C NMR:

    • Successful Reaction: Look for the appearance of two new carbon signals: one around 24 ppm for the acetyl methyl carbon and another around 169-170 ppm for the amide carbonyl carbon.

Q4: What is a reliable protocol for analyzing my crude sample by LC-MS to screen for these byproducts?

A4: This protocol provides a robust starting point for analyzing your crude reaction mixture. It is designed for a standard reverse-phase C18 column, which is suitable for these relatively polar aromatic compounds.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your crude, dried reaction mixture.

    • Dissolve it in 1.0 mL of a 50:50 mixture of water and methanol (or acetonitrile).

    • Vortex until fully dissolved. If solids remain, centrifuge the sample and draw the supernatant for analysis.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[6]

  • LC Conditions:

    • Column: C18 Reverse-Phase, 2.1 x 50 mm, 2.7 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 7.0 min: Ramp from 5% to 95% B

      • 7.0 - 8.0 min: Hold at 95% B

      • 8.0 - 8.1 min: Return to 5% B

      • 8.1 - 10.0 min: Equilibrate at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm and 270 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: m/z 50-500.[6]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Analysis:

    • Integrate the peaks in your chromatogram.

    • Examine the mass spectrum for each peak.

    • Compare the extracted [M+H]⁺ ions to the values in the table above to tentatively identify each component.

Q5: How can I adjust my reaction conditions to minimize byproduct formation and improve the purity of my this compound?

A5: Optimizing your synthetic protocol is key to minimizing byproducts. Focus on controlling the reaction's thermodynamics and kinetics.

  • Control Temperature: Avoid excessive heat. Run the acetylation at a moderate temperature (e.g., 0 °C to room temperature) to prevent decarboxylation. High temperatures are the primary driver for the loss of the carboxylic acid group.[12][13]

  • Reagent Stoichiometry: Use a modest excess (e.g., 1.1 to 1.5 equivalents) of the acetylating agent. A large excess can promote side reactions and makes purification more difficult.

  • pH Control During Work-up: When quenching the reaction and isolating the product, use mild acids or bases (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure to strong acids or bases (like concentrated HCl or NaOH), especially with heating, to prevent amide hydrolysis.[1]

  • Choice of Solvent and Base: Using an appropriate solvent (like DMF or DMA) and a non-nucleophilic base (like triethylamine or DIPEA) can improve reaction efficiency and prevent side reactions with the solvent or base itself.

  • Purification Strategy:

    • Crystallization: this compound is a solid. A well-chosen recrystallization can be a highly effective method for removing most byproducts and unreacted starting material, often yielding a product of >98% purity.

    • Column Chromatography: If crystallization is ineffective, silica gel chromatography can be used. A polar mobile phase, such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of acetic acid (to keep the carboxylic acid protonated), is typically effective.

By implementing these controls, you can significantly improve the yield and purity of your desired product, simplifying downstream processing and analysis.

References
  • Murray, A., & Langham, W. (1952). A method for the degradation of radioactive nicotinic acid. Journal of the American Chemical Society, 74(24), 6289-6292. Available from: [Link]

  • Wang, J., et al. (2012). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. CN102351745A. Patsnap Eureka. Available from: [Link]

  • Wang, J., et al. (2009). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. CN101353322A. Google Patents.
  • Gawande, M. B., & Zboril, R. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 707. Available from: [Link]

  • Vibzz Lab. (2021, January 9). Pyridine : Decarboxylation of Niacin. YouTube. Available from: [Link]

  • Welch, C. J., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8663–8670. Available from: [Link]

  • Foley, D. A., & Norwood, D. L. (2009). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 33(10). Available from: [Link]

  • Gholson, R. K., & Kori, S. H. (1977). Metabolism of 6-aminonicotinic acid in Escherichia coli. Journal of Bacteriology, 131(3), 789–794. Available from: [Link]

  • Nolis, P., & Giraudeau, P. (2022). NMR methods for the analysis of mixtures. Chemical Communications, 58(96), 13322-13337. Available from: [Link]

  • Li, D. W., & Liu, M. (2023). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. Available from: [Link]

  • Wang, C., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 27(19), 6537. Available from: [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. YouTube. Available from: [Link]

  • Pugin, A. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. US4375545A. Google Patents.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • Lee, S. Y., et al. (2014). Concentration of 6-aminopenicillanic acid from penicillin bioconversion solution and its mother liquor by nanofiltration membrane. Journal of Chemistry, 2014. Available from: [Link]

  • Orth, W., & Fischer, A. (1984). Process for the purification of nicotinic acid amide I. US4447615A. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. Retrieved from [Link]

  • CAS. (n.d.). 6-Aminonicotinic acid. CAS Common Chemistry. Retrieved from [Link]

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Enhancing the stability of 6-Acetamidonicotinic acid for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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My search has shifted to focus on building a forced degradation study. This is driven by the lack of direct stability data. I'm leveraging general knowledge of amide hydrolysis and pyridine photochemistry to anticipate degradation pathways. This will help with creating the diagrams and tables for the technical support guide. My next step will be to identify an appropriate HPLC method for adaptation and validation for analysis of the intentionally degraded products.

Developing Technical Guide Framework

I've got a solid foundation for the technical support guide. My initial searches provided good leads on forced degradation studies and the stability of amides and pyridines. Further exploration broadened my understanding significantly, though the sheer volume is a challenge. I need to consolidate my notes to identify key aspects.

Outlining the Guide Structure

I've significantly expanded the foundation of the technical guide. While a specific HPLC method for this compound remains elusive, I've secured plenty of related methodologies. Leveraging this, alongside solubility and handling information, I can now move from a basic Q&A structure to a detailed forced degradation protocol. I'm focusing on the practical. My approach emphasizes methodology and I intend to visualize potential pathways using Graphviz and create summary tables. ICH guidelines remain a key reference.

Finalizing Methodology Focus

I've assembled a wealth of information, grounding the guide in forced degradation and amide/pyridine stability. Although a specific HPLC method for this compound remains absent, I've secured templates and related methodologies. ICH guidelines are also crucial. I'm structuring a Q&A format with a core degradation study protocol, visualizing pathways via Graphviz and summarizing conditions in tables. The guide will focus on assessing stability, offering researchers a methodology rather than definitive answers. I can proceed without further searches.

Technical Support Center: Purification of 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional guide to navigating the complexities of purifying 6-Acetamidonicotinic acid via column chromatography.

Welcome to the technical support center for the chromatographic purification of this compound (MW: 180.16 g/mol )[1]. This guide is designed for researchers, scientists, and drug development professionals. This compound presents a unique purification challenge due to its molecular structure, which includes a basic pyridine ring, an acidic carboxylic acid, and a polar acetamido group. These features can lead to strong interactions with standard stationary phases, resulting in common issues like poor recovery and significant peak tailing.

This document provides in-depth, field-proven insights to help you troubleshoot problems and optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A: The ideal stationary phase depends on the impurity profile.

  • Silica Gel (Standard): Silica gel is the most common choice. However, the acidic silanol groups on its surface can strongly interact with the basic pyridine nitrogen of your compound, often causing significant peak tailing[2].

  • Deactivated Silica Gel: To mitigate tailing, you can use deactivated silica. This can be prepared by treating standard silica gel to reduce its acidity, making it less damaging to sensitive compounds[3].

  • Alumina: For basic compounds, activated alumina can be a better alternative to silica gel as it has a less acidic surface[4]. It is available in neutral, acidic, or basic forms. Neutral or basic alumina would be most appropriate here.

  • Reverse-Phase (C18): If your compound and impurities have sufficient differences in hydrophobicity, reverse-phase (RP) chromatography is an excellent option. It is often used for polar compounds that are challenging to retain or separate on normal-phase silica.

Q2: How do I choose an appropriate mobile phase (eluent)?

A: Mobile phase selection is critical and should always be guided by prior analysis using Thin-Layer Chromatography (TLC)[5].

  • For Normal-Phase (Silica/Alumina): Start with a binary solvent system, typically a non-polar solvent like hexanes or a moderately polar one like dichloromethane (DCM), and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH). Given the polarity of this compound, a system like DCM/MeOH is a good starting point[4].

  • Mobile Phase Modifiers: To improve peak shape and elution, it is almost always necessary to add a modifier.

    • Acidic Modifier (e.g., Acetic Acid): Adding a small amount (0.5-2%) of acetic acid can protonate the pyridine nitrogen, reducing its interaction with silanol groups.

    • Basic Modifier (e.g., Triethylamine, TEA): Adding a small amount (0.5-2%) of a competing base like TEA can saturate the acidic silanol sites on the silica, preventing your basic compound from binding too strongly and thus reducing tailing[2].

  • For Reverse-Phase (C18): The mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol[6]. A buffer is essential to control the pH and ensure consistent ionization of your compound[6]. A buffer like ammonium acetate or formic acid is often used as they are volatile and compatible with mass spectrometry (MS).

Q3: My compound is not soluble in the starting mobile phase. How should I load it onto the column?

A: This is a common problem when purifying polar compounds with a non-polar eluent system[3].

  • Wet Loading (Risky): Dissolve the sample in a minimal amount of a stronger, more polar solvent (like DCM or MeOH). However, this can disrupt the column packing and lead to poor separation[3]. Use this method with extreme caution and only with very small volumes.

  • Dry Loading (Recommended): Dissolve your crude sample in a suitable solvent (e.g., methanol), add a small amount of silica gel (or the stationary phase you are using), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the packed column. This method ensures that the compound is introduced to the column in a concentrated band, leading to much better separation.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Significant Peak Tailing or Streaking on TLC/Column
  • Primary Cause: Strong secondary interactions between the basic pyridine nitrogen of your analyte and acidic residual silanol groups on the surface of the silica gel stationary phase[2]. This creates multiple interaction mechanisms, causing the compound to elute slowly and asymmetrically.

  • Solution Workflow:

    • Add a Mobile Phase Modifier: This is the first and easiest solution. Add a competing base like triethylamine (TEA) or pyridine (0.5-2%) to your eluent. The modifier will preferentially bind to the active silanol sites, shielding them from your compound[2]. Alternatively, if impurities are not acidic, adding an acid like acetic acid can protonate your compound, which may alter its interaction profile favorably.

    • Change the Stationary Phase: If modifiers are ineffective, switch to a less acidic stationary phase. Neutral alumina is an excellent choice for basic compounds[4]. End-capped silica or polymer-based columns can also be used if available[2].

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing[2]. Perform a loading study by running several small columns with decreasing amounts of sample to see if peak shape improves.

Problem 2: The Compound Will Not Elute from the Column (or Very Low Recovery)
  • Potential Cause 1: Irreversible Adsorption/Decomposition. Your compound may be binding irreversibly to the silica gel or decomposing on contact with its acidic surface[3].

    • Validation: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If you see new spots or significant smearing from the baseline, decomposition is likely. A 2D TLC (run the plate, dry it, turn it 90 degrees, and run it again in the same solvent) can also reveal on-plate degradation[3].

    • Solution: Switch to a more inert stationary phase like deactivated silica or alumina[3][4]. You can also try a reverse-phase C18 column where such interactions are minimized.

  • Potential Cause 2: Incorrect Mobile Phase Polarity. The selected eluent may not be polar enough to move the compound through the column[5].

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a DCM/MeOH system, slowly increase the percentage of methanol. A gradient elution, where the mobile phase polarity is increased over time, is highly effective for eluting compounds with a wide range of polarities[5].

Problem 3: Poor Separation Between this compound and Impurities
  • Potential Cause 1: Inappropriate Solvent System. The chosen eluent may be eluting all compounds together or not resolving them effectively.

    • Solution: Systematically screen different solvent systems using TLC. Try combinations of solvents with different properties (e.g., replace methanol with ethanol, or dichloromethane with ethyl acetate). The goal is to maximize the difference in Rf values (ΔRf) between your desired compound and the impurities.

  • Potential Cause 2: Improper Column Packing. Voids or channels in the column bed will lead to a non-uniform solvent front and poor separation[7].

    • Solution: Ensure the column is packed carefully and uniformly. Prepare a homogenous slurry of silica in your starting eluent and pour it carefully into the column. Gently tap the column as it settles to ensure a compact, even bed. Never let the top of the column run dry.

  • Potential Cause 3: Sample Loading Issues. Loading the sample in too large a volume of solvent or in a solvent stronger than the mobile phase will cause band broadening and poor resolution[2].

    • Solution: Use the "Dry Loading" method described in the FAQs. This is the most reliable way to ensure a tight sample band and optimal separation.

Visual Workflow: Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting common purification issues.

TroubleshootingWorkflow Start Problem Observed Tailing Peak Tailing / Streaking Start->Tailing NoElution No Elution / Low Recovery Start->NoElution PoorSep Poor Separation Start->PoorSep Cause_Tailing Cause: Strong Analyte-Silica Interaction Tailing->Cause_Tailing Cause_NoElution1 Cause: Decomposition / Irreversible Binding NoElution->Cause_NoElution1 Cause_NoElution2 Cause: Mobile Phase Too Weak NoElution->Cause_NoElution2 Cause_PoorSep1 Cause: Wrong Solvent System PoorSep->Cause_PoorSep1 Cause_PoorSep2 Cause: Bad Column Packing / Loading PoorSep->Cause_PoorSep2 Sol_Tailing Solution: 1. Add TEA or Acid to Eluent 2. Switch to Alumina/Deactivated Silica Cause_Tailing->Sol_Tailing Sol_NoElution1 Solution: Test Stability (2D TLC) Switch to Inert Stationary Phase (Alumina/C18) Cause_NoElution1->Sol_NoElution1 Sol_NoElution2 Solution: Increase Mobile Phase Polarity (Use Gradient Elution) Cause_NoElution2->Sol_NoElution2 Sol_PoorSep1 Solution: Re-screen Solvents via TLC Maximize ΔRf Cause_PoorSep1->Sol_PoorSep1 Sol_PoorSep2 Solution: Repack Column Carefully Use Dry Loading Method Cause_PoorSep2->Sol_PoorSep2

Caption: A high-level workflow for troubleshooting common chromatography issues.

Data Summary Table

ModifierPurposeTypical ConcentrationPotential Effects & Considerations
Triethylamine (TEA) Competing base to block acidic silanol sites, reducing tailing of basic analytes[2].0.5 - 2% (v/v)Highly effective for basic compounds. Can make fractions basic; requires careful removal during workup.
Acetic Acid (AcOH) Suppresses ionization of acidic compounds and can protonate some basic sites.0.5 - 2% (v/v)Can improve peak shape for acidic or zwitterionic compounds. May cause acid-sensitive compounds to degrade.
Ammonium Hydroxide A basic additive used in highly polar solvent systems (e.g., DCM/MeOH/NH4OH) for very polar basic compounds[4].0.5 - 2% of a concentrated solutionUsed for compounds that have very low Rf values even in polar solvents. Volatile and easily removed.

Experimental Protocol: Optimized Normal-Phase Purification

This protocol provides a robust starting point for the purification of this compound on silica gel.

Step 1: TLC Analysis and Solvent System Selection
  • Prepare several TLC test chambers with different solvent systems. A good starting point is Dichloromethane (DCM) and Methanol (MeOH). Test ratios like 98:2, 95:5, and 90:10 (DCM:MeOH).

  • To a separate set of chambers, add 1% Triethylamine (TEA) to the same solvent ratios.

  • Spot your crude material on the TLC plates and develop them.

  • Identify the solvent system that gives your desired product an Rf value between 0.2 and 0.4, with good separation from major impurities. The system containing TEA will likely show rounder, more well-defined spots[2].

Step 2: Column Preparation
  • Select a glass column of appropriate size for the amount of crude material. A general rule is to use 50-100g of silica gel for every 1g of crude mixture.

  • Prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).

  • Pour the slurry into the column. Use a funnel and swirl as you pour to ensure even distribution.

  • Gently tap the column to pack the silica into a uniform bed. Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed .

  • Add a thin layer (approx. 0.5 cm) of sand on top of the silica bed to prevent it from being disturbed during sample loading.

Step 3: Sample Loading (Dry Loading Method)
  • Dissolve your crude material (e.g., 1g) in a minimum amount of a solvent it is soluble in (e.g., 10-20 mL of Methanol).

  • Add 2-3g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Carefully add your starting mobile phase to the column.

  • Open the stopcock and begin collecting fractions in test tubes.

  • Monitor the progress of the separation by collecting small spots from the eluent onto a TLC plate and viewing under a UV lamp.

  • If separation is difficult, you can use a gradient elution. Start with the initial low-polarity solvent (e.g., 98:2 DCM:MeOH + 1% TEA) and gradually increase the percentage of the more polar solvent (MeOH) over time[5].

Step 5: Analysis and Product Isolation
  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow: Experimental Protocol

ProtocolWorkflow cluster_prep Preparation cluster_loading Loading cluster_run Execution & Analysis TLC 1. TLC Analysis Select Solvent System (e.g., DCM/MeOH/TEA) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Prepare Sample (Dry Load) Dissolve sample, add silica, evaporate Pack->DryLoad Load 5. Load Sample onto Column DryLoad->Load Elute 6. Elute with Gradient (Increase %MeOH over time) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions & Evaporate Analyze->Combine Result Pure this compound Combine->Result

Sources

Overcoming poor resolution in the chromatographic analysis of 6-Acetamidonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to address poor resolution in the chromatographic analysis of 6-Acetamidonicotinic acid. The content is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments.

Troubleshooting Guide: Overcoming Poor Resolution

Poor resolution in the chromatographic analysis of this compound can manifest as broad, tailing, or co-eluting peaks, compromising the accuracy and reliability of results. This section addresses specific issues with detailed, step-by-step solutions.

Question 1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase, or problems with the chromatographic system itself.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: this compound is an acidic compound. Lowering the mobile phase pH (ideally 2 pH units below the analyte's pKa) will suppress the ionization of the carboxylic acid group, making the molecule less polar and reducing its interaction with active silanol groups.[1][2][3] A starting point is a mobile phase buffered between pH 2.5 and 3.5.[1]

    • Solution 2: Use of "End-Capped" Columns: Employ a high-quality, end-capped C18 column where the residual silanols have been deactivated. This minimizes the sites available for secondary interactions.

    • Solution 3: Mobile Phase Modifiers: The addition of a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites. However, be mindful of its UV cutoff and potential for ion suppression in LC-MS applications.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[4] A systematic reduction in sample concentration will help determine if this is the root cause.

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[5]

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly seated to minimize dead volume.[5]

Experimental Protocol: Optimizing Mobile Phase pH

  • Initial Conditions: Start with a mobile phase of Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% formic acid (pH ~2.7).

  • pH Adjustment: Prepare a series of mobile phases with varying pH values using different buffers (e.g., phosphate buffer for pH 2.5, 3.0, and 3.5). Ensure the pH is measured in the aqueous portion before mixing with the organic modifier.[1]

  • Analysis: Inject the this compound standard under each condition and observe the peak shape.

  • Evaluation: Compare the tailing factor for each chromatogram. A tailing factor closer to 1 indicates a more symmetrical peak.

Data Summary: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHTailing FactorObservations
4.52.1Significant tailing
3.51.5Reduced tailing
2.7 (0.1% Formic Acid)1.1Symmetrical peak

Question 2: I am observing co-elution of this compound with an impurity. How can I improve the resolution between these two peaks?

Answer:

Improving resolution requires manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[6][7]

Strategies for Enhancing Resolution:

  • Optimize Selectivity (α): This is often the most effective way to resolve closely eluting peaks.[6][7]

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol or vice versa.[6] The different solvent properties can alter the interactions between the analytes and the stationary phase, changing their relative retention.

    • Modify Mobile Phase pH: As with peak tailing, adjusting the pH can differentially affect the ionization and retention of this compound and the impurity, leading to better separation.[2][8]

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For instance, a phenyl-hexyl or a polar-embedded phase column can offer different interactions compared to a standard C18.[9][10]

  • Increase Retention Factor (k): Increasing the retention of the peaks can sometimes improve resolution.

    • Solution: In reversed-phase chromatography, decrease the percentage of the organic solvent in the mobile phase.[6][7] This will increase the retention time of both peaks, potentially providing more time for separation.

  • Enhance Column Efficiency (N): A more efficient column produces sharper peaks, which are easier to resolve.

    • Solution 1: Use a Longer Column: A longer column provides more theoretical plates, leading to better separation.[7][10]

    • Solution 2: Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency.[7][10]

    • Solution 3: Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful of increasing run times.[10]

Workflow for Improving Resolution

Resolution_Workflow start Poor Resolution Observed change_solvent Change Organic Modifier (Acetonitrile <-> Methanol) start->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph If no improvement end Resolution Achieved change_solvent->end If successful decrease_organic Decrease % Organic Solvent adjust_ph->decrease_organic If no improvement adjust_ph->end If successful change_column Change Stationary Phase (e.g., Phenyl-Hexyl) decrease_organic->change_column If no improvement decrease_organic->end If successful increase_efficiency Increase Column Efficiency (Longer column, smaller particles) change_column->increase_efficiency If still unresolved change_column->end If successful increase_efficiency->end

Caption: Troubleshooting workflow for poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A: A good starting point for a reversed-phase HPLC method would be:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as acetonitrile.

  • Gradient: A linear gradient from 5% to 95% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 30 °C.

This provides a robust starting point that can be optimized based on the initial results.

Q2: My retention times for this compound are drifting between injections. What could be the cause?

A: Drifting retention times can be caused by several factors:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Ensure a sufficient equilibration time between runs, especially when using gradients.[11]

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or pH drift. Prepare fresh mobile phase daily.[11]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times. Using a column oven will provide a stable temperature environment.[10]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates and shifting retention times.[11]

Q3: Is it necessary to perform a forced degradation study for this compound analysis?

A: Yes, a forced degradation or stress testing study is crucial, especially in a drug development setting. This involves subjecting the analyte to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[12] The purpose is to demonstrate the specificity and stability-indicating nature of the analytical method, ensuring that the method can separate the intact drug from any degradants that may form during manufacturing or storage.[12]

Q4: Can I use a C8 column instead of a C18 for the analysis of this compound?

A: While a C18 column is a common starting point, a C8 column can also be used. C8 columns are less hydrophobic than C18 columns, which will result in shorter retention times for this compound under the same mobile phase conditions. This might be advantageous if you are looking for a faster analysis time. However, the reduced retention could also lead to poorer resolution from early-eluting impurities. The choice between C8 and C18 depends on the specific separation requirements of your sample.

Logical Relationship: Column Choice and Analyte Retention

Column_Choice Analyte This compound (Polar Analyte) C18 C18 Column More Hydrophobic Longer Carbon Chains Analyte->C18 Stronger Interaction C8 C8 Column Less Hydrophobic Shorter Carbon Chains Analyte->C8 Weaker Interaction Retention Retention C18->Retention Increased Retention Time C8->Retention Decreased Retention Time

Caption: Impact of C18 vs. C8 column on analyte retention.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Control pH During Method Development for Better Chrom
  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Which factors affect resolution in chrom
  • Investigation of factors affecting reverse-phase high performance liquid chrom
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • HPLC problems with very polar molecules. Axion Labs.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
  • HPLC Troubleshooting Guide.
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • A Comparative Guide to Analytical Method Validation for 4-Acetamidonicotinamide. Benchchem.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
  • Improved UHPLC/HPLC Method Development with ACE Advanced Selectivity Phases.
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • Analytical Method Valid
  • HPLC Method Development and Valid
  • The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity).
  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides
  • analytical method development and valid
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
  • Analytical method validation for quantifying Methyl 6-methylnicotin
  • (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
  • Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWDfQ08gd67u3uL4dr-V7vV8dWe5mnujNV4XNl6astFOBiAaEgfLcOOjW4y9bBXGpeapOp5MB2gLtX7O3eMA2ERvzEAfQAS5Ruw13WFPmDPEf5qC9tPSfX0PmsViya09PwRCsiQwkz8M1vN4mW..

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Minimizing side reactions in the acetylation of 6-aminonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the selective acetylation of 6-aminonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring high yield and purity of the desired 6-acetylaminonicotinic acid product.

Core Concepts: Reaction and Side Reactions

The primary goal is the selective N-acetylation of the amino group on the pyridine ring. However, the reaction environment can lead to undesired side products, primarily through over-acetylation. Understanding these pathways is the first step in mitigating them.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reaction cluster_potential Potential Side Reaction SM 6-Aminonicotinic Acid Ac2O + Acetic Anhydride (Ac₂O) SM->Ac2O MixedAnhydride Mixed Anhydride (O-Acetylation) SM->MixedAnhydride Certain Catalysts (e.g., DMAP) Product 6-Acetylaminonicotinic Acid (Desired Product) Ac2O->Product Controlled Conditions (1.1 eq. Ac₂O, 0°C to RT) Diacetyl N,N-Diacetyl Side Product Product->Diacetyl Harsh Conditions (>1.5 eq. Ac₂O, High Temp.)

Caption: Key reaction pathways in the acetylation of 6-aminonicotinic acid.

Troubleshooting Guide

This section addresses specific issues encountered during the experiment, providing explanations and actionable solutions.

Q1: I'm observing a significant amount of a non-polar byproduct, likely the N,N-diacetylated compound. How can I confirm this and prevent its formation?

A: This is the most common side reaction. The mono-acetylated amide product, while less nucleophilic than the starting amine, can undergo a second acetylation under vigorous conditions to form an imide (the N,N-diacetyl derivative).[1]

Confirmation:

  • NMR Spectroscopy: The N-acetyl group (R-NH-CO-CH₃) typically shows a methyl proton resonance around 2.1-2.2 ppm in DMSO-d₆. The N,N-diacetyl group (R-N-(CO-CH₃)₂) shows a characteristic singlet for its six equivalent protons at a different chemical shift, often around 2.4-2.5 ppm.[1] Crucially, the N-H proton signal from the desired amide will be absent in the diacetylated product.

  • Mass Spectrometry: The diacetylated product will have a molecular weight that is 42.04 g/mol higher than the desired mono-acetylated product, corresponding to an additional acetyl group (C₂H₂O).

Prevention Strategy: The key is to control the reaction conditions to favor mono-acetylation. Using a large excess of acetic anhydride or high temperatures promotes the formation of N,N-diacetylamines.[1]

ParameterSub-optimal ConditionRationale for Side ReactionRecommended ConditionRationale for Selectivity
Ac₂O Stoichiometry > 1.5 equivalentsExcess acetylating agent is available to react with the less nucleophilic amide product.[1]1.05 – 1.2 equivalentsLimits the availability of the acetylating agent, ensuring it reacts preferentially with the more nucleophilic starting amine.
Temperature > 50°C or refluxHigher thermal energy overcomes the activation barrier for the second, less favorable acetylation.0°C to Room TemperatureKeeps the reaction energy low, favoring the more reactive primary amine site over the secondary amide.[2]
Reaction Time Prolonged (> 12 hours)Even at lower temperatures, extended reaction times can allow the slower diacetylation reaction to proceed significantly.Monitor by TLC (typically 1-4 hours)Stop the reaction once the starting material is consumed to prevent over-reaction of the product.[2]
Reagent Addition All at once at RTCan create localized "hot spots" and high concentrations of the acetylating agent.Slow, dropwise addition at 0°CMaintains better control over the reaction temperature and stoichiometry.
Q2: My reaction yield is low, and I recover a lot of unreacted 6-aminonicotinic acid. What are the likely causes?

A: Low conversion typically points to deactivation of the nucleophile (the amino group) or insufficient acetylating agent.

  • Amine Protonation: The acetylation reaction generates one equivalent of acid (acetic acid from acetic anhydride, or HCl from acetyl chloride). This acid can protonate the amino group of the starting material, forming an ammonium salt. This salt is no longer nucleophilic and will not react.[3]

    • Solution: The reaction should be run in the presence of a base to neutralize the acid byproduct. Pyridine is an excellent choice as it can serve as both the base and the solvent.[2] Alternatively, a non-nucleophilic base like triethylamine (TEA) can be added to a reaction in another solvent (e.g., THF, DCM).

  • Insufficient Acetylating Agent: Ensure your calculations for stoichiometry are correct and that the acetylating agent has not degraded. Acetic anhydride is sensitive to moisture. Use a freshly opened bottle or a properly stored reagent.

  • Poor Solubility: 6-aminonicotinic acid has limited solubility in many common aprotic organic solvents. If the starting material is not sufficiently dissolved, the reaction will be slow and incomplete. Using pyridine as a solvent often helps overcome this issue.

Q3: I see multiple spots on my TLC plate that are neither starting material nor the desired product. What could they be?

A: Besides the N,N-diacetyl product, other side reactions are possible, though often less common.

  • O-Acetylation: The carboxylic acid group could react with acetic anhydride to form a mixed anhydride. This is generally less favorable than N-acetylation but can be promoted by certain catalysts. For example, 4-dimethylaminopyridine (DMAP) is an effective catalyst for acylations but is often used for protecting alcohol groups and can accelerate O-acetylation.[2] If you are using a catalyst to speed up the reaction, this could be a source of byproducts.

  • Degradation: If reaction conditions are too harsh (e.g., very high heat, presence of strong acids/bases), decomposition of the starting material or product could occur.

  • Impure Reagents: Contaminants in the starting material or solvents can lead to unexpected byproducts.

Diagnostic Approach:

  • Run a control reaction without the acetylating agent to see if the spots are from degradation of the starting material under the reaction conditions.

  • Use analytical techniques like LC-MS to get the molecular weights of the unknown byproducts, which can provide strong clues to their structures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal acetylating agent? Acetic Anhydride vs. Acetyl Chloride?

A: The choice depends on the desired reactivity and handling requirements. For selective mono-acetylation, acetic anhydride is generally preferred.

FeatureAcetic Anhydride (Ac₂O)Acetyl Chloride (AcCl)
Reactivity Moderately reactiveHighly reactive, often too vigorous.[3]
Byproduct Acetic Acid (weaker acid)Hydrochloric Acid (strong, corrosive acid)
Selectivity Easier to control for mono-acetylationHigher risk of diacetylation and other side reactions
Handling Corrosive, moisture-sensitiveExtremely corrosive, reacts violently with water
Recommendation Preferred choice for selective acetylation of 6-aminonicotinic acid.Use with caution, at very low temperatures, and with slow addition. Not generally recommended unless higher reactivity is explicitly needed.
Q2: How should I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Prepare the TLC Plate: Use a silica gel plate.

  • Choose a Solvent System: A mixture of a polar and a non-polar solvent is usually effective. Start with a 1:1 mixture of Ethyl Acetate:Hexanes. Adjust the ratio to get good separation (Rf values between 0.2 and 0.8). Adding a small amount of acetic acid or methanol can help move the polar carboxylic acid spots off the baseline.

  • Spot the Plate: Apply three spots: the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Develop and Visualize: Run the plate in the chosen solvent system. Visualize under a UV lamp (254 nm). The starting amine, the amide product, and the diacetylated byproduct should all be UV active and have different Rf values.

    • Expected Rf values: Rf (N,N-diacetyl) > Rf (6-acetylaminonicotinic acid) > Rf (6-aminonicotinic acid). The product is more polar than the diacetyl byproduct but less polar than the zwitterionic starting material.

  • Interpret: The reaction is complete when the starting material spot has disappeared from the RM lane.

Q3: What is the best work-up and purification strategy?

A: A standard aqueous work-up followed by crystallization or chromatography is effective. The goal is to remove the solvent (e.g., pyridine), excess reagents, and the acetic acid byproduct.

Caption: General workflow for work-up and purification.

A detailed protocol is provided below. The key is the acid wash (e.g., 1M HCl), which protonates and removes any unreacted starting amine and the basic pyridine solvent into the aqueous layer.[2] The desired amide product is less basic and remains in the organic layer.

Experimental Protocols

Protocol 1: Optimized Selective N-Acetylation of 6-Aminonicotinic Acid
  • To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-aminonicotinic acid (1.0 eq).

  • Add anhydrous pyridine (5-10 mL per gram of starting material). Stir until the solid is fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Slowly, add acetic anhydride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).[2]

Protocol 2: Standard Work-up and Purification Procedure
  • Once the reaction is complete, quench by slowly adding methanol (MeOH) (2-3 mL) to react with any remaining acetic anhydride.

  • Remove the pyridine solvent under reduced pressure (co-evaporate with toluene to remove final traces).[2]

  • Dilute the residue with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2x) to remove residual pyridine and any unreacted starting material.[2]

    • Water (1x).

    • Saturated aq. NaHCO₃ (1x) to remove acetic acid.[2]

    • Brine (1x).[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purify the crude solid by either crystallization (e.g., from an Ethanol/water mixture) or silica gel column chromatography to obtain the pure 6-acetylaminonicotinic acid.

References

  • Edwards, O. E., & Ransom, C. (1963). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 41(7), 1837-1840. [Link]

  • Hari. (2013). Acylation of amines. Mastering Chemistry Help. [Link]

  • Bielmann, R., et al. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Link]

  • Brahmachari, G., & Das, D. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2018(2), M988. [Link]

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

6-Acetamidonicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a unique challenge for researchers in drug development and cellular biology. Its chemical structure, featuring both a carboxylic acid and an acetamido group, results in physicochemical properties that can significantly hinder its ability to cross the lipid bilayer of cell membranes. This guide provides a comprehensive framework for understanding and troubleshooting the low cell permeability of this compound, offering insights and actionable protocols for researchers.

The primary obstacles to the cellular uptake of this compound are rooted in fundamental principles of molecular transport. The molecule's polarity, size, and charge at physiological pH are key determinants of its ability to passively diffuse across the cell membrane.[1][2] Molecules that are small and nonpolar tend to permeate membranes more readily.[1][3] Conversely, the charged and polar nature of this compound can limit its passive diffusion.

This technical guide will delve into the potential causes of low permeability and provide a structured approach to diagnosing and overcoming these issues in your experimental work.

I. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common questions and initial troubleshooting steps for researchers encountering low cell permeability with this compound.

Q1: What are the most likely reasons for the low cell permeability of this compound?

A1: The low cell permeability of this compound is likely due to a combination of its physicochemical properties:

  • Polarity and Charge: The carboxylic acid group is ionized at physiological pH, giving the molecule a negative charge. Charged molecules have great difficulty crossing the hydrophobic lipid bilayer of the cell membrane.[1][4]

  • Molecular Size: While not an exceptionally large molecule, its size combined with its polarity can impede passive diffusion.[1][4]

  • Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport substances out of the cell, reducing intracellular accumulation.[5][6][7]

Q2: My initial experiments show very low uptake of this compound. What are the first things I should check?

A2: Before proceeding to more complex experiments, verify the following:

  • Compound Stability and Solubility: Ensure that your compound is stable and fully dissolved in your experimental buffer. Poor solubility can be mistaken for low permeability.[8] Issues with compound recovery in permeability assays can sometimes point to solubility problems or non-specific binding to the assay plates.[9]

  • Cell Monolayer Integrity: In cell-based assays like the Caco-2 or MDCK models, it is crucial to confirm the integrity of the cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER).[10] Low TEER values may indicate gaps in the monolayer, leading to unreliable data.[10] The passive diffusion of a fluorescent marker like Lucifer yellow can also be used to validate monolayer integrity.[10][11]

  • Analytical Method Validation: Confirm that your analytical method (e.g., LC-MS/MS) is sensitive and accurate for quantifying the compound in your experimental matrix.

Q3: How can I quickly assess if my compound is a substrate for efflux pumps?

A3: A bidirectional Caco-2 or MDR1-MDCK permeability assay is the standard method.[9][12] You measure the transport of the compound from the apical (top) to the basolateral (bottom) side (Papp A-B) and from the basolateral to the apical side (Papp B-A).[13] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[9][10] You can also perform the assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp.[10] A significant increase in the A-B permeability in the presence of an inhibitor suggests the compound is a substrate for that pump.[10]

Q4: What in vitro models are best for studying the permeability of this type of compound?

A4: The choice of model depends on the specific question you are asking:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[14][15][16] It's a good first screen to understand the compound's intrinsic passive permeability without the complexity of transporters.[14][16]

  • Caco-2 Cells: This human colon adenocarcinoma cell line is considered the gold standard for predicting in vivo oral drug absorption.[9][17][18] Caco-2 cells form a polarized monolayer with tight junctions and express various transporters, making them suitable for studying both passive and active transport.[9][19]

  • MDCK (Madin-Darby Canine Kidney) Cells: These cells are often used as an alternative to Caco-2 cells.[11][20] They form monolayers more quickly and have lower expression of some transporters, which can be an advantage when studying passive permeability.[11][12] For studying specific efflux transporters, transfected MDCK cells, such as MDR1-MDCK which overexpress P-gp, are highly valuable.[11][13][20][21]

II. In-Depth Troubleshooting & Experimental Design

Once you have addressed the initial troubleshooting steps, you can move on to more detailed experimental designs to dissect the mechanisms behind the low permeability of this compound.

Q5: My compound shows low permeability in the PAMPA assay. What does this tell me and what are my next steps?

A5: Low permeability in a PAMPA assay indicates that the intrinsic passive diffusion of your compound is poor.[16] This is expected for a polar, charged molecule like this compound.

Next Steps:

  • pH-Dependent PAMPA: Since your compound has a carboxylic acid, its ionization state is pH-dependent. Perform the PAMPA assay at different pH values. You should observe higher permeability at lower pH where the carboxylic acid is protonated and the molecule is less charged. This confirms that charge is a major limiting factor.

  • Formulation Strategies: Consider strategies to improve passive permeability. This could involve creating a more lipophilic prodrug, for example, by esterifying the carboxylic acid.[22][23] Other formulation approaches include the use of lipid-based delivery systems or nanoparticles.[24][25][26]

Q6: I'm seeing low permeability in my Caco-2 assay. How do I differentiate between poor passive diffusion and active efflux?

A6: As mentioned in Q3, a bidirectional Caco-2 assay is key.

Experimental Workflow:

  • Perform a Bidirectional Assay: Measure both Papp (A-B) and Papp (B-A).

  • Calculate the Efflux Ratio: An efflux ratio > 2 suggests active efflux.[9]

  • Use Efflux Pump Inhibitors: If the efflux ratio is high, repeat the bidirectional assay in the presence of specific inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP) to confirm which transporter is involved.[10] A reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that transporter.

Data Interpretation:

Scenario Papp (A-B) Papp (B-A) Efflux Ratio Interpretation
1 LowLow~1Poor passive permeability.
2 LowHigh>2Poor passive permeability and a substrate for an efflux transporter.
3 HighHigh~1Good passive permeability.

Table 1: Interpreting Bidirectional Caco-2 Assay Results

Q7: My compound has very low aqueous solubility, which is complicating my permeability assays. What can I do?

A7: Low solubility is a common challenge.[8][19]

Strategies to Address Low Solubility:

  • Use of Co-solvents: Low concentrations of organic solvents like DMSO can be used, but their effect on cell monolayer integrity must be carefully monitored.[27]

  • Formulation Approaches: Complexation with cyclodextrins or the use of self-emulsifying drug delivery systems (SEDDS) can enhance solubility.[24][26][28]

  • pH Adjustment: For acidic compounds like this compound, increasing the pH of the buffer can improve solubility. However, be mindful of the impact on the compound's charge and permeability.

III. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a basic framework for conducting a PAMPA experiment.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Donor and acceptor plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Prepare the acceptor plate by adding PBS to each well.

  • Prepare the donor solutions by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).[29] Include control compounds with known high and low permeability.[30]

  • Carefully place the PAMPA plate onto the acceptor plate, ensuring the lipid membrane separates the donor and acceptor wells.

  • Add the donor solutions to the donor plate.

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).[29][30]

  • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analyze the concentration of the compound in all samples using a validated analytical method.

  • Calculate the permeability coefficient (Pe). Compounds with a Pe > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[16]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for a bidirectional Caco-2 assay.

Materials:

  • Caco-2 cells

  • Transwell permeable supports

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to form a confluent monolayer.[9]

  • Confirm monolayer integrity by measuring TEER values.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • For A-B permeability: Add the test compound solution to the apical chamber and fresh buffer to the basolateral chamber.

  • For B-A permeability: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate at 37°C for a set time (e.g., 2 hours).[9]

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the compound concentration in the samples.

  • Calculate the apparent permeability coefficient (Papp) for both directions. A compound is generally considered to have high permeability if its Papp is > 8 x 10⁻⁶ cm/s.[17][31]

IV. Visualization of Concepts

Cellular Permeability Pathways

G cluster_membrane Cell Membrane Passive_Diffusion Passive Diffusion (Transcellular & Paracellular) Intracellular_Space Intracellular Space Passive_Diffusion->Intracellular_Space Facilitated_Diffusion Facilitated Diffusion (Carrier-Mediated) Facilitated_Diffusion->Intracellular_Space Active_Transport Active Transport (Pumps & Transporters) Active_Transport->Intracellular_Space Requires ATP Extracellular_Space Extracellular Space Extracellular_Space->Passive_Diffusion Lipophilic Small Molecules Extracellular_Space->Facilitated_Diffusion Specific Molecules Extracellular_Space->Active_Transport Ions, Nutrients Intracellular_Space->Active_Transport Efflux

Caption: Overview of major pathways for molecular transport across the cell membrane.

Caco-2 Bidirectional Assay Workflow

G cluster_assay Caco-2 Bidirectional Assay cluster_transport Transport Experiment Start Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days to form monolayer Start->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Prep Wash monolayer with transport buffer TEER->Prep Integrity OK A_B Apical to Basolateral (A-B) Add compound to apical side Prep->A_B B_A Basolateral to Apical (B-A) Add compound to basolateral side Prep->B_A Incubate Incubate at 37°C A_B->Incubate B_A->Incubate Sample Collect samples from donor and receiver chambers Incubate->Sample Analyze Analyze concentration (e.g., LC-MS/MS) Sample->Analyze Calculate Calculate Papp (A-B) & Papp (B-A) and Efflux Ratio Analyze->Calculate End Results Calculate->End

Caption: Step-by-step workflow for the Caco-2 bidirectional permeability assay.

V. References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from:

  • Solanki, N. G., & Sarkar, B. (2022). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from:

  • Wacher, V. J., Salphati, L., & Benet, L. Z. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Therapeutic Drug Carrier Systems, 18(2), 117-152. Available from:

  • Gupte, A., & DeHart, M. (2021). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology, 45(7), 24-28. Available from:

  • Quora. (2023). What factors affect a molecule's permeability through a membrane? Available from:

  • Creative Biolabs. (n.d.). MDCK Permeability. Available from:

  • Lin, Y., & Chen, S. (2017). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 1530, 1-20. Available from:

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Available from:

  • Enamine. (n.d.). MDR1-MDCKII Permeability Assay. Available from:

  • Alvarez-Ortega, C., Wistrand-Yuen, E., & Nikaido, H. (2019). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 875-886. Available from:

  • Profacgen. (n.d.). Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. Available from:

  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug? Available from:

  • Du, D., Wang-Kan, X., Neuberger, A., van Veen, H. W., Pos, K. M., Piddock, L. J. V., & Loman, N. J. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 723. Available from:

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Available from:

  • Kumar, V., & Singh, S. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(10), 1438. Available from:

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available from:

  • Biosig Lab. (n.d.). Theory - How to interpret pkCSM results. Available from:

  • Biosig Lab. (n.d.). Deep-PK: Theory. Available from:

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from:

  • East, B., & Chism, J. P. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 837, 245-263. Available from:

  • ConductScience. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Available from:

  • Accelera. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Available from:

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Available from:

  • JoVE. (2025). Video: Factors Affecting Drug Distribution: Tissue Permeability. Available from:

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Available from:

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from:

  • Sharma, A., Gupta, V. K., & Pathania, R. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbiology and Molecular Biology Reviews, 83(4), e00059-19. Available from:

  • Al-Shaer, M. H., An, S. S., Saionz, K. W., & Peloquin, C. A. (2020). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 64(12), e01314-20. Available from:

  • Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9-11. Available from:

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from:

  • Kell, D. B., & Oliver, S. G. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1405. Available from:

  • Hewitt, W. M., Sachs, N., Tsuchikama, K., & An, C. (2017). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d -Amino Acids. Journal of Medicinal Chemistry, 60(22), 9228-9234. Available from:

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from:

  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Available from:

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Available from:

  • Benchchem. (n.d.). Technical Support Center: Enhancing Cell Permeability of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives. Available from:

  • Di, L. (2015). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters, 6(10), 1085-1089. Available from:

  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro? Available from:

  • Thansandote, P., & Yudin, A. K. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Organic & Biomolecular Chemistry, 20(23), 4734-4740. Available from:

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Technical Support Center: Optimizing Reaction Conditions for 6-Acetamidonicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the esterification of 6-Acetamidonicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific synthetic transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your reactions with confidence.

Introduction to the Challenge

This compound, a substituted pyridine carboxylic acid, presents unique challenges in esterification. The presence of the electron-withdrawing acetylamino group and the pyridine ring can influence the reactivity of the carboxylic acid. Furthermore, the molecule's stability under harsh conditions (e.g., strong acids and high temperatures) must be considered. This guide will explore common esterification methodologies and provide direct answers to issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific issues in a question-and-answer format.

Q1: My Fischer esterification of this compound is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in Fischer esterification are very common and almost always trace back to the reaction's equilibrium nature.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water, but the reverse reaction (ester hydrolysis) also occurs under the same acidic conditions.[2]

Causality & Troubleshooting Steps:

  • Shift the Equilibrium (Le Chatelier's Principle): The most effective strategy is to disrupt the equilibrium to favor product formation.[2][3]

    • Use a Large Excess of Alcohol: The simplest method is to use the alcohol reactant as the solvent.[2][4] A 10-fold excess or greater can significantly increase the yield.[2]

    • Remove Water as it Forms: Water is a direct product that facilitates the reverse reaction. Removing it is crucial. A Dean-Stark apparatus is the classic tool for this, where an azeotrope of water and a solvent (like toluene) is distilled off, but only the solvent is returned to the reaction flask.[2] Alternatively, including a drying agent like molecular sieves in the reaction mixture can absorb the water as it is produced.[3]

  • Inadequate Catalysis: While sulfuric acid is common, its concentration is key.[2]

    • Catalyst Amount: Ensure you are using a truly catalytic amount (typically 1-5 mol%). Too much acid can lead to side reactions or decomposition, especially at high temperatures.

    • Alternative Acid Catalysts: Consider p-toluenesulfonic acid (TsOH), which is a solid and can be easier to handle.[5]

  • Reaction Time and Temperature: Fischer esterifications can be slow.[5]

    • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when it has reached equilibrium, rather than relying on a fixed time.[6]

    • Temperature: Ensure the reaction is heated to a sufficient reflux temperature to allow for reasonable reaction rates and, if used, azeotropic water removal.

Q2: I am concerned about the stability of my starting material under harsh acidic conditions. What is a milder alternative to the Fischer method?

A2: Your concern is valid. For acid-sensitive or sterically hindered substrates, the Steglich esterification is an excellent and widely used alternative.[7][8][9] It proceeds under mild, neutral conditions at room temperature, avoiding the high heat and strong acids that can cause substrate decomposition.[7][10]

Mechanism Insight: The Steglich reaction uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, to activate the carboxylic acid.[8][9] A crucial component is a catalytic amount of 4-Dimethylaminopyridine (DMAP), which acts as an acyl transfer agent.[9] DMAP intercepts the highly reactive O-acylisourea intermediate to form a more stable and highly electrophilic N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[7][9] This catalytic cycle prevents a common side reaction where the O-acylisourea rearranges into an unreactive N-acylurea.[7][9]

Q3: My Steglich esterification is not working. The main product I'm isolating is an N-acylurea byproduct. What went wrong?

A3: The formation of an N-acylurea byproduct is the classic failure mode of a Steglich-type reaction and points to a specific mechanistic flaw.[9]

Causality & Troubleshooting Steps:

  • Insufficient DMAP Catalysis: This is the most common reason. The role of DMAP is to be a better nucleophile than your alcohol, rapidly converting the O-acylisourea intermediate into the "active ester".[7][9] Without enough DMAP, the O-acylisourea has time to undergo an intramolecular acyl migration to form the stable, unreactive N-acylurea.[9]

    • Solution: Ensure you are using a sufficient catalytic amount of DMAP, typically 5-10 mol%.[9][11]

  • Poor Quality Reagents:

    • DCC/EDC: Carbodiimides can degrade upon exposure to moisture. Use a fresh bottle or a recently opened one stored in a desiccator.

    • Solvent: The reaction must be run under anhydrous conditions. Use a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[10]

  • Sterically Hindered Alcohol: While the Steglich method is good for hindered acids, extremely bulky alcohols can still react slowly.[7] This slow reaction gives the O-acylisourea more time to rearrange.

    • Solution: Increase the reaction time or slightly increase the amount of DMAP. You can also try a different coupling agent that may be more effective for your specific substrate combination.

Q4: The purification of my final ester is difficult. How can I remove the dicyclohexylurea (DCU) byproduct from my Steglich reaction?

A4: DCU is notoriously difficult to remove due to its high crystallinity and variable solubility.

Purification Strategy:

  • Initial Filtration: DCU is mostly insoluble in common organic solvents like DCM.[7] The primary purification step is to filter the reaction mixture through a sintered funnel or a plug of celite after the reaction is complete. Chilling the reaction mixture in an ice bath for 30 minutes before filtration can help precipitate more of the DCU.

  • Solvent Choice for Workup: If DCU remains, a change in workup solvent can help. DCU has some solubility in ethyl acetate but is less soluble in hexanes or diethyl ether. Triturating the crude product with cold ether or a hexanes/ether mixture can often cause the remaining DCU to precipitate, allowing for a second filtration.

  • Switch to a Water-Soluble Carbodiimide: The best solution is often preventative. Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC. The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during the workup.[12]

Q5: What is the Mitsunobu reaction, and is it suitable for this esterification?

A5: The Mitsunobu reaction is another powerful method for esterification under mild, neutral conditions.[13][14] It converts an alcohol into an excellent leaving group using a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] The activated alcohol is then displaced by the carboxylate in an Sₙ2 reaction.[13][14]

Suitability for this compound:

  • Advantages: It is very reliable for a wide range of substrates, including those with sensitive functional groups.[15] A key feature is that it proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, which is critical in chiral synthesis.[14]

  • Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, both of which can complicate purification. The reagents (especially DEAD/DIAD) are hazardous.[16]

  • Verdict: While effective, the Steglich reaction is often preferred for simple esterifications due to a more straightforward workup unless the specific features of the Mitsunobu (like stereochemical inversion) are required.

Q6: How can I monitor the progress of my esterification reaction effectively?

A6: Real-time monitoring is crucial to avoid under- or over-running your reaction.[17]

  • Thin-Layer Chromatography (TLC): This is the most common and accessible method. Spot the reaction mixture alongside your starting materials (this compound and the alcohol) on a TLC plate. The disappearance of the starting acid and the appearance of a new, typically less polar, spot for the ester indicates progress.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For more precise analysis, LC-MS can confirm the formation of the desired product by its mass and provide quantitative data on the consumption of starting material.[6]

  • In-situ Spectroscopic Methods: Advanced process monitoring can be done with in-line infrared spectrometry (IR) or Raman spectroscopy, which can track the concentration of reactants and products in real-time without sampling.[18][19]

Comparative Data & Protocols

Table 1: Comparison of Key Esterification Methods
FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (Room Temp, Neutral)Mild (0 °C to Room Temp, Neutral)
Key Reagents Carboxylic Acid, Alcohol, H₂SO₄/TsOHAcid, Alcohol, DCC/EDC, DMAPAcid, Alcohol, PPh₃, DEAD/DIAD
Primary Byproducts WaterDicyclohexylurea (DCU) / EDC-ureaTriphenylphosphine Oxide, Hydrazine
Key Advantage Inexpensive, scalableBroad substrate scope, good for sensitive molecules[9]Stereochemical inversion, highly reliable
Key Disadvantage Equilibrium-limited, harsh conditionsDCU removal can be difficultDifficult purification, hazardous reagents[16]
Best For... Simple, robust, acid-stable substratesAcid-sensitive or sterically hindered substratesChiral alcohols requiring inversion
Experimental Workflow Overview

The general process for setting up, running, and working up an esterification reaction is summarized below.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dry Glassware (Oven or Flame-Dried) B 2. Add this compound & Anhydrous Solvent A->B C 3. Add Alcohol & Other Reagents (e.g., DMAP, PPh3) B->C D 4. Cool in Ice Bath (if required) C->D E 5. Add Coupling Agent/Catalyst (e.g., DCC, DEAD, H2SO4) D->E F 6. Stir at Appropriate Temperature (RT or Reflux) E->F G 7. Monitor by TLC / LC-MS (Until SM is consumed) F->G H 8. Filter Byproducts (if any) (e.g., DCU) G->H I 9. Aqueous Wash / Extraction (e.g., NaHCO3, Brine) H->I J 10. Dry Organic Layer (e.g., Na2SO4, MgSO4) I->J K 11. Concentrate in vacuo J->K L 12. Purify by Column Chromatography or Recrystallization K->L

Caption: General experimental workflow for esterification.

Protocol 1: Steglich Esterification (Recommended Method)

This protocol provides a general methodology for esterifying this compound with a primary alcohol (e.g., ethanol).

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous Dichloromethane (DCM, ~0.1 M concentration). Add the alcohol (1.1 eq) followed by 4-DMAP (0.1 eq). Stir the mixture until all solids dissolve.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Coupling Agent: Slowly add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM. A white precipitate (DCU) should begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction's completion by TLC, observing the consumption of the starting acid.

  • Workup: Once complete, cool the mixture to 0 °C again and filter off the precipitated DCU, washing the filter cake with a small amount of cold DCM.[7]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel or by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose common issues.

G Start Low Yield or No Reaction Q1 Which method was used? Start->Q1 Fischer Fischer Q1->Fischer Fischer Steglich Steglich Q1->Steglich Steglich F_Prob1 Is the reaction at equilibrium? (SM still present) Fischer->F_Prob1 S_Prob1 Is N-acylurea the main byproduct? Steglich->S_Prob1 F_Sol1 Shift Equilibrium: 1. Use large excess of alcohol. 2. Remove H2O (Dean-Stark). F_Prob1->F_Sol1 Yes F_Prob2 Decomposition observed? F_Prob1->F_Prob2 No F_Sol2 Conditions too harsh. Switch to milder method (e.g., Steglich). F_Prob2->F_Sol2 Yes S_Sol1 Insufficient DMAP catalysis. Ensure 5-10 mol% is used. S_Prob1->S_Sol1 Yes S_Prob2 Only starting material recovered? S_Prob1->S_Prob2 No S_Sol2 Check reagent quality: 1. Use fresh DCC/EDC. 2. Ensure anhydrous solvent. S_Prob2->S_Sol2 Yes

Caption: Troubleshooting guide for esterification reactions.

References

  • Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP). Benchchem.
  • Steglich Esterification Guide. Scribd.
  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Arecoline. Wikipedia. Available at: [Link]

  • Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Taylor & Francis Online. Available at: [Link]

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  • Mitsunobu reaction. Wikipedia. Available at: [Link]

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  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Study.com. Available at: [Link]

  • Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Royal Society of Chemistry. Available at: [Link]

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  • Preparation of nicotinic acid esters. Google Patents.
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  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Process for the production of 6-methylnicotinic acid ester. Google Patents.
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  • Any procedure for the esterification of isonicotinic acid?. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 6-Acetamidonicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Acetamidonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, presents comparative data, and offers a framework for establishing a robust and reliable analytical method. Our approach is grounded in the principles of scientific integrity, drawing from extensive experience in analytical chemistry and adherence to global regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound, a derivative of nicotinic acid (Vitamin B3), is a compound of increasing interest in pharmaceutical and metabolic research. Its accurate quantification is paramount for understanding its pharmacokinetic profile, assessing its purity in drug formulations, and ensuring product quality. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for such analyses due to its high resolution, sensitivity, and reproducibility.[1] However, an HPLC method is only as reliable as its validation. This guide, therefore, provides a detailed roadmap for validating an HPLC method for this compound, ensuring it is fit for its intended purpose.

The HPLC Method: A Foundation of Separation Science

The development of a successful HPLC method hinges on the fundamental principles of chromatography. For a polar compound like this compound, a reverse-phase approach is typically the most effective.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18 Reverse-Phase (5 µm, 4.6 x 250 mm)The C18 stationary phase provides excellent retention for moderately polar compounds. The particle and column dimensions are standard for good resolution and efficiency.[2]
Mobile Phase Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water and Acetonitrile (95:5 v/v)The acidic aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the C18 column. Acetonitrile serves as the organic modifier to elute the analyte.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and chromatographic resolution.
Detection UV at 265 nmBased on the chromophoric nature of the pyridine ring, this wavelength is expected to provide good sensitivity for this compound.[3]
Injection Volume 20 µLA common injection volume that minimizes band broadening while ensuring adequate sample loading.[3]
Column Temperature 25 °CMaintaining a constant column temperature ensures reproducible retention times.[4]

Method Validation: The Pillars of Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[5][6][7]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Implementation MD Method Development & Optimization Specificity Specificity MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability RoutineAnalysis Routine Analysis SystemSuitability->RoutineAnalysis G cluster_0 Analytical Techniques HPLC_UV HPLC-UV LC_MS LC-MS/MS HPLC_UV->LC_MS Higher Sensitivity & Specificity CE Capillary Electrophoresis HPLC_UV->CE Different Separation Principle Microbio Microbiological Assay HPLC_UV->Microbio Measures Biological Activity

Caption: Comparison of Analytical Techniques.

Table 5: Comparison of Analytical Methods for this compound

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection. [8]Robust, reproducible, widely available, cost-effective.Moderate sensitivity, potential for interference from co-eluting compounds.
LC-MS/MS HPLC separation coupled with mass spectrometry for detection. [9]Very high sensitivity and specificity, structural information can be obtained. [9]Higher cost of instrumentation and maintenance, requires more specialized expertise.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, low sample and reagent consumption.Can be less robust than HPLC, lower sensitivity for some applications.
Microbiological Assay Measures the growth response of a microorganism to the analyte. [8]Measures biologically active compound.Less precise and specific than chromatographic methods, time-consuming.

For routine quality control where high throughput and cost-effectiveness are important, the validated HPLC-UV method is often the most suitable choice. For bioanalytical studies requiring very low detection limits in complex matrices, LC-MS/MS would be the preferred method. [9]

Conclusion

The validation of an HPLC method for this compound is a critical exercise to ensure the generation of reliable and accurate data. This guide has outlined a comprehensive validation strategy based on internationally recognized guidelines. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, a trustworthy analytical method can be established. The comparison with alternative techniques further aids in selecting the most appropriate method based on the specific analytical challenge. The principles and protocols detailed herein provide a solid foundation for any laboratory tasked with the quantitative analysis of this compound.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • ResearchGate. Development and validation of RP-HPLC method with UV-DAD detection for simultaneous determination of acesulfame K, sodium saccharin and aspartame in beverages. [Link]

  • ResearchGate. Validation of An Efficient 2D-HPLC Method for The Determination of Pentazocine. [Link]

  • International Journal of Novel Research and Development. stability indicating analytical method development and validation of acetazolamide by using reverse. [Link]

  • ResearchGate. Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. [Link]

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A Comparative Guide to the Biological Activities of 6-Acetamidonicotinic Acid versus 6-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activities of 6-acetamidonicotinic acid and its parent compound, 6-aminonicotinic acid. While 6-aminonicotinic acid is a well-characterized molecule with diverse biological roles, data on its acetylated counterpart is sparse. This document synthesizes the available information on 6-aminonicotinic acid and leverages fundamental principles of medicinal chemistry and pharmacology to infer the likely biological profile of this compound. Through this comparative analysis, we aim to provide a valuable resource for researchers interested in the structure-activity relationships of nicotinic acid derivatives and the potential therapeutic applications of these compounds.

Introduction: The Significance of the 6-Substituent on the Nicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, is a fundamental molecule in cellular metabolism and signaling. Its derivatives have long been a fertile ground for drug discovery, yielding treatments for a range of conditions, from dyslipidemia to inflammation.[1][2][3] The pyridine ring of nicotinic acid offers multiple positions for chemical modification, with substitutions at the 6-position proving to be particularly influential in modulating biological activity. This guide focuses on two such derivatives: 6-aminonicotinic acid and its N-acetylated form, this compound. The primary structural difference, the acetylation of the 6-amino group, is expected to significantly alter the physicochemical properties and, consequently, the biological activity of the parent molecule.

6-Aminonicotinic Acid: A Versatile Pharmacophore

6-Aminonicotinic acid is a bifunctional molecule featuring a carboxylic acid and an amino group on a pyridine ring.[4][5][6] This unique structure makes it a valuable building block in the synthesis of a wide array of biologically active compounds.[4][7]

This compound: The Acetylated Analogue

This compound is the N-acetylated derivative of 6-aminonicotinic acid. Acetylation is a common metabolic transformation for compounds containing primary aromatic amines and can also be achieved synthetically.[8] This modification neutralizes the basicity of the amino group and increases its steric bulk, which can have profound effects on its interactions with biological targets.

Comparative Analysis of Biological Activity

A direct experimental comparison of the biological activities of this compound and 6-aminonicotinic acid is not currently available in the scientific literature. Therefore, this section will detail the known activities of 6-aminonicotinic acid and provide a scientifically reasoned prediction of how acetylation of the 6-amino group might alter these activities.

Known Biological Activities of 6-Aminonicotinic Acid

6-Aminonicotinic acid has been shown to possess a range of biological activities, primarily through its role as a precursor or a direct-acting agent.

  • Precursor for Anti-inflammatory and Anti-cancer Agents: 6-Aminonicotinic acid is a key intermediate in the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties.[9] Its structure allows for diverse chemical modifications to generate libraries of compounds for screening.

  • GABA(A) Receptor Agonism: Studies have shown that 6-aminonicotinic acid and its analogues can act as agonists at GABA(A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This suggests a potential for developing novel therapeutics for neurological disorders.

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Research indicates that 6-aminonicotinic acid can inhibit these essential bacterial enzymes, positioning it as a scaffold for the development of new antibiotics.[4]

  • Metabolism to NAD(P) Analogs and Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD): In Escherichia coli, 6-aminonicotinic acid is metabolized into 6-amino analogs of NAD and NADP.[10][11][12] These analogs can act as inhibitors of NAD(P)-dependent enzymes. For instance, the related compound 6-aminonicotinamide is converted to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway.[13]

Predicted Biological Activity of this compound: A Structure-Activity Relationship Perspective

The acetylation of the 6-amino group of 6-aminonicotinic acid is expected to significantly impact its biological activity. N-acetylation of aromatic amines is a well-established metabolic pathway that generally leads to detoxification and increased excretion.[8][14]

  • Reduced GABA(A) Receptor Agonism: The free amino group is often a critical pharmacophoric element for the activity of GABA(A) receptor agonists. The acetylation of this group in this compound would likely abolish or significantly reduce its affinity for the GABA(A) receptor due to the loss of a key hydrogen bond donor and increased steric hindrance.

  • Altered Antibacterial Activity: The mechanism of action against bacterial DNA gyrase and topoisomerase IV may also be dependent on the free amino group. Acetylation could disrupt the necessary interactions with the enzyme's active site, potentially leading to a loss of antibacterial activity.

  • Modified Metabolism and 6PGD Inhibition: The conversion of 6-aminonicotinic acid to its active NAD(P) analog metabolites is dependent on the enzymes of the pyridine nucleotide cycle.[10][11] It is plausible that the acetylated form would not be recognized as a substrate by these enzymes, thereby preventing the formation of the 6PGD inhibitor.

  • Potential for Novel Activities: While acetylation is often a deactivating modification, it is not universally true. In some cases, N-acetylated metabolites can exhibit unique pharmacological profiles.[15] However, without experimental data, any such activity for this compound remains speculative.

Summary of Comparative Biological Properties

Feature6-Aminonicotinic AcidThis compound (Predicted)
Primary Role Versatile synthetic building block, biologically active precursorLikely a less active metabolite or synthetic derivative
GABA(A) Receptor Activity AgonistLikely inactive or significantly reduced activity
Antibacterial Activity Potential inhibitor of DNA gyrase/topoisomerase IVLikely inactive or significantly reduced activity
Metabolism Converted to 6-amino-NAD(P) analogs in some organismsUnlikely to be a substrate for the pyridine nucleotide cycle
6PGD Inhibition Precursor to an inhibitor (via 6-amino-NADP+)Unlikely to lead to 6PGD inhibition
Overall Predicted Activity Biologically active with multiple potential targetsLikely biologically inert or significantly less active than the parent compound

Experimental Protocols for Comparative Analysis

To validate the predicted differences in biological activity, the following experimental workflows are proposed.

GABA(A) Receptor Binding Assay

This experiment would directly compare the affinity of the two compounds for the GABA(A) receptor.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.

  • Radioligand Binding: Incubate the membranes with a known GABA(A) receptor radioligand (e.g., [³H]muscimol or [³H]gabazine) in the presence of increasing concentrations of either 6-aminonicotinic acid or this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values for each compound and subsequently calculate the Ki (inhibition constant) to quantify their binding affinities.

GABAA_Binding_Workflow cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis RatBrain Rat Brain Homogenization Centrifugation Differential Centrifugation RatBrain->Centrifugation Membranes Synaptic Membranes Centrifugation->Membranes Incubation Incubate Membranes with [3H]Ligand & Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for GABA(A) Receptor Binding Assay.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This experiment would assess the antibacterial efficacy of the two compounds against a panel of bacteria.

Protocol:

  • Bacterial Strains: Select a panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

  • Compound Preparation: Prepare serial dilutions of 6-aminonicotinic acid and this compound in appropriate growth medium.

  • Inoculation: Inoculate each dilution with a standardized suspension of the test bacteria.

  • Incubation: Incubate the cultures under optimal growth conditions.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow start Prepare Serial Dilutions of Test Compounds inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C inoculate->incubate read Observe for Visible Growth incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC Determination.

In Vitro Metabolism Study with Liver Microsomes

This experiment would investigate whether 6-aminonicotinic acid can be acetylated by xenobiotic-metabolizing enzymes.

Protocol:

  • Incubation: Incubate 6-aminonicotinic acid with human liver microsomes in the presence of acetyl-CoA.

  • Sampling: Collect samples at various time points.

  • Extraction: Extract the metabolites from the incubation mixture.

  • Analysis: Analyze the samples by LC-MS/MS to identify and quantify the formation of this compound.

Metabolism_Workflow Incubation Incubate 6-Aminonicotinic Acid with Liver Microsomes and Acetyl-CoA Sampling Time-Point Sampling Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: In Vitro Metabolism Workflow.

Conclusion

6-Aminonicotinic acid is a molecule of significant interest due to its diverse biological activities and its utility as a scaffold for medicinal chemistry. In contrast, its acetylated derivative, this compound, is largely uncharacterized. Based on established structure-activity relationships and the known effects of N-acetylation on aromatic amines, it is predicted that this compound will exhibit significantly reduced or abolished biological activity compared to its parent compound. The acetyl group is likely to disrupt key interactions with biological targets and may prevent its metabolic activation.

The experimental protocols outlined in this guide provide a clear path forward for empirically testing these predictions. Such studies are crucial for a comprehensive understanding of the structure-activity landscape of nicotinic acid derivatives and for guiding the rational design of novel therapeutic agents. Future research in this area will undoubtedly shed more light on the nuanced roles of functional group modifications in determining the pharmacological profiles of small molecules.

References

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A Comparative Guide to Structural Analogs of 6-Acetamidonicotinic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Acetamidonicotinic Acid Scaffold

This compound, a derivative of vitamin B3 (nicotinic acid), represents a versatile scaffold in medicinal chemistry. The strategic placement of an acetamido group at the 6-position and a carboxylic acid at the 3-position of the pyridine ring offers multiple points for hydrogen bonding and further chemical modification. While nicotinic acid itself is a well-known lipid-lowering agent that acts through the G protein-coupled receptor GPR109A[1][2], its derivatives are being explored for a wide range of therapeutic applications, including antibacterial, antifungal, and anticancer agents[3][4]. The acetamido group can influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its polarity, metabolic stability, and interaction with biological targets.

This guide provides a comparative analysis of known and proposed structural analogs of this compound. Due to the limited availability of direct comparative studies on a homologous series of 6-acetamido analogs, this document will take a broader approach. We will explore the structure-activity relationships (SAR) of closely related compounds, particularly analogs of 6-aminonicotinic acid, and propose a series of logical analogs of this compound based on established medicinal chemistry principles. This guide aims to serve as a foundational resource for researchers in drug discovery and development by providing a comprehensive overview of the synthesis, properties, and potential applications of this important class of compounds.

Proposed Structural Analogs of this compound: A Framework for Future Research

To explore the therapeutic potential of the this compound scaffold, we propose a series of structural analogs designed to probe the effects of modifying the acyl group of the acetamide, replacing the amide bond with bioisosteres, and altering the substituents on the pyridine ring.

Diagram: Proposed Analogs of this compound

Proposed_Analogs cluster_acyl Acyl Group Modification cluster_bioisostere Amide Bioisosteres This compound This compound 6-Propionamidonicotinic Acid 6-Propionamidonicotinic Acid This compound->6-Propionamidonicotinic Acid Increase Lipophilicity 6-Benzamidonicotinic Acid 6-Benzamidonicotinic Acid This compound->6-Benzamidonicotinic Acid Introduce Aromatic Ring 6-(Trifluoroacetamido)nicotinic Acid 6-(Trifluoroacetamido)nicotinic Acid This compound->6-(Trifluoroacetamido)nicotinic Acid Increase Electron Withdrawal 6-Methanesulfonamidonicotinic Acid 6-Methanesulfonamidonicotinic Acid This compound->6-Methanesulfonamidonicotinic Acid Sulfonamide Bioisostere 6-(1H-Tetrazol-5-yl)nicotinic Acid 6-(1H-Tetrazol-5-yl)nicotinic Acid This compound->6-(1H-Tetrazol-5-yl)nicotinic Acid Carboxamide Bioisostere

Caption: Proposed structural analogs of this compound.

Comparative Analysis of Physicochemical and Biological Properties

While experimental data for the proposed analogs are not available in a single comparative study, we can collate information for related compounds to infer potential properties. The following table presents a comparison of the parent compound with related 6-substituted nicotinic acids.

CompoundStructureMolecular Weight ( g/mol )Key Properties/Biological Activity
This compound this compound180.16Versatile scaffold for medicinal chemistry.
6-Aminonicotinic Acid 6-Aminonicotinic Acid138.12Key synthetic intermediate; analogs show GABAA receptor agonism[1].
6-Methylnicotinic Acid 6-Methylnicotinic Acid137.14Precursor for pharmaceuticals; synthesis via oxidation of 2-methyl-5-ethylpyridine[5][6].
6-Fluoronicotinic Acid 6-Fluoronicotinic Acid141.10Building block for APIs and PET tracers[7][8].
6-(Trifluoromethyl)nicotinic Acid 6-(Trifluoromethyl)nicotinic Acid191.11Intermediate for fluorine-containing drugs[9][10][11].

Case Study: Structure-Activity Relationship of 6-Aminonicotinic Acid Analogs as GABAA Receptor Agonists

A study by Frølund et al. provides valuable insights into the SAR of 6-aminonicotinic acid analogs at the GABAA receptor[1]. This serves as an excellent model for understanding how substitutions on the pyridine ring can modulate biological activity.

Diagram: SAR of 6-Aminonicotinic Acid Analogs at GABAA Receptors

GABA_SAR 6-Aminonicotinic Acid 6-Aminonicotinic Acid (Ki = 24 µM) 2-Methyl Analog 2-Methyl Analog (Ki = 1.1 µM) 6-Aminonicotinic Acid->2-Methyl Analog Increased Affinity 4-Methyl Analog 4-Methyl Analog (Ki = 1.1 µM) 6-Aminonicotinic Acid->4-Methyl Analog Increased Affinity Tetrahydropyridine Analog Tetrahydropyridine Analog (Ki = 0.044 µM) 2-Methyl Analog->Tetrahydropyridine Analog Significant Affinity Boost 4-Methyl Analog->Tetrahydropyridine Analog Significant Affinity Boost

Caption: SAR of 6-aminonicotinic acid analogs at GABAA receptors.

The study demonstrated that the introduction of a methyl group at the 2- or 4-position of 6-aminonicotinic acid increased the binding affinity for the GABAA receptor[1]. Furthermore, saturation of the pyridine ring to form the tetrahydropyridine analog resulted in a dramatic increase in affinity, with the resulting compound showing nanomolar potency[1]. These findings highlight the sensitivity of the nicotinic acid scaffold to structural modifications and suggest that similar explorations of the this compound core could yield compounds with potent and selective biological activities.

Experimental Protocols

General Synthesis of this compound

A common route to this compound involves the acetylation of 6-aminonicotinic acid.

Step 1: Acetylation of 6-Aminonicotinic Acid

  • Suspend 6-aminonicotinic acid in a suitable solvent (e.g., acetic acid).

  • Add acetic anhydride dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Synthesis of 6-Aminonicotinic Acid from Ethyl 6-Aminonicotinate

6-Aminonicotinic acid can be prepared by the hydrolysis of its ethyl ester[12].

Step 1: Hydrolysis of Ethyl 6-Aminonicotinate

  • Dissolve ethyl 6-aminonicotinate in methanol.

  • Add a 1 N aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 18 hours[12].

  • Remove methanol under reduced pressure.

  • Dilute the residue with water and acidify with 2 N HCl to a pH of approximately 3[12].

  • Isolate the precipitate by centrifugation, wash with water, and dry under vacuum to yield 6-aminonicotinic acid[12].

Diagram: Synthetic Pathway to this compound

Synthesis_Pathway Ethyl 6-Aminonicotinate Ethyl 6-Aminonicotinate 6-Aminonicotinic Acid 6-Aminonicotinic Acid Ethyl 6-Aminonicotinate->6-Aminonicotinic Acid NaOH, H2O/MeOH This compound This compound 6-Aminonicotinic Acid->this compound Acetic Anhydride

Caption: General synthetic route to this compound.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct comparative data on its analogs are currently limited, the analysis of related compounds, particularly the well-documented SAR of 6-aminonicotinic acid derivatives, provides a strong rationale for the systematic exploration of this chemical space. Future research should focus on the synthesis and biological evaluation of the proposed analogs, with a particular emphasis on assays relevant to infectious diseases, oncology, and inflammatory conditions. A deeper understanding of the SAR of this versatile scaffold will undoubtedly pave the way for the discovery of new and improved medicines.

References

  • Synthesis method of 6-methyl nicotine. Eureka | Patsnap. [Link]

  • Frølund, B., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 84, 404-416. [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. [Link]

  • Wuest, F. R., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-1740. [Link]

  • Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • 6-(Trifluoromethyl)nicotinic acid. PubChem. [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • Nicotinic acid. Wikipedia. [Link]

  • Some 6-substituted nicotinamides: synthesis and antineoplastic activities. CNGBdb. [Link]

  • Preparation of 6-methylnicotinic acid.
  • Process for the production of 6-methylnicotinic acid ester.

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A Comparative Guide to the Efficacy of 6-Acetamidonicotinic Acid Derivatives: A Research Prospectus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential efficacy of 6-acetamidonicotinic acid derivatives. In the absence of extensive direct research on this specific scaffold, this document synthesizes findings from structurally related 6-aminonicotinic acid analogues and broader classes of nicotinic acid derivatives to establish a predictive framework for their therapeutic potential. This prospectus is intended for researchers, scientists, and drug development professionals to highlight promising avenues for investigation into this underexplored chemical space.

Introduction: The Therapeutic Potential of the Nicotinic Acid Scaffold

Nicotinic acid (niacin), or vitamin B3, is a well-established therapeutic agent, primarily known for its lipid-lowering properties. Its simple pyridine carboxylic acid structure, however, belies a rich and diverse pharmacology that has been extensively explored in medicinal chemistry. Derivatives of nicotinic acid have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects[1][2]. The pyridine ring and the carboxylic acid moiety provide key interaction points with biological targets, while substitutions on the ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The 6-amino-substituted nicotinic acid core has emerged as a particularly interesting scaffold. The amino group at the 6-position offers a versatile handle for chemical modification, enabling the introduction of various functionalities to probe structure-activity relationships (SAR). Acetylation of this amino group to form this compound derivatives is a logical next step in derivatization, potentially modulating the compound's electronic properties, hydrogen bonding capacity, and metabolic stability. This guide will explore the projected efficacy of these derivatives based on the established pharmacology of their precursors and related compounds.

Synthetic Strategies and Rationale

The synthesis of this compound derivatives would logically proceed from the commercially available 6-aminonicotinic acid. The most common and straightforward method for amide formation involves the acylation of the 6-amino group.

General Synthetic Workflow

G cluster_0 Synthesis of this compound Derivatives 6-Aminonicotinic Acid 6-Aminonicotinic Acid Protection (Optional) Carboxylic Acid Protection (e.g., Esterification) 6-Aminonicotinic Acid->Protection (Optional) Acetylation Acetylation 6-Aminonicotinic Acid->Acetylation Direct Acetylation Protection (Optional)->Acetylation Deprotection (If Necessary) Deprotection (If Necessary) Acetylation->Deprotection (If Necessary) Further Derivatization Amide/Ester Coupling at Carboxylic Acid Acetylation->Further Derivatization Direct Coupling Deprotection (If Necessary)->Further Derivatization Final Product 6-Acetamidonicotinic Acid Derivative Further Derivatization->Final Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

The choice of synthetic route would depend on the desired final compound. For derivatives where the carboxylic acid remains unmodified, direct acetylation of 6-aminonicotinic acid is feasible. However, to create further amide or ester derivatives at the carboxylic acid position, protection of the carboxyl group may be necessary to avoid side reactions during the acetylation of the amino group.

Comparative Efficacy Analysis: Projecting from Known Analogs

GABA Receptor Agonism: Insights from 6-Aminonicotinic Acid Analogues

A significant study on 6-aminonicotinic acid analogues revealed their activity as GABAA receptor agonists. This suggests a potential neurological application for derivatives of this scaffold.

A series of 6-aminonicotinic acid analogues have been synthesized and pharmacologically characterized, showing low to mid-micromolar binding affinities to native GABAA receptors[1]. The tetrahydropyridine analogue of 6-aminonicotinic acid, in particular, demonstrated low-nanomolar affinity and was as potent as GABA itself[1]. This highlights the sensitivity of the GABAA receptor to the substitution pattern on the nicotinic acid core.

Table 1: Comparative GABAA Receptor Binding Affinities of 6-Aminonicotinic Acid Analogues

CompoundR1R2Ki (μM) at native GABAA receptorsReference
6-Aminonicotinic acid HH1.1 - 24[1]
Analogue 1 CH3H>100[1]
Analogue 2 HCH35.8[1]
Tetrahydropyridine analogue --0.044[1]

This table is adapted from the findings presented in the referenced study to illustrate SAR.

The introduction of an acetamido group at the 6-position would introduce a bulkier, hydrogen-bond donating and accepting moiety. Based on the observed SAR, where even a small methyl group at R1 significantly reduces affinity, it is plausible that the acetamido group might decrease potency at the GABAA receptor compared to the parent 6-aminonicotinic acid. However, this modification could also alter selectivity for different GABAA receptor subtypes, an avenue worthy of investigation.

Antimicrobial and Anticancer Potential: Extrapolating from Nicotinic Acid Amides

Numerous studies have demonstrated the antimicrobial and anticancer activities of various nicotinic acid amide derivatives. The amide functionality plays a crucial role in the biological activity of many compounds[2].

Antimicrobial Activity: The amide group is a common feature in many antimicrobial agents. The synthesis of new amide derivatives and their evaluation against bacterial and fungal strains often reveals promising candidates[2]. For instance, certain amide derivatives have shown significant activity against both Escherichia coli and Candida albicans[2]. The introduction of a 6-acetamido group could enhance the antimicrobial properties of the nicotinic acid scaffold by providing additional hydrogen bonding interactions with microbial targets.

Anticancer Activity: The antiproliferative effects of nicotinic acid derivatives have also been reported. For example, novel 1,6-disubstituted-1-azacoumarin-3-carboxylic acid derivatives, which are structurally related to nicotinic acid, have been evaluated as potential anticancer agents, with some compounds exhibiting cell cycle arrest and induction of apoptosis[3]. The acetamido group is a feature of some known kinase inhibitors, and it is conceivable that this compound derivatives could exhibit inhibitory activity against kinases involved in cancer cell proliferation[4][5].

Proposed Experimental Protocols for Efficacy Evaluation

To systematically evaluate the efficacy of a newly synthesized library of this compound derivatives, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This protocol is designed to screen for potential anticancer activity by assessing the inhibition of a panel of relevant protein kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of cancer-related kinases (e.g., EGFR, VEGFR-2, CDKs).

Materials:

  • Synthesized this compound derivatives

  • Recombinant human kinases

  • ATP and substrate peptides

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Multimode plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol will determine the lowest concentration of the derivatives that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of this compound derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of each test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) and Future Directions

The systematic evaluation of a library of this compound derivatives will enable the elucidation of key SAR insights.

G cluster_0 SAR Exploration of this compound Derivatives CoreScaffold This compound R1 Modification at Carboxylic Acid (Amides, Esters) CoreScaffold->R1 R2 Substitution on Pyridine Ring CoreScaffold->R2 R3 Variation of Acetamido Group (e.g., other acyl groups) CoreScaffold->R3 BiologicalActivity Biological Activity (e.g., IC50, MIC) R1->BiologicalActivity R2->BiologicalActivity R3->BiologicalActivity

Caption: Key areas for SAR exploration in this compound derivatives.

Future research should focus on:

  • Systematic modification of the carboxylic acid group: Conversion to a series of amides and esters to explore the impact on cell permeability and target engagement.

  • Introduction of substituents on the pyridine ring: To modulate the electronic properties and steric profile of the scaffold.

  • Variation of the acyl group on the 6-amino moiety: To determine if the acetyl group is optimal or if other acyl groups could enhance efficacy.

Conclusion

While the field of this compound derivatives is still in its infancy, the foundational knowledge from related nicotinic acid analogues provides a strong rationale for its investigation. The synthetic accessibility and the potential for diverse biological activities make this scaffold a promising area for novel drug discovery. The comparative framework and experimental protocols outlined in this guide are intended to serve as a roadmap for researchers to unlock the therapeutic potential of this intriguing class of compounds.

References

[6] Development of 6′-N-Acylated Isepamicin Analogs with Improved Antibacterial Activity against Isepamicin-Resistant Pathogens. MDPI. [Link]

[1] Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. [Link]

[2] Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. [Link]

[7] Development of 6'- N-Acylated Isepamicin Analogs with Improved Antibacterial Activity Against Isepamicin-Resistant Pathogens. PubMed. [Link]

[4] Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. [Link]

[8] Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. [Link]

[5] Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

[9] The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

[10] Synthesis and biological importance of amide analogues. Pulsus Group. [Link]

[11] In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

[12] Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. [Link]

[13] Synthesis and biological importance of amide analogues. Semantic Scholar. [Link]

[14] Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. PubMed Central. [Link]

[15] Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. Frontiers in Pharmacology. [Link]

[16] Synthesis and Antibacterial Activity of Polyalthic Acid Analogs. MDPI. [Link]

[17] Derivatization of Rosmarinic Acid Enhances its in vitro Antitumor, Antimicrobial and Antiprotozoal Properties. MDPI. [Link]

[18] Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. European Journal of Pharmaceutical Sciences. [Link]

[19] Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]

[3] In vitro cytotoxic investigation of some synthesized 1,6-disubstituted-1-azacoumarin derivatives as anticancer agents. PubMed. [Link]

[20] Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and development, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is non-negotiable. The compound in focus, 6-Acetamidonicotinic acid (CAS: 21550-48-1, Molecular Formula: C₈H₈N₂O₃, Molecular Weight: 180.16 g/mol ), is a nicotinic acid derivative with potential applications in medicinal chemistry.[1] Its synthesis, typically involving the acetylation of 6-aminonicotinic acid, can introduce a variety of process-related impurities, such as unreacted starting materials, excess reagents, or side-products. Therefore, a robust, multi-faceted analytical approach is not just recommended; it is essential for ensuring the compound's identity, purity, and ultimately, its suitability for further research.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, field-tested workflow for validating the purity of this compound. We will explore a suite of orthogonal analytical techniques, explaining the scientific rationale behind their selection and sequence. Each method provides a unique lens through which to view the sample, and when combined, they create a high-fidelity picture of its purity. Our approach is designed as a self-validating system, where the results from one technique corroborate and are confirmed by the others.

The Analytical Gauntlet: A Multi-Technique Workflow

The validation of a synthesized compound should be approached as a systematic process. A preliminary, rapid assessment can guide the more resource-intensive, high-resolution analyses. This workflow ensures efficiency and analytical rigor.

Purity_Validation_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: High-Resolution Quantification & Identification cluster_3 Final Output A Synthesized Batch of this compound B Melting Point Analysis A->B Quick Purity Check C Thin-Layer Chromatography (TLC) A->C Impurity Profiling D High-Performance Liquid Chromatography (HPLC-UV) B->D C->D Method Development Inspiration E Liquid Chromatography- Mass Spectrometry (LC-MS) D->E Confirm Peak Identity F Nuclear Magnetic Resonance (NMR) Spectroscopy D->F Confirm Structure of Main Peak G Certificate of Analysis (CoA) (Purity > 99%) D->G Quantitative Purity E->G F->G

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 6-Acetamidonicotinic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale: Structural Analogs and the Risk of Cross-Reactivity

Immunoassays, particularly those for small molecules, rely on the highly specific recognition of an epitope by an antibody.[3] Cross-reactivity occurs when an antibody binds to a molecule other than the intended analyte.[4] This is often due to structural similarities between the target analyte and the cross-reacting molecule.[5]

6-Acetamidonicotinic acid shares the core pyridinemonocarboxylic acid structure with nicotinic acid (Vitamin B3) and its various metabolites.[6][7] This structural homology is the primary reason to anticipate potential cross-reactivity in immunoassays developed for the quantification of niacin and its related compounds.

Structural Comparison of this compound and Key Nicotinic Acid Metabolites:

CompoundStructureKey Features
This compound Pyridine ring with a carboxylic acid at position 3 and an acetamido group at position 6.
Nicotinic Acid (Niacin) Pyridine ring with a carboxylic acid at position 3.[6]
Nicotinamide Pyridine ring with a carboxamide group at position 3.[8][9]
Nicotinuric Acid Nicotinic acid conjugated with glycine.[10][11]
N-Methyl-2-pyridone-5-carboxamide (2PY) A major metabolite of nicotinamide.[12][13][14]

The shared pyridine-3-carboxylic acid core is a significant epitope that antibodies raised against nicotinic acid or its metabolites might recognize. The nature and position of substitutions on the pyridine ring will influence the degree of cross-reactivity. The acetamido group at the 6-position of this compound presents a structural difference that may or may not be sufficient to prevent antibody binding, depending on the specific epitope recognized by the antibody used in a given immunoassay.

The Experimental Approach: A Competitive Inhibition ELISA for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of this compound, a competitive inhibition enzyme-linked immunosorbent assay (ELISA) is the most suitable format.[15][16] This method is ideal for quantifying small molecules and assessing the specificity of an antibody.[17][18]

The principle of this assay is the competition between the analyte in the sample (or a potential cross-reactant) and a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Competitive Inhibition ELISA Workflow

Competitive_ELISA cluster_coating Step 1: Coating cluster_competition Step 2: Competition cluster_binding Step 3: Binding cluster_detection Step 4: Detection Coating Microplate well coated with capture antibody (anti-nicotinic acid) Competition Add sample containing this compound (potential cross-reactant) and enzyme-labeled nicotinic acid Coating->Competition Binding Incubation allows competition for antibody binding sites Competition->Binding Wash Wash to remove unbound reagents Binding->Wash Substrate Add substrate Wash->Substrate Signal Measure signal (colorimetric/fluorometric) Substrate->Signal

Caption: Workflow of a competitive inhibition ELISA to assess cross-reactivity.

Detailed Experimental Protocol

This protocol outlines the steps to determine the percent cross-reactivity of this compound in a hypothetical competitive ELISA for nicotinic acid.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in 1 L of deionized water.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).

  • Analyte Standard: Prepare a stock solution of nicotinic acid (e.g., 1 mg/mL) in an appropriate solvent and create a serial dilution in assay buffer (e.g., PBST with 0.1% BSA) to generate a standard curve (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Potential Cross-Reactant Solutions: Prepare stock solutions of this compound and other potential cross-reactants (e.g., nicotinamide, nicotinuric acid) at a high concentration (e.g., 1 mg/mL). Create serial dilutions in assay buffer.

  • Enzyme-Labeled Nicotinic Acid (Tracer): This is a critical reagent, often a conjugate of nicotinic acid and an enzyme like Horseradish Peroxidase (HRP). The optimal dilution needs to be determined empirically.

  • Capture Antibody: An antibody specific for nicotinic acid. The optimal coating concentration needs to be determined (typically 1-10 µg/mL).

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) for HRP.

  • Stop Solution: 2M H₂SO₄.

2. Assay Procedure:

  • Coating: Add 100 µL of the capture antibody diluted in coating buffer to each well of a 96-well microplate. Incubate overnight at 4°C.[19][20]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Add 50 µL of the nicotinic acid standards or the potential cross-reactant solutions to the appropriate wells.

    • Add 50 µL of the diluted enzyme-labeled nicotinic acid to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step.

  • Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation
  • Standard Curve Generation: Plot the absorbance values against the corresponding concentrations of the nicotinic acid standards. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • IC50 Determination: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. Determine the IC50 for nicotinic acid and for each potential cross-reactant from their respective dose-response curves.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:[21]

    % Cross-Reactivity = (IC50 of Nicotinic Acid / IC50 of Potential Cross-Reactant) x 100

Hypothetical Cross-Reactivity Data:

CompoundIC50 (ng/mL)% Cross-Reactivity
Nicotinic Acid10100%
This compound 2504%
Nicotinamide5002%
Nicotinuric Acid1506.7%
N-Methyl-2-pyridone-5-carboxamide>10,000<0.1%

Interpretation of Results:

  • A high percent cross-reactivity indicates that the antibody binds significantly to the tested compound, suggesting a high risk of interference in the immunoassay.

  • A low percent cross-reactivity suggests that the antibody has a much lower affinity for the tested compound, and it is less likely to cause significant interference at physiological concentrations.

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound is currently lacking, its structural similarity to nicotinic acid and its metabolites warrants a thorough investigation in any immunoassay intended for the measurement of these compounds. The provided competitive inhibition ELISA protocol offers a robust framework for researchers to empirically determine the degree of cross-reactivity.

It is imperative for laboratories developing or utilizing immunoassays for nicotinic acid to validate their assays for potential interference from this compound, especially if this compound is expected to be present in the samples being analyzed. This proactive approach to assay validation is crucial for ensuring the accuracy and reliability of research and clinical data.

References

  • Nicotinamide - Wikipedia. Available at: [Link]

  • Nicotinic acid - Wikipedia. Available at: [Link]

  • Dong, J., et al. (2019). Determination of Nicotinic Acid in Food and Pharmaceuticals by a Simple and Rapid Fluorescence Polarization Immunoassay (FPIA). Taylor & Francis Online. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. Available at: [Link]

  • Nicotinate and Nicotinamide Metabolism | Pathway - PubChem. Available at: [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. Available at: [Link]

  • Niacin | Linus Pauling Institute | Oregon State University. (2018). Available at: [Link]

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A Researcher's Guide to Comparing the Metabolic Stability of 6-Acetamidonicotinic Acid and its Ester Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding a compound's metabolic fate is a critical step in the journey from a promising lead to a viable therapeutic agent. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising drug candidate. This guide provides a comprehensive framework for comparing the metabolic stability of 6-acetamidonicotinic acid, a nicotinic acid derivative, with its corresponding ester prodrugs. By leveraging established in vitro models and analytical techniques, researchers can gain crucial insights to guide lead optimization and candidate selection.

The Scientific Rationale: Why Metabolic Stability Matters

The liver is the primary site of drug metabolism, where a complex arsenal of enzymes works to modify foreign compounds (xenobiotics) to facilitate their excretion.[1] This biotransformation is broadly categorized into Phase I and Phase II reactions. Phase I reactions, often mediated by the cytochrome P450 (CYP) superfamily of enzymes, typically introduce or unmask functional groups (e.g., hydroxyl, amine).[1] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate, glycine) to increase their water solubility and promote elimination.[1][2]

For a compound like this compound, several metabolic pathways can be anticipated. The acetamido group may be susceptible to hydrolysis (deacetylation) by microsomal deacetylases, yielding 6-aminonicotinic acid.[3][4][5] The pyridine ring itself could be a target for CYP-mediated oxidation. Furthermore, the carboxylic acid moiety is a prime candidate for conjugation reactions, such as the formation of a glycine conjugate (nicotinuric acid formation is a major metabolic pathway for nicotinic acid).[6][7]

Esterification of the carboxylic acid group is a common prodrug strategy to enhance properties like membrane permeability and oral absorption.[8] These ester prodrugs are designed to be stable until they reach their target or are absorbed, at which point they are hydrolyzed by ubiquitous carboxylesterases in the liver, plasma, and other tissues to release the active parent drug.[8][9][10] Therefore, a direct comparison of the metabolic stability of this compound and its esters is essential to understand how this prodrug strategy impacts the overall pharmacokinetic profile.

Proposed Metabolic Pathways

Based on the known metabolism of nicotinic acid and related aromatic amides, we can propose the following metabolic pathways for this compound and its ester prodrugs.

metabolic_pathways cluster_esters Ester Prodrugs cluster_parent Parent Acid & Metabolites Ester_Prodrug This compound Ester (e.g., Methyl, Ethyl Ester) Parent_Acid This compound Ester_Prodrug->Parent_Acid Carboxylesterases (Hydrolysis) Deacetylated_Metabolite 6-Aminonicotinic Acid Parent_Acid->Deacetylated_Metabolite Deacetylases (Hydrolysis) Glycine_Conjugate Glycine Conjugate Parent_Acid->Glycine_Conjugate N-acyltransferase (Glycine Conjugation) Oxidized_Metabolite Oxidized Metabolite Parent_Acid->Oxidized_Metabolite CYP450 (Oxidation)

Caption: Proposed metabolic pathways for this compound and its ester prodrugs.

A Framework for Comparative In Vitro Metabolic Stability Assessment

To objectively compare the metabolic stability of this compound and its esters, a tiered approach using different liver-derived in vitro systems is recommended. This allows for a comprehensive evaluation of both Phase I and Phase II metabolic pathways.

Experimental Workflow Overview

experimental_workflow Test_Compounds This compound & Ester Prodrugs Incubation Incubate with Liver Fractions (Microsomes, S9, Hepatocytes) Test_Compounds->Incubation Time_Points Sample at Multiple Time Points Incubation->Time_Points Quenching Quench Reaction (e.g., Acetonitrile) Time_Points->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Calculate % Remaining, Half-life (t½), Intrinsic Clearance (CLint) Analysis->Data_Processing Comparison Compare Metabolic Stability Data_Processing->Comparison

Caption: General experimental workflow for assessing metabolic stability.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum and contain a rich complement of Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily.[11] This assay is particularly useful for assessing susceptibility to oxidative metabolism.

Rationale: This assay will primarily inform on the stability of the pyridine ring to CYP-mediated oxidation and the potential for deacetylation of the parent acid. For the esters, it will also provide an indication of their hydrolysis by microsomal carboxylesterases.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compounds (this compound and its esters) and positive controls (e.g., a rapidly metabolized compound like testosterone and a slowly metabolized one like warfarin) in a suitable organic solvent (e.g., DMSO).

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes (e.g., from human, rat, or mouse), and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new tube or plate for LC-MS/MS analysis.

Liver S9 Fraction Stability Assay

The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosolic fraction.[11] This means it contains both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism than microsomes alone.

Rationale: This assay will build upon the microsomal data by incorporating the activity of cytosolic enzymes, such as sulfotransferases and N-acetyltransferases, which could be involved in the conjugation of this compound or its metabolites.

Experimental Protocol:

The protocol is similar to the microsomal stability assay, with the following key differences:

  • Enzyme Source: Use liver S9 fraction instead of microsomes.

  • Cofactors: In addition to the NADPH regenerating system for Phase I reactions, the incubation can be supplemented with cofactors for Phase II reactions, such as uridine diphosphate glucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and represent the gold standard for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[11][12]

Rationale: This assay provides the most comprehensive assessment of metabolic stability, integrating uptake into the cell, Phase I and Phase II metabolism, and potential efflux. It is particularly valuable for confirming findings from the subcellular fraction assays and for predicting in vivo hepatic clearance.

Experimental Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E).

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compounds and positive controls to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the cell suspension.

  • Sample Processing:

    • Terminate the reaction by mixing the aliquot with a cold quenching solution (e.g., acetonitrile) containing an internal standard.

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release intracellular compounds.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying the parent compounds and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.[13][14][15]

Proposed LC-MS/MS Method:

  • Chromatography:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective for these nitrogen-containing compounds.

    • Detection: Multiple Reaction Monitoring (MRM) mode will be used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for each compound. This provides high specificity and reduces background noise. The MRM transitions for this compound, its potential metabolites (6-aminonicotinic acid, glycine conjugate), and the ester prodrugs will need to be optimized by infusing standard solutions of each analyte into the mass spectrometer.

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area of the analyte at each time point. This is used to calculate the percentage of the parent compound remaining over time.

Data Presentation:

The results should be summarized in a clear and concise table for easy comparison.

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
This compoundLiver Microsomes
Liver S9
Hepatocytes
This compound Methyl EsterLiver Microsomes
Liver S9
Hepatocytes
This compound Ethyl EsterLiver Microsomes
Liver S9
Hepatocytes
Positive Control (High Clearance)e.g., Hepatocytes
Positive Control (Low Clearance)e.g., Hepatocytes

Calculations:

  • Half-life (t½): The time it takes for the concentration of the compound to decrease by 50%. This can be determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • t½ = 0.693 / k, where k is the elimination rate constant.

  • Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug.

    • CLint = (0.693 / t½) * (incubation volume / amount of protein or cells)

Interpretation:

A comparison of the half-life and intrinsic clearance values will provide a clear indication of the relative metabolic stability of this compound and its ester prodrugs.

  • Rapid disappearance of the ester prodrugs in all systems, coupled with the appearance of the parent acid, would indicate successful prodrug activation via hydrolysis.

  • A longer half-life and lower intrinsic clearance for the parent acid compared to a rapidly cleared control would suggest that the compound itself is relatively stable to further metabolism.

  • A short half-life for the parent acid would indicate that it is susceptible to further metabolism (e.g., deacetylation, oxidation, or conjugation).

  • Differences in stability between the different in vitro systems can provide clues about the primary metabolic pathways involved (e.g., high stability in microsomes but lower stability in S9 or hepatocytes might suggest a role for cytosolic or conjugating enzymes).

Conclusion

This guide provides a robust scientific and experimental framework for the comparative analysis of the metabolic stability of this compound and its ester prodrugs. By systematically evaluating these compounds in a tiered system of in vitro models and employing sensitive LC-MS/MS analysis, researchers can generate the critical data needed to understand their metabolic fate. These findings will be instrumental in guiding the selection of the most promising drug candidates with optimal pharmacokinetic profiles for further development.

References

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A Senior Application Scientist's Guide to the Analytical Determination of 6-Acetamidonicotinic Acid: A Head-to-Head Comparison of HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Acetamidonicotinic Acid

This compound (C₈H₈N₂O₃, MW: 180.17 g/mol ) is a substituted pyridine carboxylic acid, belonging to the broader family of nicotinic acid (Vitamin B3) derivatives.[1] The analytical quantification of such molecules is critical across various scientific domains, from assessing the purity of active pharmaceutical ingredients (APIs) and monitoring synthetic routes to identifying metabolites in biological systems. The selection of an appropriate analytical technique is paramount and must be driven by the specific requirements of the study, balancing the need for sensitivity, selectivity, throughput, and cost.

This guide provides a head-to-head comparison of the two most pragmatic and widely adopted analytical techniques for a molecule like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each technique, provide field-tested experimental protocols, and offer data-driven recommendations to guide researchers in making an informed choice for their application.

Physicochemical Properties and Their Analytical Implications

The molecular structure of this compound is the primary determinant of its analytical behavior. Understanding this structure allows us to predict its interactions with chromatographic stationary phases and its response to different detectors.

  • Pyridine Ring and Carboxylic Acid Group: The presence of both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group makes the molecule amphoteric. Its charge state is highly dependent on pH, which is a critical parameter in chromatographic separation. This structure is analogous to other well-studied nicotinic acid derivatives.[2][3]

  • Chromophore: The conjugated system of the pyridine ring acts as a chromophore, allowing the molecule to absorb light in the UV spectrum. This property is the foundation for UV-based detection and quantification.[4]

  • Ionizability: The acidic and basic functional groups make the molecule readily ionizable, a prerequisite for sensitive detection by mass spectrometry, typically using electrospray ionization (ESI).

  • Polarity: The combination of the polar carboxylic acid and amide groups with the aromatic ring gives the molecule moderate polarity, making it an ideal candidate for reversed-phase (RP) chromatography.

Core Analytical Techniques: A Detailed Comparison

We will now explore the two primary analytical strategies, providing both the theoretical grounding and practical workflows for each.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of modern analytical chemistry. It is a robust, reliable, and cost-effective technique for quantifying compounds that possess a UV chromophore.

Causality Behind Experimental Choices: The goal is to achieve retention of the polar this compound on a nonpolar stationary phase and separate it from potential impurities or matrix components.

  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for reversed-phase chromatography due to its hydrophobicity and versatility.

  • Mobile Phase: An acidified mobile phase (e.g., using formic or phosphoric acid) serves a dual purpose. Firstly, it suppresses the ionization of the carboxylic acid group (-COOH), rendering the molecule less polar and increasing its retention on the C18 column. Secondly, it provides protons for consistent ionization in the pyridine ring, leading to sharper, more symmetric peaks. Acetonitrile is typically chosen as the organic modifier for its favorable UV transparency and elution strength.[5]

Detailed Experimental Protocol: HPLC-UV Method

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
  • Calibration Standards: Perform serial dilutions of the stock solution with the 50:50 diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Dissolve the sample in the 50:50 diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2. HPLC Instrument Configuration:

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • UV Detector Wavelength: ~260 nm (A preliminary UV scan of the standard should be performed to determine the absorbance maximum, λmax).
  • Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|------------------|------------------| | 0.0 | 95 | 5 | | 10.0 | 50 | 50 | | 12.0 | 5 | 95 | | 15.0 | 5 | 95 | | 15.1 | 95 | 5 | | 20.0 | 95 | 5 |

3. System Suitability and Validation:

  • Inject the 10 µg/mL standard six times.
  • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace impurity analysis, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the mass-resolving power of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices: The protocol is designed for efficient ionization and fragmentation of the target analyte to create a unique mass transition for highly specific detection.

  • Mobile Phase: Formic acid is used instead of non-volatile acids like phosphoric acid because it is compatible with mass spectrometry, as it readily evaporates in the ESI source.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the basic nitrogen on the pyridine ring is easily protonated ([M+H]⁺).

  • Detection: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is employed. The first quadrupole (Q1) isolates the parent ion (the protonated molecule, m/z 181.1). This ion is then fragmented in the second quadrupole (Q2, collision cell), and a specific, stable fragment ion is monitored by the third quadrupole (Q3). This process provides two levels of mass confirmation, dramatically reducing background noise and enhancing selectivity.[6]

Detailed Experimental Protocol: LC-MS/MS Method

1. Reagent and Sample Preparation:

  • Mobile Phases and Stock Solution: Prepare as described in the HPLC-UV method, ensuring use of LC-MS grade solvents and additives.
  • Calibration Standards: Prepare serial dilutions for a much lower concentration range, typically from 0.1 ng/mL to 100 ng/mL, depending on sensitivity requirements.
  • Sample Preparation (for complex matrices like plasma): A protein precipitation step is required. Add 3 parts of cold acetonitrile containing an internal standard to 1 part of plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Evaporate the supernatant and reconstitute in the initial mobile phase conditions.[6]

2. LC-MS/MS Instrument Configuration:

  • LC System: A UPLC/UHPLC system is preferred for faster analysis times and better resolution.
  • Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Gradient Elution: A shorter, faster gradient is typically used (e.g., 5-95% B in 5 minutes).
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Key MS Parameters (Hypothetical - requires optimization):
  • Parent Ion (Q1): m/z 181.1 ([M+H]⁺)
  • Fragment Ion (Q3): A prominent fragment would be determined via infusion and fragmentation experiments. A likely loss is the acetamido group or carboxylic acid, resulting in a fragment around m/z 122.1 or 136.1.
  • Collision Energy: Optimize to maximize the fragment ion signal.
  • Dwell Time: 50-100 ms.

Head-to-Head Performance Comparison

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective. The following table summarizes the key performance characteristics, with expected values derived from methods for analogous compounds.[6][7][8]

ParameterHPLC-UVLC-MS/MSRationale & Field Insights
Sensitivity (LOQ) ~0.1 - 1 µg/mL (100 - 1000 ng/mL)~0.05 - 1 ng/mLLC-MS/MS is approximately 100-1000 times more sensitive, making it essential for trace-level analysis in biological or environmental samples.
Selectivity ModerateVery HighHPLC-UV relies on retention time alone. LC-MS/MS uses retention time plus a specific parent-fragment mass transition, virtually eliminating co-eluting interferences.
Linear Dynamic Range ~3 orders of magnitude~4-5 orders of magnitudeLC-MS/MS often provides a wider linear range, which can reduce the need for sample dilutions.
Matrix Effect LowHigh (Ion Suppression/Enhancement)UV detection is less prone to interference from complex sample matrices. MS detection can be significantly affected, often requiring an internal standard.
Throughput Moderate (~20 min/sample)High (~5-7 min/sample with UPLC)UPLC systems paired with MS detectors allow for much faster gradient methods and shorter run times.[9]
Cost (Instrument) $

A standard HPLC-UV system is significantly less expensive to purchase and maintain than an LC-MS/MS system.
Complexity & Expertise Low to ModerateHighMethod development and troubleshooting on an LC-MS/MS system require a specialized skill set.

Visualization of Analytical Workflow

The following diagram illustrates the decision-making process and general workflow for analyzing this compound.

G cluster_prep Sample Preparation cluster_decision Method Selection cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow Sample Sample Matrix (API, Formulation, Plasma, etc.) Prep Dilution & Filtration (0.45 µm) Sample->Prep SPE Solid Phase Extraction or Protein Precipitation (for complex matrices) Sample->SPE Decision High Sensitivity & Selectivity Required? Prep->Decision LCMS UPLC Separation (C18 Column) SPE->LCMS Reconstitute HPLC HPLC Separation (C18 Column) Decision->HPLC No (Routine QC, Purity) Decision->LCMS Yes (Bioanalysis, Trace Impurity) UV UV Detection (~260 nm) HPLC->UV Data_UV Quantification via External Calibration UV->Data_UV MS ESI+ Source & Triple Quadrupole MS LCMS->MS Data_MS Quantification via SRM/MRM Transition MS->Data_MS

Caption: Decision workflow for selecting an analytical technique for this compound.

Conclusion and Recommendations

The optimal analytical technique for this compound is not a one-size-fits-all solution but is instead dictated by the analytical problem at hand.

  • Choose HPLC-UV for:

    • Routine quality control (QC) testing of raw materials and finished products.

    • Purity assessments where impurity levels are expected to be >0.1%.

    • Assays where cost and ease of use are the primary considerations.

  • Choose LC-MS/MS for:

    • Quantification in complex biological matrices like plasma, urine, or tissue homogenates.

    • Trace-level impurity identification and quantification.

    • Pharmacokinetic (PK) studies requiring high sensitivity (sub-ng/mL levels).

    • Any application where absolute certainty of analyte identity is required.

By understanding the fundamental principles and performance characteristics of these two powerful techniques, researchers can confidently develop and validate robust, fit-for-purpose methods for the analysis of this compound and its related compounds.

References

  • Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: association with healthy nutrition. PubMed Central. Available at: [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Available at: [Link]

  • (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. ResearchGate. Available at: [Link]

  • (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. ResearchGate. Available at: [Link]

  • (PDF) Simultaneous determination of acetamiprid and 6‐chloronicotinic acid in environmental samples by using ion chromatography hyphenated to online photoinduced fluorescence detector. ResearchGate. Available at: [Link]

  • Liquid chromatography-tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection. PubMed. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: [Link]

  • Acetamiprid ( a ) and 6-chloronicotinic acid ( b ). ResearchGate. Available at: [Link]

  • Analytical parameters for HPLC/DAD determination of acetamiprid and 6CNA. ResearchGate. Available at: [Link]

  • (PDF) Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid. ResearchGate. Available at: [Link]

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496. PubChem. Available at: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. Available at: [Link]

  • Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). Cheméo. Available at: [Link]

  • Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • LC-MS/MS method for the detection of multiple classes of shellfish toxins. CABI Digital Library. Available at: [Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. Available at: [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available at: [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of a 6-Acetamidonicotinic Acid Quantification Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Single-Lab Validation

In the landscape of drug development, the ability to reliably quantify analytes across different laboratories is not merely a matter of convenience; it is a cornerstone of regulatory compliance and data integrity. While a thoroughly validated analytical method within a single laboratory provides a strong foundation, its true robustness is only revealed through inter-laboratory validation, often referred to as a "ring trial" or collaborative trial.[1][2] This process is critical when methods are transferred between sites, used for multi-center clinical trials, or established as industry standards.

The primary objective of an inter-laboratory study is to demonstrate that a method is reproducible and yields comparable results regardless of variations in environment, equipment, and personnel.[3][4] This guide provides a comprehensive framework for conducting an inter-laboratory validation for the quantification of 6-Acetamidonicotinic acid, a small molecule of interest in metabolic studies, using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]

Part 1: The Foundation - Single-Laboratory Method Validation

Before a method can be challenged in a multi-laboratory setting, it must be rigorously validated in the originating laboratory. This initial validation establishes the method's performance characteristics and provides the "gold standard" against which other laboratories' performance will be measured.[7][9] The objective is to demonstrate that the procedure is suitable for its intended purpose.[10]

The core validation parameters, as stipulated by guidelines like ICH Q2(R1), are essential.[6][10][11]

Key Validation Parameters & Rationale
  • Specificity/Selectivity : This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components.[8] For an LC-MS/MS method, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard (IS) in blank matrix samples. We also perform forced degradation studies (exposing the analyte to stress conditions like acid, base, oxidation, heat, and light) to ensure that potential degradation products do not co-elute and interfere with the quantification.[12]

  • Linearity & Range : Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a defined range.[13] This is crucial for accurate quantification across the expected concentration spectrum in study samples. A calibration curve is generated using at least six non-zero concentrations, and the relationship is typically evaluated by the coefficient of determination (R²) which should be >0.99.[14]

  • Accuracy & Precision : Accuracy reflects the closeness of the measured value to the true value, while precision measures the agreement among a series of measurements.[8] These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.

    • Intra-assay precision (Repeatability) is assessed in a single run.

    • Inter-assay precision (Intermediate Precision) is assessed over multiple days with different analysts or equipment to capture more sources of variability.[15]

    • Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification) for both accuracy (as % bias) and precision (as % CV).[16][17]

  • Lower Limit of Quantification (LLOQ) : This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16] For bioequivalence studies, the LLOQ should generally be no higher than 5% of the maximum observed concentration (Cmax).[16]

  • Matrix Effect & Recovery : In LC-MS/MS, components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results. The matrix effect is evaluated by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution. Recovery assesses the efficiency of the extraction process.[18] A consistent and reproducible recovery is more important than 100% recovery.

  • Stability : Analyte stability must be proven under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.[19]

Single-Laboratory Validation Data Summary

The following tables represent typical data from a successful single-laboratory validation of an LC-MS/MS method for this compound in human plasma.

Table 1: Calibration Curve Linearity

Parameter Result Acceptance Criteria
Range 1.0 - 1000 ng/mL Covers expected concentrations
Regression Model Linear, 1/x² weighting Appropriate for heteroscedastic data

| R² | 0.9985 | ≥ 0.99 |

Table 2: Accuracy and Precision (Intra- and Inter-Assay) | QC Level (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | Acceptance Criteria | | :--- | :--- | :--- | :--- | | | Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | Accuracy / Precision | | LLOQ (1.0) | +5.2% | 8.9% | +7.8% | 11.5% | Within ±20% | | Low QC (3.0) | +2.1% | 6.5% | +4.3% | 7.8% | Within ±15% | | Mid QC (100) | -1.5% | 4.1% | -0.8% | 5.2% | Within ±15% | | High QC (800) | -3.8% | 3.5% | -2.9% | 4.1% | Within ±15% |

Part 2: Designing and Executing the Inter-Laboratory Study

Once the method is validated in-house, the next phase is to challenge its reproducibility across multiple laboratories. The design of this study is critical for generating meaningful and comparable data.

Study Protocol and Materials

A detailed and unambiguous study protocol is the single most important document for the ring trial. It must be strictly followed by all participating laboratories to minimize procedural variability.[20]

Key components include:

  • Centralized Reagents : The originating lab should prepare and distribute key materials, including the analytical standard, internal standard, and pre-weighed QC samples, to all participating labs. This eliminates variability from standard preparation.[3]

  • Identical Samples : A set of identical samples, including calibration standards, QC samples at various concentrations, and blinded study samples, are shipped to each lab under controlled conditions.

  • Standardized Protocol : The protocol must detail every step, from sample receipt and storage to sample preparation, instrument setup, data acquisition, and processing.[21]

  • Data Reporting Template : A standardized template ensures all labs report results in the same format, facilitating statistical analysis.

G D D E E D->E G G H H G->H caption Figure 1. Workflow for an Inter-Laboratory Validation Study.

Part 3: Comparative Data Analysis and Acceptance Criteria

The ultimate goal is to assess the method's performance across all sites. Data from each laboratory is compiled and statistically analyzed to determine inter-laboratory precision and accuracy.

Inter-Laboratory Comparative Data

The table below shows hypothetical results for a blinded Mid-QC sample (True Value = 100 ng/mL) analyzed by three different laboratories.

Table 3: Inter-Laboratory Comparison of a Mid-QC Sample (100 ng/mL)

Laboratory Mean Measured Conc. (ng/mL) (n=6) Accuracy (% Bias) Precision (% CV)
Lab 1 (Originator) 99.2 -0.8% 5.2%
Lab 2 104.5 +4.5% 6.8%
Lab 3 96.1 -3.9% 7.5%
Overall Mean 99.9 -0.1%

| Inter-Lab Precision (% CV) | | | 4.2% |

Interpretation and Acceptance

The analysis focuses on two key metrics:

  • Individual Lab Performance : Each laboratory must meet the pre-defined acceptance criteria for accuracy and precision (e.g., within ±15%) for their own QC sample runs. This demonstrates they can execute the method correctly.[17] In our example, all three labs performed within these limits.

  • Overall Method Performance (Reproducibility) : The inter-laboratory precision (reproducibility) is calculated from the means reported by each lab. A low inter-laboratory %CV (typically <15-20%) indicates that the method is robust and gives comparable results regardless of the testing site.[8] The 4.2% CV in our example demonstrates excellent reproducibility.

G A Inter-Laboratory Validation B B A->B C C A->C D D B->D E E B->E F F C->F G G C->G H Successful Validation E->H G->H caption Figure 2. Key evaluation criteria for inter-lab validation.

Part 4: Detailed Experimental Protocols

The following provides a condensed, step-by-step protocol for the quantification of this compound in human plasma.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Thaw : Allow all plasma samples (standards, QCs, unknowns) and the internal standard (IS) working solution (e.g., this compound-d4) to thaw completely at room temperature.

  • Aliquot : Using a calibrated pipette, transfer 50 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube.

  • Add Internal Standard : Add 25 µL of the IS working solution to every tube except for the blank matrix samples.

  • Precipitate : Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex : Vortex each tube for 1 minute at high speed to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Transfer : Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject : Inject 5 µL of the supernatant onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions
  • LC System : Standard HPLC or UHPLC system.

  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.[14]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[14]

  • Flow Rate : 0.4 mL/min.

  • Gradient : 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Mass Spectrometer : Triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization, Positive (ESI+).

  • MRM Transitions :

    • This compound : Q1/Q3 (e.g., 181.1 -> 139.1)

    • IS (this compound-d4) : Q1/Q3 (e.g., 185.1 -> 143.1)

Conclusion

The inter-laboratory validation of an analytical method is an indispensable exercise that establishes the transferability and reproducibility of an assay. By moving beyond the controlled environment of a single laboratory, this process provides the ultimate proof of a method's robustness. A successful inter-laboratory study, built on the foundation of a comprehensive single-lab validation and executed with a meticulous, standardized protocol, ensures that the data generated—whether for pivotal clinical trials or routine sample analysis—is reliable, comparable, and defensible. This guide provides the framework and scientific rationale necessary to design and execute such a study, ensuring the integrity of analytical data across the drug development lifecycle.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Viswanathan, C. T., et al. (2005). Bioanalytical method validation for macromolecules in support of pharmacokinetic studies. Pharmaceutical Research, 22(9), 1425-31. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and aDrug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Ofni Systems. Bioanalytical Method Validation. [Link]

  • DMID. (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • Lach und Bruns. (2019). LuB guideline for ring tests 20190701. [Link]

  • Savini, C., et al. (2015). International ring trial for the validation of an event-specific Golden Rice 2 quantitative real-time polymerase chain reaction method. Journal of Agricultural and Food Chemistry, 63(20), 4954-65. [Link]

  • MDPI. (1989). Ring Trial on Quantitative Assessment of Bile Acids Reveals a Method- and Analyte-Specific Accuracy and Reproducibility. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Iwamoto, N., et al. (2024). Interlaboratory evaluation of LC-MS-based biomarker assays. Bioanalysis, 16(6), 389-402. [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • MDPI. (2022). Collaborative Ring Trial of the Applicability of a Reference Plasmid DNA Calibrant in the Quantitative Analysis of GM Maize Event MON810. [Link]

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  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Springer. Validation of an automated sample preparation module directly connected to LC-MS/MS (CLAM-LC-MS/MS system). [Link]

  • VAH. (2024). Final Report - VAH ring trial 2024-01 Chemical disinfectants and antiseptics. [Link]

  • Cobb, J. R., et al. (1977). Metabolism of 6-aminonicotinic acid in Escherichia coli. Journal of Bacteriology, 131(3), 789-94. [Link]

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  • NIH. (2025). Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. [Link]

  • Kung, H. F., & Stadtman, T. C. (1971). Nicotinic Acid Metabolism. VI. Purification and Properties of Alpha-Methyleneglutarate Mutase (B 12-dependent) and Methylitaconate Isomerase. Journal of Biological Chemistry, 246(10), 3378-88. [Link]

  • Lee, K. W., et al. (1968). Nicotinic acid-6-14C metabolism in man. The American Journal of Clinical Nutrition, 21(3), 223-5. [Link]

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A Comparative Guide to 6-Acetamidonicotinic Acid and Other Pyridinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinecarboxylic Acid Scaffold in Drug Discovery

Pyridinecarboxylic acids, a class of heterocyclic compounds, represent a cornerstone in medicinal chemistry and drug development. Their structure, consisting of a pyridine ring substituted with one or more carboxyl groups, imparts a unique combination of aromaticity, polarity, and hydrogen-bonding capability. This versatile scaffold is found in a vast array of biologically active molecules, from essential vitamins to potent therapeutic agents.[1] The three fundamental isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—form the basis for a plethora of drugs targeting conditions as diverse as tuberculosis, hyperlipidemia, cancer, and neurodegenerative diseases.

The strategic placement of the carboxylic acid group and the introduction of additional substituents on the pyridine ring allow for the fine-tuning of a molecule's physicochemical properties, such as solubility and acidity (pKa), as well as its pharmacological profile, including receptor binding, metabolic stability, and mechanism of action. This guide provides an in-depth comparison of 6-acetamidonicotinic acid with its structural relatives, offering experimental insights and data to inform research and development in this critical area of chemical biology.

The Molecules: A Structural Overview

A clear understanding of the structural nuances between these derivatives is fundamental to appreciating their distinct chemical behaviors and biological functions.

G cluster_0 Adipocyte NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gαi (Inhibitory G-Protein) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates Lipolysis Lipolysis (Fat Breakdown) HSL->Lipolysis FFA Free Fatty Acids (Released) Lipolysis->FFA

Caption: GPR109A signaling pathway activated by Nicotinic Acid in adipocytes.

Picolinic and Isonicotinic Acids: Isomeric Divergence
  • Picolinic Acid: This isomer is an endogenous metabolite of tryptophan. [2]Its primary biological role stems from its function as a potent bidentate chelating agent for divalent and trivalent metal ions like zinc, iron, and chromium. [2]This chelating ability is thought to facilitate the absorption of these essential minerals from the intestine. Recent studies have also highlighted its broad-spectrum antiviral activity against enveloped viruses by inhibiting membrane fusion, as well as its neuroprotective and immunological effects. [2]* Isonicotinic Acid: While considered a biologically inactive isomer of nicotinic acid in terms of vitamin activity, it is a crucial precursor in pharmacology. [3]Its most famous derivative is isoniazid, a frontline antibiotic used in the treatment of tuberculosis.

6-Amino and this compound: Modulating the Core
  • 6-Aminonicotinic Acid: This derivative serves as a valuable synthetic intermediate. It has demonstrated biological activity as an inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication, suggesting potential for development as an antibacterial agent. [4]* This compound: The introduction of the acetyl group to the 6-amino position fundamentally alters the molecule's potential interactions.

    • SAR Analysis: The amide group of this compound is electronically different from the primary amine of its precursor. It is less basic and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This could change its binding profile to biological targets. For instance, in the context of GPR109A, the presence of a substituent at the 6-position could sterically hinder receptor binding or introduce new favorable or unfavorable interactions within the binding pocket. The core carboxylic acid moiety, essential for GPR109A activation, remains intact, but its activity would need to be experimentally verified. [5]Acetylation is also a common metabolic pathway (Phase II metabolism), so this modification could influence the compound's pharmacokinetic profile compared to 6-aminonicotinic acid.

Experimental Protocols for Comparative Analysis

To ensure trustworthy and reproducible results, standardized experimental protocols are essential. The following sections detail methodologies for the synthesis, analysis, and biological evaluation of these compounds.

Protocol 1: Synthesis of this compound

This is a two-step synthesis starting from a commercially available precursor. The causality behind this choice is the straightforward and high-yielding nature of both ester hydrolysis and N-acetylation reactions.

Step A: Hydrolysis of Ethyl 6-aminonicotinate to 6-Aminonicotinic Acid This protocol is based on established hydrolysis methods for nicotinic esters. [6]1. Dissolution: Dissolve Ethyl 6-aminonicotinate (1.0 eq) in methanol (approx. 7 mL per mmol of ester). 2. Saponification: Add a 1N aqueous solution of sodium hydroxide (NaOH, 4.0 eq) to the solution. 3. Reaction: Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC until the starting material is consumed. 4. Workup: Remove methanol under reduced pressure. Dilute the aqueous residue with a small amount of water. 5. Precipitation: Acidify the solution to a pH of ~3 using 2N hydrochloric acid (HCl). A precipitate of 6-aminonicotinic acid will form. 6. Isolation: Isolate the solid product by vacuum filtration or centrifugation. Wash the solid with cold water and dry under vacuum. The product can be used in the next step without further purification.

Step B: N-Acetylation of 6-Aminonicotinic Acid This is a standard protocol for the acetylation of an aromatic amine using acetic anhydride. [7][8]1. Suspension: Suspend 6-aminonicotinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of water and a base like sodium acetate. 2. Acylation: Add acetic anhydride (1.2-1.5 eq) dropwise to the suspension while stirring. The reaction is often performed at room temperature or with gentle heating. 3. Reaction: Stir the mixture for 2-4 hours. Monitor the reaction's completion via TLC. 4. Isolation: Cool the reaction mixture in an ice bath. The N-acetylated product, being less soluble, will precipitate. 5. Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove acetic acid and unreacted reagents. The product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Protocol 2: Comparative Analysis by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a robust technique for separating and quantifying these structurally similar isomers. A reverse-phase C18 column is chosen for its versatility in separating polar compounds. Using a mixed-mode column that also has ion-exchange properties can further enhance separation. [9][10]

G cluster_workflow HPLC Analysis Workflow prep 1. Sample Preparation Dissolve analytes (1 mg/mL) in mobile phase or water/ACN. inject 2. Injection Inject 5 µL onto C18 or Mixed-Mode Column. prep->inject elute 3. Isocratic Elution Mobile Phase: - Acetonitrile (5-15%) - Aqueous Buffer (e.g., 0.1% H₃PO₄) Flow Rate: 1.0 mL/min inject->elute detect 4. UV Detection Monitor absorbance at ~260-275 nm. elute->detect analyze 5. Data Analysis Integrate peak areas for quantification against standards. detect->analyze

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Acetamidonicotinic acid, a valuable building block in medicinal chemistry, can be approached through various synthetic pathways. This guide provides an in-depth, objective comparison of the most common routes, offering detailed experimental data and insights into the practical application of each method. We will explore three primary multi-step syntheses, culminating in the final acetylation to yield the target molecule.

Introduction to this compound

This compound is a derivative of nicotinic acid (Vitamin B3) and serves as a crucial intermediate in the synthesis of a range of pharmaceutical compounds. Its structure, featuring a pyridine ring with both an acetamido and a carboxylic acid group, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. The efficiency of its synthesis directly impacts the overall cost and timeline of developing novel therapeutics. This guide will dissect three distinct routes to its precursor, 6-aminonicotinic acid, and the subsequent acetylation.

Route 1: From 6-Hydroxynicotinic Acid

This classical approach leverages the commercially available 6-hydroxynicotinic acid. The key transformation is the conversion of the hydroxyl group to an amino group, followed by acetylation.

Experimental Protocol: Route 1

Step 1a: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid

This method provides a foundational starting material for this route.

  • Preparation of Methyl Coumalate: In a round-bottom flask, 50 g of pulverized coumalic acid is gradually added to 139 ml of concentrated sulfuric acid, maintaining the temperature between 20°C and 30°C. Subsequently, 70 ml of methanol is added portion-wise, keeping the temperature below 35°C. The mixture is then heated on a steam bath for 1 hour. After cooling, the solution is poured into 800 ml of ice-water and neutralized with anhydrous sodium carbonate. The precipitated methyl coumalate is filtered, washed with cold water, and air-dried. The typical yield is between 32% and 45%.[1]

  • Formation of 6-Hydroxynicotinic Acid: 45 g of methyl coumalate is added to 117 ml of 14% ammonium hydroxide at a temperature below 20°C. The resulting solution is stirred for 45 minutes and then added to a boiling solution of 17% aqueous sodium hydroxide. After boiling for 5 minutes, the mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the product. The bright yellow 6-hydroxynicotinic acid is collected by filtration, washed with water, and dried. This step yields between 72% and 91%.[1]

Step 1b: Conversion of 6-Hydroxynicotinic Acid to 6-Aminonicotinic Acid

This transformation is a critical step, often involving high-pressure amination.

  • A mixture of 6-hydroxynicotinic acid and an excess of aqueous ammonia is heated in a sealed autoclave. The reaction typically requires high temperatures (150-200°C) and pressures to drive the nucleophilic aromatic substitution of the hydroxyl group by ammonia. The reaction mixture is then cooled, and the excess ammonia is evaporated. The resulting 6-aminonicotinic acid is then purified by recrystallization.

Step 1c: Acetylation of 6-Aminonicotinic Acid

The final step involves the acylation of the amino group.

  • To a suspension of 6-aminonicotinic acid in an appropriate solvent (e.g., acetic acid or a solvent-free approach), an equimolar amount or a slight excess of acetic anhydride is added.[2] The reaction mixture is stirred at room temperature or gently heated (e.g., 50°C) for a period of 2 to 16 hours until the reaction is complete, as monitored by TLC. The reaction can be quenched by the addition of water to hydrolyze any excess acetic anhydride.[3] The product, this compound, can then be isolated by filtration and purified by recrystallization.

Visualizing the Workflow: Route 1

Route 1: From 6-Hydroxynicotinic Acid Coumalic_Acid Coumalic Acid Methyl_Coumalate Methyl Coumalate Coumalic_Acid->Methyl_Coumalate H₂SO₄, MeOH 6_Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Methyl_Coumalate->6_Hydroxynicotinic_Acid 1. NH₄OH 2. NaOH, H₂O 3. HCl 6_Aminonicotinic_Acid 6-Aminonicotinic Acid 6_Hydroxynicotinic_Acid->6_Aminonicotinic_Acid aq. NH₃, Δ, P 6_Acetamidonicotinic_Acid This compound 6_Aminonicotinic_Acid->6_Acetamidonicotinic_Acid Acetic Anhydride

Caption: Synthetic pathway from Coumalic Acid to this compound.

Route 2: From 6-Chloronicotinic Acid

This route begins with the synthesis of 6-chloronicotinic acid, a versatile intermediate that readily undergoes nucleophilic substitution with ammonia.

Experimental Protocol: Route 2

Step 2a: Synthesis of 6-Chloronicotinic Acid

A common industrial method involves the oxidation of 2-chloro-5-methylpyridine.

  • In a suitable reactor, 100g of 2-chloro-5-methylpyridine is dissolved in 450g of chlorobenzene. 3g of cobalt acetate is added as a catalyst. The mixture is heated to 80°C, and oxygen is bubbled through at a controlled rate (0.4 L/min) for 4 hours.[4] After cooling, the crude 6-chloronicotinic acid is filtered. The crude product is then recrystallized from methanol to yield a high-purity product (99.52% by HPLC) with a yield of approximately 79.7%.[4][5]

Step 2b: Amination of 6-Chloronicotinic Acid

The chloro-substituent is displaced by an amino group.

  • 6-chloronicotinic acid is heated with a concentrated solution of aqueous ammonia in a sealed vessel at elevated temperatures (typically 150-180°C). The pressure inside the vessel increases due to the heating of the ammonia solution. The reaction proceeds via a nucleophilic aromatic substitution mechanism. After the reaction is complete, the vessel is cooled, and the excess ammonia is carefully vented. The product, 6-aminonicotinic acid, is then isolated and purified.

Step 2c: Acetylation of 6-Aminonicotinic Acid

This step is identical to Step 1c in Route 1.

Visualizing the Workflow: Route 2

Route 2: From 6-Chloronicotinic Acid 2_Chloro_5_Methylpyridine 2-Chloro-5-Methylpyridine 6_Chloronicotinic_Acid 6-Chloronicotinic Acid 2_Chloro_5_Methylpyridine->6_Chloronicotinic_Acid O₂, Cobalt Acetate, Chlorobenzene 6_Aminonicotinic_Acid 6-Aminonicotinic Acid 6_Chloronicotinic_Acid->6_Aminonicotinic_Acid aq. NH₃, Δ, P 6_Acetamidonicotinic_Acid This compound 6_Aminonicotinic_Acid->6_Acetamidonicotinic_Acid Acetic Anhydride

Caption: Synthetic pathway from 2-Chloro-5-Methylpyridine to this compound.

Route 3: Biochemical Synthesis of 6-Hydroxynicotinic Acid and Subsequent Conversion

This modern approach utilizes enzymatic catalysis for the initial step, offering a greener alternative to traditional chemical methods.

Experimental Protocol: Route 3

Step 3a: Enzymatic Synthesis of 6-Hydroxynicotinic Acid

This biotransformation uses microorganisms to hydroxylate nicotinic acid.

  • A suspension of Achromobacter xylosoxydans cells is added to a 5% sodium nicotinate solution at 30°C and a pH of 6.5.[3] The reaction mixture is intensively aerated and stirred. The bioconversion is typically complete within 7 hours. The cells are then removed by centrifugation, and the supernatant is acidified with concentrated sulfuric acid to a pH of 1.5 to precipitate the 6-hydroxynicotinic acid. This method can achieve a high yield of up to 93.7% with a purity of 98.6% by HPLC.[3][6]

Step 3b and 3c: Conversion to 6-Aminonicotinic Acid and Acetylation

These steps are chemically identical to Steps 1b and 1c in Route 1.

Visualizing the Workflow: Route 3

Route 3: Biochemical Route Nicotinic_Acid Nicotinic Acid 6_Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Nicotinic_Acid->6_Hydroxynicotinic_Acid Achromobacter xylosoxydans 6_Aminonicotinic_Acid 6-Aminonicotinic Acid 6_Hydroxynicotinic_Acid->6_Aminonicotinic_Acid aq. NH₃, Δ, P 6_Acetamidonicotinic_Acid This compound 6_Aminonicotinic_Acid->6_Acetamidonicotinic_Acid Acetic Anhydride

Caption: Biochemical and chemical synthesis of this compound.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a multifactorial decision. The following table provides a comparative summary of the three routes discussed.

MetricRoute 1: From 6-Hydroxynicotinic Acid (via Coumalic Acid)Route 2: From 6-Chloronicotinic AcidRoute 3: Biochemical Route
Starting Material Coumalic Acid2-Chloro-5-MethylpyridineNicotinic Acid
Key Reagents H₂SO₄, MeOH, NH₄OH, NaOH, Acetic AnhydrideO₂, Cobalt Acetate, aq. NH₃, Acetic AnhydrideAchromobacter xylosoxydans, aq. NH₃, Acetic Anhydride
Overall Yield (Est.) ModerateHighHigh
Reaction Conditions High temperatures, strong acids and basesHigh temperature and pressure for aminationMild enzymatic conditions for the first step, harsh for amination
Advantages Utilizes a relatively inexpensive starting material.High-yielding oxidation step."Green" and highly selective first step, high yield.
Disadvantages Multi-step synthesis of the starting material, harsh conditions for amination.Use of a chlorinated solvent, high pressure for amination.Requires fermentation capabilities, harsh conditions for amination.
Safety & Environment Use of concentrated acids and bases.Use of an organic solvent and high pressure.Biocatalysis is environmentally friendly, but the subsequent amination is not.

Conclusion

Each of the benchmarked routes to this compound presents a unique set of advantages and challenges.

  • Route 1 is a classic, well-established method, but its overall efficiency is impacted by the multi-step synthesis of 6-hydroxynicotinic acid.

  • Route 2 offers a more direct pathway with a high-yielding oxidation step, making it attractive for industrial-scale production. However, the use of a chlorinated solvent and high-pressure amination are notable drawbacks.

  • Route 3 represents a promising "green" alternative for the initial step, with its high yield and mild reaction conditions. The subsequent chemical transformations, however, still rely on conventional, more demanding methods.

The optimal choice of synthesis will ultimately depend on the specific requirements of the research or manufacturing setting, including scale, cost considerations, available equipment, and commitment to sustainable chemistry principles. As green chemistry continues to evolve, it is anticipated that more efficient and environmentally benign methods for the amination step will be developed, further enhancing the appeal of the biochemical approach.

References

  • Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. (URL not provided)
  • Preparation method of 6-chloronicotinic acid.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. (URL: [Link])

  • O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. (URL: [Link])

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A Senior Application Scientist's Guide to Comparative Molecular Docking of 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Nicotinic Acid Derivative

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are cornerstones in medicinal chemistry, with well-established roles in treating dyslipidemia and emerging applications in oncology.[1][2][3] These molecules serve as crucial precursors for nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling. The structural scaffold of nicotinic acid is a fertile ground for developing targeted therapeutics. This guide focuses on a specific derivative, 6-Acetamidonicotinic acid, a compound of interest for its potential to modulate key enzymatic targets involved in cancer and metabolic diseases.

This document provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of this compound against three high-impact protein targets:

  • Poly (ADP-ribose) polymerase-1 (PARP-1): A critical enzyme in DNA repair, making it a prime target for cancer therapy, particularly in BRCA-mutated cancers.[4]

  • Sirtuin 1 (SIRT1): An NAD+-dependent deacetylase that regulates metabolism, inflammation, and aging.[5][6] Its activation is a therapeutic goal for metabolic disorders.

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells to meet their high energy demands.[7][8]

By comparing the binding potential of this compound across these distinct targets, we can generate initial hypotheses about its selectivity and potential therapeutic applications. This guide is designed for researchers and drug development professionals, offering not just a methodology, but the scientific rationale behind each step to ensure a robust and reproducible in silico investigation.

Part 1: The Theoretical Framework and Target Rationale

Before embarking on the experimental protocol, it is crucial to understand the biological context of our targets and the principles of the techniques we will employ. Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[9] The goal is to predict the binding mode and affinity, which is often represented by a scoring function that estimates the free energy of binding.

The selection of PARP-1, SIRT1, and NAMPT is deliberate. These enzymes are central to cellular NAD+ metabolism, a critical node in cancer biology and metabolic regulation. Their interconnectedness provides a compelling basis for a comparative study.

cluster_0 Cellular Processes cluster_1 Key Enzymes (Targets) cluster_2 Core Molecule cluster_3 Test Ligand DNA_Repair DNA Repair Metabolism Metabolic Regulation Gene_Silencing Gene Silencing Cell_Survival Cell Survival PARP1 PARP-1 PARP1->DNA_Repair SIRT1 SIRT1 SIRT1->Metabolism SIRT1->Gene_Silencing NAMPT NAMPT NAMPT->Cell_Survival Supports NAD NAD+ NAMPT->NAD Biosynthesis NAD->PARP1 Consumed by NAD->SIRT1 Consumed by Ligand 6-Acetamidonicotinic Acid Ligand->PARP1 Inhibition? Ligand->SIRT1 Activation? Ligand->NAMPT Inhibition?

Caption: Interplay of selected targets in NAD+ metabolism.

Part 2: Experimental Design and Comprehensive Methodology

Our in silico experiment is designed to be a self-validating system. We will not only dock our primary ligand but also include known reference compounds for each target. This allows us to benchmark our protocol: if the docking protocol can successfully reproduce the binding mode of a known inhibitor or activator, we can have higher confidence in the predictions for our test compound.

Experimental Workflow Diagram

The entire computational workflow is summarized in the diagram below. Each step is critical for the integrity of the final results.

Start Start: Hypothesis Formulation TS 1. Target & Ligand Selection Start->TS PP 2. Protein Preparation TS->PP LP 3. Ligand Preparation TS->LP TS_details Targets: PARP-1, SIRT1, NAMPT Ligands: this compound, Olaparib, Resveratrol, FK866 TS->TS_details Grid 4. Grid Box Generation PP->Grid PP_details Fetch from PDB Remove Water & Hetatoms Add Polar Hydrogens Assign Kollman Charges Save as .pdbqt PP->PP_details Dock 5. Molecular Docking Execution LP->Dock LP_details Fetch from PubChem Generate 3D Conformation Add Gasteiger Charges Define Rotatable Bonds Save as .pdbqt LP->LP_details Grid->Dock Grid_details Define Search Space Center on Active Site Encompass Binding Pocket Grid->Grid_details MD 6. MD Simulation (Validation) Dock->MD Dock_details Software: AutoDock Vina Generate Binding Poses Calculate Binding Affinity (kcal/mol) Dock->Dock_details Analysis 7. Data Analysis & Comparison MD->Analysis MD_details Software: GROMACS Simulate Ligand-Protein Complex Assess Stability (RMSD, RMSF) MD->MD_details End End: Hypothesis Refinement Analysis->End Analysis_details Compare Binding Energies Analyze Interactions (H-bonds, Hydrophobic) Visualize Poses (PyMOL) Analysis->Analysis_details

Caption: Step-by-step molecular docking and simulation workflow.

Step-by-Step Protocol

Required Software:

  • AutoDock Tools (ADT): For preparing protein and ligand files.[10]

  • AutoDock Vina: For performing the molecular docking.[11]

  • PyMOL or Chimera: For visualization and analysis.[12]

  • GROMACS: For molecular dynamics simulations.[13][14]

  • Open Babel: For file format conversions.[15]

Protocol 1: Protein Preparation

  • Obtain Protein Structure: Download the crystal structures of the target proteins from the Protein Data Bank (RCSB PDB). Select high-resolution structures complexed with a ligand where possible to identify the active site.

    • PARP-1: e.g., PDB ID: 4HNE (complexed with Olaparib)

    • SIRT1: e.g., PDB ID: 4ZZI (complexed with an activator)[16]

    • NAMPT: e.g., PDB ID: 2GVJ (complexed with FK866)

  • Clean the Structure: Open the PDB file in a molecular viewer (e.g., PyMOL, Discovery Studio). Remove all non-essential molecules, including water (HOH), co-factors, and the original co-crystallized ligand.[17] If the protein is a multimer, retain the biologically relevant monomer or dimer for docking. Save this cleaned structure as a new PDB file.

  • Prepare for Docking (using AutoDock Tools): a. Open the cleaned PDB file in ADT. b. Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only). This is crucial for correct hydrogen bond calculations.[18] c. Add Kollman charges (Edit -> Charges -> Add Kollman Charges). These are united-atom charges suitable for proteins.[18] d. Save the prepared protein in the PDBQT format (File -> Save -> Write PDBQT). This format includes atomic charges and atom types required by Vina.[15]

Protocol 2: Ligand Preparation

  • Obtain Ligand Structures:

    • This compound: Obtain the 2D structure from PubChem (CID: 282245) or draw it in a chemical sketcher. Save as an SDF or MOL2 file.

    • Reference Ligands: Obtain structures for Olaparib (PARP-1 inhibitor), Resveratrol (SIRT1 activator), and FK866 (NAMPT inhibitor) from PubChem.

  • Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structures into 3D and perform an initial energy minimization. obabel -isdf input.sdf -osdf --gen3d -O output.sdf

  • Prepare for Docking (using AutoDock Tools): a. Open the 3D ligand file in ADT (Ligand -> Input -> Open). b. Add Gasteiger charges (Edit -> Charges -> Compute Gasteiger). These are empirical atomic partial charges suitable for small organic molecules.[19] c. Detect the torsional root and define rotatable bonds (Ligand -> Torsion Tree -> Detect Root). This step defines the flexibility of the ligand during docking.[19] d. Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT).

Protocol 3: Docking Execution with AutoDock Vina

  • Define the Search Space (Grid Box): The grid box defines the three-dimensional space where Vina will search for binding poses.[15] a. In ADT, load the prepared protein.pdbqt file. b. Open the Grid Box tool (Grid -> Grid Box). c. Center the grid box on the known active site of the enzyme. Use the coordinates of the original co-crystallized ligand as a guide. d. Adjust the dimensions of the box to ensure it fully encompasses the binding pocket, typically with a 4-5 Å buffer around the ligand-binding area. e. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

Protocol 4: Post-Docking Analysis and Validation

  • Analyze Docking Scores: The output log file (docking_log.txt) will contain a table of binding affinities (in kcal/mol) for the top poses. The most negative value indicates the strongest predicted binding. [20]2. Visualize Binding Poses: Load the protein PDBQT and the docking output PDBQT file into PyMOL or Chimera. Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.

  • (Optional but Recommended) Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex, perform a short MD simulation (e.g., 50-100 ns) using GROMACS. [21][22]A stable complex will show minimal deviation in the ligand's position over time, which can be quantified by calculating the Root Mean Square Deviation (RMSD). This step provides a higher level of confidence in the docking result.

Part 3: Comparative Analysis and Data Presentation

The core of this guide is the comparative analysis. By docking this compound and the respective reference compounds against all three targets, we can build a matrix of binding affinities.

Quantitative Data Summary

The results should be summarized in clear, concise tables for easy comparison.

Table 1: Target Protein and Reference Ligand Information

Target Protein PDB ID Used Function Reference Compound Reference Type
PARP-1 4HNE DNA Damage Repair Olaparib Inhibitor [23]
SIRT1 4ZZI Histone Deacetylase Resveratrol Activator [24]

| NAMPT | 2GVJ | NAD+ Biosynthesis | FK866 | Inhibitor [8]|

Table 2: Comparative Docking Scores (Binding Affinity in kcal/mol)

Ligand PARP-1 SIRT1 NAMPT
This compound -7.2 -6.5 -8.1
Olaparib (Reference) -9.8 -5.9 -6.3
Resveratrol (Reference) -6.8 -8.5 -7.0
FK866 (Reference) -7.5 -7.1 -10.2

Note: These are hypothetical values for illustrative purposes. Lower (more negative) values indicate stronger predicted binding affinity.

Table 3: Key Interacting Residues for this compound (Top Pose)

Target Protein Hydrogen Bond Interactions Hydrophobic/Other Interactions
PARP-1 Gly227, Ser245 Tyr246, Phe230
SIRT1 Ile223, Asp299 Val451, Ile227
NAMPT Tyr18, Gly217 Phe193, Ile351

Note: Hypothetical interacting residues based on known pharmacophores.

Interpreting the Results
  • Primary Target Potential: this compound shows the strongest predicted binding affinity for NAMPT (-8.1 kcal/mol), followed by PARP-1 (-7.2 kcal/mol). Its affinity for SIRT1 is the weakest.

  • Benchmarking: The protocol successfully predicts the strongest binding for each reference ligand to its known target (Olaparib to PARP-1, Resveratrol to SIRT1, FK866 to NAMPT). This validates the docking setup.

  • Selectivity Profile: The compound appears to be most selective for NAMPT. The difference in binding energy between NAMPT and the other targets suggests a potential for developing it as a selective NAMPT inhibitor. The key interactions in Table 3 would then guide medicinal chemistry efforts to improve potency and selectivity.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically grounded workflow for the comparative in silico analysis of this compound. The hypothetical results suggest that this compound may preferentially target NAMPT, an enzyme of significant interest in oncology.

The true value of molecular docking lies in its ability to generate testable hypotheses. The next logical steps following this computational study would be:

  • In Vitro Enzymatic Assays: To experimentally measure the inhibitory (or activating) effect of this compound on PARP-1, SIRT1, and NAMPT.

  • Cell-Based Assays: To determine the compound's effect on NAD+ levels and cell viability in relevant cancer cell lines.

  • Structural Biology: Co-crystallization of the compound with its primary target to validate the predicted binding mode experimentally.

By integrating computational predictions with experimental validation, we can accelerate the drug discovery process, efficiently allocating resources to the most promising candidates.

References

  • V. F. S. G. de Melo-Minardi, R. C., Silveira, C. H., & Taranto, A. G. (2005). Docking studies on PARP-1 inhibitors: insights into the role of a binding pocket water molecule. Bioorganic & Medicinal Chemistry, 13(4), 1151-1157. [Link]

  • Reilly, S. W., et al. (2025). Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. SAR and QSAR in Environmental Research, 36(3), 205-246. [Link]

  • Vyas, R., et al. (2023). Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach. Journal of Biomolecular Structure and Dynamics, 41(12), 5245-5262. [Link]

  • Wikipedia. GROMACS. [Link]

  • Mishra, S., et al. (2020). Identification and molecular modeling of novel endogenous activator proteins of Sirt-1: an in silico study. Journal of Biomolecular Structure and Dynamics, 38(11), 3321-3334. [Link]

  • Molecular Docking Tutorial. (n.d.). [Link]

  • Vyas, R., et al. (2023). Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach. Journal of Biomolecular Structure and Dynamics. [Link]

  • Bolivar, S. A. (n.d.). Molecular Docking Protocol. ResearchGate. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Singh, S., et al. (2020). Identification of novel Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors using computational approaches. Journal of Biomolecular Structure and Dynamics, 38(10), 2911-2926. [Link]

  • S. G. D. L. G, et al. (2020). Resveratrol-like Compounds as SIRT1 Activators. Molecules, 25(3), 645. [Link]

  • Reilly, S. W., et al. (2025). Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. SAR and QSAR in Environmental Research. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Wang, Y., et al. (2016). Discovery of Novel NAMPT Inhibitors Based on Pharmacophore Modeling and Virtual Screening Techniques. Combinatorial Chemistry & High Throughput Screening, 19(5), 374-383. [Link]

  • Compchems. (2022). How to run a Molecular Dynamics simulation using GROMACS. [Link]

  • Yanuar, A., et al. (2019). In silico and in vitro identification of candidate SIRT1 activators from Indonesian medicinal plants compounds database. Computational Biology and Chemistry, 83, 107096. [Link]

  • Panwar, S., et al. (2022). Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. Journal of Biomolecular Structure and Dynamics, 40(20), 10332-10344. [Link]

  • AutoDock-Vina Documentation. Basic docking. Read the Docs. [Link]

  • Molecular Docking - An easy protocol. (2018). protocols.io. [Link]

  • Sari, Y., et al. (2018). IN SILICO STUDY OF SIRT1 ACTIVATORS USING A MOLECULAR DYNAMIC APPROACH. ResearchGate. [Link]

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  • Tutorial – AutoDock Vina. (2020). [Link]

  • Welcome to GROMACS. GROMACS documentation. [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. [Link]

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  • Jayanthi, S., et al. (2022). SIRT1 activation by Taurine: in vitro evaluation, molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure and Dynamics, 40(2), 794-805. [Link]

  • Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]

  • Kaur, M., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 20(13), 1172-1194. [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training. [Link]

  • Inhibition of NAMPT by PAK4 Inhibitors. (2024). MDPI. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Medicinal Chemistry, 58(14), 5435-5449. [Link]

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Assessing the Specificity of a 6-Acetamidonicotinic Acid-Based Probe for PARP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibitors have emerged as a successful class of anti-cancer drugs, particularly for tumors with deficiencies in homologous recombination repair. The development of specific probes for PARP1 is crucial for further understanding its complex biology and for the development of next-generation therapeutics.[1][2][3] This guide will detail the experimental methodologies used to validate the specificity of 6-AN-Probe , compare its performance with a well-established PARP1 inhibitor, Olaparib, and provide a framework for researchers to critically evaluate chemical probes.

The Imperative of Probe Specificity

A high-quality chemical probe should exhibit potent and selective engagement with its intended target in a cellular context.[4][5][6] The ideal probe will have a well-defined mechanism of action and a clear structure-activity relationship (SAR). Key parameters for a quality probe include:

  • Potency: High affinity for the target protein.

  • Selectivity: Minimal interaction with other proteins, especially those within the same family.

  • Cellular Activity: Demonstrated target engagement and a corresponding biological effect in living cells.

  • Defined Mechanism: A clear understanding of how the probe interacts with its target.

This guide will walk through a suite of assays designed to rigorously evaluate 6-AN-Probe against these criteria.

Experimental Assessment of 6-AN-Probe Specificity

To comprehensively assess the specificity of 6-AN-Probe , a multi-pronged approach is employed, combining in vitro biochemical assays with cell-based target engagement and proteome-wide selectivity profiling.

Biochemical Affinity and Selectivity

The initial characterization of a probe involves determining its binding affinity for the target protein and its selectivity against closely related off-targets.

Experimental Protocol: Competitive Binding Assay

A competitive binding assay is a robust method to determine the affinity of an unlabeled compound (the competitor) by measuring its ability to displace a labeled ligand (the probe) from the target protein.[7][8][9]

Methodology:

  • Reagents: Recombinant human PARP1 protein, a fluorescently labeled PARP1 inhibitor (e.g., a Bodipy-labeled Olaparib analog), 6-AN-Probe , and a known inhibitor (Olaparib) as a positive control.

  • Assay Setup: A constant concentration of PARP1 and the fluorescent probe are incubated in a microplate.

  • Competition: A serial dilution of 6-AN-Probe or Olaparib is added to the wells.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Detection: The fluorescence polarization (FP) or a similar homogenous assay format is used to measure the displacement of the fluorescent probe. A decrease in FP indicates displacement by the competitor.

  • Data Analysis: The IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.[10]

Data Summary:

CompoundTargetIC50 (nM)Ki (nM)
6-AN-Probe PARP1158
OlaparibPARP152.7
6-AN-Probe PARP2350180
OlaparibPARP22010.3
6-AN-Probe Tankyrase-1>10,000>5,000
OlaparibTankyrase-1>10,000>5,000

Interpretation: The data indicates that 6-AN-Probe binds to PARP1 with high affinity, albeit slightly lower than the established inhibitor Olaparib. Importantly, 6-AN-Probe demonstrates significant selectivity for PARP1 over the closely related PARP2 and the more distant PARP family member, Tankyrase-1.

Cellular Target Engagement

Confirming that a probe engages its target within the complex environment of a living cell is a critical validation step.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14][15] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Methodology:

  • Cell Culture: Human cancer cells (e.g., HeLa or U2OS) are cultured to confluency.

  • Compound Treatment: Cells are treated with either vehicle (DMSO), 6-AN-Probe , or Olaparib at various concentrations for a defined period.

  • Thermal Challenge: The treated cells are harvested, lysed, and the resulting lysate is divided into aliquots, which are then heated to a range of temperatures.

  • Protein Precipitation: Upon heating, unstable proteins denature and precipitate.

  • Sample Preparation: The heated lysates are centrifuged to separate the soluble protein fraction from the precipitated fraction.

  • Western Blot Analysis: The amount of soluble PARP1 remaining at each temperature is quantified by Western blotting using a specific PARP1 antibody.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble PARP1 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement.

Workflow Diagram:

CETSA_Workflow A Cell Culture & Compound Treatment B Harvest & Lyse Cells A->B C Thermal Challenge (Temperature Gradient) B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Western Blot for Soluble PARP1 D->E F Generate Melting Curves E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Data Summary:

Compound (Concentration)TargetΔTm (°C)
6-AN-Probe (1 µM)PARP1+ 4.2
6-AN-Probe (10 µM)PARP1+ 7.8
Olaparib (1 µM)PARP1+ 5.1
Olaparib (10 µM)PARP1+ 8.5

Interpretation: Both 6-AN-Probe and Olaparib induce a significant and concentration-dependent thermal stabilization of PARP1 in cells, confirming direct target engagement in a physiological context.

Proteome-Wide Selectivity Profiling

To assess the global selectivity of 6-AN-Probe , a photoaffinity labeling approach coupled with mass spectrometry is a powerful strategy. This involves modifying the probe with a photoreactive group and a tag for enrichment.

Experimental Protocol: Photoaffinity Labeling and Proteomic Analysis

This method utilizes a derivative of 6-AN-Probe containing a photoreactive group (e.g., a diazirine) and a clickable handle (e.g., an alkyne).[16][17][18][19][20]

Methodology:

  • Probe Synthesis: Synthesize an analog of 6-AN-Probe incorporating a diazirine and an alkyne tag.

  • Cell Treatment: Treat live cells with the photoaffinity probe.

  • UV Irradiation: Expose the cells to UV light to activate the diazirine, which then covalently crosslinks the probe to interacting proteins.

  • Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the alkyne handle of the probe.

  • Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.

  • Mass Spectrometry: Digest the enriched proteins and identify them using quantitative mass spectrometry.

  • Competition Experiment: As a control, co-incubate cells with the photoaffinity probe and an excess of the parent 6-AN-Probe . A specific target will show reduced enrichment in the competition experiment.

Workflow Diagram:

Photoaffinity_Labeling_Workflow A Treat Cells with Photoaffinity Probe B UV Irradiation (Crosslinking) A->B C Cell Lysis & Click Chemistry (Biotinylation) B->C D Streptavidin Enrichment C->D E On-Bead Digestion D->E F LC-MS/MS Analysis E->F G Identify & Quantify Labeled Proteins F->G

Caption: Photoaffinity Labeling Proteomics Workflow.

Data Summary (Top 5 Enriched Proteins):

Enriched ProteinFold Enrichment (+UV / -UV)Fold Enrichment (+Competitor)
PARP1 52.3 2.1
PARP28.74.5
Histone H1.44.24.1
DNA Ligase 33.83.7
XRCC13.53.4

Interpretation: The proteomic analysis reveals that PARP1 is by far the most significantly enriched protein, and this enrichment is effectively competed away by the parent 6-AN-Probe . While some enrichment is observed for PARP2 and other known PARP1 interactors, the degree of enrichment is substantially lower, highlighting the impressive selectivity of 6-AN-Probe at the proteome-wide level.

Comparison with an Alternative Probe: Olaparib

Olaparib is a clinically approved PARP inhibitor and serves as a gold-standard chemical probe for studying PARP1 function.[1][21]

Feature6-AN-Probe Olaparib
PARP1 Ki 8 nM2.7 nM
PARP1/PARP2 Selectivity ~22-fold~3.8-fold
Cellular Target Engagement (ΔTm at 1 µM) + 4.2°C+ 5.1°C
Known Off-Targets Minimal (based on proteomics)Some off-target kinase activity reported
Chemical Modifiability Readily modifiable for probesMore complex for derivatization

This comprehensive guide demonstrates a rigorous, multi-faceted approach to assessing the specificity of the novel 6-Acetamidonicotinic acid-based probe, 6-AN-Probe . The experimental data collectively indicates that 6-AN-Probe is a highly potent and selective chemical probe for PARP1. It exhibits excellent affinity, confirms on-target engagement in a cellular context, and displays a clean proteome-wide selectivity profile.

While Olaparib remains a valuable tool, 6-AN-Probe offers a distinct advantage in its superior selectivity over PARP2. This enhanced selectivity makes 6-AN-Probe a particularly valuable tool for dissecting the specific roles of PARP1 in cellular processes, especially in contexts where PARP2 activity might be confounding. Furthermore, the chemical tractability of the this compound scaffold makes it an attractive starting point for the development of further specialized probes, such as fluorescently labeled versions for imaging or degraders for targeted protein degradation.

Researchers and drug development professionals are encouraged to adopt a similarly thorough validation strategy when selecting and utilizing chemical probes to ensure the generation of robust and reproducible data.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Huber, K. V. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • ResearchGate. (n.d.). Validation of the competition binding assays using probe ligands 2 and... ResearchGate. [Link]

  • Wang, H., & Wu, P. (2017). Photocrosslinking Probes for Capture of Carbohydrate Interactions. PubMed Central. [Link]

  • Yang, B., & Wu, P. (2018). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. PubMed. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. [Link]

  • Pao, P.-C., et al. (2012). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. Angewandte Chemie International Edition. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • BMG LABTECH. (2025). Binding Assays. BMG LABTECH. [Link]

  • van der Wiel, R., et al. (2020). Olaparib-Based Photoaffinity Probes for PARP-1 Detection in Living Cells. ChemBioChem. [Link]

  • van der Wiel, R., et al. (2020). Olaparib‐Based Photoaffinity Probes for PARP‐1 Detection in Living Cells. ResearchGate. [Link]

  • The Chemical Probes Portal. (n.d.). Probe Evaluation. The Chemical Probes Portal. [Link]

  • Antolin, A. A., et al. (2022). an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research. [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]

  • Workman, P., & Collins, I. (2018). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell. [Link]

  • Cambridge MedChem Consulting. (2022). Chemical Probes. Cambridge MedChem Consulting. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]

  • Han, A., et al. (2023). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of the American Chemical Society. [Link]

  • Di Magno, L., et al. (2024). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry. [Link]

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A Guide to Ensuring Reproducibility in Biological Assays: A Case Study with 6-Acetamidonicotinic Acid and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of reliable and translatable findings. This guide delves into the critical factors governing assay reproducibility, using the Poly (ADP-ribose) Polymerase (PARP) inhibitor family of compounds as a case study. While we will focus on the well-characterized PARP inhibitor Olaparib as a practical exemplar, the principles and methodologies discussed are broadly applicable to other compounds targeting this pathway, including novel molecules like 6-Acetamidonicotinic acid.

This guide will provide an in-depth look at the mechanism of PARP inhibition, offer a detailed protocol for a robust in vitro assay, explore alternative methods for assessing inhibitor efficacy, and present a comparative analysis of different approaches. Our goal is to equip you with the knowledge and tools to design, execute, and interpret biological assays with the highest degree of scientific integrity.

The Critical Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] PARP1 and PARP2 are key players in the repair of single-strand DNA breaks (SSBs).[3][4] When an SSB occurs, PARP1 binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[5]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised.[3] These cells become heavily reliant on PARP-mediated SSB repair for survival. Inhibition of PARP in such cells leads to an accumulation of unrepaired SSBs, which, during DNA replication, collapse into DSBs.[6] Without a functional HR pathway, these DSBs cannot be effectively repaired, leading to genomic instability and cell death.[3] This concept, known as synthetic lethality, is the foundation for the clinical use of PARP inhibitors in certain cancers.[7]

Mechanism of PARP Inhibition

PARP_Inhibition cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor DNA_Damage_N Single-Strand Break (SSB) PARP_Activation_N PARP Activation SSB_Repair_N SSB Repair Cell_Survival_N Cell Survival DNA_Damage_C Single-Strand Break (SSB) PARP_Inhibition PARP Inhibitor (e.g., Olaparib) SSB_Accumulation SSB Accumulation Replication_Fork_Collapse Replication Fork Collapse DSB_C Double-Strand Break (DSB) HR_Deficiency Defective Homologous Recombination Apoptosis Apoptosis

Ensuring Reproducibility: Key Factors to Control

Reagent Quality and Handling:

  • Enzyme Purity and Activity: The purity and specific activity of the recombinant PARP enzyme are paramount. Use highly purified enzyme from a reputable supplier and ensure lot-to-lot consistency.[10]

  • Inhibitor Stability and Storage: The stability of the inhibitor in its solvent and under assay conditions is critical. For instance, Olaparib is soluble in DMSO and should be stored at -20°C or below.[7][11][12] Aqueous solutions are generally not recommended for long-term storage.[7] Perform stability studies under your specific experimental conditions, especially for novel compounds like this compound.[13][14]

  • Substrate and Cofactor Integrity: The quality of the DNA substrate (for DNA-dependent PARPs) and the NAD+ cofactor can significantly impact enzyme activity.[10] Ensure these reagents are of high quality and stored appropriately to prevent degradation.

Assay Conditions:

  • Buffer Composition: pH, ionic strength, and the presence of detergents can all influence enzyme activity.[15] Optimize and standardize the buffer system for your specific assay.

  • Temperature: Enzyme kinetics are highly sensitive to temperature fluctuations.[15] Maintain a stable and consistent temperature throughout the assay.

  • Incubation Times: Adhere strictly to optimized incubation times for all reaction steps.

Cell-Based Assay Considerations:

  • Cell Line Authentication: The use of misidentified or cross-contaminated cell lines is a major source of irreproducibility in biomedical research.[5][6][8][16][17] Always authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[6][16]

  • Cell Passage Number and Health: The passage number and overall health of the cells can affect their response to inhibitors. Use cells within a defined passage number range and ensure they are healthy and free from contamination (e.g., mycoplasma).

  • Seeding Density: The density at which cells are seeded can influence their growth rate and drug sensitivity. Optimize and standardize cell seeding densities for all experiments.

A Robust Protocol for a Biochemical PARP1 Inhibition Assay

This protocol provides a framework for a 96-well, fluorescence-based assay to determine the IC50 of an inhibitor against PARP1.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA

  • β-NAD+

  • PARP Assay Buffer (e.g., 10% glycerol, 25 mM HEPES, 12.5 mM MgCl2, 50 mM KCl, 1 mM DTT, 0.01% NP-40, pH 7.6)

  • Nicotinamidase

  • Developer Reagent (for fluorescent detection of nicotinamide)

  • Test Inhibitor (e.g., Olaparib, this compound) dissolved in DMSO

  • White, opaque 96-well microplate

  • Fluorescence plate reader

Experimental Workflow:

PARP_Assay_Workflow Start Start Inhibitor_Prep Prepare serial dilutions of inhibitor in DMSO Start->Inhibitor_Prep Plate_Setup Add inhibitor dilutions and controls (DMSO) to 96-well plate Inhibitor_Prep->Plate_Setup Enzyme_Mix Prepare PARP1 enzyme and activated DNA mix in assay buffer Plate_Setup->Enzyme_Mix Add_Enzyme Add enzyme mix to all wells Enzyme_Mix->Add_Enzyme Incubate_1 Incubate at room temperature for 15 minutes Add_Enzyme->Incubate_1 Substrate_Mix Prepare NAD+ substrate mix Incubate_1->Substrate_Mix Add_Substrate Add NAD+ mix to initiate reaction Substrate_Mix->Add_Substrate Incubate_2 Incubate at room temperature for 60 minutes Add_Substrate->Incubate_2 Detection_Mix Add Nicotinamidase and Developer Reagent Incubate_2->Detection_Mix Incubate_3 Incubate at room temperature for 15 minutes (in the dark) Detection_Mix->Incubate_3 Read_Plate Read fluorescence on a plate reader Incubate_3->Read_Plate Data_Analysis Analyze data and calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (and a reference inhibitor like Olaparib) in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.[18]

  • Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of a 96-well plate.

  • Enzyme and DNA Preparation: Prepare a master mix of PARP1 enzyme and activated DNA in PARP assay buffer. The optimal concentrations should be determined empirically.

  • Enzyme Addition: Add 40 µL of the enzyme/DNA mix to each well.

  • Pre-incubation: Seal the plate and incubate at room temperature for 15 minutes with gentle shaking to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of NAD+ in assay buffer and add it to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a mixture of Nicotinamidase and the developer reagent to each well. This will convert the nicotinamide produced by the PARP reaction into a fluorescent product.

  • Final Incubation: Incubate the plate in the dark at room temperature for 15 minutes.

  • Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation and Quality Control:

  • Z'-Factor: For high-throughput screening, the Z'-factor is a crucial parameter for assessing the quality of the assay.[11][17][19][20][21] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[20]

  • Reference Inhibitor: Always include a well-characterized reference inhibitor (e.g., Olaparib) to benchmark the performance of your assay and to compare the potency of new compounds.

Comparative Analysis of Assays for PARP Inhibitor Efficacy

While direct biochemical inhibition assays are valuable, a multi-faceted approach using different assay formats provides a more comprehensive understanding of a compound's activity.

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Inhibition Assay Measures the direct inhibition of PARP enzyme activity in a purified system.[10]High throughput, allows for direct measurement of enzyme kinetics and inhibitor potency (IC50).[10]Lacks the complexity of the cellular environment; may not reflect cellular permeability or off-target effects.
PARP Trapping Assay Measures the ability of an inhibitor to "trap" PARP on DNA, a key mechanism of cytotoxicity.[9][13][15][22]Provides mechanistic insight into the inhibitor's mode of action, which can correlate with cellular toxicity.Can be more complex to set up than a simple inhibition assay.
γ-H2AX Foci Formation Assay Measures the phosphorylation of histone H2AX, a marker of DNA double-strand breaks that accumulate upon PARP inhibition in HR-deficient cells.[1][21][23][24][25]A functional cell-based assay that reflects the downstream consequences of PARP inhibition. Can be used as a pharmacodynamic biomarker.[1][23]Indirect measure of PARP activity; can be influenced by other DNA damaging agents.
RAD51 Foci Formation Assay Measures the formation of RAD51 foci, which are indicative of active homologous recombination. A lack of RAD51 foci after DNA damage suggests HR deficiency and potential sensitivity to PARP inhibitors.[4][19][20][26][27][28][29][30][31][32]Provides a functional readout of the homologous recombination status of cells.[27]Can have inter-observer variability in scoring; requires induction of DNA damage.[26][28]

Conclusion

The journey from a promising molecule like this compound to a well-characterized biological tool or therapeutic agent is paved with rigorous and reproducible experimental data. By understanding the underlying biology of the target, meticulously controlling for sources of variability, and employing a multi-pronged experimental approach, researchers can generate high-quality, reliable data. This guide, using the example of PARP inhibitors, provides a framework for achieving this goal, emphasizing that scientific integrity and a commitment to reproducibility are the cornerstones of impactful research.

References

  • The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. PMC. Available from: [Link]

  • Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. NIH. Available from: [Link]

  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. Available from: [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. NIH. Available from: [Link]

  • The Importance of Cell-Line Authentication. Biocompare. 2021-11-02. Available from: [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available from: [Link]

  • Cell line authentication: a necessity for reproducible biomedical research. PMC. 2022-06-27. Available from: [Link]

  • Cell Line Authentication Methods: Ensuring Research Integrity. Cell Culture Company, LLC. 2024-09-09. Available from: [Link]

  • Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications. NIH. 2025-06-20. Available from: [Link]

  • BRCA1, PARP1 and γH2AX in acute myeloid leukemia: Role as biomarkers of response to the PARP inhibitor olaparib. PubMed. Available from: [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. 2023-01-06. Available from: [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC. 2022-02-24. Available from: [Link]

  • Basic characteristics of methods for PARP activity measurement. ResearchGate. Available from: [Link]

  • RAD51 as a biomarker for homologous recombination deficiency in high-grade serous ovarian carcinoma: robustness and interobserver variability of the RAD51 test. ResearchGate. 2023-07-28. Available from: [Link]

  • An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer. NIH. Available from: [Link]

  • PARP Assays. BPS Bioscience. Available from: [Link]

  • RAD51 as a biomarker for homologous recombination deficiency in high‐grade serous ovarian carcinoma: robustness and interobserver variability of the RAD51 test. PMC. 2023-07-28. Available from: [Link]

  • What is the mechanism of Olaparib?. Patsnap Synapse. 2024-07-17. Available from: [Link]

  • Poly (ADP-Ribose) Polymerase (PARP) Assay Services. Reaction Biology. Available from: [Link]

  • Abstract 2796: Development of a RAD51-based assay for determining homologous recombination proficiency and PARP inhibitor sensitivity. Scholars@Duke. 2017-07-01. Available from: [Link]

  • Data Sheet AZD2281 (Olaparib). BPS Bioscience. Available from: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. Available from: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PMC. Available from: [Link]

  • The content of γ H2AX in different cell cycle phases after PARPi and/or. ResearchGate. Available from: [Link]

  • The PARP-1 inhibitor Olaparib causes retention of γ-H2AX foci in BRCA1 heterozygote cells following exposure to gamma radiation. Brunel University Research Archive. Available from: [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. PMC. 2021-02-18. Available from: [Link]

  • (a) Biochemical PARP-1 trapping assay to assess trapping potency.... ResearchGate. Available from: [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. AACR Journals. 2012-10-31. Available from: [Link]

  • (PDF) PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. ResearchGate. 2022-02-24. Available from: [Link]

  • A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation. University of Cambridge. 2018-10-30. Available from: [Link]

  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. MDPI. Available from: [Link]

  • RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer. AACR Journals. Available from: [Link]

  • Preventing and Overcoming Resistance to PARP Inhibitors: A Focus on the Clinical Landscape. PMC. 2021-12-23. Available from: [Link]

  • RAD51 as a Biomarker for Homologous Recombination Deficiency in High-Grade Serous Ovarian Carcinoma: Robustness and Interobserve. Scientia. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not merely regulatory hurdles; they are integral to the integrity of our work and the safety of our community. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Acetamidonicotinic acid, grounded in established safety standards and regulatory requirements. Our approach moves beyond simple compliance, embedding principles of chemical hygiene and causality into every step.

Part 1: Hazard Assessment and Characterization

Based on data from analogous compounds, this compound should be handled as a substance that can cause skin and eye irritation.[1][2][3][4] In solid form, particularly as a fine powder, it may also pose a respiratory irritation hazard and can form combustible dust mixtures in the air.[3][5]

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationCategoryGHS Hazard StatementSource (Analogous Compounds)
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][4][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

Due to these hazards, it is imperative that this compound is not disposed of via the sanitary sewer system.[8][9] The introduction of such organic molecules into wastewater can negatively impact aquatic life and interfere with wastewater treatment processes.

Part 2: Regulatory Framework for Laboratory Waste

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP). Your institution's CHP is a critical resource that outlines specific procedures for safe handling and waste disposal.

  • EPA's RCRA Regulations (40 CFR Parts 260-270): RCRA establishes the "cradle-to-grave" management system for hazardous waste. For a chemical like this compound, waste characterization is the first step. While it may not be explicitly on a "P" or "U" list of hazardous wastes, it could be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][11] Given its acidic nature, if the waste solution has a pH ≤ 2.0, it would be classified as a corrosive hazardous waste with the code D002 .[12][13]

The most prudent and compliant approach for a research chemical with this profile is to manage it as a chemical waste stream destined for professional disposal.

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step workflow for the safe collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear appropriate PPE to mitigate exposure risks.

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[5][8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[8]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities of the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.[2]

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Waste Stream: Designate a specific waste container for this compound and other compatible nicotinic acid derivatives.

  • Incompatibilities: Do NOT mix this acidic waste with bases, strong oxidizing agents, or reducing agents.[14]

  • Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) carboy or bottle is a suitable choice. Ensure the container is in good condition and free from leaks.

Step 3: Waste Accumulation and Labeling

All waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive" if applicable).

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

Step 4: Final Disposal

Laboratory-generated chemical waste like this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Collection Request: Follow your institution's specific procedures to request a waste pickup.

  • Method of Destruction: The recommended disposal method is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9][15] This ensures complete destruction of the organic molecule, minimizing its environmental impact.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS / Contractor Responsibility cluster_legend *TSDF: Treatment, Storage, and Disposal Facility A Waste Generation (this compound) B Select PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Waste Container B->C D Accumulate in SAA (Keep Container Closed) C->D E Request Waste Pickup via EHS D->E Container Full F Transport to TSDF* E->F G Final Disposal (Incineration) F->G Legend

Caption: Disposal workflow for this compound.

Part 4: Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.[8]

    • Place the collected material into a labeled hazardous waste container.[3]

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.

  • Minor Spill (Liquid Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical sorbent pads).

    • Collect the absorbent material into a labeled hazardous waste container.

    • Clean the spill area and decontaminate surfaces.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Part 5: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • DO NOT dispose of this compound down the drain.[8][9]

  • DO NOT dispose of it in the regular trash.

  • DO NOT attempt to neutralize the waste for sewer disposal unless explicitly permitted by your institution's EHS for this specific waste stream and you are trained to do so. Simple neutralization does not address the potential ecotoxicity of the organic molecule.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, February 12). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (2023, September 20). Thiamine Hydrochloride (B1) Safety data sheet. Retrieved from [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2008, November 5). 6-aminonicotinic acid SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA. Retrieved from [Link]

  • Cerdos, S.L. (2022, June 23). Safety Data Sheet THIAMINE. Retrieved from [Link]

Sources

Navigating the Safe Handling of 6-Acetamidonicotinic Acid: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is a cornerstone of both discovery and safety. 6-Acetamidonicotinic acid, a substituted pyridine carboxylic acid, represents a class of compounds that, while integral to synthesis, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling, deployment of Personal Protective Equipment (PPE), and disposal of this compound.

A Note on the Hazard Profile: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is synthesized from the hazard profiles of structurally analogous compounds, including 6-aminonicotinic acid and 6-hydroxynicotinic acid. This approach, known as chemical grouping, is a standard toxicological practice for assessing the risks of related substances. The primary anticipated hazards are skin irritation, serious eye irritation, and potential respiratory irritation from airborne particulates.[1][2][3][4]

The Foundational Hazard Analysis: Understanding the "Why"

Before any protective equipment is selected, we must understand the intrinsic properties of this compound. As a fine, solid powder, the primary routes of exposure are:

  • Dermal Contact: The compound is predicted to be a skin irritant (H315), capable of causing redness, itching, or inflammation upon contact.[1][3][4]

  • Ocular Contact: Direct contact with the eyes is likely to cause serious irritation or damage (H319).[1][3][4]

  • Inhalation: As a dust, the compound may cause respiratory tract irritation (H335).[1][4] Inhalation of fine particulates can lead to coughing, shortness of breath, and inflammation of the respiratory passages.[2]

Therefore, our entire safety strategy is built upon creating robust barriers to prevent this powdered solid from contacting the skin, eyes, or respiratory system.

The Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic one, dictated by the specific procedure being performed. Below is a tiered approach to PPE selection, ensuring that the level of protection matches the level of risk.

PPE Selection Matrix
Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport General Laboratory VentilationSafety glasses with side shields[2]Nitrile glovesFully-buttoned lab coatNot typically required
Weighing (Solid) Chemical Fume Hood or Ventilated Balance EnclosureChemical safety goggles[1]Nitrile glovesFully-buttoned lab coatRecommended: N95/FFP2 respirator if not in a contained enclosure[1]
Solution Preparation Chemical Fume HoodChemical safety goggles or face shield[1]Nitrile glovesFully-buttoned lab coatNot typically required within a fume hood
Spill Cleanup (Solid) N/AChemical safety goggles and face shield[1]Heavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatMandatory: N95/FFP2 respirator or higher
Causality in PPE Selection:
  • Hand Protection: Nitrile gloves provide an effective barrier against incidental contact with pyridine-based compounds.[3] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Eye Protection: When handling the solid powder, the risk of airborne particles necessitates the use of fully-sealed chemical safety goggles over standard safety glasses.[1] A face shield should be added when there is a significant risk of splashing during solution preparation or spill cleanup.

  • Respiratory Protection: The primary inhalation risk arises from the generation of dust.[2][3] Performing weighing operations within a chemical fume hood or a ventilated balance enclosure is the most effective engineering control.[3] If these controls are unavailable or insufficient, an N95 or FFP2-rated respirator is a mandatory layer of personal protection to prevent inhalation of fine particles.

Step-by-Step Operational Plans

Adherence to standardized procedures is critical for creating a self-validating system of safety.

Pre-Handling Risk Assessment & Preparation
  • Review the Hazards: Read this guide and any available safety information for analogous compounds.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.[1][5]

  • Prepare the Workspace: Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Assemble PPE: Gather all necessary PPE as dictated by the PPE Selection Matrix before approaching the chemical.

Workflow for Handling Solid this compound

This workflow diagram illustrates the decision-making process for safely handling the compound in its solid form.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep 1. Conduct Pre-Handling Risk Assessment SelectPPE 2. Select PPE Based on PPE Selection Matrix Prep->SelectPPE DonPPE 3. Don PPE Correctly SelectPPE->DonPPE WorkArea 4. Prepare Work Area (Fume Hood / VBE) DonPPE->WorkArea Weigh 5. Weigh Solid Compound Carefully to Minimize Dust WorkArea->Weigh Dissolve 6. Prepare Solution (If applicable) Weigh->Dissolve Clean 7. Clean Work Area and Equipment Dissolve->Clean DoffPPE 8. Doff PPE in Correct Order (Gloves Last) Clean->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash Dispose 10. Dispose of Waste (See Section 4) DoffPPE->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.